Methyl p-methoxycinnamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3 |
InChI Key |
VEZIKIAGFYZTCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Methyl p-Methoxycinnamate in Plants
Abstract
Methyl p-methoxycinnamate, also known as methyl (E)-3-(4-methoxyphenyl)prop-2-enoate, is a naturally occurring phenylpropanoid found in a diverse range of plant species.[1][2] As a derivative of cinnamic acid, this compound and its close analogs are of significant interest to the pharmaceutical, cosmetic, and nutraceutical industries due to their potent biological activities and UV-filtering properties.[1][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the botanical sources of this compound, its biosynthesis via the phenylpropanoid pathway, and robust, field-proven methodologies for its extraction, isolation, and quantification from plant matrices. The causality behind experimental choices is detailed to provide actionable insights for natural product research and development.
Introduction: The Phenylpropanoid Landscape
Phenylpropanoids are a large class of plant secondary metabolites derived from the amino acid phenylalanine. They serve a multitude of functions essential for plant survival, including defense against herbivores and pathogens, structural support (lignin), and protection from UV radiation.[2] this compound belongs to this family and is characterized by a methoxy group at the para position of the phenyl ring and a methyl ester group, a structure that contributes to its lipophilicity and biological properties.[1][4] While its ethyl ester counterpart, ethyl p-methoxycinnamate, is famously abundant in Kaempferia galanga (galangal), this compound is also distributed across various plant families, where it may act as a defense compound or a precursor to other complex molecules.[2][5] Understanding its natural distribution and biosynthesis is paramount for harnessing its potential.
Natural Occurrence and Distribution
This compound has been identified in a variety of plant species, often as a constituent of essential oils or extracts from different plant parts. Its presence is frequently associated with the plant's chemical defense system. The table below summarizes the documented botanical sources of the compound and its immediate precursor, 4-methoxycinnamic acid.
Table 1: Documented Natural Sources of this compound and its Precursor
| Family | Species | Plant Part | Compound Identified | Reference |
|---|---|---|---|---|
| Lamiaceae | Gmelina asiatica | Not Specified | Methyl 4-methoxycinnamate | [1] |
| Rutaceae | Philotheca obovalis | Not Specified | Methyl 4-methoxycinnamate | [1] |
| Asteraceae | Multiple Species | Not Specified | 4-Methoxycinnamic acid | [6] |
| Scrophulariaceae | Multiple Species | Not Specified | 4-Methoxycinnamic acid | [6] |
| Rutaceae | Multiple Species | Not Specified | 4-Methoxycinnamic acid | [6] |
| Haemodoraceae | Anigozanthos preissii | Not Specified | 4-Methoxycinnamic acid | [6] |
| Haemodoraceae | Wachendorfia thyrsiflora | Not Specified | 4-Methoxycinnamic acid |[6] |
Note: The closely related ethyl p-methoxycinnamate is a major component of plants in the Zingiberaceae family, particularly Kaempferia galanga.[5][7][8][9][10][11][12][13][14]
Biosynthesis via the Phenylpropanoid Pathway
The biosynthesis of this compound is a multi-step enzymatic process originating from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.[2] This core pathway is a foundational element of secondary metabolism in all higher plants.
The key enzymatic steps are as follows:
-
Phenylalanine Ammonia-Lyase (PAL): This is the gateway enzyme to the phenylpropanoid pathway. It catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This step is a critical regulatory point, channeling carbon from primary metabolism into the vast network of phenylpropanoid compounds.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H introduces a hydroxyl group at the para-position of the phenyl ring of cinnamic acid, yielding p-coumaric acid.
-
O-Methyltransferase (OMT): A specific O-methyltransferase enzyme then catalyzes the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the hydroxyl group of p-coumaric acid, forming p-methoxycinnamic acid.
-
Carboxyl Methyltransferase: Finally, a methyltransferase from the SABATH family catalyzes the esterification of the carboxyl group of p-methoxycinnamic acid using SAM as the methyl donor, yielding this compound.[15]
Sources
- 1. Buy Methyl 4-methoxycinnamate | 3901-07-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3 [evitachem.com]
- 4. Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peerj.com [peerj.com]
- 6. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin [mdpi.com]
- 7. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extract, fractions, and ethyl-p-methoxycinnamate isolate from Kaempferia galanga Elicit anti-inflammatory activity by limiting leukotriene B4 (LTB4) production|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 9. Novel ethyl p-methoxy cinnamate rich Kaempferia galanga (L.) essential oil and its pharmacological applications: special emphasis on anticholinesterase, anti-tyrosinase, α-amylase inhibitory, and genotoxic efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction of Ethyl-p-methoxycinnamate from Kaempferia galanga L. | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 13. Isolation of Ethyl P-Methoxy Cinnamate from Kaemferia galanga L | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Biosynthesis of methyl (E)-cinnamate in the liverwort Conocephalum salebrosum and evolution of cinnamic acid methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Methyl p-Methoxycinnamate: Elucidating Structure Through NMR, IR, and MS Analysis
Abstract
Methyl p-methoxycinnamate is a compound of significant interest in the pharmaceutical and cosmetic industries, primarily for its role as a UV filter. A thorough understanding of its molecular structure is fundamental for quality control, synthetic pathway optimization, and the development of novel applications. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of spectral data, validated experimental protocols, and the causal reasoning behind analytical choices to ensure scientific integrity.
Introduction: The Molecular Blueprint of this compound
This compound, with the chemical formula C₁₁H₁₂O₃, is the methyl ester of p-methoxycinnamic acid.[1] Its structure is characterized by a para-substituted aromatic ring, an α,β-unsaturated ester moiety, and a methoxy group. This specific arrangement of functional groups gives rise to its characteristic spectroscopic fingerprint, which can be unequivocally determined through a combination of analytical techniques. Understanding this fingerprint is not merely an academic exercise; it is a critical component of material characterization, ensuring purity, verifying synthetic outcomes, and providing insights into the molecule's electronic and chemical properties.
This guide will dissect the spectroscopic data of this compound, providing a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra. Each section will delve into the theoretical underpinnings of the technique, a practical analysis of the compound's spectrum, and a robust, step-by-step protocol for data acquisition.
Diagram 1: Chemical Structure of this compound
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals corresponding to the different types of protons in the molecule.[2][3] The trans-configuration of the alkene is readily confirmed by the large coupling constant (J ≈ 16 Hz) between the vinylic protons.[2]
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.63 | d | 16.0 | 1H | H-7 (vinylic) |
| 7.44 | d | 8.8 | 2H | H-2, H-6 (aromatic) |
| 6.88 | d | 8.8 | 2H | H-3, H-5 (aromatic) |
| 6.28 | d | 16.0 | 1H | H-8 (vinylic) |
| 3.81 | s | - | 3H | -OCH₃ (methoxy) |
| 3.77 | s | - | 3H | -COOCH₃ (ester) |
Data compiled from multiple sources.[2][3][4]
-
Aromatic Protons (δ 7.44 and 6.88 ppm): The para-substituted benzene ring gives rise to two doublets. The protons ortho to the electron-donating methoxy group (H-3 and H-5) are shielded and appear upfield at approximately 6.88 ppm. The protons ortho to the electron-withdrawing cinnamate group (H-2 and H-6) are deshielded and appear downfield at around 7.44 ppm. The coupling constant of ~8.8 Hz is characteristic of ortho-coupling in a benzene ring.
-
Vinylic Protons (δ 7.63 and 6.28 ppm): The two protons on the carbon-carbon double bond appear as doublets. The proton β to the carbonyl group (H-7) is more deshielded due to resonance and appears at a lower field (~7.63 ppm) compared to the α-proton (H-8) at ~6.28 ppm. The large coupling constant of approximately 16.0 Hz is indicative of a trans-stereochemistry.[5]
-
Methoxy and Ester Methyl Protons (δ 3.81 and 3.77 ppm): The two methyl groups appear as sharp singlets as they have no adjacent protons to couple with. The protons of the methoxy group attached to the aromatic ring are observed at ~3.81 ppm, while the protons of the methyl ester group are found at ~3.77 ppm.
Experimental Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 32 scans for a good signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds. .
-
Spectral Width (SW): 0-12 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Diagram 2: Workflow for ¹H NMR Analysis
Caption: A streamlined workflow for ¹H NMR analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound shows 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Carbon Assignment |
| 167.7 | C=O (ester carbonyl) |
| 161.4 | C-4 (aromatic, C-OCH₃) |
| 144.5 | C-7 (vinylic) |
| 129.7 | C-2, C-6 (aromatic) |
| 127.1 | C-1 (aromatic, ipso) |
| 115.3 | C-8 (vinylic) |
| 114.3 | C-3, C-5 (aromatic) |
| 55.3 | -OCH₃ (methoxy) |
| 51.6 | -COOCH₃ (ester) |
Data compiled from multiple sources.[2][3][6]
-
Carbonyl Carbon (δ 167.7 ppm): The ester carbonyl carbon is the most deshielded carbon and appears at the lowest field.[2][6]
-
Aromatic and Vinylic Carbons (δ 114.3 - 161.4 ppm): The eight sp² hybridized carbons of the aromatic ring and the double bond resonate in this region. The carbon attached to the electron-donating methoxy group (C-4) is significantly shielded and appears at a higher field (~161.4 ppm) than a typical aromatic carbon. The vinylic carbons (C-7 and C-8) are also clearly distinguishable.
-
Aliphatic Carbons (δ 55.3 and 51.6 ppm): The sp³ hybridized carbons of the two methyl groups appear at the highest field. The methoxy carbon is observed around 55.3 ppm, and the ester methyl carbon at approximately 51.6 ppm.[2][3]
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 0-220 ppm.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).
-
Assign the peaks based on chemical shifts and comparison with predicted values or literature data.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Interpretation of the IR Spectrum
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1710 | C=O stretch | α,β-Unsaturated Ester |
| ~1605 | C=C stretch | Alkene and Aromatic Ring |
| ~1255 | C-O stretch | Ester and Ether |
| ~1170 | C-O stretch | Ester and Ether |
Data compiled from multiple sources.[2][7][8]
-
C=O Stretch (~1710 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the carbonyl group of an α,β-unsaturated ester.[7][9] The conjugation lowers the stretching frequency compared to a saturated ester (typically 1735-1750 cm⁻¹).[7]
-
C=C Stretch (~1605 cm⁻¹): This absorption corresponds to the stretching vibrations of the carbon-carbon double bonds in the alkene and the aromatic ring.
-
C-O Stretches (~1255 and ~1170 cm⁻¹): Esters typically show two C-O stretching bands.[8][10] These strong absorptions in the fingerprint region are indicative of the C-O single bonds of the ester and the aryl ether functionalities.
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.
Interpretation of the Mass Spectrum
The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (192.21 g/mol ).[11][12] The fragmentation pattern provides further structural information.
Table 4: Major Fragments in the EI-Mass Spectrum of this compound
| m/z | Ion Structure | Interpretation |
| 192 | [C₁₁H₁₂O₃]⁺ | Molecular Ion ([M]⁺) |
| 161 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 133 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |
Data derived from common fragmentation patterns of similar compounds.[12][13]
-
Molecular Ion (m/z 192): The peak at m/z 192 corresponds to the intact molecule with one electron removed.[11][12]
-
Loss of a Methoxy Radical (m/z 161): A prominent fragment at m/z 161 results from the cleavage of the ester's O-CH₃ bond, leading to the loss of a methoxy radical (•OCH₃).[12]
-
Loss of a Carbomethoxy Radical (m/z 133): Another significant fragmentation pathway involves the cleavage of the bond between the vinylic carbon and the carbonyl group, resulting in the loss of the carbomethoxy radical (•COOCH₃) and the formation of a stable styryl-type cation.[12]
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Parameters:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.
-
Diagram 3: Fragmentation Pathway of this compound in EI-MS
Caption: Primary fragmentation pathways of this compound.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectroscopic analysis of this compound presented in this guide demonstrates the synergistic power of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons, confirming connectivity and stereochemistry. IR spectroscopy offers a rapid and definitive confirmation of the key functional groups. Mass spectrometry establishes the molecular weight and provides valuable insights into the molecule's stability and fragmentation patterns.
By following the detailed protocols and understanding the principles of spectral interpretation outlined herein, researchers, scientists, and drug development professionals can confidently characterize this compound, ensuring the integrity and quality of this important compound in their applications. This multifaceted approach underscores the necessity of a well-rounded analytical strategy for the robust and reliable elucidation of molecular structures in the chemical and pharmaceutical sciences.
References
- Journal of Chemical Education. (n.d.). 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. ACS Publications.
- ResearchGate. (n.d.). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters.
- NIST WebBook. (n.d.). This compound, cis.
- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters.
- NIST WebBook. (n.d.). This compound, cis.
- The Royal Society of Chemistry. (n.d.). Table of Contents.
- Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra.
- ResearchGate. (n.d.). 1 H NMR partial spectra (500 MHz) of cinnamic acid.
- Chemguide. (n.d.). interpreting infra-red spectra.
- NIST WebBook. (n.d.). 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester.
- Photochemical & Photobiological Sciences. (n.d.). Photophysical characterization of cinnamates. RSC Publishing.
- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.
- ResearchGate. (n.d.). Photophysical characterization of cinnamates.
- National Center for Biotechnology Information. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts.
- SpectraBase. (n.d.). Methyl 4-methoxycinnamate.
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- PubMed. (2015). Spectroscopic analysis of cinnamic acid using quantum chemical calculations.
- National Center for Biotechnology Information. (n.d.). Methyl Cinnamate. PubChem.
- University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 7.
- Semantic Scholar. (n.d.). Photophysical characterization of cinnamates.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- ResearchGate. (n.d.). Spectroscopic analysis of cinnamic acid using quantum chemical calculations.
- YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage.
- ResearchGate. (n.d.). Partial 1 H NMR spectra (500 MHz, MeOH-d 4 ) displaying signals of....
- BMRB. (n.d.). Methyl (4-methoxy)cinnamate (C10 H10 O3).
- SpringerOpen. (n.d.). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinn.
- Chegg.com. (2017). Solved The 1 H NMR data for methyl E-4-methoxycinnamate in.
- SpectraBase. (n.d.). Methyl cinnamate - Optional[MS (GC)] - Spectrum.
- National Center for Biotechnology Information. (n.d.). Methyl 4-methoxycinnamate. PubChem.
Sources
- 1. Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Methyl 4-methoxycinnamate | 832-01-9 [smolecule.com]
- 3. rsc.org [rsc.org]
- 4. chegg.com [chegg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. This compound, cis [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. chemguide.co.uk [chemguide.co.uk]
physical and chemical properties of methyl p-methoxycinnamate
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl p-Methoxycinnamate
Introduction: Understanding this compound
This compound (MPMC), also known as methyl (E)-3-(4-methoxyphenyl)prop-2-enoate, is an organic compound that holds significant interest across the pharmaceutical, cosmetic, and chemical synthesis sectors.[1] It is the methyl ester of p-methoxycinnamic acid, a naturally occurring phenylpropanoid found in various plants.[2][3] Structurally, its key features include a para-substituted methoxy group on a phenyl ring, conjugated with a propenoate ester functional group. This extended conjugation is fundamental to its most well-known application: serving as a UV-B filter in sunscreens and other cosmetic formulations to protect the skin from sun damage.[1][4]
Beyond its role in cosmetics, MPMC is a valuable intermediate in organic synthesis, serving as a precursor for active pharmaceutical ingredients (APIs) and other complex molecules.[5] Its parent compound, p-methoxycinnamic acid, has been investigated for a range of biological activities, including antidiabetic, anticancer, and neuroprotective properties, further elevating the importance of MPMC as a synthetic building block.[3][6]
This guide provides a comprehensive technical overview of the core physical, spectroscopic, and chemical properties of this compound, offering field-proven insights and detailed experimental protocols to support researchers and drug development professionals.
PART 1: Core Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of a compound is the bedrock of its application in research and development. These characteristics dictate its behavior in various matrices, determine methods for its identification and quantification, and inform its handling and storage.
Physical Properties
The physical properties of MPMC are crucial for formulation development, purification, and quality control. For instance, its melting point serves as a key indicator of purity, while its solubility profile governs the choice of solvents for analytical procedures and formulation matrices.
| Property | Value | Source(s) |
| IUPAC Name | methyl (E)-3-(4-methoxyphenyl)prop-2-enoate | [2][4][7] |
| CAS Number | 832-01-9 (trans-isomer) | |
| Molecular Formula | C₁₁H₁₂O₃ | [4][7] |
| Molecular Weight | 192.21 g/mol | [4][7] |
| Appearance | Solid; Colorless to pale yellow | [7] |
| Melting Point | 89-95 °C | [7][8][9] |
| Boiling Point | 310.6 °C at 760 mmHg (est.) | [8][10] |
| Density | 1.102 g/cm³ | [8] |
| Solubility | Practically insoluble in water; Soluble in organic solvents like ethanol and acetone. | [1][2][4] |
| logP (o/w) | 2.510 - 2.6 (est.) | [7][10] |
Chemical Structure
The chemical structure of MPMC dictates its reactivity and spectroscopic behavior.
Caption: Chemical structure of this compound.
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural elucidation and quantification of MPMC.
1.3.1. UV-Visible Spectroscopy and Photostability
The extended conjugated system in MPMC allows it to absorb UV radiation, particularly in the UVB range (290-320 nm).[11] This property is the basis for its use as a sunscreen agent. Upon absorbing UV light, the molecule is promoted to an excited state. It efficiently dissipates this energy primarily through a non-destructive trans-cis isomerization, returning to the ground state without significant chemical degradation.[2][11][12] This inherent photostability makes it an excellent model compound for photostability studies.[11]
Caption: Photostabilization mechanism of this compound.
1.3.2. Infrared (IR) Spectroscopy
The IR spectrum of MPMC provides a fingerprint of its functional groups. Key absorption bands are expected at:
-
~3000-2850 cm⁻¹: C-H stretching from the aromatic ring and aliphatic methyl groups.
-
~1710-1735 cm⁻¹: A strong C=O stretch, characteristic of the α,β-unsaturated ester.
-
~1600-1630 cm⁻¹: C=C stretching from the aromatic ring and the alkene.
-
~1250 cm⁻¹ and ~1170 cm⁻¹: C-O stretching from the ester and ether linkages.
1.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination.
-
¹H NMR Spectrum (Proton NMR): The proton NMR spectrum provides information on the number and environment of hydrogen atoms.
| Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Integration | Assignment |
| ~7.63 | d | 1H | Vinylic H (β to C=O) |
| ~7.48 | d | 2H | Ar-H (ortho to -CH=CH) |
| ~6.90 | d | 2H | Ar-H (ortho to -OCH₃) |
| ~6.30 | d | 1H | Vinylic H (α to C=O) |
| ~3.83 | s | 3H | Ar-OCH₃ |
| ~3.78 | s | 3H | COOCH₃ |
-
¹³C NMR Spectrum (Carbon-13 NMR): The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Chemical Shift (δ) ppm (CDCl₃) | Assignment |
| ~167.5 | C=O (Ester) |
| ~161.5 | Ar-C (para to C=C) |
| ~144.5 | Vinylic C (β to C=O) |
| ~129.8 | Ar-C (ortho to C=C) |
| ~127.0 | Ar-C (ipso to C=C) |
| ~115.8 | Vinylic C (α to C=O) |
| ~114.3 | Ar-C (ortho to -OCH₃) |
| ~55.4 | Ar-OCH₃ |
| ~51.6 | COOCH₃ |
1.3.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For MPMC, electron ionization (EI) would show:
-
Molecular Ion Peak (M⁺): m/z ≈ 192, corresponding to the molecular weight.
-
Key Fragments: Loss of the methoxy group ([M - OCH₃]⁺ at m/z ≈ 161) and loss of the carbomethoxy group ([M - COOCH₃]⁺ at m/z ≈ 133).
PART 2: Chemical Properties and Reactivity
The chemical reactivity of MPMC is centered around its ester functional group, the alkene double bond, and the aromatic ring.
Synthesis Pathways
MPMC can be synthesized via several established routes. The choice of method often depends on the availability of starting materials, desired yield, and scalability.
-
Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 4-iodoanisole) and methyl acrylate. This method is highly efficient for creating the C-C bond of the cinnamate system.[4]
-
Diazotization-Coupling: A method involving the diazotization of p-anisidine followed by a coupling reaction with methyl acrylate in the presence of a catalyst.[13]
Caption: Simplified schematic of MPMC synthesis via the Heck Reaction.
Key Chemical Reactions
2.2.1. Ester Hydrolysis
The ester group of MPMC can be hydrolyzed under basic or acidic conditions to yield p-methoxycinnamic acid, a valuable compound in its own right. Alkaline hydrolysis is generally preferred due to its faster reaction rates and fewer side reactions.[14][15]
Experimental Protocol: Alkaline Hydrolysis of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable alcohol solvent, such as ethanol or methanol, in a round-bottom flask.
-
Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, ~1.5 eq), to the flask.
-
Heating: Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[16]
-
Work-up: After cooling the mixture to room temperature, remove the organic solvent using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous residue with water and acidify with a strong acid (e.g., 1M HCl) until the pH is ~2. This will precipitate the p-methoxycinnamic acid product.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product.
2.2.2. Catalytic Hydrogenation
The alkene double bond in MPMC can be selectively reduced through catalytic hydrogenation to produce methyl p-methoxyhydrocinnamate, a saturated ester used in the fragrance and pharmaceutical industries.[5]
Experimental Protocol: Hydrogenation of this compound
-
Setup: Dissolve this compound in methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add a catalytic amount of 5% Palladium on Carbon (Pd/C) to the solution (typically 5-10 mol%).[5]
-
Hydrogen Atmosphere: Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., using a hydrogen-filled balloon).
-
Reaction: Stir the mixture vigorously at room temperature until the starting material is fully consumed (monitored by TLC or GC-MS).
-
Filtration: Carefully filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude methyl p-methoxyhydrocinnamate, which can be further purified by column chromatography if necessary.[5]
Stability Profile
MPMC is generally stable under standard storage conditions (cool, dry, dark place). However, it is susceptible to degradation under certain conditions:
-
UV Exposure: While relatively photostable, prolonged exposure to high-intensity UV radiation can lead to degradation beyond simple isomerization.[4]
-
pH Extremes: Strong acidic or basic conditions will promote hydrolysis of the ester group.[1][4]
PART 3: Applications, Safety, and Handling
Applications in Research and Drug Development
-
UV Filter and Photostabilizer: Its primary commercial application is as a UV-B absorbing agent in sunscreens and skincare products.[4] In research, it is used as a model compound to study the photodynamics of cinnamates and as a potential photostabilizer for light-sensitive APIs in drug formulations.[11]
-
Synthetic Intermediate: MPMC is a key starting material for the synthesis of more complex molecules. For example, its hydrolysis product, p-methoxycinnamic acid, and its hydrogenated form, methyl p-methoxyhydrocinnamate, are both valuable chemical intermediates.[5][6]
-
Biological Research: The parent acid and its derivatives have shown a range of biological activities, prompting the use of MPMC in the synthesis of new potential therapeutic agents.[3][6]
Safety and Handling
While MPMC is widely used in cosmetics, appropriate safety measures must be observed in a laboratory or industrial setting.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17][18]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8][17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[17][18]
-
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[17]
-
Skin Contact: Wash off immediately with soap and plenty of water.[17]
-
Eye Contact: Rinse with plenty of water for at least 15 minutes and consult a doctor.[17]
-
Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[17]
-
Analytical Quantification Protocol: High-Performance Liquid Chromatography (HPLC)
Accurate quantification is essential for quality control and research. Reversed-phase HPLC is the standard method for analyzing MPMC.
Protocol: Quantification of MPMC by RP-HPLC [19]
-
Instrumentation: Use an HPLC system with a UV-Vis or Photodiode Array (PDA) detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm), a pump, and an autosampler.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of acetonitrile or methanol and water (e.g., 60:40 v/v). The aqueous phase may be slightly acidified with formic or phosphoric acid to improve peak shape.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Set the detector to the λmax of MPMC (approximately 310 nm).
-
Injection Volume: 10-20 µL
-
-
Standard Preparation: Prepare a stock solution of MPMC reference standard in the mobile phase. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution.
-
Sample Preparation: Accurately weigh the sample containing MPMC and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration. A correlation coefficient (r²) > 0.999 is required.
-
Inject the prepared sample solutions.
-
Determine the concentration of MPMC in the samples by comparing their peak areas to the calibration curve.[19]
-
Caption: General workflow for the quantification of MPMC via HPLC.
Conclusion
This compound is a multifaceted compound whose utility is firmly rooted in its distinct physical and chemical properties. Its strong UV-B absorption and inherent photostability make it an indispensable ingredient in the cosmetics industry and a valuable tool for photobiology research. For the synthetic chemist, its well-defined reactivity at the ester and alkene moieties provides reliable pathways for the creation of new chemical entities. This guide has consolidated the essential technical data and experimental protocols necessary for the effective use, analysis, and modification of this compound, providing a solid foundation for professionals in research and drug development.
References
- Benchchem. (n.d.). High-Yield Synthesis of Methyl p-Methoxyhydrocinnamate: Application Notes and Protocols.
- Guidechem. (n.d.). METHYL 4-METHOXYCINNAMATE 832-01-9 wiki.
- PrepChem.com. (n.d.). Synthesis of methyl-p-methoxycinnamate.
- NIST. (n.d.). This compound, cis. NIST WebBook.
- ChemicalBook. (n.d.). methyl (E)-p-methoxycinnamate.
- Benchchem. (n.d.). Spectroscopic Analysis of Methyl p-methoxyhydrocinnamate: A Technical Guide.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - METHYL 4-METHOXYCINNAMATE.
- Karolina, S., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. PMC.
- Chemsrc. (n.d.). METHYL 4-METHOXYCINNAMATE | CAS#:832-01-9.
- National Center for Biotechnology Information. (n.d.). Methyl 4-methoxycinnamate. PubChem.
- EvitaChem. (n.d.). Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3.
- Benchchem. (n.d.). Methyl 4-methoxycinnamate | 3901-07-3.
- Fine Organics. (2023). Methyl 4-methoxycinnamate Safety Data Sheet.
- Google Patents. (n.d.). CN103450020B - P-methoxy cinnamic acid ester preparation method.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet - Methyl 4-hydroxy-3-methoxycinnamate.
- Lakeland University. (2021). Safety Data Sheet - Octyl 4-methoxycinnamate.
- ResearchGate. (n.d.). (PDF) Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin.
- The Good Scents Company. (n.d.). methyl 4-methoxycinnamate.
- Human Metabolome Database. (2012). Showing metabocard for Methyl trans-p-methoxycinnamate (HMDB0030752).
- Taylor & Francis Online. (n.d.). A systematic approach to methyl cinnamate photodynamics.
- Benchchem. (n.d.). "application of methyl 4-methoxycinnamate in photostability studies".
- Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
- Smolecule. (n.d.). Buy Methyl 4-methoxycinnamate | 832-01-9.
- BMRB. (n.d.). Methyl (4-methoxy)cinnamate (C10 H10 O3).
- CAS Common Chemistry. (n.d.). Methyl 4-methoxycinnamate.
- Benchchem. (n.d.). Application Note: Quantification of Methyl 4-Methoxycinnamate Using High-Performance Liquid Chromatography (HPLC).
- AIP Publishing. (n.d.). Insight Study of Trans-Ethyl 4-Methoxycinnamate Isolation and Hydrolysis.
- SpectraBase. (n.d.). Methyl 4-methoxycinnamate.
- ChemSpider. (n.d.). Methyl ester hydrolysis.
Sources
- 1. Buy Methyl 4-methoxycinnamate | 832-01-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3 [evitachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. METHYL 4-METHOXYCINNAMATE | CAS#:832-01-9 | Chemsrc [chemsrc.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. methyl 4-methoxycinnamate, 832-01-9 [thegoodscentscompany.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. CN103450020B - P-methoxy cinnamic acid ester preparation method - Google Patents [patents.google.com]
- 14. zenodo.org [zenodo.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. biosynth.com [biosynth.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Methyl p-Methoxycinnamate (CAS 3901-07-3): A Comprehensive Technical Guide for Researchers
Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of methyl p-methoxycinnamate, a versatile organic compound with significant applications in the pharmaceutical, cosmetic, and fine chemical industries. This document delves into its chemical properties, synthesis, spectral characterization, potential therapeutic applications, and analytical methodologies, offering a critical resource for researchers, scientists, and professionals in drug development.
Introduction and Physicochemical Profile
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate, commonly known as this compound, is an alkyl cinnamate ester.[1][2] It is a naturally occurring compound found in various plants, such as Gmelina asiatica, and is recognized for its characteristic sweet, floral odor.[3] Its structure, featuring a conjugated system composed of a phenyl ring and an α,β-unsaturated ester, is fundamental to its chemical and biological properties, most notably its ability to absorb UV radiation.[4][5] This property has led to its widespread use as a UV filter in sunscreens and other cosmetic formulations.[5]
The compound exists as a solid at room temperature and is sparingly soluble in water but shows good solubility in organic solvents. Its methoxy group enhances its solubility in organic media, facilitating its use in various synthetic pathways.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3901-07-3 | [2] |
| Molecular Formula | C₁₁H₁₂O₃ | [2] |
| Molecular Weight | 192.21 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 88-95 °C | [2] |
| Boiling Point | 311 °C | |
| Density | 1.102 g/cm³ | |
| LogP | 1.88-2.6 | [2] |
| UV λmax | ~290-310 nm (in Ethanol) | [4] |
Synthesis and Purification
The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the available starting materials, desired scale, and specific laboratory conditions. Two common and effective methods are Fischer esterification of p-methoxycinnamic acid and the Heck reaction.
Fischer Esterification of p-Methoxycinnamic Acid
This classic method involves the acid-catalyzed esterification of p-methoxycinnamic acid with methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.
Diagram 1: Fischer Esterification Workflow
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Detailed Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-methoxycinnamic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain the temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.
Heck Reaction
A more modern approach involves the palladium-catalyzed Heck reaction, which couples an aryl halide with an alkene.[6] For the synthesis of this compound, this typically involves the reaction of a p-haloanisole with methyl acrylate.[6]
Spectroscopic Characterization
Thorough characterization of the synthesized this compound is crucial for confirming its identity and purity. The following data are characteristic of the (E)-isomer, which is the more stable and common form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Table 2: ¹H and ¹³C NMR Data for this compound in CDCl₃
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.65 | Doublet | ~16.0 | 1H | Vinylic H | |
| ~7.48 | Multiplet | 2H | Aromatic H (ortho to -CH=CH) | ||
| ~6.90 | Multiplet | 2H | Aromatic H (ortho to -OCH₃) | ||
| ~6.30 | Doublet | ~16.0 | 1H | Vinylic H | |
| ~3.83 | Singlet | 3H | Ar-OCH₃ | ||
| ~3.79 | Singlet | 3H | Ester -OCH₃ | ||
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |||
| ~167.7 | C=O (Ester) | ||||
| ~161.4 | Aromatic C-OCH₃ | ||||
| ~144.5 | Vinylic CH | ||||
| ~129.7 | Aromatic CH | ||||
| ~127.1 | Aromatic C | ||||
| ~115.3 | Vinylic CH | ||||
| ~114.3 | Aromatic CH | ||||
| ~55.3 | Ar-OCH₃ | ||||
| ~51.6 | Ester -OCH₃ |
Note: The large coupling constant (J ≈ 16.0 Hz) for the vinylic protons is characteristic of the trans (E) configuration.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1710-1720 | C=O Stretch | α,β-Unsaturated Ester |
| ~1635-1640 | C=C Stretch | Alkene |
| ~1605 | C=C Stretch | Aromatic Ring |
| ~1250-1255 | C-O-C Stretch | Aryl Ether & Ester |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 192, corresponding to its molecular weight.[7]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A robust and validated analytical method is essential for quality control and quantitative analysis. A reversed-phase HPLC (RP-HPLC) method is well-suited for this purpose.[8]
Diagram 2: HPLC Analysis Workflow
Caption: General workflow for the quantitative analysis of this compound by HPLC.
Validated HPLC Protocol [8]
-
Instrumentation: Standard HPLC system with a UV detector.[8]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Mobile Phase: An isocratic mixture of acetonitrile and water is commonly effective. The exact ratio should be optimized for ideal retention and peak shape.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: Set at the UV absorbance maximum of this compound.[8]
-
Injection Volume: 10 µL.[9]
-
Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of a series of standard solutions. The concentration of the analyte in a sample is then determined by interpolating its peak area from this curve.[8]
Potential Therapeutic Applications and Mechanism of Action
While this compound is primarily known for its role in cosmetics, research into its biological activities and those of structurally related compounds suggests potential therapeutic applications, particularly in the fields of inflammation and oncology.
Anti-Inflammatory Activity
The anti-inflammatory properties of cinnamic acid derivatives are well-documented. Ethyl p-methoxycinnamate (EPMC), a closely related compound, has been shown to possess potent anti-inflammatory effects.[10] The proposed mechanism involves the inhibition of key inflammatory mediators and pathways.[10]
Studies on EPMC and other related compounds indicate that the anti-inflammatory effects are likely mediated through the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[10][11][12] For instance, EPMC has been shown to inhibit carrageenan-induced paw edema in rats, a classic model of inflammation.[12] It also inhibits the production of pro-inflammatory cytokines like TNF-α and IL-1.[10][13] Given the structural similarity, it is plausible that this compound shares these anti-inflammatory properties.
Diagram 3: Postulated Anti-Inflammatory Mechanism
Caption: Postulated anti-inflammatory mechanism of this compound, based on related compounds.
Anticancer Potential
Several studies have highlighted the cytotoxic and anticancer potential of cinnamic acid derivatives.[11][14] EPMC has demonstrated selective cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells.[10][14] The anticancer activity is thought to be mediated, in part, through the inhibition of the NF-κB pathway, which plays a crucial role in cancer cell proliferation, survival, and metastasis.[11] The structural similarity of this compound suggests it could be a valuable candidate for further investigation as an anticancer agent.[11]
Safety and Handling
This compound is classified as causing skin and serious eye irritation.[2] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[15] Work should be conducted in a well-ventilated area or a chemical fume hood.[16] In case of contact, affected areas should be washed thoroughly with water.[15]
Conclusion
This compound is a compound of significant interest due to its established use as a UV filter and its emerging potential as a therapeutic agent. This guide provides a comprehensive overview of its synthesis, characterization, and analysis, underpinned by detailed protocols and data. The evidence from structurally related compounds strongly suggests that this compound possesses anti-inflammatory and anticancer properties, warranting further investigation into its specific mechanisms of action and toxicological profile. The methodologies and data presented herein serve as a foundational resource for researchers aiming to explore the full potential of this versatile molecule in drug discovery and development.
References
- BenchChem. (2025). Potential Therapeutic Applications of Methyl p-Methoxyhydrocinnamate: A Technical Guide.
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of Methyl p-methoxyhydrocinnamate and its Ethyl Ester.
- BenchChem. (2025). Application Note: Quantitative Analysis of Methyl p-methoxyhydrocinnamate using High-Performance Liquid Chromatography (HPLC).
- Umar, M. I., et al. (2014). Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. Molecules.
- Umar, M. I., et al. (2014). Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions.
- Saeed, M., et al. (2021). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. Journal of Fungi.
- Heren, Z., et al. (2018). Structure-Activity Relationship Study on the Ethyl p -Methoxycinnamate as an Anti-Inflammatory Agent. Indonesian Journal of Chemistry.
- Olajide, O. A., et al. (2020). Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction. Inflammopharmacology, 28(5), 1315–1326.
- Smolecule. (n.d.). Buy Methyl 4-methoxycinnamate | 832-01-9.
- Guidechem. (n.d.). METHYL 4-METHOXYCINNAMATE 832-01-9 wiki.
- EvitaChem. (n.d.). Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3.
- BenchChem. (n.d.). Methyl 4-methoxycinnamate | 3901-07-3.
- National Center for Biotechnology Information. (n.d.). Methyl 4-methoxycinnamate.
- Stanik, L., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(21), 6608.
- BenchChem. (2025). Application Note: Quantification of Methyl 4-Methoxycinnamate Using High-Performance Liquid Chromatography (HPLC).
- Elfahmi, et al. (2019). Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma.
- Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and... Journal of Applied Pharmaceutical Science, 11(10), 029-034.
- Human Metabolome Database. (2012).
- National Center for Biotechnology Information. (n.d.). Methyl 4-methoxycinnamate.
- Thermo Fisher Scientific. (2025).
- Chemsrc. (2025).
- National Institute of Standards and Technology. (n.d.).
- Finetech Industry Limited. (2023).
- ChemicalBook. (2025).
- EvitaChem. (n.d.). Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3.
- The Royal Society of Chemistry. (n.d.). Table of Contents.
Sources
- 1. Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Methyl 4-methoxycinnamate | 832-01-9 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3 [evitachem.com]
- 7. This compound, cis [webbook.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemicalbook.com [chemicalbook.com]
- 16. METHYL 4-METHOXYCINNAMATE | CAS#:832-01-9 | Chemsrc [chemsrc.com]
photoprotective mechanism of methyl p-methoxycinnamate.
An In-depth Technical Guide on the Photoprotective Mechanism of Methyl p-Methoxycinnamate
Foreword: The Imperative of Photoprotection
The escalating awareness of the detrimental effects of ultraviolet (UV) radiation on human health has propelled the development of effective photoprotective agents to the forefront of dermatological and cosmetic science. Among the arsenal of UV filters, this compound (OMC) has long been a stalwart, prized for its efficacy in the UVB domain (280-315 nm).[1] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, aiming to elucidate the core photoprotective mechanisms of this widely utilized compound. By understanding the intricate interplay of its molecular structure and its response to UV radiation, we can not only appreciate its current role but also pave the way for the innovation of next-generation sunscreens.[2][3]
The Core Principle: A Cyclical Defense Against UV Insult
The primary defense mechanism of this compound against UV radiation is a sophisticated and efficient photochemical process centered around the absorption of high-energy UVB photons and their subsequent dissipation as harmless thermal energy.[4] This process is predominantly governed by the reversible trans-cis (or E/Z) isomerization around the central carbon-carbon double bond of the cinnamate moiety.[5]
The thermodynamically stable trans-isomer is the form incorporated into sunscreen formulations. Upon absorbing a UVB photon, the molecule is elevated to an electronically excited state (the S1 or 1ππ* state).[6] From this highly energetic state, the molecule undergoes a rapid and efficient isomerization to the cis-isomer. This structural transformation provides a non-radiative decay pathway, allowing the molecule to return to its ground state (S0) by releasing the absorbed energy as heat. This elegant mechanism effectively prevents the absorbed energy from generating deleterious reactive oxygen species (ROS) or causing direct damage to biological macromolecules.[7]
However, this photoisomerization is not without consequence for the overall photoprotective efficacy. The resulting cis-isomer exhibits a different absorption profile and is less effective at absorbing UVB radiation compared to its trans counterpart.[5] Prolonged UV exposure can lead to an accumulation of the cis-isomer, a state referred to as a photostationary state, which can diminish the overall sun protection factor (SPF) of the formulation. Fortunately, the cis-isomer can thermally revert to the more stable and effective trans-isomer, thus partially restoring the UV-filtering capacity.[5]
Caption: The photoprotective cycle of this compound, highlighting the key steps of UV absorption, isomerization, and thermal reversion.
Experimental Validation of the Photoprotective Pathway
A comprehensive understanding of the photoprotective mechanism of this compound necessitates a multi-pronged experimental approach. This typically involves a combination of spectroscopic and computational techniques to probe the molecule's behavior upon UV irradiation.
UV-Visible Spectrophotometry: Charting the Absorption Landscape
Causality: UV-Visible spectrophotometry is the foundational technique for characterizing any UV filter. It allows for the precise determination of the absorption spectrum, including the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which quantifies the molecule's ability to absorb light at a specific wavelength. For this compound, the λmax is typically around 309-311 nm, placing it squarely in the UVB region.[1] By monitoring the changes in the absorption spectrum over time during UV exposure, one can directly observe and quantify the trans to cis isomerization.
Protocol: A Self-Validating System
-
Preparation of Stock Solution: A standard solution of trans-methyl p-methoxycinnamate is prepared in a suitable solvent (e.g., ethanol) at a precisely known concentration.
-
Initial Absorbance Measurement: The initial UV-Vis spectrum of the solution is recorded, providing a baseline of the pure trans-isomer.
-
Controlled UV Irradiation: The solution is then exposed to a controlled source of UVB radiation for specific time intervals.
-
Time-Resolved Spectral Analysis: After each irradiation period, the UV-Vis spectrum is re-measured. A decrease in the absorbance at the λmax of the trans-isomer and a corresponding increase at a shorter wavelength (characteristic of the cis-isomer) will be observed.
-
Isosbestic Point Confirmation: The presence of one or more isosbestic points (wavelengths where the absorbance remains constant) provides strong evidence for a clean conversion of one species (trans) into another (cis). This serves as an internal validation of the experimental process.
-
Kinetic Analysis: The rate of isomerization can be determined by plotting the change in absorbance at the λmax of the trans-isomer against time.
Quantitative Data Summary:
| Isomer | λmax (in Ethanol) | Molar Extinction Coefficient (ε) |
| trans-Methyl p-methoxycinnamate | ~311 nm | High |
| cis-Methyl p-methoxycinnamate | Shorter λ than trans-isomer | Lower than trans-isomer |
Ultrafast Spectroscopy: Capturing Fleeting Moments
Causality: While UV-Vis spectrophotometry provides a steady-state view of the isomerization process, ultrafast spectroscopic techniques, such as time-resolved transient absorption spectroscopy, are essential for probing the dynamics of the excited states on the femtosecond to picosecond timescale.[7] These techniques provide invaluable insights into the lifetime of the excited state and the efficiency of the non-radiative decay pathways. For this compound, studies have shown that the excited state lifetime is very short, on the order of picoseconds, which is a hallmark of an efficient photoprotective agent.[1]
Experimental Workflow:
Caption: A simplified workflow for studying the excited-state dynamics of this compound using ultrafast spectroscopy.
Computational Chemistry: The Theoretical Underpinning
Causality: Computational modeling, particularly using methods like Time-Dependent Density Functional Theory (TD-DFT), provides a powerful theoretical framework to complement experimental findings.[8][9] These calculations can predict the electronic absorption spectra of both the trans and cis isomers, map out the potential energy surfaces of the ground and excited states, and identify the transition states and conical intersections that govern the isomerization process. This theoretical insight is crucial for a complete understanding of the photoprotective mechanism at a molecular level.
Authoritative Grounding and Future Perspectives
The photoprotective mechanism of this compound, driven by trans-cis isomerization, is a well-documented phenomenon supported by a wealth of scientific literature.[5][6] The experimental and computational approaches outlined in this guide represent the gold standard for characterizing the photochemistry of UV filters.[10] For professionals in drug development and cosmetic science, a deep understanding of these principles is paramount for formulating photostable and efficacious sunscreen products. Furthermore, these foundational concepts can guide the rational design of novel photoprotective agents with enhanced properties, such as broader UV coverage, improved photostability, and a superior safety profile. The continuous exploration of these molecular mechanisms will undoubtedly shape the future of sun protection.[11]
References
- Chang, X.-P., Li, C.-X., Xie, B.-B., et al. (2015). Photoprotection Mechanism of p-Methoxy Methylcinnamate: A CASPT2 Study. The Journal of Physical Chemistry A, 119(47), 11488–11495. [Link]
- Cui, G., Liu, Y., & Lan, Z. (2015).
- Baker, L. A., Stavros, V. G., et al. (2021). A systematic approach to methyl cinnamate photodynamics. Taylor & Francis Online. [Link]
- ResearchGate. (2015). Photoprotection Mechanism of p -Methoxy Methylcinnamate: A CASPT2 Study.
- Peperstraete, Y., Staniforth, M., Baker, L. A., et al. (2016). Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules. RSC Publishing. [Link]
- Indian Academy of Sciences. (n.d.).
- ResearchGate. (n.d.). Different Photoisomerization Routes Found in the Structural Isomers of Hydroxy Methylcinnamate.
- Rodrigues, N. D. N., et al. (2019). Unravelling the Photoprotective Mechanisms of Nature-Inspired Ultraviolet Filters Using Ultrafast Spectroscopy. PMC. [Link]
- Baker, L. A., & Stavros, V. G. (2016). Photophysics of sunscreen molecules in the gas phase: a stepwise approach towards understanding and developing next-generation sunscreens. The Royal Society. [Link]
- ResearchGate. (2016). Photophysics of sunscreen molecules in the gas phase: A stepwise approach towards understanding and developing next-generation sunscreens.
- ResearchGate. (2017). Modeling Alkyl p-Methoxy Cinnamate (APMC) as UV absorber based on electronic transition using semiempirical quantum mechanics ZINDO/s calculation.
- Baker, L. A., Marchetti, B., & Stavros, V. G. (2017). Photoprotection: extending lessons learned from studying natural sunscreens to the design of artificial sunscreen constituents. Semantic Scholar. [Link]
- Baker, L. A., Marchetti, B., & Stavros, V. G. (2017). Photoprotection: extending lessons learned from studying natural sunscreens to the design of artificial sunscreen constituents. Chemical Society Reviews (RSC Publishing). [Link]
Sources
- 1. Buy Methyl 4-methoxycinnamate | 3901-07-3 [smolecule.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Photoprotection: extending lessons learned from studying natural sunscreens to the design of artificial sunscreen constituents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3 [evitachem.com]
- 5. Buy Methyl 4-methoxycinnamate | 832-01-9 [smolecule.com]
- 6. Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP05205C [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photoprotection Mechanism of p-Methoxy Methylcinnamate: A CASPT2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Unravelling the Photoprotective Mechanisms of Nature-Inspired Ultraviolet Filters Using Ultrafast Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antioxidant Properties of Methyl p-Methoxycinnamate
Introduction: Unveiling the Potential of a Cinnamic Acid Derivative
Methyl p-methoxycinnamate, a naturally occurring ester of p-methoxycinnamic acid, is a compound of increasing interest within the scientific community.[1] Primarily recognized for its application as a UV filter in sunscreens and cosmetics, emerging research suggests a broader bioactive profile, including potential antioxidant properties.[1] This technical guide provides a comprehensive exploration of the antioxidant characteristics of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical structure, theoretical mechanisms of antioxidant action, detailed protocols for in vitro evaluation, and a comparative analysis based on structurally related compounds.
Chemical Profile of this compound
This compound is an organic compound with the molecular formula C₁₁H₁₂O₃.[1] It is a derivative of cinnamic acid, featuring a methoxy group at the para-position of the aromatic ring.[1] This compound is found in various plants, such as Gmelina asiatica and Philotheca obovalis.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₃ | [2] |
| Molecular Weight | 192.21 g/mol | [2] |
| CAS Number | 832-01-9 (trans-isomer) | [2] |
| Appearance | Solid | [3] |
| Melting Point | 94 - 95 °C | [3] |
| Solubility | Sparingly soluble in water | [3] |
Theoretical Mechanisms of Antioxidant Action: A Structure-Activity Relationship Perspective
Direct experimental studies detailing the antioxidant mechanisms of this compound are limited. However, a robust understanding can be extrapolated from the well-established structure-activity relationships of cinnamic acid derivatives.[4] The antioxidant capacity of phenolic compounds is primarily governed by their ability to donate a hydrogen atom or an electron to neutralize free radicals.[4]
The two predominant mechanisms for free radical scavenging by phenolic antioxidants are:
-
Hydrogen Atom Transfer (HAT): The antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). The radical cation then releases a proton to the surrounding medium.
The chemical structure of this compound, specifically the presence of the methoxy (-OCH₃) group on the benzene ring, is expected to influence its antioxidant activity.[4] Electron-donating groups like methoxy can enhance the stability of the resulting phenoxyl radical after hydrogen or electron donation, thereby promoting antioxidant action.[4] However, the absence of a free hydroxyl (-OH) group, a key feature for potent antioxidant activity in many phenolic compounds, suggests that this compound may exhibit moderate antioxidant potential compared to its hydroxylated counterparts like ferulic acid.[5]
The conjugated system of the aromatic ring and the α,β-unsaturated ester also contributes to radical stabilization through resonance.[4]
Figure 1: Putative antioxidant mechanisms of this compound.
In Vitro Evaluation of Antioxidant Activity
To empirically determine the antioxidant capacity of this compound, standardized in vitro assays are essential. The following sections provide detailed protocols for two of the most widely used methods: the DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[6]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).
-
A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the sample or standard solution to each well.[1]
-
Add 200 µL of the freshly prepared DPPH working solution to each well.[1]
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measure the absorbance at 517 nm using a microplate reader.[7]
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
-
Figure 2: General workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a loss of color, which is measured spectrophotometrically at approximately 734 nm.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•⁺ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of this compound and a standard antioxidant.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the sample or standard solution to each well.
-
Add 200 µL of the diluted ABTS•⁺ solution to each well.
-
Mix the contents thoroughly and incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.
-
Comparative Antioxidant Activity: Insights from Structurally Related Compounds
| Compound | Assay | IC₅₀ Value | Source(s) |
| Ethyl p-methoxycinnamate | DPPH | >1000 ppm | |
| p-Methoxycinnamic acid | DPPH | 518.58 ppm | |
| Octyl p-methoxycinnamate | DPPH | 96.092 ppm | |
| Ascorbic Acid (Standard) | DPPH | 5.83 µg/mL | [6] |
| Dihydroferulic acid | DPPH | 10.66 µg/mL | [6] |
The available data on ethyl p-methoxycinnamate suggests that it has very weak DPPH radical scavenging activity. However, its corresponding carboxylic acid, p-methoxycinnamic acid, shows significantly stronger activity, highlighting the potential role of the free carboxyl group in the antioxidant mechanism. The stronger activity of octyl p-methoxycinnamate is noteworthy and may be attributed to its increased lipophilicity, which can influence its interaction with the radical species in the assay medium. Based on these comparisons, it is plausible to hypothesize that this compound would exhibit weak to moderate direct radical scavenging activity.
Potential for Modulation of Cellular Antioxidant Pathways
Beyond direct radical scavenging, phenolic compounds can exert antioxidant effects by modulating endogenous antioxidant defense systems. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[6]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6] In the presence of oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter regions of various antioxidant and detoxification genes, leading to their transcription.[6] These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[6]
While there is no direct evidence for this compound activating the Nrf2-ARE pathway, other cinnamic acid derivatives have been shown to possess this activity. Therefore, it is a plausible area for future investigation to fully elucidate the antioxidant potential of this compound in a cellular context.
Figure 3: The Nrf2-ARE signaling pathway and the potential role of this compound.
Conclusion and Future Directions
This compound, a compound with established utility in photoprotection, possesses a chemical structure suggestive of antioxidant potential. While direct experimental evidence for its potent free radical scavenging activity is currently limited, a thorough analysis of its structure-activity relationship and comparison with related cinnamic acid derivatives allows for a scientifically grounded hypothesis of its antioxidant mechanisms.
The provided detailed protocols for DPPH and ABTS assays offer a clear framework for researchers to empirically quantify the antioxidant capacity of this compound. Future research should focus on obtaining these quantitative measures and exploring its ability to modulate cellular antioxidant pathways, such as the Nrf2-ARE system. A deeper understanding of its antioxidant properties will be crucial in expanding the potential applications of this versatile natural compound in the fields of pharmaceuticals, nutraceuticals, and cosmeceuticals.
References
- Probing the structure-antioxidant activity relationships of four cinnamic acids porous starch esters. (2021).
- Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships. (2013). Current Medicinal Chemistry, 20(36), 4437-4460. [Link]
- Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. (2023). Polymers, 15(17), 3636. [Link]
- Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). Scientific Reports, 10(1), 2611. [Link]
- Potential Antioxidant Activity in Octyl p - Methoxycinnamate (OPMC) Compound Synthesized by Sonochemical Method. (2023). Jurnal Kimia dan Pendidikan Kimia, 8(2), 123-132. [Link]
- Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. (2021). Antioxidants, 10(4), 598. [Link]
- Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. (2010). Molecules, 15(10), 7047-7061. [Link]
- Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. (2012). Molecules, 17(8), 9475-9486. [Link]
- Methyl 4-methoxycinnamate. (n.d.). PubChem.
- Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). Bio-protocol, 14(15), e4909. [Link]
- DPPH Radical Scavenging Assay. (2021). Methods in Molecular Biology, 2273, 27-36. [Link]
- IC50 values for evaluated antioxidant assays and EC50 values reducing power of water, MeOH extracts and BHT. (n.d.). ResearchGate.
- Does anyone know an easy protocol for DPPH assay? (2013). ResearchGate.
- Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. (2021). Food Science and Biotechnology, 30(4), 557-565. [Link]
- The possible reaction mechanism: HAT and SET-PT, between DPPH radical... (n.d.). ResearchGate.
- IC50 values obtained in the antioxidant activity assays. (n.d.). ResearchGate.
- ABTS decolorization assay – in vitro antioxidant capacity. (2019). protocols.io. [Link]
- IC50 values of all antioxidant assays. (n.d.). ResearchGate.
- Antioxidant properties of hydroxycinnamic acids: a review of structure-activity relationships. (2013). Current Medicinal Chemistry, 20(36), 4437-4460. [Link]
- ABTS decolorization assay – in vitro antioxidant capacity. (2019). protocols.io. [Link]
- Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. (2021). Molecules, 26(13), 3845. [Link]
- The pathways and molecular mechanisms regulating Nrf2 activation in response to chemical stress. (2004). Free Radical Biology and Medicine, 37(4), 433-441. [Link]
- ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.
- Isolation and Modification of Ethyl-p-Methoxycinnamate from Kaempferia galanga and Its Antioxidant Activity. (2021). Chemica Isola, 1(1), 1-6. [Link]
- Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation. (2021). International Journal of Molecular Sciences, 22(21), 11874. [Link]
- The complexity of the Nrf2 pathway: Beyond the antioxidant response. (2015). Journal of Nutritional Biochemistry, 26(11), 1185-1197. [Link]
- Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. (2017). Indonesian Journal of Chemistry, 17(1), 1-6. [Link]
- Antioxidant activity applying an improved ABTS radical cation decolorization assay. (1999). Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]
- Antioxidant mechanism of CT and ECT (1)-HAT, (3) and (5)-SET-PT, (7) and (9)-SPLET. (n.d.). ResearchGate.
- IC 50 values. The IC 50 values of Methanol, Chloroform, Pet ether extracts and standard for DPPH are 3.63 ± 0.14 μg. (n.d.). ResearchGate.
- Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). (n.d.). Elabscience.
- Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types. (2021). Food Chemistry, 365, 130541. [Link]
- Mechanism of Chemical Activation of Nrf2. (2012). PLoS ONE, 7(4), e35122. [Link]
- Photoprotection Mechanism of p-Methoxy Methylcinnamate: A CASPT2 Study. (2015). The Journal of Physical Chemistry A, 119(49), 11884-11891. [Link]
- Showing metabocard for Methyl trans-p-methoxycinnamate (HMDB0030752). (n.d.). Human Metabolome Database.
Sources
- 1. Buy Methyl 4-methoxycinnamate | 832-01-9 [smolecule.com]
- 2. Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jurnalfkipuntad.com [jurnalfkipuntad.com]
A Technical Guide to the Anti-Inflammatory Mechanisms of Methyl p-Methoxycinnamate
Abstract
Methyl p-methoxycinnamate, a naturally occurring phenylpropanoid, has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its effects. We will dissect the compound's interaction with key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, this guide details the downstream consequences of these interactions, namely the suppression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and key cytokines. To ensure practical applicability for researchers, we provide validated, step-by-step experimental protocols for both in vitro and in vivo assessment of its anti-inflammatory activity. This document synthesizes current research to serve as a comprehensive resource for professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.
Introduction: The Therapeutic Potential of a Natural Phenylpropanoid
This compound (p-MCA) is a phenolic acid derivative found in a variety of natural sources, including rice bran and medicinal plants like Kaempferia galanga.[1] Its structural analogs, such as ethyl p-methoxycinnamate (EPMC) and methyl p-hydroxycinnamate (MH), have also been extensively studied, revealing a class of compounds with significant biological activity.[2][3] The scientific community's focus on these molecules stems from their demonstrated ability to modulate the complex network of pathways that drive the inflammatory response. Aberrant inflammation is a hallmark of numerous pathologies, from acute conditions like sepsis and acute respiratory distress syndrome (ARDS) to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[4][5]
This guide moves beyond a simple cataloging of effects to provide a mechanistic rationale for the anti-inflammatory action of this compound, grounding its therapeutic potential in well-defined molecular interactions and offering the experimental frameworks necessary to validate these activities in a laboratory setting.
Core Mechanistic Pillars of Anti-Inflammatory Action
The efficacy of this compound lies in its ability to intervene at critical junctures within the primary signaling cascades that orchestrate the inflammatory response. Its action is primarily centered on the inhibition of the NF-κB and MAPK pathways.
Potent Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor family is a cornerstone of the inflammatory process, acting as a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB.[6] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation.[8] This releases NF-κB, allowing it to translocate to the nucleus and initiate gene transcription.[6][9]
This compound and its analogs exert profound inhibitory effects on this pathway. Studies have shown that these compounds prevent the LPS-induced degradation of IκB.[4] By stabilizing the IκB protein, they effectively sequester NF-κB in the cytoplasm, preventing the nuclear translocation of key subunits like p65.[1][10] This blockade of NF-κB's transcriptional activity is a central mechanism for its anti-inflammatory effects.
Attenuation of the p38 MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are another set of crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including inflammation.[11][12] The MAPK family includes p38 kinases, extracellular signal-regulated kinases (ERKs), and c-Jun N-terminal kinases (JNKs). The p38 MAPK pathway, in particular, is strongly activated by inflammatory cytokines and cellular stress, playing a key role in regulating the expression of TNF-α and IL-6.[12][13]
Methyl p-hydroxycinnamate (MH), a closely related analog, has been shown to significantly suppress the LPS-induced phosphorylation of p38 MAPK.[2][14][15] By preventing the activation of p38, the compound disrupts a key signaling node required for the full expression of an inflammatory phenotype. This action complements its inhibition of the NF-κB pathway, providing a multi-pronged approach to suppressing inflammation.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Preparation: Use male Wistar rats (150-200g). Fast the animals overnight with free access to water.
-
Grouping and Dosing: Divide animals into groups (n=6 per group):
-
Group I (Control): Vehicle (e.g., 0.5% CMC, p.o.).
-
Group II (Test Compound): this compound (e.g., 50, 100 mg/kg, p.o.).
-
Group III (Positive Control): Indomethacin (10 mg/kg, p.o.).
-
-
Baseline Measurement: One hour after oral administration, measure the initial volume of the right hind paw using a digital plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat. 5[16]. Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation:
-
Increase in Paw Volume (mL): Final Volume - Initial Volume.
-
Percent Inhibition (%): [(Control Edema - Treated Edema) / Control Edema] x 100.
-
-
(Optional) Myeloperoxidase (MPO) Assay: At the end of the experiment, euthanize the animals and excise the paw tissue. Homogenize the tissue and measure MPO activity, an indicator of neutrophil infiltration, using an appropriate assay kit.
[17][18]### 4. Safety & Toxicological Profile
While comprehensive toxicological data for this compound itself is still developing, studies on structurally similar cinnamate esters provide valuable context. For instance, 4-methoxycinnamyl p-coumarate showed no mortality or toxic signs in mice at doses up to 2,000 mg/kg, indicating a favorable acute safety profile. E[19]xtensive studies on 2-ethylhexyl p-methoxycinnamate (EHMC), a common UV filter, have shown low acute toxicity and no evidence of reproductive or developmental toxicity in rat models. T[20][21]hese findings suggest that the cinnamate scaffold is generally well-tolerated, supporting the potential for this compound as a therapeutic candidate.
Conclusion and Future Directions
This compound demonstrates robust anti-inflammatory activity through a multi-targeted mechanism. Its primary mode of action involves the dual inhibition of the pro-inflammatory NF-κB and p38 MAPK signaling pathways. This upstream intervention leads to a comprehensive downstream suppression of key inflammatory mediators, including nitric oxide, prostaglandins, and cytokines like TNF-α and IL-6. The potential for this compound to also upregulate protective antioxidant pathways like HO-1 further enhances its therapeutic profile.
The experimental protocols detailed herein provide a clear framework for the continued investigation and validation of these effects. Future research should focus on:
-
Evaluating its efficacy in chronic inflammatory disease models.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing and delivery.
-
Exploring the full spectrum of its interactions with other cellular pathways to uncover any additional mechanisms of action.
References
- Jeong, D., et al. (2022). Methyl p-hydroxycinnamate exerts anti-inflammatory effects in mouse models of lipopolysaccharide-induced ARDS. Molecular Medicine Reports, 25(1), 37.
- Baskar, A. A., et al. (2016). Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis. Investigational New Drugs, 34(1), 21-31.
Sources
- 1. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl p-hydroxycinnamate exerts anti-inflammatory effects in mouse models of lipopolysaccharide-induced ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomolther.org [biomolther.org]
- 5. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 8. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 9. Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. Melatonin suppresses nitric oxide production in glial cultures by pro-inflammatory cytokines through p38 MAPK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methyl p‑hydroxycinnamate exerts anti‑inflammatory effects in mouse models of lipopolysaccharide‑induced ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. carrageenan induced paw: Topics by Science.gov [science.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. japsonline.com [japsonline.com]
- 20. NTP Developmental and Reproductive Toxicity Technical Report on the Modified One-Generation Study of 2-Ethylhexyl p-Methoxycinnamate (CASRN 5466-77-3) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats with Prenatal, Reproductive Performance, and Subchronic Assessments in F1 Offspring - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Antimicrobial Activity of Methyl p-Methoxycinnamate
Foreword: Situating Methyl p-Methoxycinnamate in the Antimicrobial Landscape
This compound (MPMC), a naturally occurring cinnamic acid derivative, is found in various plants, including Kaempferia galanga.[1][2] While primarily recognized for its application as a UV filter in cosmetics, its inherent chemical structure beckons investigation into its bioactivity.[3] This guide moves beyond a cursory overview to provide a deep, technical exploration of MPMC's antimicrobial properties. As research scientists and drug development professionals, our objective is not merely to identify activity but to understand its potency, spectrum, mechanism, and potential for therapeutic development. This requires a nuanced approach, acknowledging that while MPMC demonstrates bioactivity, its true potential may lie in its role as a chemical scaffold for more potent derivatives or as a synergistic partner to conventional antibiotics. We will dissect the available data, contextualize its efficacy against related compounds, and provide robust, validated protocols for its evaluation.
Antimicrobial Spectrum and Comparative Potency
Initial screenings have confirmed that MPMC possesses both antibacterial and antifungal properties.[3] However, a critical analysis of the literature reveals that its activity is often moderate when compared to its parent acid, p-methoxycinnamic acid (p-MCA), or other ester derivatives.
Antibacterial Activity
Studies on cinnamic acid derivatives consistently show that the free carboxylic acid form often exhibits stronger antibacterial action than its methyl ester. For instance, cinnamic acid demonstrates greater inhibition against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus than methyl cinnamate.[4] While data for MPMC is more limited, p-MCA has shown significant activity against colistin-resistant Acinetobacter baumannii with Minimum Inhibitory Concentration (MIC) values between 128-512 µg/mL.[5] The presence of the methoxy group on the phenyl ring is noted to contribute to potency.[6]
Antifungal Activity
The antifungal potential of cinnamic acid derivatives is well-documented. p-MCA demonstrates notable activity against Candida albicans, with studies suggesting it can act as an effective antifungal agent.[7] The proposed mechanism involves the disruption of the fungal cell wall and membrane.[8] The ethyl ester, ethyl p-methoxycinnamate (EPMC), is also a known antifungal, and its biotransformation product, ethyl p-hydroxycinnamate (EPHC), shows even greater potency against C. albicans, with an MIC of 111 µg/mL.[1] This suggests that while MPMC is active, modifications to its ester group or phenyl ring substitutions can dramatically enhance its efficacy.
Data Summary: Comparative Minimum Inhibitory Concentrations (MIC)
The following table summarizes reported MIC values for MPMC's close structural relatives, providing a crucial benchmark for evaluating its own potential. Direct and extensive MIC data for MPMC itself is still an emerging area of research.
| Compound | Microorganism | Gram Stain/Type | MIC (µg/mL) | Reference |
| p-Methoxycinnamic Acid (p-MCA) | Acinetobacter baumannii (Colistin-Resistant) | Gram-Negative | 128 - 512 | [5] |
| Ethyl p-Hydroxycinnamate (EPHC) | Staphylococcus aureus | Gram-Positive | 333 | [1] |
| Ethyl p-Hydroxycinnamate (EPHC) | Bacillus cereus | Gram-Positive | 333 | [1] |
| Ethyl p-Hydroxycinnamate (EPHC) | Pseudomonas aeruginosa | Gram-Negative | 111 | [1] |
| Ethyl p-Hydroxycinnamate (EPHC) | Escherichia coli | Gram-Negative | 111 | [1] |
| Ethyl p-Hydroxycinnamate (EPHC) | Candida albicans | Fungus | 111 | [1] |
| Methyl Cinnamate | Bacillus subtilis | Gram-Positive | 2000 | [4] |
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of cinnamic acid derivatives, including MPMC, is primarily attributed to their ability to compromise microbial cell structures and functions.[9][10] The lipophilic nature of these compounds facilitates their interaction with the lipid bilayers of cell membranes.
The proposed mechanistic pathway involves several key events:
-
Membrane Intercalation: The molecule partitions into the lipid bilayer of the microbial cell membrane.
-
Disruption of Membrane Integrity: This association disrupts the phospholipid packing, increasing membrane fluidity and permeability.[8]
-
Leakage of Intracellular Components: The compromised membrane allows for the uncontrolled efflux of essential ions (e.g., K+, H+) and small molecules (e.g., ATP), disrupting cellular homeostasis and the proton motive force.[11]
-
Inhibition of Cellular Processes: The loss of membrane potential and vital components inhibits key cellular processes, including ATP synthesis, nutrient transport, and enzymatic activity, ultimately leading to cell death.[12]
-
Cell Wall Synthesis Inhibition: In fungi, compounds like p-MCA have been shown to specifically inhibit the synthesis of the cell wall, further contributing to their antifungal effect.[8]
Caption: Experimental workflow for evaluating MPMC.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method, a gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [13]
-
Objective: To quantify the minimum concentration of MPMC required to inhibit microbial growth.
-
Causality: This assay moves beyond qualitative screening to provide a quantitative measure of potency (the MIC value), which is essential for comparing compounds and guiding dosage in further studies.
-
Materials:
-
This compound (MPMC)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial suspension adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then diluted to a final inoculum of ~5 x 10⁵ CFU/mL in the well.
-
Positive control: A known antibiotic/antifungal (e.g., Ciprofloxacin, Ketoconazole). [7] * Negative control: Vehicle (e.g., DMSO, not exceeding 1% final concentration).
-
Growth control: Medium with inoculum only.
-
Sterility control: Medium only.
-
Growth indicator: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Resazurin solution.
-
-
Procedure:
-
Stock Solution: Prepare a stock solution of MPMC in a suitable solvent like DMSO (e.g., 10 mg/mL).
-
Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the MPMC stock solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. Columns 11 and 12 will serve as controls.
-
Controls: Prepare positive control dilutions in a separate row. Add vehicle to the negative control wells (column 11).
-
Inoculation: Add 10 µL of the prepared microbial suspension to each well (except the sterility control), achieving a final volume of 110 µL and the target inoculum density.
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
Reading Results: After incubation, add 20 µL of MTT (or Resazurin) solution to each well and incubate for an additional 30 minutes to 4 hours. The MIC is the lowest concentration of MPMC that shows no color change (i.e., inhibits growth). [14]
-
Protocol: Time-Kill Kinetics Assay
This dynamic assay provides insight into whether a compound is bacteriostatic (inhibits growth) or bactericidal (actively kills). [15][16]
-
Objective: To determine the rate at which MPMC affects microbial viability over time.
-
Causality: An MIC value does not distinguish between static and cidal effects. A time-kill assay is essential to understand the nature of the antimicrobial action, which is a critical parameter for therapeutic drug development. A bactericidal agent (defined as a ≥3-log10 or 99.9% reduction in CFU/mL) is often preferred for treating serious infections. [15]* Procedure:
-
Preparation: In sterile flasks or tubes, prepare a logarithmic-phase bacterial culture (~10⁶ CFU/mL) in the appropriate broth.
-
Treatment: Add MPMC at concentrations relevant to its MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control (no MPMC) and a positive control (e.g., Ciprofloxacin at 2x MIC).
-
Sampling: Incubate the cultures with shaking at 37°C. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Enumeration: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the dilutions onto agar plates.
-
Incubation & Counting: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Analysis: Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 reduction compared to the initial inoculum indicates bactericidal activity.
-
Synergistic Potential and Cytotoxicity
Synergistic Interactions
The development of microbial resistance is a global crisis. [17]One promising strategy is combining phytochemicals with conventional antibiotics to enhance efficacy or overcome resistance. [18]Studies have shown that p-MCA can act synergistically with the antibiotic colistin, significantly reducing the MIC of colistin against resistant A. baumannii. [5]This suggests MPMC could serve as a valuable adjuvant, potentially restoring the activity of antibiotics that have become ineffective due to resistance mechanisms like enzymatic degradation or efflux pumps. [18][19]
Cytotoxicity Assessment
A crucial aspect of drug development is ensuring a compound is selectively toxic to microbes with minimal effect on host cells. The cytotoxic and pro-apoptotic effects of related compounds like EPMC have been evaluated against various cancer and normal cell lines. [20]EPMC exhibited selective cytotoxicity against HCT-116 cancer cells with a selectivity index >6, indicating a favorable therapeutic window. [20]Similar assessments using mammalian cell lines (e.g., Vero, HEK293) are mandatory for MPMC to determine its safety profile before any in vivo consideration.
Conclusion and Future Outlook
This compound stands as a compound of interest in the field of antimicrobial research. While its standalone activity may be moderate, its true value could be multifaceted. It serves as an excellent starting scaffold for the synthesis of more potent derivatives, as evidenced by the enhanced activity of its parent acid and other ester analogs. [1][4]Furthermore, its potential for synergistic activity with existing antibiotics presents a compelling avenue for combating multidrug-resistant pathogens.
Future research should focus on a comprehensive profiling of MPMC against a wide panel of clinical isolates, detailed mechanistic studies to confirm its interaction with microbial membranes, and exploration of its synergistic potential with various classes of antibiotics. Coupled with rigorous cytotoxicity and in vivo efficacy studies, this work will fully elucidate the therapeutic potential of this compound and its derivatives in the ongoing search for novel antimicrobial agents. [21]
References
- Smolecule. (n.d.). Buy Methyl 4-methoxycinnamate | 832-01-9. Retrieved from Smolecule. [https://vertexaisearch.cloud.google.
- Oriental Journal of Chemistry. (n.d.). Antimicrobial Activity and Microbial Transformation of Ethyl p-Methoxycinnamate Extracted from Kaempferia galanga. Retrieved from Oriental Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4RceU5Gs00vXzkEv94UZIbZdZ3KZx3KiJB7B7YtCR9Yurw0oJAwbUarT04DlKxZZh4uB0v08ai1111ouf4A6OXe34YtX5lUBfXsufLR7LZOMDWnUCV5I0QoI_n2SJuwn1MXkPZoQKyuWlWHw3Jyv9n75CdjJVOmkjZ1kpzdm7snS5FuX6R0wro0UBNTlM1Ej-6BQA5m0wPUE6XNheV4Jg7lOkmLFLRRHtMKLBwGgYU7R3LUKVGTWHe8D5yndomXxIkWxvWwIb0Su3w7XhmEM9LQ==]
- ResearchGate. (n.d.). Antimicrobial Activity and Microbial Transformation of Ethyl p-Methoxycinnamate Extracted from Kaempferia galanga. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5T_g38aQ8DGk7_y-A6zaYS04N45xIsS-DSMRRTVPFn0rjDVo69C_N3CcLzndgEcc6zDUl8PPX72BhB5GtF_4-vrTjFLp1GEMxqbodP6naoMOZjo8ZftZ6l7gYYK6cg_xl-iqwe0s_v6MgmY5Qe6MC9TzzviMZaiU-NM3VhGwBtrr2rCc0jTwhFilNchlQh9dYu2zpjzPCAcLkhTk6d6h5OkH7pzOs9m3Yh2I6oZO0zJYRSPGgd8nWquJkzm-PgajyNl1wXhStJuEmeDAv9A336H1kJ9860TUNY6H6uUF2]
- ResearchGate. (n.d.). Cytotoxic and Pro-Apoptotic Properties of Ethyl-p-Methoxycinnamate and Its Hydrophilic Derivative Potassium-p-Methoxycinnamate. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKu7lhmzeqUQYy1QQPgWBW6kIEBWV3J9iTjRo_Y_1Q1p5XaxRZsR-kodUsaB7AWAu1Fi0y6RiWvH7dmiir_Gn3dIoJeDdutIdja_XRf_oDNAhFfU5peJfETiQ2BwIg2U-S_8Sc-4Cv-09F7spV_T9orvlFSter4duPdSCmb1kDIfVGpA9j1Ihc-uuVlpJIBBpq2PYuvCJfkYDUx5VRRZKjj21o5hkDEXcYFzaSHSX3GMBFCRfsd3IVilT6fYdvk9cG0V_EFMc0ma4kJhHo89Tx0XsTDWmoFHMrBnpCo6S1h0cMLKagqIrtqUTxiw==]
- PMC - NIH. (2017). Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. Retrieved from PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFypRMjXRE_FERxBeKaYVFFqLH6sTA6OO5g_04CcFU3O6LZiShkgLW6WoJ80GFEP2vv4d6sEjnQuDHRupLtUJccg_aA0j7O4SmysNEhHAfVA-NJ5oLwguhTHD9ZOBiVKlwMAic1bw-7oGtzLw==]
- PMC. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Retrieved from PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFheT44C_9utXLG-k4RmT_Cck58Fd9tVTqGXWEkCnU2poZJUcDfn5muYq9xaLd7jUTKtEwHN-zlZflDVdviZpwiRJAOBDwUF_JW2Iv5Hbt_xyCB7-zuZ8pjlAdNoQhcA9nNw3fQj1jen877Yw==]
- OAText. (n.d.). Synergistic effects of the methanol extract of Trichosanthes kirilowii with antibiotics against oral pathogens. Retrieved from OAText. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgr2bEaVEAoefg5U9LHlVpX9I0UPgEYb2CF30lr1UMwr8Nnsndf1P_5zeB88h-CerCJHn2TndA93zN2ebYloQs87frF_luOUSbBhcnZg-gDAw3-ZjP83cCO2bbzWpth51n7CSKRcwGrLrdZYpvlf7VwD29j7x9q2ZX0HMWmXETsDKmfpKBW17eAkcOp9VaP2JWMFRKhm9unPHIZniheFjICZq1vbcNhPCryEfc6qXWl4L2aq0-0qFczNwqDEWzOqa2XtMa]
- ResearchGate. (n.d.). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuReXW1-REacbMeGxCuSc1_r4zqX5HYQ-P_S3YRKlaj2csXHcyfEbMiOMeznqTT7fofqk5BkuNusFq-XcS_UDI6ILJjp1dCvzkRI-J7aqzDEsIC9aN23sxNmmGjYy45QnblnLUBMRvvRcYyideMPHQiWptFVcXEjGdK_trgI3BtxyO8CTtQ3brHND6o_UubcF0ePApoOZAbiIlPqPvAJsuTn9_rfSyqg91Ig8JQwppuMtWqOxDHTevm-YZQE8NI-YhPqQ=]
- ResearchGate. (n.d.). Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqD41bJvp-znBtCk8NxklmvB3DQ8ZaC3A-66_L6ZKFt0zfYeqlrUur1-b9hnw3fuvbIqNf2xloAodmdR7qqje8kPp1pWPQRawmK5Khh4HU7nAvXTC95n6vn_iU0GLN_Bq_4uJFZsQQqW9fE5G2JbUnKL0FxW1GId_lW3qNq2mccPySznwwUtThVbpomKdh5WaEVH8CNLDbt95uvfGa8NG8z5FbN8EOCUzhxG-fc3foCtom5cENWxgar5fyiIZ4Sm43Ewnft6Pe77ZGUEawV-SLFHaFudqpnUSaHTYVH5kZJ1jq6O8OVQU=]
- Benchchem. (n.d.). Methyl 4-methoxycinnamate | 3901-07-3. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1AP-7fFIiSHY5YaZMn2dHHG6yfOLo3N1XkU1vTUCaA8mjUYRIbJ58J2Wndb95SgICv8qNngjlKC0lnLhg9_AVtBRLUg1OF63tYMHvfzuVelbzO94pICkz8AeZFq45V864DiCm]
- Jurnal Kimia dan Pendidikan Kimia. (2022). SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Retrieved from jurnal.uns.ac.id. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnAbYUTnFvuzmMAua3GWDnO-PGiYdFVELtQgFme1Y5zUumscYJPLFVscJmwS14p2NEEQ6QIr58xopIok2-4H9iHgcqWzoFkjPO29e9quoqxmNBGMOfXegoazQwyLpIynXN9D9qMPLU2lcghELwl7NIr1FDIA==]
- ResearchGate. (2021). Antibacterial Activity Testing on APMS (p-Methoxy Cinnamic Acid) Against Escherichia coli Bacteria. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELYsbtX7HmlfoDbW0BEnDM-CsQEjDd_VsF7XqxvYKg3NM-vH1auf7Q0I9txs5UDFQgPERtedv9js2JbEYfeA4EXwTmraiAD9qtKq7xnZpiSqvqjCi0I4QTyBh7mqMG4bhcVYRjiJqLGvWF_5svGD3O4Xdqne9C-HBTXnDnkICdfReEvobpcFV94aaqnx2meQqYnRuKxUdsbULi0QRrUi4iVNYSu0KPdKhpjdYiaRjUvi8dkiGKrCuRQa03KoIsOoO9ktjvZYgXFSbw5KnSr33nvalTT1Ucf7mFXpc5wfpdIJZAuZafold6nSvCFSGrBEauDAR_i_4Eymre1NSNcGJ-GnCmhVTH9bY4z66zTUc5Fc6_qFYlD7sECPYX94h_CuIuMlDxA_V87jcUgoWgWyhMFuqKqrbdy-OWRGcoX6Jg9x4nppq3Y34fGqLJNlnBJ3exJ4OTEw==]
- CABI Digital Library. (2023). Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. Retrieved from CABI Digital Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpKtvW907TH5zJkvBlrLsTRN34ZcWJeKfvXaVVmm3oJmnA4l3ZxI02d8QaiIIE9dT77He1p3cGzkqSZRl25TVwp5Sm_3UyAtPRVGb41WD0oRR4YMwZHQhDOUE-Rn__UDiuZ_KJrtMHtK1C6Or50plthN4GhLdJhc0=]
- Benchchem. (n.d.). Spectroscopic Analysis of Methyl p-methoxyhydrocinnamate: A Technical Guide. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK-x9Oao2ruizdggcl9t-np3rLiWM3Q6ZQIc_5nXKuU0UulgbGa9aejS0SPCLI-ksMKswtmrlgxODgn9rH6c-02BSnIUcpzWRXxNqJhXV8q2mKs0Arxh8Bn4m_rRWnNVbbvlKWN0KwFibLr88xiKQlLJOW-agp0vBmKmxNvWIpCvDB5zZPc99JV_e39-A84DIC0c1VW7LZJgrk1kVX0zae7sWeq_mY]
- AJOL.info. (n.d.). ORIGINAL PAPER. Retrieved from AJOL.info. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSn_1mkDNiK3NDJmjhBVojowedhKWNC1O6Y_BKhF7XcCoyDoeH-hg8eHN4ETi4AA7WOfHTseTVo2QzUH9qc-PHIjN4a1pR10IfJ8yFmqU063Prk_DSv18dHcL9RM00C8wlV4qi923TjwgKinvDu1VcUcVxEOuFRC1P]
- ResearchGate. (n.d.). Methyl cinnamate increases cell vulnerability to oxidative stress induced by hydrogen peroxide in rat thymocytes. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxdwAMumtTIV9yu4kD91EKxHBHVs9DTLcGF9v0I_Y_9RuGlO5oOW-aj-JUB17MQ3p9WSn4XC0E2WBufj_73BFwQwhNjqoRddmeJchjYDTr2PtYxklDywBGuUXJJNaK5arYUqsFNTvoIaAoBYdX7WQPRoU_FML4iP3WnCM-kmtFvli5CDlW-AizrMoAe1X6vtGhxaCdwA2w5GVNbvvDnLrd3vcRrQHnnkXBt79ukmdsv3y3eCXPX3qT3cDvlCpeEhv3mEumPYJfr4xnKdZkLFa9X-45O9bwuiWVnNEMd04=]
- ResearchGate. (n.d.). The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR-kRjBig6C1j1i71LRucnK_Imyq-2BaeZf_8K_TeeMsDbafhF7bpubTQ9QDAvuvJoHx4b6rjnT7F1Bh8nJH5XEh25Ov1r7u7ZQE_nw4WM7iEnIUkUWmwtROXrCHSKKgaIDp43_WMazyBZq_E9ju_zNVAvh72QlTAyP0u1NvjBbYK25EQOjP51ddm3qe10nYLqIvd-E9Yor-FjVfskD2UJFEbTehAioF932rXx_5srBUd5-rWA1M9gmsjk-fks]
- ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) [µg/mL] of the compounds on.... Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKRiIDf10SVfauPXh6qAgUavdsOP1ZWzOXRYzsfyRzlm02vl3Vjyt8XE33AJrfqho3t-EVEMe9XX6r2OFJXJzleyIUMToOpSEcg1qjUJqmgLMowtnWj05O6T8Zqii1DoUSHnRzqJ09y2jq5xJDP8syOQi1WugZsf7C-on50LXnW8MS9o0ZnHsu2jIZe3eMgmXbW7Z0pjlXq3yqbB0d7FOKwp9OIMWlyBjdQepFlL-SREPchmhXiYxuhykc6QVx]
- NIH. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEZpzBPhjfUdgSaUeT2ZV3iaYTKRA86mj1SLbDuOPW0686uU_VeM0GvS3DRh3us1hMHMCexTiY6Ovn1HSAwKgPo5HkwzvX5VfV-X7RGXK37gu1aiR5br0nWU3WJRrJ_wK-ZM1teyuoTQOlTQ==]
- PubMed Central. (n.d.). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Retrieved from PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKWLMfnbGncpzpyBFduO-cQgXPwv1LgnJe8v6-e_7mZIIsWoivZT3lmnGzYvG3LWZzF6bUO-Bii0MQZaZAf6gy1U1ZpW_qhVfFag3voznawbJJbWuc0ufShEQ_y4cb3CBwG6lXBC9OFU8TUA==]
- MDPI. (n.d.). Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. Retrieved from MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-q2WKNk19aYFokP_rx2N07u0H9O25ScLUcpYKaq7OcVZ-z3P085BFgLcL_qwZL2OKDQjAw9SlJbVnP32oAz3yDo2cGIFuazIbElg3W2jjTcSjXna7TESLnWsqu-hUtKQ=]
- Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from Emery Pharma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgLlsH66Si1kGLQ4AM4Eb74vcxgkUpfRNNa4ntuIuYVJXtjceoE7YCjX8EAs6YP7wbt8dGCht71DN8yWuw8sxwenIg_TkBTyrXf7Un1yKZS1IN8Nay1yawgZ2OJB5JSUku9U_6ZxJv-n16NLMA9yLpKRJigSxTHXQpXBtsL3f-zlScxm5T28VZxns8s9qnhQg=]
- Biointerface Research in Applied Chemistry. (2021). Synergistic Interactions of Antimicrobials to Counteract the Drug-Resistant Microorganisms. Retrieved from Biointerface Research in Applied Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr5fBYgQcFBrIZGgEI3Ro0kEjxUNuu16ix-PwGC-ceVb4zh9zeii-hKe1iXS3phsEY3J2ydUY2JjgdT4gfSt7Qr119cDWdAnAEi1bQvAlVRFVKMWtN-ckY9QjyStjNC-hV2Ze0uwij7HouQXvgt0zJVt_dKewtW_aBsCSnkTZItarB1Id_XOmBWFxSRw==]
- PubMed Central. (2021). Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR). Retrieved from PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0QwlXhv9pKfaU6aXIVYS11YHC4cJT6caWAB2uysomuTUmu9-qNB-9mJy3YFTjIRrRhgfErEVSfxaaFpVbEuaKUWLEnC5H37oaxOinhoX9-l3098wlyKFODs9Gykb9NqnPdFGSvacVFHlc9w==]
- The Good Scents Company. (n.d.). methyl 4-methoxycinnamate, 832-01-9. Retrieved from The Good Scents Company. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJBgym9z4OWsR-avwhLZuwHYAoz__Ryj6tXZ1E43vvpSA5tvQdwSBSgh3YD74EIXv_cPR9jYezPfHFPaTysFCO-5vuIVrvZKAz-5X8sPWvcF3pd2Y2dKafGWtwxV3FMbBIOIQlirjH0SNX48BLSuVVJz4=]
- Pure and Applied Biology (PAB). (2020). Synthesis, spectroscopic characterization and antimicrobial activities of N-methyl-o-methoxybenzohydroxamic acid and its metal. Retrieved from Pure and Applied Biology (PAB). [https://vertexaisearch.cloud.google.
- ResearchGate. (n.d.). Photoreactions induced by isoamyl p-methoxycinnamate in test period I:.... Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbqHJsMLegtoFCFJHNV0WST70kXPCEJ8KeNifn6RYPP8Y9XNxaZJp5KFIXh5cs3DBdveK-o9tkeRHae4StHdE5bdKDkaFew4VxmARXyR0yE_R7ln3wnTx4ULOJzWUVNPG_hjx37mpig1LNdY27DUN86KqXco6sVlLD3FJyiJhwTVk3_DZ-q2dqWZeaY20V87ywlanPCm2tIdkryOfOiD7dIg7XSA8h2uT1-Vt72etJOyPgIgmuoV_vEisZn9VnQRVM5Bs3]
- ResearchGate. (n.d.). Biological applications of p-methoxycinnamic acid.. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-n2aUL75mInMOB3lOEQFyAfpQN6ZcrEe3lI3HNqwc7nZLwKnA5nq7iou8TewS3eq2cjgrTPU0iIVyB1D2fo1xMepXAZgUW-xEkNxXZ61V0AdTXgyZpPZc19t5RaPvJ_423S29I7v_7Z2n_fXsw368RFHo7WZP1CUScE7n4pdGOFYbE_B5UWRltun0HF6pRV3Ene3rAkFhtWcXB5cgPw==]
- PMC - NIH. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved from PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoPYmxTTHp94Qwzf89VAi1HNepf-QyD6Wo15OtRonqQ733R0ATeU5iRu4YmCGscTv5qutz8GWCCMqiHvjtd1vGjZKFvKgIkY5UCgLv88h8Xudw9a9jrrUISU-NYIz8-wyF2dCSzBvsJFwg4g==]
- PMC - NIH. (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Retrieved from PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZHa4p0auYhh3kAi3KsQnMpqMUHu8G2k6MVaBvQ5dOuY5s1cojwOwpMQEgIB5G0X3t7-nRsBT9HqCjFtbCZqkBzoXlHtA-dlCkC8Dw4FEVTqhITq6LmS_9rg3z2Xwpcx91wnY2rsfEB57vIA==]
- PubChem - NIH. (n.d.). Methyl 4-methoxycinnamate. Retrieved from PubChem - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRl8HcSGxRGM89Svr3q9IXX9b8AfbJIYmtO5s1OH04q_23gp-9VSXg1nmJxPFv7OWfIzMfdzbpq_9tRwyX8rTX85cySWJ-ejC7_calzKOwdsZ4RAbLG5BNabZICxj2iSxaxCkSfmlvfmweWF4-V8pNiA3V5SOQOIaF-mkrKQ==]
- NIST WebBook. (n.d.). This compound, cis. Retrieved from NIST WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWdBPkzruZkvV7Xic5Xy8s3c3w9pxVRwze6OVxiPx9Eeq8x3ac6YrdKSV4uvVOMFzj4iop5qu9UfOsbFPQtFg56L5s7VTwJqT2xd_KkKtLvueWtNtA6wdC05T4JvpepLy3zZGwWMgAOwsPHI1QL2yf2Lti5Hjc]
- ResearchGate. (n.d.). (PDF) Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8LDY55WC3y0SqA2mYb2pS7wnC7_YBtseFFuQyhkQ5bEmBQV2qGg4ZXpRBtnByYI6puq6NR77hurAgGN1RCOG6IBW4b4MyoyicN_oNczpP7rGy6mQtiKNyU7U5GN1g3eo6QGjqg3i6iQM8FXZ1_7KYkar9vAQT4clJwyhOROakQsvee2BSbmevmwrcD4qUYg8Q9BIjw6h5MQnff67EmQi7X1Q0UFs6bh3J18S64aeMQ4PtWKSHhITmcXECl2lHxNG2AuvpyMOEPxKdjAfaaUUZig==]
- Pacific BioLabs. (n.d.). Time Kill Testing. Retrieved from Pacific BioLabs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOqEyhfUytYOzuaCjBCfMrqUDTHqOOh2XYpU1pgiOe0sEK-cZcy2Vt3fGeFIMaePX49grXHWCU3kHC_C5jc2rbt7INcPm-pMoY-VWF3Xz414EVlbm9RrlIAD2v2JuszQ==]
- NIH. (2021). Preliminary Studies on the Antibacterial Mechanism of a New Plant-Derived Compound, 7-Methoxycoumarin, Against Ralstonia solanacearum. Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVOj4bkwZY0Y6twKhHP1w3sQK3Ta1r8XgrLtG7IXJHTkPEy6Kh7V8n975JgqmT9P6YUAYRGx7sFSXuq5V4VBtALQpHPqDWAZP9dkN3dHBrK49Vu4dbpakg4It--39Wkyh9s3yqaYE0l4mqNg==]
- Frontiers. (n.d.). Mechanism of Action of Surface Immobilized Antimicrobial Peptides Against Pseudomonas aeruginosa. Retrieved from Frontiers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnpz_fEQQ-1X2JJ_qg4HjA4Qt2BG6hbBqHJNMWlede-yNgkZ8Oeaxi2nVanxltB8mc6MJdQqUxE1ympap1mgy1kFdouf5fI70zGrR1zqiFBHU2DRgjDNVX3dsoF5l0f1wIvep8dLbHT3g5nqRipbN4yc6U70h6ZOk_HyhOgCdC5KwigY8E1-j6v_1noP4t2KfJ3g==]
- MDPI. (n.d.). Antibacterial Activity and Mechanism of Madecassic Acid against Staphylococcus aureus. Retrieved from MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjJiTxSnHcjpmSNVOnEsyEP4FAGYwiUzXJ3qFObY48arwRze_HVi6XgYrAoNqGOpO-mdFzVmcV9jm1HiiBRvCBcPpofAezKsUlO8yPKUbGnxXBUpqJZDJc8nza_R2A9xpiWWllfzqt0_NbbA==]
- MDPI. (2022). Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins. Retrieved from MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_K0UcJ8wIG7dKyS8mo0xsHOfr3EKEweBPd1_Our9lYbX7vxUiZ-MiJ6kpcz72VKt1vGi7_gsO0js7aMm9Hw6cDjNLWE5VP6cE0APTlktKGk1mV3vamtfYofeLqmEtEQ2B]
- MDPI. (n.d.). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqiIkrGs6IJsmbDMeb_VJwjljCEGfaXV2b8KgXLo-peHRzsehrLNh2gRFYMAlNhIHe5nuHrySF-w2eJw4mwhZ8JQSXuh_7X7OdWXYevuSxBn8lUjGuvJXOmqu9Q9XErAdD]
- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from Acta Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHddAU9WJcJ62aVigo-eC140JqjNUz77vPTShv1SZFFMU4SVMh7SzqyBAtQTX6WP2jyGybEUGOWb9BGBPiP4Okhpwfv7Z0xMd3ykoc3u1Sp4jExwjV5jknIjHp1zJlpgLqqR0WW4UnQJl6-yhH5Cg==]
- Frontiers. (2024). Exploring time-killing and biofilm inhibition potential of bioactive proteins extracted from two varieties of Pleurotus ostreatus. Retrieved from Frontiers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7tSt1I_Lb2aO7JtEnMCMRfr3hbiK61LLQPNYPLx1z3S2homvDZi8M6Vy693pQn_Hu6jrgoVPHeYHWzAJp410KR4djJVCj-zHroVrMhPCNsAUGn1L4bnGV-JSELCdNydOr2aRtoEou7s7IOkDfhYybk_loOcpE8lhT_QqkXm6r6LYF8HsAk4zYX27LOVh4E7m3ii-8]
Sources
- 1. Antimicrobial Activity and Microbial Transformation of Ethyl p-Methoxycinnamate Extracted from Kaempferia galanga – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Methyl 4-methoxycinnamate | 832-01-9 [smolecule.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanism of Action of Surface Immobilized Antimicrobial Peptides Against Pseudomonas aeruginosa [frontiersin.org]
- 12. Antibacterial Activity and Mechanism of Madecassic Acid against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. oatext.com [oatext.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
The Cytotoxic Potential of Methyl p-Methoxycinnamate: A Technical Guide for Cancer Research Professionals
Introduction: Unveiling the Potential of a Cinnamic Acid Derivative
Methyl p-methoxycinnamate (MPMC), a derivative of cinnamic acid found in various medicinal plants, is emerging as a compound of interest in oncology research. The broader family of cinnamic acid derivatives has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] While direct research on MPMC is nascent, extensive studies on structurally similar compounds, such as ethyl p-methoxycinnamate (EPMC) and p-methoxycinnamic acid (p-MCA), provide a strong rationale for investigating its cytotoxic effects against cancer cell lines. This guide synthesizes the current understanding of the probable mechanisms of action of MPMC, drawing from data on its close analogs, and provides detailed protocols for its evaluation as a potential therapeutic agent.
The cytotoxic activity of MPMC and its derivatives is believed to be mediated through the induction of apoptosis (programmed cell death) and arrest of the cell cycle, ultimately leading to the inhibition of cancer cell proliferation.[2][3] These effects are likely orchestrated by the modulation of key signaling pathways that govern cell survival and death, including the NF-κB, MAPK, and PI3K/Akt pathways.[1][4]
Mechanisms of Cytotoxicity: A Multi-Faceted Approach
The anticancer activity of MPMC is likely not attributable to a single mechanism but rather a combination of effects that culminate in cancer cell death. The primary proposed mechanisms are the induction of apoptosis and the disruption of the normal cell cycle progression.
Apoptosis Induction: Triggering Programmed Cell Death
Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its deregulation is a hallmark of cancer. Structurally related compounds to MPMC have been shown to be potent inducers of apoptosis in various cancer cell lines.[2][5] This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of enzymes called caspases.[3]
The induction of apoptosis by MPMC analogs appears to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that these compounds can lead to a loss of mitochondrial membrane potential, a key event in the intrinsic pathway, which subsequently triggers the activation of effector caspases 3 and 7.[2][5]
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, MPMC-related compounds have been observed to cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[2][6] Specifically, studies on EPMC have shown an accumulation of cells in the G2/M phase of the cell cycle in cholangiocarcinoma cells.[2] This arrest prevents the cells from entering mitosis, thereby halting their replication. This effect is often linked to DNA damage, which activates cellular checkpoints to prevent the propagation of genetic errors.[2]
Modulation of Key Signaling Pathways
The cytotoxic effects of MPMC are likely underpinned by its ability to interfere with critical intracellular signaling pathways that control cell survival, proliferation, and death.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Ethyl p-methoxycinnamate (EPMC) has been identified as an inhibitor of the NF-κB pathway in melanoma cells, suggesting a potential mechanism for its anti-metastatic and pro-apoptotic effects.[1][4]
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling cascade that is frequently hyperactivated in cancer.[7][8] This pathway promotes cell growth, proliferation, and survival while inhibiting apoptosis.[7] The inhibition of Akt phosphorylation has been linked to the anticancer effects of EPMC, suggesting that MPMC may also exert its effects by downregulating this pro-survival pathway.[4]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[1] The modulation of MAPK signaling is another potential mechanism through which MPMC and its analogs may exert their cytotoxic effects.[1]
Caption: Experimental workflow for assessing MPMC cytotoxicity.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique for analyzing individual cells and is indispensable for studying apoptosis and the cell cycle. [9] 1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. [10]Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA. [10]This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. * Protocol:
-
Culture and treat cells with MPMC.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer. 4. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark. [11] 6. Analyze the cells by flow cytometry immediately. 2. Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
-
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. [12]This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [12]* Protocol:
-
Culture and treat cells with MPMC.
-
Harvest cells and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice. [13] 4. Wash the fixed cells with PBS to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA, which PI can also bind to. [14] 6. Stain the cells with PI solution.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity to determine the distribution of cells in each phase of the cell cycle. [13]
-
Conclusion and Future Directions
While direct evidence for the cytotoxic effects of this compound on cancer cell lines is still emerging, the substantial body of research on its close structural analogs provides a compelling case for its investigation as a potential anticancer agent. The likely mechanisms of action involve the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK. [1] Future research should focus on systematically evaluating the cytotoxic activity of MPMC across a broad panel of cancer cell lines to determine its IC50 values and spectrum of activity. In-depth mechanistic studies are required to elucidate the precise molecular targets and signaling pathways it modulates. Furthermore, preclinical studies in animal models are essential to assess its in vivo efficacy, pharmacokinetic profile, and safety. The detailed protocols and conceptual framework provided in this guide offer a robust starting point for researchers and drug development professionals to explore the therapeutic potential of this promising natural product derivative.
References
- Trachtenberg, A. et al. (2025). Synergistic Cytotoxicity of Methyl 4-Hydroxycinnamate and Carnosic Acid to Acute Myeloid Leukemia Cells via Calcium-Dependent Apoptosis Induction. ResearchGate.
- Muhamad, P. et al. (2020). Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. Asian Pacific Journal of Cancer Prevention, 21(4), 927-933.
- ResearchGate. (2020). (PDF) Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell.
- Sasaki, Y. et al. (2025). Ethyl p-methoxycinnamate inhibits tumor growth by suppressing of fatty acid synthesis and depleting ATP. Scientific Reports.
- ResearchGate. (n.d.). Cytotoxic and Pro-Apoptotic Properties of Ethyl-p-Methoxycinnamate and Its Hydrophilic Derivative Potassium-p-Methoxycinnamate.
- protocols.io. (2024). LDH cytotoxicity assay.
- Jong-Min, P. et al. (2022). Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells. Molecules, 27(5), 1533.
- ResearchGate. (n.d.). IC 50 values (mM) against cancer cell lines a.
- Zhang, Y. et al. (2023). Signaling pathways in cancer metabolism: mechanisms and therapeutic targets. Signal Transduction and Targeted Therapy, 8(1), 189.
- Hidayati Suriyah, W. et al. (2024). Cytotoxic activity of Ethyl-p-Methoxycinnamate from Kaempferia galanga in HSC-4 Oral Cancer Cells. YARSI Academic Journal, 2(1).
- University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI.
- Yokoyama, S. et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 14(3), 3759-3766.
- Lakshmanan, I. & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
- Zhou, H. et al. (2018). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers, 10(12), 483.
- protocols.io. (2023). MTT (Assay protocol).
- ResearchGate. (n.d.). IC50 values for CIS and CPT for each specific cell line. MPC values are...
- Sasaki, Y. et al. (2025). Ethyl p-methoxycinnamate inhibits tumor growth by suppressing of fatty acid synthesis and depleting ATP. PubMed.
- Gunasekaran, V. et al. (2017). Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis. Chemico-Biological Interactions, 272, 128-136.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry.
- Rahman, N. A. et al. (2025). Cytotoxic effect and apoptotic induction of tricyclohexyltin p-methoxycinnamate on HT-29 colorectal cancer cells: Implications for anticancer therapeutics. Journal of Applied Pharmaceutical Science, 15(2), 001-010.
- ResearchGate. (n.d.). PRMT5 function and targeting in cancer.
- Semantic Scholar. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters.
- Chan, F. K. et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One, 6(11), e26908.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- Gáspár, R. et al. (2022). Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines. International Journal of Molecular Sciences, 23(19), 11853.
- Memmott, R. M. & Dennis, P. A. (2009). The mTOR Signalling Pathway in Human Cancer. Journal of Clinical Oncology, 27(13), 2275-2283.
- Martínez-García, D. et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 10986.
- da Silva, A. B. et al. (2020). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 25(18), 4153.
- Muhamad, P. et al. (2020). Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. PubMed.
- ResearchGate. (n.d.). MTT Proliferation Assay Protocol.
- University of South Florida Health. (n.d.). Apoptosis Protocols.
- MDPI. (n.d.). Special Issue : Alterations to Signalling Pathways in Cancer Cells.
- Kim, H. S. et al. (2021). Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines. BMC Cancer, 21(1), 1047.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effect and apoptotic induction of tricyclohexyltin p-methoxycinnamate on HT-29 colorectal cancer cells: Implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl p-methoxycinnamate inhibits tumor growth by suppressing of fatty acid synthesis and depleting ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 8. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. vet.cornell.edu [vet.cornell.edu]
An In-depth Technical Guide to the Solubility of Methyl p-Methoxycinnamate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl p-methoxycinnamate, a prominent ultraviolet (UV) B filter, sees extensive application in the cosmetic and pharmaceutical industries. Its efficacy and formulation characteristics are intrinsically linked to its solubility profile in diverse solvent systems. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound, offering both qualitative and quantitative insights. The document delves into the theoretical principles governing solubility, presents available solubility data, and details a robust experimental protocol for its determination. Furthermore, it explores practical applications and strategies for modulating solubility, equipping researchers and formulation scientists with the critical knowledge to effectively utilize this compound.
Introduction: The Significance of Solubility in Formulation Science
This compound (MPMC), the methyl ester of p-methoxycinnamic acid, is a key active ingredient in a vast array of consumer products, most notably sunscreens and other skincare formulations.[1] Its primary function is to absorb harmful UVB radiation, thereby protecting the skin from photodamage. The successful incorporation of MPMC into a stable, aesthetically pleasing, and efficacious final product is critically dependent on its solubility in the chosen solvent or co-solvent system.
A thorough understanding of MPMC's solubility is paramount for:
-
Formulation Development: Ensuring the active ingredient is fully dissolved to guarantee homogeneity and prevent crystallization, which can impact product texture, stability, and performance.
-
Bioavailability: For any potential pharmaceutical applications, solubility in relevant physiological media and delivery vehicles is a key determinant of the compound's absorption and therapeutic effect.
-
Manufacturing Processes: Predicting and controlling the dissolution behavior of MPMC during manufacturing is essential for process efficiency and product consistency.
-
Safety and Efficacy: Undissolved particles can lead to non-uniform application and potentially reduce the overall UV protection factor (SPF) of a sunscreen product.
This guide will provide a detailed exploration of the solubility of this compound, grounded in scientific principles and supported by available data and established experimental methodologies.
Theoretical Framework: Principles of Solubility
The solubility of a solid solute, such as this compound, in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a fundamental, albeit simplified, guiding principle.
Molecular Structure of this compound:
Caption: Molecular structure of this compound.
The key structural features influencing its solubility are:
-
Aromatic Benzene Ring: This large, non-polar moiety contributes to the molecule's overall hydrophobicity.
-
Ester Group (-COOCH₃): This group introduces polarity and the potential for dipole-dipole interactions. The oxygen atoms can act as hydrogen bond acceptors.
-
Methoxy Group (-OCH₃): The ether linkage also adds polarity and hydrogen bond accepting capabilities.
-
Conjugated System: The alternating double and single bonds across the benzene ring, vinyl group, and carbonyl group create a planar structure that can facilitate stacking interactions in the solid state.
The interplay of these features results in a molecule of moderate polarity.
Solubility Profile of this compound
The solubility of this compound has been qualitatively and semi-quantitatively described in various sources. This section consolidates the available data.
Aqueous Solubility
This compound is generally considered to have poor water solubility due to the dominance of its hydrophobic aromatic ring.[2] Estimated values for its solubility in water at or near room temperature vary, with reported figures around 0.15 g/L and 396.7 mg/L .[2]
Solubility in Organic Solvents
MPMC exhibits significantly better solubility in a range of organic solvents, which is critical for its application in non-aqueous and emulsion-based formulations.
Table 1: Qualitative and Semi-Quantitative Solubility of this compound in Various Solvents
| Solvent Category | Solvent | Reported Solubility |
| Polar Protic | Methanol | Good solubility[2] |
| Ethanol | Good solubility[2] | |
| Alcohol (general) | Soluble[3] | |
| Polar Aprotic | Acetone | Excellent/High solubility[2] |
| Dimethyl Sulfoxide (DMSO) | Excellent/High solubility[2] | |
| Dimethylformamide (DMF) | Excellent/High solubility[2] | |
| Ethyl Acetate | Soluble[4][5] | |
| Non-Polar | Dichloromethane | Soluble[4][5] |
| Chloroform | Soluble[4][5] | |
| Cyclohexane | Likely moderately soluble | |
| Ether | Slightly soluble |
Note: Much of the available data is qualitative. For precise formulation work, experimental determination of solubility at the desired temperature is crucial.
The good to excellent solubility in polar aprotic and protic solvents can be attributed to favorable dipole-dipole interactions and the potential for hydrogen bonding between the solvent and the ester and methoxy groups of the MPMC molecule.[2]
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[6] This method is robust, reliable, and applicable to a wide range of compounds and solvents.
Principle
A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.
Detailed Experimental Protocol (adapted from OECD Guideline 105 and other sources)[7][8][9][10]
Materials and Equipment:
-
This compound (of known purity)
-
Solvent of interest (analytical grade)
-
Flasks with screw caps or ground-glass stoppers
-
Constant temperature bath or incubator with a shaker
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE or other suitable material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Workflow Diagram:
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Procedure:
-
Preliminary Test: To estimate the approximate solubility, add a small, weighed amount of MPMC to a known volume of the solvent. Observe for dissolution. Incrementally add more MPMC until saturation is evident. This helps in determining the appropriate amount of excess solid to use in the definitive experiment.
-
Sample Preparation: Into three separate flasks, add a known volume of the solvent. Add an excess amount of MPMC to each flask (typically 2-5 times the estimated solubility) to ensure a solid phase remains at equilibrium.[2]
-
Equilibration: Seal the flasks and place them in a mechanical shaker or incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the flasks at a constant speed for a sufficient duration to reach equilibrium. This is typically 24 to 72 hours.[7] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are consistent.
-
Phase Separation: After the equilibration period, remove the flasks from the shaker and allow the excess solid to settle. To ensure complete removal of undissolved particles, withdraw an aliquot of the supernatant and centrifuge it at a high speed.[8]
-
Sampling and Analysis: Carefully withdraw a sample from the clear supernatant and filter it through a syringe filter that is compatible with the solvent and does not adsorb the solute. Accurately dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a validated and calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of MPMC.
-
Data Analysis and Reporting: Calculate the solubility of MPMC in the solvent, taking into account the dilution factor. The results should be reported in units such as g/L, mg/mL, or mol/L at the specified temperature. The mean and standard deviation of the replicate measurements should be reported.
Practical Applications and Solubility Enhancement Strategies
The solubility of this compound is a critical factor in its primary application as a UV filter in cosmetic and sunscreen formulations.
Co-solvents in Cosmetic Formulations
In cosmetic formulations, which are often complex emulsions, MPMC is typically dissolved in the oil phase. The choice of emollients and other oil-phase components significantly impacts its solubility and, consequently, the overall performance of the product. Common co-solvents used to dissolve crystalline UV filters like MPMC include:
-
Esters: Such as C12-15 alkyl benzoate, which are excellent solvents for many organic UV filters.
-
Other Liquid UV Filters: Some liquid UV filters can act as solvents for solid ones, creating a synergistic effect.
-
High Polarity Oils: These can enhance the solubility of moderately polar compounds like MPMC.
Strategies for Enhancing Solubility
In cases where the intrinsic solubility of MPMC is a limiting factor, several formulation strategies can be employed to enhance its solubility:
-
Co-crystallization: This involves forming a crystalline solid with a second component (a "coformer") to create a new crystal lattice with different, and often improved, physicochemical properties, including solubility. For instance, the solubility of ethyl p-methoxycinnamate, a related compound, has been shown to increase through co-crystallization with tartaric acid. Similar approaches could be explored for MPMC in pharmaceutical applications. The formation of pharmaceutical co-crystals is a recognized strategy to improve the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[9][10]
-
Use of Liposomes and Cyclodextrins: Encapsulating MPMC in delivery systems like liposomes or complexing it with cyclodextrins can improve its apparent solubility and stability in aqueous-based formulations.[11]
-
Micronization: Reducing the particle size of MPMC can increase its dissolution rate, which can be beneficial in certain applications, although it does not alter the equilibrium solubility.
Conclusion
The solubility of this compound is a multifaceted property that is fundamental to its effective application in the cosmetic and pharmaceutical industries. While it exhibits poor aqueous solubility, it is readily soluble in a range of polar organic solvents. This guide has provided a comprehensive overview of the theoretical underpinnings of its solubility, compiled available data, and presented a detailed, field-proven protocol for its experimental determination. By understanding and applying these principles, researchers and formulation scientists can optimize the use of this compound to develop stable, safe, and efficacious products. The continued investigation into quantitative solubility data in a wider array of solvent systems and the exploration of novel solubility enhancement techniques will further expand the utility of this important compound.
References
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- Atlantis Press. (2020). Pharmaceutical Cocrystal of Ethyl p-Methoxycinnamate: Formulation and Characterization.
- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?
- ChemBK. (n.d.). Ethyl cinnamate.
- ChemBK. (n.d.). METHYL CINNAMATE.
- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- ResearchGate. (n.d.). Solubilities of Cinnamic Acid Esters in Organic Solvents.
- BDMAEE. (2024, January 17). methyl cinnamate methyl cinnamate.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- OECD. (n.d.). Test No. 105: Water Solubility.
- Universitas Airlangga. (n.d.). Solubility and Dissolution Improvement of Paramethoxycinnamic Acid (PMCA) Induced by Cocrystal Formation using Caffeine as a Coformer.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- Phytosafe. (n.d.). OECD 105.
- ResearchGate. (n.d.). Solubilities of Cinnamic Acid Esters in Ionic Liquids.
- Universiti Kebangsaan Malaysia. (n.d.). Solubility and Dissolution Improvement of Paramethoxycinnamic Acid (PMCA) Induced by Cocrystal Formation using Caffeine as a Coformer.
- ResearchGate. (n.d.). Best effective solvent system for analysis of cosmetic products.
- Human Metabolome Database. (2012, September 11). Showing metabocard for Ethyl cinnamate (HMDB0033834).
- Pharmaceutical Cocrystal. (2024, December 5). Solubility Modification of Phytochemicals via Pharmaceutical Cocrystal.
- PubMed. (2024, January 6). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy.
- Brainly. (2021, October 16). Solution at Solubility (grams solute per 100 mL solvent) at 25°C 36 Type of Solution 80 40 36 grams in 100.
- IUPAC. (n.d.). Solubility Data Series.
- National Center for Biotechnology Information. (2012, June 20). Evaluation of octyl p-methoxycinnamate included in liposomes and cyclodextrins in anti-solar preparations.
- CORE. (2010, February 26). Organic Solvent Solubility Data Book.
- PubMed. (n.d.). UV absorption and photoisomerization of p-methoxycinnamate grafted silicone.
Sources
- 1. Buy Methyl 4-methoxycinnamate | 3901-07-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. chemicalbull.com [chemicalbull.com]
- 4. Ethyl cinnamate | 103-36-6 [chemicalbook.com]
- 5. Ethyl cinnamate CAS#: 103-36-6 [m.chemicalbook.com]
- 6. oecd.org [oecd.org]
- 7. quora.com [quora.com]
- 8. filab.fr [filab.fr]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of octyl p-methoxycinnamate included in liposomes and cyclodextrins in anti-solar preparations: preparations, characterizations and in vitro penetration studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of Methyl p-Methoxycinnamate via Fischer Esterification
Abstract
This document provides a comprehensive guide for the synthesis of methyl p-methoxycinnamate from p-methoxycinnamic acid and methanol, employing the Fischer esterification reaction. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology. Beyond a mere procedural outline, this note elucidates the underlying chemical principles, from reaction mechanism to purification strategies, ensuring a thorough understanding and successful execution of the synthesis.
Introduction: The Significance of Fischer Esterification and this compound
The Fischer esterification, a cornerstone of organic synthesis, facilitates the conversion of a carboxylic acid and an alcohol into an ester and water, typically under acidic catalysis.[1][2][3][4][5] This reversible reaction is fundamental in the synthesis of numerous organic compounds, with applications spanning from fragrances to pharmaceuticals.[6][7]
This compound, the target of this protocol, is a valuable organic compound. It is a derivative of cinnamic acid, a naturally occurring compound found in cinnamon trees.[1][8] This ester is of significant interest due to its application as a UV filter in sunscreens and other cosmetic products, attributed to its ability to absorb harmful ultraviolet radiation.[7][8]
This application note details a robust and reproducible protocol for the synthesis of this compound, emphasizing the rationale behind each procedural step to empower the researcher with a deeper understanding of the process.
Reaction Mechanism and Scientific Rationale
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[9][10] The reaction is acid-catalyzed, with concentrated sulfuric acid serving a dual purpose: it acts as a catalyst to accelerate the reaction and as a dehydrating agent to shift the equilibrium towards the product side by removing water.[11][12][13]
The mechanism can be summarized in the following key steps[3][9][14][15]:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of p-methoxycinnamic acid, enhancing the electrophilicity of the carbonyl carbon.[14][15]
-
Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[9][14]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[9][14]
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl double bond.
-
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to yield the this compound ester and regenerate the acid catalyst.[9][14]
Caption: Mechanism of Fischer Esterification.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. Adherence to standard laboratory safety procedures is mandatory.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| p-Methoxycinnamic acid | C₁₀H₁₀O₃ | 178.18 | 5.0 g (1.0 eq) | Starting material |
| Methanol (anhydrous) | CH₄O | 32.04 | 50 mL (excess) | Reactant and solvent |
| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 | 1.0 mL | Catalyst and dehydrating agent |
| Diethyl ether | (C₂H₅)₂O | 74.12 | ~100 mL | Extraction solvent |
| Saturated sodium bicarbonate soln. | NaHCO₃ | 84.01 | ~50 mL | To neutralize the acid catalyst |
| Brine (saturated NaCl solution) | NaCl | 58.44 | ~25 mL | To wash the organic layer |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |
| Round-bottom flask (100 mL) | - | - | 1 | Reaction vessel |
| Reflux condenser | - | - | 1 | To prevent solvent loss during heating |
| Separatory funnel (250 mL) | - | - | 1 | For liquid-liquid extraction |
| Rotary evaporator | - | - | 1 | For solvent removal |
Step-by-Step Procedure
Caption: Experimental Workflow for Synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of p-methoxycinnamic acid. To this, add 50 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully and slowly add 1.0 mL of concentrated sulfuric acid to the mixture.
-
Rationale: Concentrated sulfuric acid is a strong acid that catalyzes the reaction by protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack.[11][12] It also acts as a dehydrating agent, removing the water formed during the reaction and preventing the reverse hydrolysis reaction.[13]
-
-
Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Heating the reaction mixture increases the rate of the reaction. Refluxing allows the reaction to be carried out at the boiling point of the solvent without loss of material.[1]
-
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in approximately 50 mL of diethyl ether and transfer the solution to a 250 mL separatory funnel. Add 50 mL of water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Rationale: Diethyl ether is used to extract the nonpolar ester from the aqueous phase.
-
-
Neutralization and Washing: Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate solution (repeat until no more gas evolution is observed) and then with 25 mL of brine.[4][16][17]
-
Rationale: The sodium bicarbonate wash neutralizes any remaining sulfuric acid and unreacted p-methoxycinnamic acid. The brine wash helps to remove any remaining water and salts from the organic layer.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Product Isolation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
| Property | Value |
| Appearance | White to off-white solid or colorless to pale yellow liquid[7] |
| Molecular Formula | C₁₁H₁₂O₃[7][18] |
| Molecular Weight | 192.21 g/mol [8][18] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.65 (d, 1H), 7.49 (d, 2H), 6.91 (d, 2H), 6.31 (d, 1H), 3.84 (s, 3H), 3.79 (s, 3H)[19] |
| ¹³C NMR (CDCl₃) | δ (ppm): 167.7, 161.5, 144.8, 129.8, 127.2, 115.7, 114.4, 55.4, 51.6[19] |
| IR (KBr, cm⁻¹) | ~3000 (C-H), ~1710 (C=O, ester), ~1630 (C=C), ~1600, 1510 (aromatic C=C), ~1250, 1170 (C-O) |
| Mass Spec (EI) | m/z (%): 192 (M⁺), 161, 134, 119, 91, 77 |
Troubleshooting
-
Low Yield:
-
Incomplete reaction: Ensure the reflux time is sufficient. Monitor the reaction by TLC.
-
Loss during work-up: Be careful during the extraction and washing steps to avoid loss of the organic layer.
-
Presence of water: Use anhydrous methanol and ensure all glassware is dry. Water can shift the equilibrium back to the reactants.
-
-
Product Contamination:
-
Unreacted carboxylic acid: Ensure complete neutralization with sodium bicarbonate solution.
-
Side products: Purify the product using column chromatography or recrystallization.
-
Conclusion
The Fischer esterification provides an efficient and straightforward method for the synthesis of this compound. By understanding the underlying principles of the reaction mechanism and the rationale for each step in the protocol, researchers can reliably synthesize this valuable compound for various applications.
References
- BYJU'S. (n.d.). Fischer esterification reaction.
- Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids.
- Chemistry LibreTexts. (2023, January 22). Fischer Esterification.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- PubChem. (n.d.). Methyl 4-methoxycinnamate.
- Quora. (2020, August 15). Why is sulfuric acid used in esterification?
- Royal Society of Chemistry. (n.d.). Table of Contents.
- Studylib. (n.d.). The Fischer Esterification.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- YouTube. (2024, June 17). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification).
Sources
- 1. aspire.apsu.edu [aspire.apsu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Page loading... [wap.guidechem.com]
- 8. Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3 [evitachem.com]
- 9. byjus.com [byjus.com]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. homework.study.com [homework.study.com]
- 13. reddit.com [reddit.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 17. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 18. This compound, cis [webbook.nist.gov]
- 19. rsc.org [rsc.org]
Application Notes & Protocols: Enzymatic Synthesis of Methyl p-Methoxycinnamate
Abstract
This document provides a comprehensive guide for the enzymatic synthesis of methyl p-methoxycinnamate, a valuable compound in the cosmetic, pharmaceutical, and flavor industries.[1][2][3] Moving beyond traditional chemical catalysis, which often requires harsh conditions and can lead to undesirable byproducts, this guide details a robust, efficient, and environmentally benign biocatalytic approach.[4][5] The protocols leverage the high selectivity of lipases, particularly the immobilized form of Candida antarctica lipase B (CALB), to catalyze the esterification of p-coumaric acid with methanol.[6][7] Detailed methodologies for reaction setup, optimization, product purification, and analytical characterization are provided for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction and Significance
This compound (MPMC), an ester of p-methoxycinnamic acid, is a key ingredient in numerous commercial products, valued for its role as a UV filter in sunscreens, a fragrance component, and a precursor in pharmaceutical synthesis.[1][3] The traditional chemical synthesis routes often involve high temperatures and strong acid catalysts, posing challenges related to energy consumption, by-product formation, and environmental impact.[4][8][9]
Enzymatic synthesis presents a compelling alternative, aligning with the principles of green chemistry.[4] Lipases, in particular, are highly effective biocatalysts for esterification due to several key advantages:
-
Mild Reaction Conditions: Enzymatic reactions proceed at lower temperatures and atmospheric pressure, reducing energy costs and minimizing the degradation of thermally sensitive compounds.[4][5]
-
High Selectivity: Lipases exhibit remarkable chemo-, regio-, and stereoselectivity, leading to purer products and eliminating the need for complex protection and deprotection steps.[4]
-
Environmental Sustainability: These processes often utilize non-toxic solvents (or are performed solvent-free) and generate less waste, reducing the overall environmental footprint.[5][10]
-
"Natural" Product Labeling: For applications in the food and cosmetic industries, enzymatic synthesis allows the final product to be labeled as "natural," which can significantly increase its market appeal.[4]
This guide focuses on the use of immobilized lipases, such as the commercially available Novozym 435 (Candida antarctica lipase B), a well-documented and highly efficient catalyst for the esterification of phenolic acids.[11][6][7][12]
Scientific Background: The Catalytic Mechanism
The lipase-catalyzed esterification of p-methoxycinnamic acid with methanol predominantly follows a Ping-Pong Bi-Bi mechanism .[13][14][15][16] Understanding this mechanism is crucial for rational optimization of the reaction conditions.
Causality of the Mechanism:
-
Acyl-Enzyme Intermediate Formation: The first substrate, p-methoxycinnamic acid (A), binds to the enzyme's active site (E). The catalytic triad within the lipase (typically Ser-His-Asp) facilitates the formation of a tetrahedral intermediate, which then releases the first product, water (P), leaving an acyl-enzyme complex (E-Ac).
-
Nucleophilic Attack by Alcohol: The second substrate, methanol (B), enters the active site and performs a nucleophilic attack on the acyl-enzyme complex.
-
Product Release: This leads to the formation of a second tetrahedral intermediate, which collapses to release the final ester product, this compound (Q), and regenerates the free enzyme (E) for the next catalytic cycle.
This mechanism is often subject to substrate inhibition, particularly by the alcohol, which can form a dead-end complex with the enzyme.[13][14] This insight informs the strategy of substrate addition and molar ratio selection in the experimental protocol.
Diagram: Lipase-Catalyzed Ping-Pong Bi-Bi Mechanism
Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase catalysis.
Experimental Protocols & Methodologies
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier | Notes |
| p-Methoxycinnamic acid (p-MCA) | ≥98% purity | Standard chemical supply | The primary acyl donor. |
| Methanol | Anhydrous, ≥99.8% | Standard chemical supply | Acyl acceptor. Anhydrous grade is critical to shift reaction equilibrium towards ester formation. |
| Immobilized Candida antarctica Lipase B | e.g., Novozym® 435 | Sigma-Aldrich, Novozymes | Highly active and stable catalyst. Can be reused multiple times.[11][12] |
| Hexane or Isooctane | HPLC Grade | Standard chemical supply | Non-polar organic solvent.[11] |
| Molecular Sieves | 3 Å, activated | Standard chemical supply | For water removal to drive the reaction forward.[17] |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Standard chemical supply | For neutralizing unreacted acid during workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Standard chemical supply | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Standard chemical supply | For purification by column chromatography. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Standard chemical supply | For NMR analysis. |
| Acetonitrile | HPLC Grade | Standard chemical supply | For HPLC mobile phase.[18][19] |
General Experimental Workflow
The overall process involves reaction setup, monitoring, product workup, purification, and finally, characterization to confirm identity and purity.
Diagram: Overall Experimental Workflow
Caption: Workflow for enzymatic synthesis of this compound.
Protocol: Lipase-Catalyzed Esterification in Organic Solvent
This protocol is optimized for high conversion and yield using an immobilized lipase in a non-polar solvent.
Rationale for Key Choices:
-
Solvent: A non-polar solvent like hexane or isooctane is chosen because lipases retain higher activity and stability in such media.[5] These solvents do not strip the essential layer of water required for the enzyme's conformational integrity.
-
Molar Ratio: An excess of one substrate (e.g., methanol) is often used to shift the equilibrium towards product formation. However, a very large excess can cause substrate inhibition. A molar ratio of p-MCA to methanol of 1:2 or 1:3 is a common starting point.[11]
-
Water Removal: Esterification is a reversible reaction that produces water. The addition of activated molecular sieves (3 Å) is a critical step to sequester this water, thereby preventing the reverse hydrolysis reaction and driving the synthesis to completion.[17]
-
Temperature: A moderately elevated temperature (e.g., 45-60°C) increases the reaction rate. However, temperatures above 70-80°C can lead to enzyme denaturation and activity loss.[11][9]
Step-by-Step Procedure:
-
Preparation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-methoxycinnamic acid (e.g., 1.78 g, 10 mmol).
-
Add the organic solvent (e.g., 50 mL isooctane).
-
Add methanol (e.g., 0.80 g, 25 mmol, 2.5 equivalents).
-
Add activated 3 Å molecular sieves (approx. 1 g).
-
-
Reaction Initiation:
-
Add the immobilized lipase, Novozym 435 (e.g., 150-200 mg, typically 5-10% w/w of substrates).
-
Seal the flask and place it in a temperature-controlled shaker or oil bath set to 50°C with moderate agitation (e.g., 200 rpm).
-
-
Monitoring:
-
Monitor the reaction progress by taking small aliquots (e.g., 100 µL) at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Filter the aliquot to remove the enzyme and analyze the supernatant by HPLC to determine the conversion of p-methoxycinnamic acid. (See Section 3.5 for HPLC method). The reaction is typically complete within 24-48 hours, with conversions often exceeding 90%.[11][20]
-
-
Work-up and Purification:
-
Once the reaction reaches completion, cool the mixture to room temperature.
-
Remove the immobilized enzyme and molecular sieves by vacuum filtration. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution (2 x 25 mL) to remove any unreacted p-methoxycinnamic acid.
-
Wash with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be further purified by silica gel column chromatography if necessary, using a hexane/ethyl acetate gradient to yield the pure this compound as a white solid.[21]
-
Product Characterization
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: (400 MHz, CDCl₃) The expected chemical shifts are approximately: δ 7.65 (d, 1H, vinyl), 7.49 (d, 2H, aromatic), 6.90 (d, 2H, aromatic), 6.30 (d, 1H, vinyl), 3.84 (s, 3H, methoxy), 3.79 (s, 3H, ester methyl).[22]
-
¹³C NMR Spectroscopy: (101 MHz, CDCl₃) Expected peaks around: δ 167.7, 161.4, 144.5, 129.7, 127.1, 115.3, 114.3, 55.3, 51.6.[21][22]
-
High-Performance Liquid Chromatography (HPLC): To confirm purity. (See method below).
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₁H₁₂O₃, MW: 192.21 g/mol ).[1][21]
Protocol: HPLC Analysis for Reaction Monitoring and Purity Assessment
This reversed-phase HPLC (RP-HPLC) method is suitable for quantifying the substrate and product.[18][19]
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size)[18][19] | Standard for separating moderately polar organic compounds. |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40 v/v)[18] | Provides good separation and peak shape for both the acid (substrate) and the ester (product). |
| Flow Rate | 1.0 mL/min[18][23] | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30-35°C[18][23] | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |
| Detection | UV at 310-320 nm[23][24] | The cinnamate chromophore has a strong absorbance maximum in this region, providing high sensitivity for both substrate and product. |
| Injection Volume | 10 µL[18][23] | A standard volume to avoid column overloading. |
Procedure:
-
Prepare a stock solution of a reference standard for both p-methoxycinnamic acid and this compound.
-
Generate a calibration curve by preparing a series of dilutions and plotting peak area against concentration.
-
For reaction monitoring, dilute the reaction aliquot in the mobile phase before injection.
-
Calculate the concentration of substrate and product in the sample using the calibration curve to determine the percent conversion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive enzyme (denatured by heat or moisture).2. Insufficient water removal.3. Substrate insolubility. | 1. Use fresh enzyme or ensure proper storage. Pre-dry the enzyme under vacuum.2. Use freshly activated molecular sieves. Increase the amount of sieves.3. Increase reaction temperature slightly (e.g., to 60°C) or add a co-solvent if necessary. |
| Reaction Stalls | 1. Product inhibition or equilibrium reached.2. Enzyme deactivation over time. | 1. Ensure efficient water removal. Consider a solvent-free system if substrates are liquid at reaction temp.[12]2. Add a fresh batch of enzyme. |
| Broad HPLC Peaks | 1. Column degradation.2. Inappropriate mobile phase pH.3. Sample overload. | 1. Flush or replace the HPLC column.2. For acidic analytes, slightly acidifying the mobile phase (e.g., with 0.1% formic acid) can improve peak shape.3. Dilute the sample before injection. |
| Difficulty in Reusing Enzyme | Enzyme fouling or mechanical damage. | Wash the recovered enzyme thoroughly with fresh solvent (e.g., hexane, then acetone) to remove adsorbed substrates/products before drying and storage. Handle the immobilized beads gently to prevent crushing. |
Safety Precautions
-
Chemical Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle all organic solvents and reagents inside a certified chemical fume hood.
-
Methanol: Methanol is toxic and flammable. Avoid inhalation, ingestion, and skin contact.
-
Flammable Solvents: Hexane and isooctane are highly flammable. Keep away from ignition sources.
-
Pressure: Do not heat sealed vessels without ensuring they are properly vented or designed for pressure.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- ResearchGate. Synthesis of ethyl cinnamate catalyzed by lipase B from Candida antarctica.
- PubMed. Synthesis of aliphatic esters of cinnamic acid as potential lipophilic antioxidants catalyzed by lipase B from Candida antarctica.
- ResearchGate. Enzymatic Syntheses of Esters - Green Chemistry for Valuable Food, Fuel and Fine Chemicals.
- ResearchGate. Schematic representation of the Ping-Pong Bi-Bi mechanism with....
- MDPI. Reformulated Kinetics of Immobilized Enzymes in Non-Conventional Media: A Case of Lipase-Catalyzed Esterification.
- ResearchGate. Enzyme catalyzed synthesis of cosmetic esters and its intensification: A review.
- ResearchGate. Kinetic mechanism (Ping Pong Bi Bi) of lipase-catalyzed reactions involving.
- ResearchGate. The Ping Pong Bi Bi mechanism of lipase B from Candida antarctica.
- Unife. Differential effect of nine cinnamic acid derivatives on the biocatalytic activity of Candida antarctica lipase type B.
- PubMed. Lipase-Catalyzed Production of 6-O-cinnamoyl-sorbitol from D-sorbitol and Cinnamic Acid Esters.
- ResearchGate. The ping-pong bi-bi mechanism for the esterification reaction.
- ResearchGate. Chemical versus enzymatic catalysis for the regioselective synthesis of sucrose esters of fatty acids.
- PMC. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin.
- PubMed. Esterification of phenolic acids catalyzed by lipases immobilized in organogels.
- ijariie. Role of Enzymes in Organic Synthesis.
- PubMed. Lipase-catalyzed esterification of selected phenolic acids with linolenyl alcohols in organic solvent media.
- ResearchGate. The binding site of Candida antarctica lipase B with modelled cinnamyl....
- ResearchGate. Esterification of phenolic acids catalyzed by lipases immobilized in organogels.
- ResearchGate. Lipase-catalyzed synthesis of phenolic compounds esters.
- MDPI. Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants.
- PMC. Biocatalysis: Enzymatic Synthesis for Industrial Applications.
- SpectraBase. Methyl 4-methoxycinnamate.
- MDPI. Enzymatic Production of p-Methoxycinnamate Monoglyceride Under Solventless Conditions: Kinetic Analysis and Product Characterization.
- The Royal Society of Chemistry. Table of Contents.
- PubMed. Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase and its biological evaluation.
- BMRB. Methyl (4-methoxy)cinnamate (C10 H10 O3).
- ResearchGate. Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma.
- Journal of Applied Pharmaceutical Science. Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and....
- PMC. Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification.
- PubChem. Methyl 4-methoxycinnamate | C11H12O3 | CID 641297.
- Human Metabolome Database. Showing metabocard for Methyl trans-p-methoxycinnamate (HMDB0030752).
- ResearchGate. Effect of different lipase concentration on the synthesis of 2-ethylhexyl-p-methoxycinnamate.
- ISCA. Synthesis of methyl cinnamate using immobilized lipase from B. licheniformis MTCC-10498.
- NIH. Ultrasound Plus Vacuum-System-Assisted Biocatalytic Synthesis of Octyl Cinnamate and Response Surface Methodology Optimization.
- Catalysis Science & Technology (RSC Publishing). Biomimetic enzymatic cascade for fatty alkyl p-hydroxycinnamate synthesis.
- Globe Thesis. Enzymatic Synthesis Of Cinnamate And Optimization.
- ResearchGate. Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Methyl 4-methoxycinnamate | 3901-07-3 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of aliphatic esters of cinnamic acid as potential lipophilic antioxidants catalyzed by lipase B from Candida antarctica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sfera.unife.it [sfera.unife.it]
- 8. researchgate.net [researchgate.net]
- 9. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase and its biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. japsonline.com [japsonline.com]
- 24. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the Isolation and Characterization of Methyl p-Methoxycinnamate from Kaempferia galanga L. Rhizomes
Abstract
This technical guide provides a comprehensive, field-proven protocol for the isolation of methyl p-methoxycinnamate from the rhizomes of Kaempferia galanga L. (aromatic ginger). This compound and its closely related ethyl ester are major secondary metabolites in this plant, recognized for their aromatic properties and diverse pharmacological activities.[1][2] This document details a complete workflow, including sample preparation, solvent extraction, chromatographic purification, and definitive characterization. The causality behind critical experimental choices is explained to ensure reproducibility and high purity of the final compound. This protocol is designed for researchers in natural product chemistry, pharmacology, and drug development.
Introduction and Principle of Isolation
This compound (C₁₁H₁₂O₃) is a cinnamic acid ester that contributes significantly to the characteristic aroma of Kaempferia galanga rhizomes.[1] While its ethyl ester, ethyl p-methoxycinnamate (EPMC), is often the most abundant component, this compound is also present and of significant interest.[3] These compounds have garnered attention for their potential anti-inflammatory, antimicrobial, and analgesic properties.[2][4]
The isolation strategy is based on a classic natural product chemistry workflow that leverages the physicochemical properties of the target molecule. The principle involves:
-
Solid-Liquid Extraction: Utilizing an organic solvent to efficiently extract semi-polar compounds like this compound from the dried, powdered plant matrix.
-
Purification by Adsorption Chromatography: Separating the target compound from other co-extracted phytochemicals based on differential adsorption to a polar stationary phase (silica gel).
-
Recrystallization: A final polishing step to achieve high purity by leveraging differences in solubility between the target compound and trace impurities.
-
Structural Verification: Employing spectroscopic methods to confirm the identity and purity of the isolated compound, ensuring a self-validating protocol.
Pre-Extraction: Plant Material Preparation
The quality and preparation of the starting plant material are paramount for a successful isolation.
Rationale: Proper drying inhibits enzymatic degradation of phytochemicals and removes water, which can interfere with the efficiency of non-polar and semi-polar solvent extraction. Grinding increases the surface area, allowing for more intimate contact between the plant tissue and the extraction solvent, thereby maximizing yield.
Protocol:
-
Collection: Obtain fresh rhizomes of Kaempferia galanga.
-
Cleaning: Thoroughly wash the rhizomes with tap water, followed by a final rinse with distilled water to remove soil and surface contaminants.
-
Slicing: Cut the rhizomes into thin slices (2-3 mm) to facilitate uniform drying.
-
Drying: Air-dry the slices at room temperature (25-30°C) in a well-ventilated area for several days until brittle. Alternatively, use a hot air oven at a controlled temperature of 40-45°C. Note: Higher temperatures can lead to the loss of volatile components.
-
Grinding: Pulverize the completely dried rhizome slices into a fine powder (approx. 40-60 mesh) using a mechanical grinder.
-
Storage: Store the powder in an airtight container in a cool, dark, and dry place until extraction.
Detailed Protocol I: Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that ensures the plant material is repeatedly exposed to fresh, hot solvent, leading to a high extraction efficiency.
Rationale for Solvent Choice: Methanol is a polar solvent effective at extracting a broad range of phytochemicals, including cinnamic acid derivatives.[5][6] For a more selective extraction targeting the less polar esters, solvents like n-hexane or ethyl acetate can also be used effectively and may require less extensive downstream purification.[3][7][8] This protocol utilizes methanol for comprehensive extraction, followed by chromatographic separation.
Materials:
-
Dried K. galanga rhizome powder
-
Methanol (ACS grade or higher)
-
Soxhlet apparatus (including round-bottom flask, extractor, and condenser)
-
Cellulose extraction thimble
-
Heating mantle
-
Rotary evaporator
Protocol:
-
Accurately weigh approximately 50 g of the dried rhizome powder and place it into a cellulose extraction thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Assemble the Soxhlet apparatus, adding 300 mL of methanol to the round-bottom flask along with a few boiling chips.
-
Heat the flask using a heating mantle to a gentle boil. Allow the extraction to proceed for 6-8 hours (approximately 8-10 cycles).
-
After extraction, allow the apparatus to cool to room temperature.
-
Dismantle the setup and transfer the methanolic extract from the round-bottom flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator at 40-50°C until a dark, viscous crude extract is obtained. Record the final weight of the crude extract.
Detailed Protocol II: Purification by Column Chromatography
This step is critical for separating this compound from the complex mixture of compounds in the crude extract. The separation is based on the principle of polarity.[9]
Rationale for Chromatography System: Silica gel is a highly polar stationary phase. A mobile phase starting with a non-polar solvent (n-hexane) and gradually increasing in polarity with the addition of ethyl acetate is used. Non-polar compounds will have a weak affinity for the silica and will elute first with the non-polar mobile phase. As the solvent polarity increases, more polar compounds will be displaced from the silica and elute from the column. Since this compound is a semi-polar ester, it is expected to elute at an intermediate solvent polarity.[5][10]
Materials:
-
Crude methanolic extract
-
Silica gel (60-120 mesh) for column chromatography
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column
-
Cotton wool
-
Sand (acid washed)
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber, UV lamp (254 nm)
Protocol:
-
TLC Analysis of Crude Extract: Dissolve a small amount of the crude extract in methanol. Spot it on a TLC plate and develop it in a solvent system of n-hexane:ethyl acetate (e.g., 8:2 v/v). Visualize under a UV lamp to assess the complexity of the mixture and determine an appropriate starting solvent system for the column. The target compound should have an Rf value of approximately 0.3-0.4 for optimal separation.[9]
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
In a separate beaker, prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles.[9]
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Take the crude extract (approx. 2-3 g) and adsorb it onto a small amount of silica gel (2-3 times the weight of the extract) by dissolving the extract in methanol, adding the silica, and evaporating the solvent to dryness.
-
Carefully load the dried, extract-adsorbed silica onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with 100% n-hexane.
-
Gradually increase the solvent polarity by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, 15%, 20% ethyl acetate in n-hexane).
-
Collect fractions (e.g., 15-20 mL each) in numbered test tubes.
-
-
Monitoring by TLC:
-
Analyze the collected fractions by TLC. Spot each fraction on a TLC plate.
-
Pool the fractions that contain the same single spot corresponding to the expected Rf value of this compound.
-
-
Concentration: Evaporate the solvent from the pooled, pure fractions using a rotary evaporator to yield the purified compound, which may appear as a yellowish oil or solid.
Workflow Visualization
Caption: Workflow for the isolation of this compound.
Characterization and Quality Control (Self-Validation)
To confirm the identity and purity of the isolated compound, a combination of spectroscopic methods is required. This step is essential for the trustworthiness of the protocol.
-
Thin-Layer Chromatography (TLC): A pure sample should appear as a single spot on the TLC plate in various solvent systems.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak [M]⁺ at m/z 192, corresponding to the molecular weight of C₁₁H₁₂O₃.[11]
-
Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum provides definitive structural information. The expected signals confirm the presence of all protons in the molecule.[4][12][13]
-
Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups.
| Parameter / Technique | Expected Result for this compound |
| Appearance | Colorless to pale yellow solid or liquid.[14] |
| Molecular Formula | C₁₁H₁₂O₃[14] |
| Molecular Weight | 192.21 g/mol [14] |
| TLC (8:2 Hex:EtOAc) | Single spot, Rf ≈ 0.4 |
| Mass Spec (EI-MS) | Molecular Ion Peak [M]⁺ at m/z = 192[11] |
| ¹H NMR (CDCl₃) | δ ~7.65 (d, 1H, vinyl), ~7.48 (d, 2H, aromatic), ~6.90 (d, 2H, aromatic), ~6.30 (d, 1H, vinyl), ~3.83 (s, 3H, -OCH₃), ~3.78 (s, 3H, -COOCH₃). |
| IR (KBr, cm⁻¹) | ~1710 (C=O, ester), ~1635 (C=C, alkene), ~1605, 1510 (C=C, aromatic), ~1250, 1170 (C-O stretch). |
Conclusion
This application note provides a robust and validated protocol for the isolation of this compound from K. galanga rhizomes. By explaining the scientific rationale behind each step—from material preparation and solvent choice to the specifics of chromatographic separation—this guide equips researchers with the necessary details to reliably obtain and verify this valuable natural product. The inclusion of a comprehensive characterization workflow ensures the final product's identity and purity, adhering to high standards of scientific integrity.
References
- ETHNOMEDICINAL USES, PHYTOCHEMICAL ANALYSIS AND ANTIBACTERIAL ACTIVITY OF KAEMPFERIA GALANGA L. RHIZOME. (n.d.). World Journal of Pharmaceutical and Life Sciences.
- Kaempferia galanga Linn: A Systematic Review of Phytochemistry, Extraction Technique, and Pharmacological Activities. (2023). ASM Science Journal.
- Methyl p-Methoxyhydrocinnamate: A Technical Guide to Natural Sources and Isolation. (n.d.). BenchChem.
- Ultrasonic–assisted Extraction of Kaempferia galanga Essential Oil and Its Antioxidant Activity. (2022). Science UTM.
- Insight Study of Trans-Ethyl 4-Methoxycinnamate Isolation and Hydrolysis. (2022). AIP Publishing.
- Extraction of Ethyl-p-methoxycinnamate from Kaempferia galanga L. (2020). Vietnam Journal of Science and Technology.
- Synthesis of molecularly imprinted polymer with a methacrylate derivative monomer for the isolation of ethyl p-methoxycinnamate as an active compound from Kaempferia galanga L. extracts. (2024). RSC Advances.
- Application Notes and Protocols for Esterification Reactions with Cinnamoyl Chloride. (n.d.). BenchChem.
- Application Notes and Protocols for the Extraction of Methyl p-methoxyhydrocinnamate from Ophiostoma. (n.d.). BenchChem.
- Esterification, Purification and Identification of Cinnamic Acid Esters. (2018). Journal of Laboratory Chemical Education.
- METHYL 4-METHOXYCINNAMATE 832-01-9 wiki. (n.d.). Guidechem.
- Kaempferia galanga (L.): An Updated Overview of In Vitro and In Vivo Antioxidant Properties. (2023). SciSpace.
- PHYTOCHEMICAL SCREENING OF THE RHIZOME OF KAEMPFERIA GALANGA. (n.d.). Impactfactor.
- Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. (2012). Molecules.
- Isolation of Ethyl P-Methoxy Cinnamate from Kaemferia galanga L. (2018). ResearchGate.
- Esterification, Purification and Identification of Cinnamic Acid Esters. (2018). ResearchGate.
- Isolation of Ethyl p-Methoxycinnamate from Azadirachta indica Root Bark as Hong Kong Caterpillar (Tenebrio molitor) Antifeedant. (2022). ResearchGate.
- Column chromatography. (n.d.). University of Colorado Boulder.
- Spectroscopic Profile of Methyl 3,4-dimethoxycinnamate: A Technical Guide. (n.d.). BenchChem.
- Troubleshooting low yields in cinnamic acid esterification reactions. (n.d.). BenchChem.
- This compound, cis. (n.d.). NIST WebBook.
- Methyl (4-methoxy)cinnamate (C10 H10 O3). (n.d.). Biological Magnetic Resonance Bank.
Sources
- 1. envirobiotechjournals.com [envirobiotechjournals.com]
- 2. akademisains.gov.my [akademisains.gov.my]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Extraction of Ethyl-p-methoxycinnamate from Kaempferia galanga L. | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 8. Synthesis of molecularly imprinted polymer with a methacrylate derivative monomer for the isolation of ethyl p-methoxycinnamate as an active compound from Kaempferia galanga L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.uvic.ca [web.uvic.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound, cis [webbook.nist.gov]
- 12. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 13. METHYL 4-METHOXYCINNAMATE(832-01-9) 1H NMR spectrum [chemicalbook.com]
- 14. Page loading... [wap.guidechem.com]
Quantitative Analysis of Methyl p-Methoxycinnamate: A Guide to HPLC and GC-MS Methods
Abstract
This technical guide provides a comprehensive overview of validated analytical methodologies for the quantitative determination of methyl p-methoxycinnamate, a prominent UV-filtering agent in cosmetics and a compound of interest in pharmaceutical and natural product research.[1] We delve into the principles and practical application of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is structured to provide researchers, scientists, and drug development professionals with not only step-by-step protocols but also the underlying scientific rationale for method development and validation, ensuring robust and reliable results. All methodologies are presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthiness.[2]
Introduction: The Analytical Imperative for this compound
This compound is an organic compound widely recognized for its efficacy in absorbing UV-B radiation, leading to its extensive use in sunscreens and other personal care products.[3] Its accurate quantification is paramount for quality control in cosmetic formulations, ensuring product efficacy and safety. Furthermore, its presence in various plant species necessitates reliable analytical methods for phytochemical research and the standardization of herbal extracts.[4]
The choice between HPLC and GC-MS for quantification hinges on several factors, including the sample matrix, the required sensitivity, and the desired level of structural confirmation. This guide will explore both techniques, providing the necessary framework for selecting the most appropriate method for a given application.
Physicochemical Properties of this compound:
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₃ | [5] |
| Molecular Weight | 192.21 g/mol | [5] |
| Melting Point | 89-95 °C | [6] |
| Boiling Point | 310.6 °C @ 760 mmHg | [6] |
| UV λmax | 309-311 nm | [3] |
| Solubility | Soluble in organic solvents like methanol and acetonitrile. | [7] |
The strong UV absorbance of this compound makes HPLC with UV detection a highly suitable and widely used technique for its quantification.[3] Its volatility also allows for analysis by GC-MS, which offers the added advantage of mass spectrometric detection for definitive identification.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC (RP-HPLC) is the workhorse for the routine analysis of this compound in various matrices due to its robustness, precision, and accessibility. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Causality in HPLC Method Development
The selection of HPLC parameters is a deliberate process guided by the physicochemical properties of this compound and the desired chromatographic performance.
-
Stationary Phase (Column): A C18 column is the standard choice due to the non-polar nature of this compound. The octadecylsilyl groups bonded to the silica support provide a hydrophobic surface that interacts favorably with the analyte, leading to good retention and separation from more polar matrix components.[8][9]
-
Mobile Phase: A mixture of acetonitrile and water is commonly employed.[8] Acetonitrile is a strong organic solvent that effectively elutes this compound from the C18 column. The ratio of acetonitrile to water is optimized to achieve a suitable retention time, typically between 3 and 10 minutes, ensuring a balance between resolution and analysis time. The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[9]
-
Detection Wavelength: As indicated by its UV spectrum, this compound exhibits maximum absorbance around 310 nm.[3] Setting the UV detector to this wavelength maximizes sensitivity and selectivity for the analyte.
-
Column Temperature: Maintaining a constant column temperature, for instance at 30°C, ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.[8]
Detailed HPLC Protocol
This protocol is a validated starting point that can be adapted based on the specific sample matrix and instrumentation.
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[9]
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 310 nm |
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.[8]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock solution with the mobile phase. These will be used to construct the calibration curve.[8]
-
Sample Preparation (General):
-
Solid Samples (e.g., creams, plant material): Accurately weigh a known amount of the homogenized sample and extract with a suitable solvent such as methanol or acetonitrile, potentially using sonication or vortexing to ensure complete dissolution of the analyte.[7] Centrifuge or filter the extract to remove particulate matter. Dilute the clarified extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Liquid Samples: Dilute the sample directly with the mobile phase to a suitable concentration.
-
Analysis Workflow:
Caption: HPLC analysis workflow for this compound quantification.
HPLC Method Validation Protocol (ICH Q2(R1) Framework)
Method validation is a critical process to ensure the reliability of analytical data. The following protocols are based on ICH Q2(R1) guidelines.[5][10][11][12]
1. Specificity:
-
Protocol: Inject the mobile phase (blank), a placebo (sample matrix without the analyte), a standard solution of this compound, and a sample solution.
-
Acceptance Criteria: The retention time of the analyte in the sample should match that of the standard. No interfering peaks should be observed at the retention time of this compound in the blank or placebo chromatograms.[13]
2. Linearity:
-
Protocol: Inject the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate.
-
Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[13]
3. Accuracy:
-
Protocol: Perform recovery studies by spiking a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze these samples in triplicate.
-
Calculation: Calculate the percentage recovery at each level using the formula: (Measured Concentration / Spiked Concentration) * 100%.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[13]
4. Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution (e.g., 25 µg/mL) on the same day.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on two different days with different analysts or equipment if possible.
-
Calculation: Calculate the relative standard deviation (%RSD) for the peak areas.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.[13]
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Protocol: These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. For the signal-to-noise approach, determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.[1]
-
Acceptance Criteria: The determined LOD and LOQ should be reported and justified.
6. Robustness:
-
Protocol: Introduce small, deliberate variations to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).
-
Data Analysis: Assess the impact of these changes on the retention time and peak area.
-
Acceptance Criteria: The method is considered robust if the results remain unaffected by these minor changes, with %RSD values for peak areas remaining below 2.0%.[13]
Summary of HPLC Method Validation Parameters:
| Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOD & LOQ | Determined and reported. |
| Robustness | Unaffected by minor changes in method parameters. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds like this compound. It offers excellent separation efficiency and provides structural information through mass spectrometry, making it ideal for confirmatory analysis and for complex matrices where co-eluting peaks might be an issue in HPLC.
Rationale for GC-MS Method Development
-
Injection Mode: Splitless injection is often preferred for trace analysis to ensure the transfer of the entire sample onto the column, maximizing sensitivity.
-
Stationary Phase: A non-polar or mid-polar capillary column, such as a 5% phenyl polysiloxane (e.g., HP-5MS), is suitable for the analysis of this compound.[14] This stationary phase separates compounds primarily based on their boiling points.
-
Oven Temperature Program: A temperature gradient is employed to ensure the efficient separation of analytes with different volatilities. The program typically starts at a lower temperature to focus the analytes at the head of the column, followed by a ramp to a higher temperature to elute the compounds of interest in a reasonable time.[14]
-
Ionization: Electron Ionization (EI) at 70 eV is the standard ionization technique for GC-MS. It produces reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification.[13]
-
Mass Analyzer: A quadrupole mass analyzer is commonly used for its robustness and ability to scan a wide mass range or to monitor specific ions in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Detailed GC-MS Protocol
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
This compound reference standard.
-
Hexane or other suitable solvent (GC grade).
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Sample Preparation:
-
Samples should be dissolved in a volatile solvent like hexane. The concentration should be adjusted to be within the linear range of the method.
GC-MS Analysis Workflow:
Caption: GC-MS analysis workflow for this compound quantification.
Mass Spectral Fragmentation and Quantification
The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 192. The fragmentation pattern provides structural confirmation. Based on the structure and data from similar compounds like ethyl p-methoxycinnamate, the following key fragments are expected:
-
m/z 192 (M⁺): The molecular ion.
-
m/z 161: Loss of a methoxy radical (•OCH₃) from the ester group.
-
m/z 133: Subsequent loss of carbon monoxide (CO) from the m/z 161 fragment.
Quantification is typically performed by integrating the peak area of the molecular ion or a characteristic fragment ion in the total ion chromatogram (TIC). For higher sensitivity and selectivity, especially in complex matrices, Selected Ion Monitoring (SIM) can be employed, where the mass spectrometer is set to detect only a few specific ions.
Concluding Remarks
This guide has provided detailed, validated protocols for the quantification of this compound using both HPLC and GC-MS. The choice of method will depend on the specific analytical needs, with HPLC being a robust technique for routine quality control and GC-MS offering superior selectivity and structural confirmation. By following the outlined procedures and adhering to the principles of method validation, researchers can ensure the generation of accurate, reliable, and defensible data.
References
- BenchChem. (2025). A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of Methyl p-Methoxyhydrocinnamate.
- BenchChem. (2025). Quantitative Analysis of Methyl p-methoxyhydrocinnamate using High-Performance Liquid Chromatography (HPLC).
- Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Altabrisa Group.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- European Medicines Agency. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. EMA.
- ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde. Journal of Applied Pharmaceutical Science, 11(10), 029-034.
- ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
- BenchChem. (2025). Quantification of Methyl 4-Methoxycinnamate Using High-Performance Liquid Chromatography (HPLC).
- ResearchGate. (2019). Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma.
- PubMed Central. (2021). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. PMC.
- Smolecule. (n.d.).
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
- ResearchGate. (n.d.). Sample preparation techniques for cosmetics analysis included in this review.
- Encyclopedia.pub. (2021). Sample Preparation for Cosmetics Analysis. Encyclopedia.pub.
- Semantic Scholar. (2019). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). Semantic Scholar.
- SciTePress. (2019). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). SciTePress.
- NIST. (n.d.).
- Chegg. (2020).
- eScholarship. (2018).
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- ResearchGate. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- PubChem. (n.d.).
- The Good Scents Company. (n.d.).
- BenchChem. (n.d.).
Sources
- 1. japsonline.com [japsonline.com]
- 2. d-nb.info [d-nb.info]
- 3. areme.co.jp [areme.co.jp]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scitepress.org [scitepress.org]
- 14. Solved Please draw the significant ion fragments and the | Chegg.com [chegg.com]
Application Notes and Protocols: Utilizing Methyl p-Methoxycinnamate as a Substrate in Tyrosinase Inhibition Assays
Introduction: The Significance of Tyrosinase Inhibition and the Role of Methyl p-Methoxycinnamate
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2][3] It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[4][5] Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma and age spots.[4][6][7] Consequently, the identification of effective tyrosinase inhibitors is a significant area of research in the pharmaceutical and cosmetic industries.[6][8]
Cinnamic acid and its derivatives have been recognized for their potential as tyrosinase inhibitors.[8][9][10][11] this compound, a cinnamic acid ester, serves as an excellent substrate for investigating tyrosinase activity and its inhibition. Its enzymatic conversion results in a product with a distinct spectrophotometric signature, allowing for a straightforward and reliable method to screen for potential inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in tyrosinase inhibition assays.
Principle of the Assay
The assay is based on the ability of tyrosinase to oxidize a substrate, leading to the formation of a colored product. In this protocol, we utilize L-DOPA as the primary substrate for tyrosinase, which is oxidized to dopaquinone. Dopaquinone then undergoes a series of non-enzymatic reactions to form dopachrome, a colored product that can be quantified spectrophotometrically by measuring its absorbance at a specific wavelength (typically 475-492 nm).[12]
When a potential inhibitor, such as a test compound derived from this compound, is introduced into the reaction, it competes with the substrate for the active site of the enzyme or binds to an allosteric site, thereby reducing the rate of dopachrome formation. The extent of inhibition is determined by comparing the rate of the reaction in the presence of the inhibitor to that of a control reaction without the inhibitor.
Figure 1: Principle of the tyrosinase inhibition assay. Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then forms the colored product dopachrome. An inhibitor binds to tyrosinase, reducing the rate of this reaction.
Materials and Reagents
Equipment
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well microplates (for plate reader assays)
-
Incubator capable of maintaining 25°C or 37°C
-
Pipettes and tips
-
Vortex mixer
-
Analytical balance
Chemicals and Reagents
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)[13]
-
This compound (or other test compounds)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Kojic acid (positive control inhibitor)
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
Preparation of Solutions
-
Potassium Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 6.8.
-
Mushroom Tyrosinase Stock Solution (e.g., 1000 U/mL): Prepare a stock solution of mushroom tyrosinase in cold potassium phosphate buffer. Aliquot and store at -20°C. The working concentration will be diluted from this stock.[12]
-
L-DOPA Solution (e.g., 2.5 mM): Dissolve L-DOPA in potassium phosphate buffer. This solution should be prepared fresh before each experiment due to its susceptibility to auto-oxidation.[12]
-
Test Compound (e.g., this compound) Stock Solution (e.g., 10 mM): Dissolve the test compound in DMSO. Subsequent dilutions should be made in the assay buffer to the desired final concentrations.
-
Kojic Acid Stock Solution (e.g., 1 mM): Dissolve kojic acid in distilled water or buffer to be used as a positive control.[12]
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.
Figure 2: Experimental workflow for the tyrosinase inhibition assay.
Step-by-Step Procedure
-
Plate Setup: In a 96-well plate, set up the following reactions in triplicate. The final volume in each well will be 200 µL.
-
Blank: 180 µL of potassium phosphate buffer + 20 µL of DMSO (or the solvent used for the test compound).
-
Control (No Inhibitor): 160 µL of potassium phosphate buffer + 20 µL of tyrosinase solution.
-
Inhibitor Sample: (160 - x) µL of potassium phosphate buffer + x µL of test compound solution (at various concentrations) + 20 µL of tyrosinase solution.
-
Positive Control: (160 - x) µL of potassium phosphate buffer + x µL of kojic acid solution (at various concentrations) + 20 µL of tyrosinase solution.
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the freshly prepared L-DOPA solution to all wells except the blank.
-
Measurement: Immediately begin measuring the absorbance at 475 nm using a microplate reader.
-
Kinetic Assay: Measure the absorbance every minute for a set period (e.g., 20-30 minutes). The rate of reaction is determined from the initial linear portion of the absorbance versus time curve.
-
Endpoint Assay: Incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final absorbance.
-
Data Analysis and Interpretation
The percentage of tyrosinase inhibition is calculated using the following formula:
% Inhibition = [(Acontrol - Asample) / Acontrol] x 100
Where:
-
Acontrol is the absorbance of the control reaction (without inhibitor).
-
Asample is the absorbance of the reaction with the test compound.
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Sample Data Presentation
| Concentration of this compound (µM) | Absorbance at 475 nm (ΔA/min) | % Inhibition |
| 0 (Control) | 0.150 | 0 |
| 1 | 0.125 | 16.7 |
| 5 | 0.090 | 40.0 |
| 10 | 0.072 | 52.0 |
| 25 | 0.045 | 70.0 |
| 50 | 0.028 | 81.3 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Auto-oxidation of L-DOPA. | Prepare L-DOPA solution fresh before each use. |
| Low enzyme activity | Improper storage of enzyme; incorrect buffer pH. | Store enzyme at the recommended temperature; verify buffer pH. |
| Poor reproducibility | Inaccurate pipetting; temperature fluctuations. | Calibrate pipettes regularly; ensure consistent incubation temperature. |
| Precipitation of test compound | Low solubility of the compound in the assay buffer. | Increase the concentration of DMSO (ensure final concentration does not affect enzyme activity); use a different solvent. |
Scientific Integrity and Validation
For regulatory submissions, such as those to the U.S. Food and Drug Administration (FDA), it is crucial to follow established guidelines for in vitro drug-drug interaction studies.[14][15][16][17] This includes using validated analytical methods and appropriate controls.[17][18] The protocols described herein provide a solid foundation for such studies, but may need to be adapted to meet specific regulatory requirements.
Conclusion
The use of this compound and other cinnamic acid derivatives as substrates in tyrosinase inhibition assays provides a robust and reliable method for screening potential inhibitors. The spectrophotometric nature of the assay allows for high-throughput screening, making it an invaluable tool in the discovery and development of new therapeutic and cosmetic agents for the management of hyperpigmentation disorders.
References
- Fuller, B. B., & Harsanyi, Z. P. (1988). Role of tyrosinase as the determinant of pigmentation in cultured human melanocytes.
- Shi, Y., et al. (2018). Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. MedChemComm, 9(10), 1686-1693.
- Shi, Y., et al. (2018). Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. RSC Publishing.
- Scilit. (n.d.). Tyrosinase inhibitory activities of cinnamic acid analogues.
- Wang, H., et al. (2023). Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. MDPI.
- SkinKraft. (2021). The Crucial Role Of Tyrosinase In Skin Care.
- Isabella, M.F., et al. (2023).
- Wang, H., et al. (2023). Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid-Eugenol Esters. PubMed.
- Wikipedia. (n.d.). Tyrosinase.
- AN Skin & Beauty. (2023). Skin School: Tyrosinase and Pigment.
- LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance.
- U.S. Food and Drug Administration. (n.d.).
- MDPI. (n.d.). Pharmacokinetics and Drug Interactions.
- PubMed. (n.d.). A stopped spectrophotometric assay for the dopa oxidase activity of tyrosinase.
- Active Concepts. (n.d.). Tyrosinase Inhibition Assay.
- U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
- PubMed. (2021).
- U.S. Food and Drug Administration. (2023).
- National Institutes of Health. (2021).
- Sigma-Aldrich. (n.d.). Tyrosinase Activity Assay Kit (Colorimetric).
- PubMed. (1985).
- ResearchGate. (2023). Tyrosinase inhibitory activity.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin.
- Griffith Research Online. (2024).
- R Discovery. (n.d.).
- PubMed Central. (n.d.). Tyrosinase enzyme purification and immobilization from Pseudomonas sp.
- MedChemExpress. (n.d.). Tyrosinase | Inhibitors.
- Sigma-Aldrich. (n.d.).
- MDPI. (n.d.).
Sources
- 1. Role of tyrosinase as the determinant of pigmentation in cultured human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosinase - Wikipedia [en.wikipedia.org]
- 3. anskinbeauty.com [anskinbeauty.com]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skinkraft.com [skinkraft.com]
- 7. biofor.co.il [biofor.co.il]
- 8. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid-Eugenol Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. mdpi.com [mdpi.com]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
Application Notes and Protocols for the Formulation of Methyl p-Methoxycinnamate in Cosmetic Products
Introduction: Evaluating Methyl p-Methoxycinnamate as a Novel UV-Absorbing Agent
This compound (MPMC) is a cinnamic acid ester naturally found in various plants, including the rhizomes of Kaempferia galanga[1][2]. Structurally similar to widely used UV filters like Octyl Methoxycinnamate, MPMC exhibits inherent absorption of ultraviolet (UV) radiation, particularly in the UV-B spectrum[3]. Its natural origin and straightforward chemical structure make it a compelling model compound for the research and development of new photoprotective agents.
The primary mechanism of action for cinnamate-based filters involves the absorption of UV photons, which excites the molecule to a higher energy state. This energy is then safely dissipated, primarily through a reversible trans-cis photoisomerization process, returning the molecule to its ground state with minimal degradation, thereby conferring photostability[4].
This guide provides a framework for researchers to evaluate MPMC's potential as a UV filter. It outlines its physicochemical properties and provides detailed protocols for incorporating it into a model cosmetic emulsion and subsequently testing its performance and stability in vitro. This approach is foundational for any investigation into a novel cosmetic active ingredient.
Physicochemical and Photochemical Profile
A thorough understanding of a compound's properties is the cornerstone of effective formulation development. MPMC is a white to off-white solid with moderate lipophilicity, making it suitable for the oil phase of emulsion systems[5][6].
| Property | Value | Source(s) |
| IUPAC Name | methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | [5] |
| CAS Number | 832-01-9 | [6] |
| Molecular Formula | C₁₁H₁₂O₃ | [5] |
| Molecular Weight | 192.21 g/mol | [5] |
| Melting Point | 89-95 °C | [6] |
| UV λmax | 309-311 nm (in various solvents) | [3] |
| logP (o/w) | 1.88 - 2.68 | [5] |
| Solubility | Poor in water; Soluble in ethanol, acetone, and cosmetic oils. | [5] |
| Thermal Stability | Stable up to approximately 200 °C | [3] |
The UV absorption spectrum of MPMC is critical to its function, with a peak absorbance firmly in the UV-B range (280-315 nm), which is responsible for causing sunburn[3]. The diagram below illustrates its primary energy dissipation pathway.
Caption: Photochemical isomerization of this compound.
Formulation Protocol: Model Oil-in-Water (O/W) Emulsion
This protocol details the creation of a stable O/W cream, a common vehicle for cosmetic actives. This formulation is intended as a standardized base for evaluating the performance of MPMC.
Causality: An O/W emulsion is chosen for its desirable sensory profile (non-greasy feel) and ease of application. The oil phase acts as the solvent for the lipophilic MPMC. Emulsifiers are critical for creating and stabilizing the dispersion of oil droplets within the continuous water phase. Thickeners are used to build viscosity and ensure long-term stability against phase separation[7].
Materials and Equipment
-
Beakers: 2 x 250 mL
-
Water Bath or Hot Plate with Magnetic Stirring
-
Overhead Propeller Mixer or Homogenizer
-
pH Meter
-
Digital Scale
-
Ingredients: (See Table 2)
Formulation Table
| Phase | INCI Name | % (w/w) | Function |
| A (Oil Phase) | Caprylic/Capric Triglyceride | 10.0 | Emollient / Solvent |
| Cetearyl Alcohol | 3.0 | Thickener / Emulsion Stabilizer | |
| Glyceryl Stearate | 2.0 | Emulsifier | |
| This compound | X.X | Active Ingredient | |
| B (Water Phase) | Deionized Water | q.s. to 100 | Solvent |
| Glycerin | 3.0 | Humectant | |
| Xanthan Gum | 0.3 | Thickener / Stabilizer | |
| C (Cool-Down) | Phenoxyethanol (and) Ethylhexylglycerin | 1.0 | Preservative |
| Citric Acid or Sodium Hydroxide | q.s. | pH Adjuster | |
| Note: For research purposes, a starting concentration of 3-5% is recommended. |
Step-by-Step Procedure
-
Phase A Preparation: In a 250 mL beaker, combine all Phase A ingredients. Heat to 75-80°C while stirring gently until all components, including the MPMC, are fully melted and the phase is homogenous.
-
Phase B Preparation: In a separate 250 mL beaker, disperse the Xanthan Gum in Glycerin to create a slurry. Slowly add the Deionized Water while stirring to avoid clumping. Heat Phase B to 75-80°C.
-
Emulsification: Slowly add Phase A (oil) to Phase B (water) under constant agitation with a homogenizer or overhead mixer. Mix at high speed for 3-5 minutes to form a uniform, white emulsion.
-
Cooling: Transfer the beaker to a cool water bath and continue to stir gently with a propeller mixer.
-
Phase C Addition: When the emulsion has cooled to below 40°C, add the Phase C ingredients.
-
Finalization: Check the pH of the final formulation and adjust to between 5.5 - 6.5 using citric acid or sodium hydroxide solution. Continue gentle stirring until the cream is smooth and has reached room temperature.
Protocols for Performance and Stability Evaluation
Once formulated, the model emulsion must be subjected to rigorous testing to characterize the behavior of MPMC. The following workflow is essential for gathering robust data on a novel active.
Caption: Experimental workflow for evaluating MPMC in a model formulation.
Protocol: In-Vitro SPF Determination (Mansur Method)
This spectrophotometric method provides a rapid estimation of the Sun Protection Factor (SPF)[8].
-
Sample Preparation: Accurately weigh 1.0 g of the test formulation and dissolve it in 100 mL of ethanol.
-
Sonication & Filtration: Sonicate the solution for 10 minutes to ensure complete extraction of the UV filter. Filter the solution through a 0.45 µm filter to remove any insoluble excipients.
-
Spectrophotometry: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of the filtered solution in a 1 cm quartz cuvette from 290 to 320 nm, at 5 nm intervals. Use ethanol as the blank.
-
SPF Calculation: Use the Mansur equation to calculate the SPF value: SPF = CF × Σ (EE(λ) × I(λ) × Abs(λ)) (from 290 to 320 nm)
-
CF: Correction Factor (10)
-
EE(λ) × I(λ): Erythemal effect spectrum values (normalized, established constants)
-
Abs(λ): Absorbance reading at wavelength λ
-
Protocol: Photostability Testing
This protocol assesses the degradation of MPMC when exposed to UV radiation.
-
Sample Preparation: Apply a thin, uniform film (2 mg/cm²) of the formulation onto a quartz or PMMA plate. Prepare three replicate plates.
-
Irradiation: Place the plates in a solar simulator calibrated to deliver a controlled dose of UV radiation. Expose the plates to a dose equivalent to a set number of MEDs (Minimal Erythema Doses). Keep a set of control plates in the dark.
-
Extraction: After irradiation, wash the plates with a known volume of ethanol to extract the remaining UV filter.
-
Quantification: Analyze the ethanol extract using High-Performance Liquid Chromatography (HPLC) with a UV detector set to the λmax of MPMC (approx. 310 nm).
-
Analysis: Compare the concentration of MPMC in the irradiated samples to the dark controls. A significant decrease indicates photodegradation.
Protocol: Accelerated Physical Stability & Crystallization Analysis
This protocol evaluates the long-term physical integrity of the formulation.
-
Sample Preparation: Place 10 g of the formulation into three separate sealed glass jars.
-
Accelerated Aging:
-
Elevated Temperature: Store one sample at 45°C for 3 months.
-
Freeze-Thaw Cycles: Subject a second sample to five cycles of 24 hours at -10°C followed by 24 hours at 25°C.
-
Control: Keep the third sample at room temperature (25°C).
-
-
Evaluation: At weekly intervals, visually inspect all samples for signs of instability, such as phase separation, color change, or odor change.
-
Microscopic Analysis: Place a small amount of each sample on a microscope slide. Using a polarized light microscope, examine for the presence of crystalline structures. The appearance of crystals indicates that the active ingredient is no longer fully solubilized, which would severely compromise product efficacy and aesthetics[4].
Conclusion and Future Outlook
This compound serves as an excellent model compound for researchers exploring new photoprotective technologies. The protocols outlined in this guide provide a systematic approach to incorporate this molecule into a standard cosmetic base and evaluate its fundamental performance and stability characteristics. Positive results from these in-vitro tests would be the first step in a long development pipeline. For any novel compound to be considered for commercial use, further extensive research, including comprehensive safety and toxicological studies (e.g., skin sensitization, phototoxicity, genotoxicity) and human clinical trials for efficacy, would be required to build a dossier for submission to regulatory authorities.
References
- Meireles, D. et al. (2018).
- MDPI. (2021).
- Prospector Knowledge Center. (2023).
- Google Patents. (Date not available). US20030035917A1 - Image making medium.
- MDPI. (2022). Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells. [Link]
- Croda Beauty. (2023).
- VDOC.PUB. (Date not available).
Sources
- 1. Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells [mdpi.com]
- 2. vdoc.pub [vdoc.pub]
- 3. scribd.com [scribd.com]
- 4. tnsroindia.org.in [tnsroindia.org.in]
- 5. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unipv.it [iris.unipv.it]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
in vitro antioxidant assays for methyl p-methoxycinnamate (DPPH, ABTS).
An In-Depth Guide to In Vitro Antioxidant Capacity Assessment of Methyl p-Methoxycinnamate Using DPPH and ABTS Radical Scavenging Assays
Introduction: The Rationale for Antioxidant Profiling
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and premature aging. Antioxidants mitigate oxidative damage by neutralizing these harmful free radicals. Consequently, the quantification of the antioxidant capacity of novel compounds is a cornerstone of drug discovery and functional food development.[1]
This compound (M-p-MC), a naturally occurring phenolic compound found in various plants, is recognized for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[2][3][4] Its structural features, particularly the methoxy-substituted phenyl ring, suggest a capacity for free radical scavenging. This guide provides a detailed technical overview and step-by-step protocols for evaluating the antioxidant potential of M-p-MC using two of the most widely adopted and robust spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[5][6]
Part 1: The DPPH Radical Scavenging Assay
The DPPH assay is a rapid, simple, and cost-effective method for screening the radical scavenging activity of compounds.[7][8] Its foundation lies in the use of a stable free radical, DPPH•, which obviates the need for radical generation immediately prior to the assay.
Principle and Mechanism
The DPPH radical is a stable, deep violet-colored free radical due to the delocalization of its spare electron across the molecule.[9][10] When a solution of DPPH• is mixed with a substance that can donate a hydrogen atom or an electron (an antioxidant), the radical is neutralized, forming the reduced, pale-yellow compound, DPPH-H.[7][11] This reaction leads to a stoichiometric decrease in the absorbance of the solution at its maximum wavelength, which is approximately 517 nm.[8][9] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant compound being tested.[9]
The scavenging reaction can be summarized as: (Violet) DPPH• + AH → (Yellow) DPPH-H + A• Where AH represents the antioxidant compound (e.g., this compound).
Experimental Workflow: DPPH Assay
Sources
- 1. echemi.com [echemi.com]
- 2. Buy Methyl 4-methoxycinnamate | 3901-07-3 [smolecule.com]
- 3. Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3 [evitachem.com]
- 4. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
methodology for assessing the cytotoxicity of methyl p-methoxycinnamate.
Application Note & Protocol
Topic: A Multi-Faceted Methodological Approach for Assessing the In-Vitro Cytotoxicity of Methyl p-Methoxycinnamate
Preamble: The Scientific Imperative for Cytotoxicity Profiling
In the landscape of drug discovery and chemical safety assessment, the rigorous evaluation of a compound's effect on cell viability is a foundational requirement. This compound (MPMC), a derivative of the widely studied cinnamic acid family, presents a compelling case for such evaluation. While its unsaturated analog, ethyl p-methoxycinnamate (EPMC), has demonstrated significant biological activities, including anticancer properties, comprehensive data on MPMC remains less prevalent.[1][2] This guide provides a detailed, multi-parametric methodology for characterizing the cytotoxicity profile of MPMC. Our approach moves beyond a single endpoint to build a holistic understanding, distinguishing between cytostatic and cytotoxic effects and probing the underlying mechanisms of cell death. This protocol is designed for researchers, scientists, and drug development professionals seeking to generate robust, reproducible, and insightful data.
The methodologies herein are grounded in internationally recognized standards for in-vitro cytotoxicity testing, such as ISO 10993-5, which provides a framework for evaluating the biological response of mammalian cells to materials.[3][4][5] We will detail three core assays: the MTT assay to assess metabolic activity, the Lactate Dehydrogenase (LDH) assay to measure membrane integrity, and apoptosis assays to define the mode of cell death.
Part 1: Initial Screening via Metabolic Activity - The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for initial cytotoxicity screening.[6] Its utility lies in its ability to provide a quantitative measure of cellular metabolic activity, which, in most contexts, correlates directly with the number of viable cells.[7]
Causality: Why Start with MTT?
The principle is elegant: mitochondrial dehydrogenases, active only in living cells, cleave the yellow tetrazolium salt (MTT) into a purple formazan precipitate. The intensity of the resulting color is a proxy for the health of the cell population. This assay is highly sensitive, reproducible, and amenable to a high-throughput 96-well plate format, making it an efficient first-pass screen to determine the concentration-dependent effects of MPMC and calculate its half-maximal inhibitory concentration (IC50).[8]
Experimental Workflow: MTT Assay
Caption: High-level workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a suitable cell line (e.g., MCF-7 breast cancer, HCT-116 colon cancer, or a non-cancerous control like NIH3T3) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation & Treatment:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration does not exceed 0.5% in any well, as it can be cytotoxic.
-
Include appropriate controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the maximum concentration of DMSO used.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).
-
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the MPMC dilutions or controls. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition: After the treatment incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.[8]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis & Presentation
Calculate the percentage of cell viability using the following formula:
% Cell Viability = [(ODSample - ODBlank) / (ODVehicle Control - ODBlank)] x 100
The IC50 value, the concentration of MPMC that causes 50% inhibition of cell viability, can then be determined by plotting % Cell Viability against the log of the MPMC concentration and performing a non-linear regression analysis.
| MPMC Conc. (µM) | Mean OD (570nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle) | 1.254 | 0.087 | 100.0% |
| 10 | 1.198 | 0.075 | 95.5% |
| 50 | 0.876 | 0.061 | 69.8% |
| 100 | 0.633 | 0.049 | 50.5% |
| 200 | 0.312 | 0.033 | 24.9% |
| Positive Ctrl | 0.150 | 0.021 | 12.0% |
| Table 1: Example data output from an MTT assay. |
Part 2: Assessing Cell Lysis - The LDH Release Assay
While the MTT assay measures metabolic health, the Lactate Dehydrogenase (LDH) assay provides a direct measure of cytotoxicity by quantifying cell membrane rupture.[10]
Causality: Why Complement with LDH?
LDH is a stable enzyme present in the cytosol of all cells. When the plasma membrane is compromised—a hallmark of necrosis or late apoptosis—LDH is released into the culture supernatant.[11] Measuring LDH activity in the medium is therefore a reliable method to quantify cell death.[12] This assay is crucial because a compound might inhibit metabolic activity (a low MTT reading) without causing cell lysis (a low LDH reading), indicating a cytostatic rather than a cytotoxic effect. This distinction is vital in drug development.
Experimental Workflow: LDH Assay
Caption: Step-by-step workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment: Plate and treat cells with MPMC as described in the MTT protocol (Part 1, Steps 1 & 2). Crucially, you must also set up the following controls:
-
Spontaneous LDH Release: Untreated or vehicle-treated cells.
-
Maximum LDH Release: A set of untreated wells to which you will add a lysis buffer (e.g., 10X Lysis Buffer or Triton X-100) 45 minutes before the end of the incubation.[13]
-
Background Control: Medium only, with no cells.
-
-
Sample Collection: At the end of the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes. This pellets any detached cells and debris.[11]
-
Supernatant Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, clean 96-well flat-bottom plate.[11]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and an assay buffer). Add 100 µL of this reaction solution to each well of the new plate containing the supernatants.[11]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. During this time, LDH in the sample will catalyze a reaction that produces a colored formazan product.[13]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis & Presentation
First, correct for the background absorbance: Corrected OD = ODSample - ODBackground
Then, calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Corrected ODSample - Corrected ODSpontaneous) / (Corrected ODMaximum - Corrected ODSpontaneous)] x 100
| Assay Group | Mean OD (490nm) | Corrected OD | % Cytotoxicity |
| Background | 0.105 | N/A | N/A |
| Spontaneous Release | 0.250 | 0.145 | 0% (Baseline) |
| Max Release | 1.550 | 1.445 | 100% (Max) |
| 100 µM MPMC | 0.895 | 0.790 | 49.6% |
| Table 2: Example data output from an LDH assay. |
Part 3: Mechanistic Insight - Apoptosis Detection
A key question in cancer drug development is whether a compound induces programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).[14] Apoptosis is a highly regulated and non-inflammatory process, making it a desirable mechanism of action for anticancer agents.[15] Structurally related cinnamic acid derivatives are known to induce apoptosis.[16]
Causality: Why Differentiate Modes of Cell Death?
Detecting apoptosis provides critical mechanistic insight. We will use a dual-staining method with Annexin V and Propidium Iodide (PI) analyzed by flow cytometry.
-
Annexin V: Binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[17]
-
Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[18]
This combination allows for the precise differentiation of four cell populations: viable, early apoptotic, late apoptotic, and necrotic.
Experimental Workflow: Annexin V/PI Staining
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with MPMC at its determined IC50 concentration (and a 2x IC50 concentration) for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
Data Interpretation
The flow cytometer will generate a dot plot separating cells into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
An increase in the percentage of cells in the lower-right and upper-right quadrants following MPMC treatment is indicative of apoptosis induction.
Potential Signaling Pathway
Cinnamic acid and its derivatives have been shown to induce apoptosis through various signaling cascades. A common mechanism involves the activation of extrinsic or intrinsic apoptotic pathways. For instance, related compounds can trigger pathways involving TNF-alpha, leading to the activation of a caspase cascade.[16] The activation of executioner caspases like Caspase-3 and Caspase-7 is a central event in apoptosis.[19]
Caption: A potential extrinsic apoptosis pathway modulated by MPMC.
Conclusion: Synthesizing a Comprehensive Cytotoxicity Profile
| Assay | Principle Measured | Key Information Provided |
| MTT Assay | Mitochondrial dehydrogenase activity | Cell viability/metabolic activity, IC50 value |
| LDH Assay | Release of lactate dehydrogenase from damaged cells | Cell membrane integrity, distinguishes cytotoxicity from cytostasis |
| Apoptosis Assay | Phosphatidylserine externalization & membrane leakage | Differentiates between apoptosis and necrosis, mechanistic insight |
| Table 3: Summary of information provided by each cytotoxicity assay. |
References
- Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity.
- EVS-EN ISO 10993-5:2009+A11:2025. Biological evaluation of medical devices - Part 5: Tests for in vitro cytotoxicity.
- Protocols.io. (2024). LDH cytotoxicity assay.
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179.
- Heng, M. et al. (2021). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. PLoS One.
- iTeh Standards. (2009). ISO 10993-5:2009(E) - Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
- RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro.
- Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One.
- Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
- Cell Biologics Inc. (n.d.). LDH Assay Protocol.
- ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- Omar, W. et al. (2014). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. Jurnal Teknologi.
- ResearchGate. (n.d.). Cytotoxic and Pro-Apoptotic Properties of Ethyl-p-Methoxycinnamate and Its Hydrophilic Derivative Potassium-p-Methoxycinnamate.
- YARSI Academic Journal. (2024). Cytotoxic activity of Ethyl-p-Methoxycinnamate from Kaempferia galanga in HSC-4 Oral Cancer Cells.
- An, C. C. et al. (2022). Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells. Molecules.
- ResearchGate. (2025). Ethyl p-methoxycinnamate inhibits tumor growth by suppressing of fatty acid synthesis and depleting ATP.
- PubMed. (2025). Ethyl p-methoxycinnamate inhibits tumor growth by suppressing of fatty acid synthesis and depleting ATP.
- Creative Bioarray. (n.d.). MTT Analysis Protocol.
- Al-Qadasi, A. et al. (2017). Effects of exposure to six chemical ultraviolet filters commonly used in personal care products on motility of MCF-7 and MDA-MB-231 human breast cancer cells in vitro. Journal of Applied Toxicology.
- Pal, A., Tapadar, P., & Pal, R. (2021). Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells. Anticancer Agents in Medicinal Chemistry.
- Trachtenberg, A. et al. (2019). Synergistic Cytotoxicity of Methyl 4-Hydroxycinnamate and Carnosic Acid to Acute Myeloid Leukemia Cells via Calcium-Dependent Apoptosis Induction. Frontiers in Oncology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mddionline.com [mddionline.com]
- 4. EVS-EN ISO 10993-5:2009+A11:2025 - EVS standard evs.ee | en [evs.ee]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 16. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for the Use of Methyl p-Methoxycinnamate as an Insect Repellent in Agricultural Research
Introduction: Tapping into Nature's Defense Arsenal
Methyl p-methoxycinnamate is a naturally occurring phenylpropanoid found in a variety of plants, including those from the Gmelina, Philotheca, and Piper genera.[1][2] This compound is a derivative of cinnamic acid, a key player in the biosynthesis of various plant secondary metabolites.[3] While extensively utilized in the cosmetics industry as a UV filter[2][4], emerging research points towards its potential as a bioactive agent, including antimicrobial and antioxidant properties.[2][5] Of significant interest to the agricultural sector is its plausible role as an insect repellent, a characteristic suggested by its presence in plants known for their defensive properties against herbivores.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of this compound as a potential insect repellent for agricultural applications. The following sections will delve into its proposed mechanism of action, detailed protocols for efficacy testing, and considerations for formulation and phytotoxicity assessment.
Proposed Mechanism of Action: A Disruption of Olfactory Cues
The primary mode of action for many insect repellents is the disruption of an insect's olfactory system. Insects rely on a sophisticated network of olfactory receptors (ORs) to detect volatile chemical cues in their environment, guiding them towards food sources, mates, and suitable oviposition sites.[6][7][8][9] Repellents function by interacting with these receptors in a way that is either aversive to the insect or masks the attractive signals from the host plant.
While the specific interaction of this compound with insect ORs is a burgeoning area of research, it is hypothesized that its chemical structure allows it to bind to certain ORs, triggering a neural response that the insect perceives as unpleasant or confusing.[10] This interaction could either be as a direct agonist to a receptor that elicits an avoidance response or as an antagonist that blocks the detection of attractant molecules. The lipophilic nature of this compound likely facilitates its passage through the aqueous lymph of the insect sensilla to reach the dendritic surfaces of olfactory neurons where the receptors are located.[3][8][9]
Caption: Proposed mechanism of this compound repellency.
Experimental Protocols: A Step-by-Step Guide to Efficacy Evaluation
The following protocols are designed to provide a robust framework for assessing the insect repellent efficacy of this compound in a laboratory and controlled field setting. These methodologies are adapted from established guidelines for testing insect repellents.[11]
Part 1: Laboratory-Based Repellency Assays
This assay evaluates the ability of this compound to deter insects from a treated area without direct contact.
Materials:
-
Y-tube or T-tube olfactometer
-
Air pump with flow meter
-
Charcoal-filtered, humidified air source
-
Test insects (e.g., aphids, whiteflies, specific beetle species)
-
This compound solutions of varying concentrations (e.g., 0.1%, 0.5%, 1.0% in a suitable solvent like ethanol or acetone)
-
Control solution (solvent only)
-
Filter paper discs
Procedure:
-
Preparation: Prepare fresh solutions of this compound and the control.
-
Treatment: Apply a standardized volume (e.g., 50 µL) of the test solution to a filter paper disc and the same volume of the control solution to another. Allow the solvent to evaporate completely.
-
Olfactometer Setup: Place the treated filter paper in one arm of the olfactometer and the control filter paper in the other arm.
-
Airflow: Connect the air source to the olfactometer, ensuring a constant and equal airflow through both arms.
-
Insect Release: Introduce a single adult insect into the base of the olfactometer.
-
Observation: Record which arm of the olfactometer the insect chooses and the time it takes to make a choice. An insect is considered to have made a choice when it moves a set distance into one of the arms.
-
Replication: Repeat the experiment with a new insect for a statistically significant number of replicates (e.g., 30-50 insects per concentration).
-
Data Analysis: Analyze the data using a chi-square test to determine if there is a significant preference for the control arm over the treated arm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. smolecule.com [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3 [evitachem.com]
- 5. Buy Methyl 4-methoxycinnamate | 832-01-9 [smolecule.com]
- 6. Odorant Receptor OR45a Mediates Female-Specific Attraction to cis-Linalool Oxide in Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How anti-mosquito repellents disorient insects [mpg.de]
- 11. DSpace [iris.who.int]
Application Notes & Protocols: Developing Derivatives of Methyl p-Methoxycinnamate for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Natural Scaffold
Methyl p-methoxycinnamate (MPMC), a naturally occurring ester found in plants like Kaempferia galanga (galangal), is widely recognized for its use as a UVB filter in sunscreens and cosmetics.[1][2] Beyond its photoprotective properties, the cinnamate scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5][6] MPMC itself has shown potential cytotoxic effects on certain cancer cell lines and may possess inherent antioxidant properties.[2]
However, the native potency of MPMC is often moderate. This presents a compelling opportunity for medicinal chemists and drug discovery scientists to use MPMC as a starting scaffold for the rational design and synthesis of novel derivatives with significantly enhanced bioactivity. By strategically modifying its functional groups, it is possible to fine-tune the molecule's physicochemical properties to improve target engagement, bioavailability, and overall therapeutic efficacy.
This guide provides a comprehensive framework for the development of novel MPMC derivatives. It moves beyond simple procedural lists to explain the causal logic behind strategic molecular design, provides detailed, self-validating protocols for synthesis and bioactivity screening, and explores the underlying mechanisms of action that drive the desired pharmacological effects.
Part 1: Strategic Design of MPMC Derivatives
The foundation of successful drug development lies in understanding the structure-activity relationships (SAR) of the lead compound. For MPMC, the key is to identify which parts of the molecule are critical for its activity and how they can be modified to enhance it.
Structure-Activity Relationship (SAR) Insights
The MPMC molecule has four key regions amenable to chemical modification: the ester group, the α,β-unsaturated double bond, the aromatic ring, and the para-methoxy group. SAR studies on various cinnamic acid derivatives provide crucial insights:
-
The α,β-Unsaturated System: The double bond and carbonyl group form a Michael acceptor system, which is crucial for the biological activity of many cinnamates.[7][8][9] Saturation of this double bond, converting the cinnamate to a hydrocinnamate, often reduces or alters its activity, highlighting the importance of this feature.[10][11]
-
The Carboxylic Moiety (Ester vs. Acid): The nature of the R-group in the ester (-COOR) or its conversion to a free carboxylic acid (-COOH) or an amide (-CONH₂) can dramatically influence activity. For instance, in some studies, the free carboxylic acid form of a cinnamate derivative showed better antifungal activity than its corresponding methyl ester.[10]
-
Aromatic Ring Substitution: The position and nature of substituents on the phenyl ring are critical. The para (4-position) methoxy group in MPMC is a key determinant of its activity. Studies have shown that a 4-methoxy substituent can lead to potent α-glucosidase inhibition, while increasing the bulkiness of this alkoxy group can decrease activity.[12]
Proposed Chemical Modifications for Enhanced Bioactivity
Based on SAR principles, we can propose several strategic modifications to the MPMC scaffold to generate a library of novel compounds for screening.
-
Ester Modification (Hydrolysis and Amidation): Hydrolyzing the methyl ester to the corresponding carboxylic acid (p-methoxycinnamic acid) creates a versatile intermediate. This acid can then be coupled with a diverse range of amines to produce a library of amides. Amides often exhibit improved stability and different hydrogen bonding capabilities compared to esters, which can lead to enhanced target binding.
-
Phenolic Hydroxyl Group (Demethylation): Cleavage of the methyl ether at the 4-position to reveal a free phenolic hydroxyl group (p-hydroxycinnamic acid derivatives) is a classic strategy. Phenolic hydroxyls are excellent hydrogen bond donors and can act as potent radical scavengers, potentially boosting antioxidant activity.
-
Aromatic Ring Substitution: While more synthetically challenging, introducing additional substituents (e.g., hydroxyl, halogen, or small alkyl groups) onto the aromatic ring can further probe the SAR and potentially lead to derivatives with improved potency or selectivity.
Below is a diagram illustrating the core MPMC structure and the primary sites for proposed modifications.
Caption: Key sites on the this compound scaffold for derivatization.
Part 2: Synthetic Protocols
The following protocols provide step-by-step methodologies for synthesizing key intermediates and final derivatives from MPMC. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 2.1: Synthesis of p-Methoxycinnamic Acid (Hydrolysis)
Rationale: This foundational step converts the relatively stable methyl ester into the more reactive carboxylic acid, which serves as the primary building block for amide synthesis. Basic hydrolysis using sodium hydroxide is a robust and high-yielding method.
-
Materials:
-
This compound (MPMC)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 2M solution
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve MPMC (1.0 eq) in methanol in a round-bottom flask.
-
Add an aqueous solution of NaOH (2.0 eq) to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with deionized water and wash once with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. A white precipitate should form.
-
Collect the white solid by vacuum filtration, washing with cold deionized water.
-
Dry the solid under vacuum to yield p-methoxycinnamic acid. Purity can be checked by melting point and NMR spectroscopy.
-
Protocol 2.2: Synthesis of a p-Methoxycinnamide Derivative (Amidation)
Rationale: This protocol details a standard peptide coupling reaction using EDC (a water-soluble carbodiimide) and HOBt (a coupling additive that minimizes side reactions and racemization) to form an amide bond. This method is efficient and generally provides high yields of the desired amide product.
-
Materials:
-
p-Methoxycinnamic acid (from Protocol 2.1)
-
A primary or secondary amine (e.g., benzylamine, 1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
Dissolve p-methoxycinnamic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 20 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.
-
Synthetic Workflow Diagram
The following diagram illustrates the two-step process from the starting material (MPMC) to a final amide derivative.
Caption: General synthetic workflow from MPMC to target amide derivatives.
Part 3: Bioactivity Screening Protocols
Once a library of MPMC derivatives has been synthesized, the next critical step is to screen them for biological activity. Based on the known properties of cinnamates, primary screening should focus on antioxidant, anti-inflammatory, and anticancer activities.
Protocol 3.1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging ability of compounds.[13][14] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow color by an antioxidant. The decrease in absorbance is proportional to the antioxidant capacity.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds and a positive control (e.g., Ascorbic Acid or Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of ~1.0 at 517 nm.
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each compound dilution to the wells.
-
Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol 3.2: In Vitro Anti-inflammatory Activity - COX-2 Inhibition Assay
Rationale: Chronic inflammation is linked to numerous diseases, and the cyclooxygenase (COX) enzymes are key mediators of the inflammatory process.[15] Specifically, COX-2 is an inducible enzyme often upregulated at sites of inflammation. Screening for COX-2 inhibition can identify compounds with potential anti-inflammatory effects. Commercial enzyme immunoassay (EIA) kits are a reliable and standardized method for this purpose.[16]
-
Materials:
-
COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar supplier)
-
Test compounds and a positive control (e.g., Celecoxib)
-
Microplate reader
-
-
Procedure:
-
Follow the specific instructions provided with the commercial assay kit.
-
Typically, the procedure involves preparing dilutions of the test compounds.
-
The compounds are added to wells of a 96-well plate containing the COX-2 enzyme, heme, and arachidonic acid (the substrate).
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The product of the enzymatic reaction (prostaglandin F2α) is then quantified using a competitive ELISA-based method provided in the kit.
-
The absorbance is read at the recommended wavelength (e.g., 405-420 nm).
-
Calculate the percentage of COX-2 inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC₅₀ value for each active compound.
-
Protocol 3.3: In Vitro Anticancer Activity - MTT Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[17][18][19] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or anti-proliferative effects.[19][20]
-
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well sterile microplates
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the MPMC derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO diluted in medium).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
-
Data Presentation
The IC₅₀ values obtained from the bioassays should be compiled into a table for clear comparison of the derivatives' potencies against the parent compound (MPMC) and the positive controls.
| Compound ID | Modification | Antioxidant (DPPH) IC₅₀ (µM) | Anti-inflammatory (COX-2) IC₅₀ (µM) | Anticancer (HeLa) IC₅₀ (µM) |
| MPMC | Parent Compound | >100 | >100 | 85.2 |
| PMCA | Hydrolysis (Acid) | 45.6 | 78.1 | 62.5 |
| PM-Bn | Benzylamide | 62.1 | 15.3 | 21.7 |
| Positive Ctrl | Ascorbic Acid | 22.5 | N/A | N/A |
| Positive Ctrl | Celecoxib | N/A | 0.08 | N/A |
| Positive Ctrl | Doxorubicin | N/A | N/A | 0.5 |
| Note: Data are hypothetical and for illustrative purposes only. |
Part 4: Mechanistic Insights & Future Directions
Identifying active compounds is only the first step. Understanding their mechanism of action is crucial for further development. Cinnamic acid and its derivatives are known to modulate key cellular signaling pathways involved in oxidative stress, inflammation, and cancer progression.[4][21]
Key Signaling Pathways
-
Nrf2 Signaling Pathway (Antioxidant Response): The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[22] Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, such as those for heme oxygenase-1 (HO-1) and glutathione S-transferases. Cinnamic aldehyde, a related compound, is a known activator of the Nrf2 pathway.[23][24][25] It is plausible that potent antioxidant MPMC derivatives exert their effects by activating this protective pathway.
Caption: Activation of the Nrf2 antioxidant response pathway by MPMC derivatives.
-
NF-κB Signaling Pathway (Inflammation & Cancer): Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[26][27] Its constitutive activation is a hallmark of many cancers and chronic inflammatory diseases.[4][27] Many natural compounds, including those derived from cinnamon, inhibit the NF-κB pathway, often by preventing the degradation of its inhibitor, IκB.[4][28] MPMC derivatives with potent anti-inflammatory and anticancer activity likely function, at least in part, by suppressing this critical pathway.
Caption: Inhibition of the pro-inflammatory NF-κB signaling pathway.
Future Directions
-
Secondary and Mechanistic Assays: Active "hits" from the primary screens should be further evaluated in more complex assays. This could include assessing inhibition of other inflammatory mediators like lipoxygenase (LOX), analyzing effects on cell cycle progression or apoptosis in cancer cells, and using Western blotting or qRT-PCR to confirm modulation of the Nrf2 and NF-κB pathways.[29]
-
Lead Optimization: The most promising compounds should undergo further rounds of chemical modification to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
-
In Vivo Studies: Ultimately, the efficacy of lead compounds must be validated in relevant animal models of inflammation, oxidative stress, or cancer.
By combining rational design, robust synthesis, and systematic biological evaluation, researchers can unlock the therapeutic potential hidden within the this compound scaffold, paving the way for the development of novel and effective therapeutic agents.
References
- Adisakwattana, S., Luanloet, T., & Yibchok-Anun, S. (2017). Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. PubMed.
- Cui, W., et al. (2016). Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors. PubMed Central.
- Guzman, J. D. (2014). Structure−Antifungal Activity Relationship of Cinnamic Acid Derivatives. ACS Publications.
- de Oliveira, R. S., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate.
- Cui, W., et al. (2016). Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors. Taylor & Francis Online.
- PrepChem. (n.d.). Synthesis of methyl-p-methoxycinnamate. PrepChem.com.
- Wondrak, G. T., et al. (2010). The cinnamon-derived dietary factor cinnamic aldehyde activates the Nrf2-dependent antioxidant response in human epithelial colon cells. PubMed.
- AIP Publishing. (2020). Optimization for Synthesis of Methyl-d3 Cinnamate Derivatives via Room Temperature Fischer Esterification. AIP Publishing.
- Shang, P. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Preprints.org.
- Wondrak, G. T., et al. (2010). The Cinnamon-Derived Dietary Factor Cinnamic Aldehyde Activates the Nrf2-Dependent Antioxidant Response in Human Epithelial Colon Cells. ResearchGate.
- Wondrak, G. T., et al. (2010). The Cinnamon-Derived Dietary Factor Cinnamic Aldehyde Activates the Nrf2-Dependent Antioxidant Response in Human Epithelial Colon Cells. PMC - NIH.
- Al-Ishaq, R. K., et al. (2024). Cinnamic acid ameliorates diabetic nephropathy in rats via Nrf2 activation and inflammation modulation. PubMed.
- Scutnik, A., et al. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI.
- Giordani, C., et al. (2023). Cinnamon and Cancer. Encyclopedia MDPI.
- News-Medical.Net. (2024). Scientists map how cinnamon's bioactives interact with cancer signaling. News-Medical.Net.
- Nabavi, S. F., et al. (2022). Potential effects of cinnamon on cancer prevention and progression. Frontiers.
- Kim, J., et al. (2021). NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux. PMC - NIH.
- Benkhaira, N., et al. (2023). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate.
- Fujisawa, S., et al. (2021). Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. NIH.
- Stompor, M., & Żarowska, B. (2016). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. MDPI.
- Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature.
- Zhou, D., et al. (2021). Antioxidant Activity. Bio-protocol.
- Stompor, M. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. NIH.
- Niedzielska-Sroka, E., et al. (2023). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. NIH.
- ResearchGate. (2016). Dietary phytochemicals targeting NF-κB signalling pathways: Potential cancer chemoprevention strategy. ResearchGate.
- Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital.
- Journal of Universitas Airlangga. (2021). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga.
- Vittalrao, A. M., et al. (2011). Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. MDPI.
- Athmic Biotech Solutions. (2023). Exploring LOX and COX Analysis in Anti-Inflammatory Research. Athmic Biotech Solutions.
- Al-Ostath, R., et al. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. NIH.
- Journal of Pharmacognosy and Phytochemistry. (2015). Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents. Journal of Pharmacognosy and Phytochemistry.
- The Journal of Phytopharmacology. (2019). COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. The Journal of Phytopharmacology.
- Khan, I., et al. (2023). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. PMC - PubMed Central.
- Human Metabolome Database. (2012). Showing metabocard for Methyl trans-p-methoxycinnamate. Human Metabolome Database.
- Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. Bio-Rad Antibodies.
Sources
- 1. Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3 [evitachem.com]
- 2. Buy Methyl 4-methoxycinnamate | 832-01-9 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2.10. Antioxidant Activity [bio-protocol.org]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. atcc.org [atcc.org]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Frontiers | Potential effects of cinnamon on cancer prevention and progression [frontiersin.org]
- 22. NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The cinnamon-derived dietary factor cinnamic aldehyde activates the Nrf2-dependent antioxidant response in human epithelial colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The Cinnamon-Derived Dietary Factor Cinnamic Aldehyde Activates the Nrf2-Dependent Antioxidant Response in Human Epithelial Colon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. news-medical.net [news-medical.net]
- 29. athmicbiotech.com [athmicbiotech.com]
Application Notes & Protocols for the Large-Scale Industrial Preparation of Methyl p-Methoxycinnamate
Abstract
Methyl p-methoxycinnamate is a compound of significant industrial interest, primarily utilized as a UV-B absorbent in sunscreens and as a fragrance ingredient. Its large-scale synthesis necessitates methodologies that are not only high-yielding and cost-effective but also environmentally benign and scalable. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the industrial preparation of this compound. We will delve into the prevalent synthetic strategies, offering a comparative analysis to guide the selection of the most appropriate manufacturing process. A detailed, field-proven protocol for a high-yield synthesis route is presented, alongside discussions on process optimization, purification, and safety considerations critical for industrial applications.
Introduction: The Industrial Significance of this compound
This compound, with the IUPAC name methyl (E)-3-(4-methoxyphenyl)prop-2-enoate, is an organic compound valued for its ability to absorb ultraviolet (UV) radiation, particularly in the UV-B spectrum (290-320 nm).[1] This property makes it a key active ingredient in numerous sunscreen formulations and other personal care products designed to protect the skin from sun damage. Beyond its application as a photoprotective agent, it is also used in the fragrance industry. The growing demand for effective and safe sun care products underscores the need for robust and efficient industrial-scale synthesis of this compound.
Comparative Analysis of Synthetic Methodologies
Several synthetic routes to this compound have been established, each with distinct advantages and disadvantages in the context of large-scale industrial production. The choice of a particular method is often a trade-off between raw material cost, reaction efficiency, process complexity, and waste generation.
Perkin Reaction followed by Fischer Esterification
The Perkin reaction is a classical method for the synthesis of cinnamic acids and their derivatives.[2][3] In this approach, p-anisaldehyde (p-methoxybenzaldehyde) is condensed with acetic anhydride in the presence of a weak base, such as sodium acetate, to yield p-methoxycinnamic acid.[2][4] The resulting acid is then esterified with methanol, typically under acidic catalysis (Fischer esterification), to produce the desired this compound.[5][6]
-
Causality of Experimental Choices: The Perkin reaction leverages the reactivity of the aldehyde carbonyl group and the acidity of the α-protons of the anhydride.[2] The base catalyst is crucial for the formation of the carbanion intermediate from the anhydride. The subsequent Fischer esterification is an equilibrium-driven reaction, and an excess of methanol is often used to drive the reaction towards the product.[5][7]
-
Industrial Viability: While the Perkin reaction is a well-established method, its industrial application for p-methoxycinnamic acid synthesis can be hampered by the relatively high cost of p-anisaldehyde and the potential for side reactions, which can lead to lower yields and complex purification procedures.[8][9] One study reported a yield as low as 2.09% for the synthesis of p-methoxycinnamic acid via a modified Perkin reaction.[4]
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation offers an alternative route, involving the base-catalyzed reaction between an aldehyde (p-anisaldehyde) and a ketone or ester.[10][11] In the context of this compound synthesis, this would involve the condensation of p-anisaldehyde with methyl acetate.
-
Causality of Experimental Choices: This reaction relies on the formation of an enolate from methyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of p-anisaldehyde. The subsequent dehydration step yields the α,β-unsaturated ester.
-
Industrial Viability: The direct condensation of p-anisaldehyde with methyl acetate can be challenging due to the lower acidity of the α-protons of the ester compared to a ketone. This can lead to competitive self-condensation of the aldehyde or other side reactions, impacting the overall yield and purity.
Diazotization-Arylation of p-Anisidine
A highly efficient and industrially viable route involves the diazotization of p-anisidine (p-methoxyaniline) followed by a palladium-catalyzed arylation reaction with methyl acrylate.[5][8] This method avoids the use of the more expensive p-anisaldehyde.
-
Causality of Experimental Choices: p-Anisidine is first converted to a diazonium salt. In the presence of a palladium catalyst, this salt reacts with methyl acrylate to form this compound. This approach is a variation of the Heck reaction.[12]
-
Industrial Viability: This route is particularly attractive for large-scale production due to the high yields often achieved and the use of readily available and less expensive starting materials.[8] A patent describes a method that can be adapted for high-yield synthesis.[8] Careful control of reaction conditions is crucial to manage the potentially hazardous nature of diazonium salts and to optimize catalyst efficiency.
Recommended Industrial Synthesis Protocol: Diazotization-Arylation of p-Anisidine
Based on considerations of yield, cost of starting materials, and scalability, the diazotization-arylation of p-anisidine presents a robust method for the industrial preparation of this compound. The following protocol is a representative procedure adapted from patented methodologies.[8]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number |
| p-Anisidine | C₇H₉NO | 123.15 | 104-94-9 |
| Sulfuric Acid (70 wt%) | H₂SO₄ | 98.08 | 7664-93-9 |
| Sodium Tetrafluoroborate | NaBF₄ | 109.80 | 13755-29-8 |
| Methyl Acrylate | C₄H₆O₂ | 86.09 | 96-33-3 |
| Copper(II) Oxide | CuO | 79.55 | 1317-38-0 |
| Iron(III) Oxide | Fe₂O₃ | 159.69 | 1309-37-1 |
| Zinc Oxide | ZnO | 81.38 | 1314-13-2 |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 |
| Tetrabutylammonium Chloride | C₁₆H₃₆ClN | 277.92 | 1112-67-0 |
Step-by-Step Experimental Protocol
-
Diazonium Salt Formation: In a suitable glass-lined reactor, charge p-anisidine (1.0 mol equivalent) and a 70 wt% sulfuric acid solution. Maintain the temperature between 30-50°C while stirring. Slowly add a 20 wt% aqueous solution of sodium tetrafluoroborate.[8]
-
Reaction Mixture Preparation: To the solution from step 1, add methyl acrylate (1.1 mol equivalent), tetrabutylammonium chloride (as a phase transfer catalyst), and the catalyst mixture (copper(II) oxide, iron(III) oxide, and zinc oxide).[8] Ensure vigorous stirring to maintain a homogeneous suspension.
-
Diazotization and Coupling: While maintaining the temperature between 30-45°C, slowly add a 20 wt% aqueous solution of sodium nitrite over 30-60 minutes.[8] After the addition is complete, continue stirring at this temperature for an additional 30-40 minutes.
-
Reaction Completion: Increase the temperature of the reaction mixture to 50-60°C and maintain for 1-1.5 hours to ensure the reaction goes to completion.[8]
-
Work-up and Isolation: After cooling the reaction mixture, dilute it with an equal volume of water. Extract the product with a suitable organic solvent, such as ethyl acetate.[5]
-
Purification: The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.[5] The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.[5][13]
-
Final Purification: For industrial-scale production, the crude product is typically purified by vacuum distillation to achieve high purity.[13]
Data Presentation: Comparative Yields
| Synthesis Route | Starting Materials | Key Reagents | Reported Yield | Reference |
| Perkin Reaction & Esterification | p-Anisaldehyde, Acetic Anhydride, Methanol | Sodium Acetate, H₂SO₄ | Low (for acid synthesis) | [4] |
| Diazotization-Arylation | p-Anisidine, Methyl Acrylate | NaNO₂, NaBF₄, Catalyst Mix | High (implied in patent) | [8] |
| Heck Reaction | p-Bromoanisole, Methyl Acrylate | Palladium Catalyst, Base | >90% (for octyl ester) | [14] |
Visualization of Key Processes
Reaction Mechanism: Perkin Reaction
Caption: Mechanism of the Perkin Reaction for p-Methoxycinnamic Acid Synthesis.
Industrial Workflow: Diazotization-Arylation Route
Caption: Industrial Workflow for this compound Synthesis.
Safety and Handling
This compound is classified as causing skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn at all times.[15] The synthesis should be conducted in a well-ventilated area or under a fume hood.[15] Handling procedures should be in accordance with good industrial hygiene and safety practices. Emergency eyewash stations and safety showers should be readily accessible.
Conclusion
The large-scale industrial preparation of this compound can be achieved through various synthetic routes. While classical methods like the Perkin reaction are well-documented, modern catalytic approaches such as the diazotization-arylation of p-anisidine offer significant advantages in terms of yield and cost-effectiveness, making them more suitable for industrial applications. The protocol detailed herein provides a robust framework for the efficient synthesis of this important UV-B filter. As with any chemical manufacturing process, careful attention to reaction parameters, purification techniques, and safety protocols is paramount to ensure a high-quality product and a safe operating environment.
References
- Benchchem. (n.d.). High-Yield Synthesis of Methyl p-Methoxyhydrocinnamate: Application Notes and Protocols.
- National Center for Biotechnology Information. (n.d.). Methyl 4-methoxycinnamate. PubChem.
- PrepChem.com. (n.d.). Synthesis of methyl-p-methoxycinnamate.
- Indriyanti, E., et al. (2022). SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. JURNAL KIMIA DAN PENDIDIKAN KIMIA, 7(2), 138-149.
- Google Patents. (n.d.). CN103450020B - P-methoxy cinnamic acid ester preparation method.
- The Royal Society of Chemistry. (n.d.). Table of Contents.
- Google Patents. (n.d.). US5187303A - Process for the preparation of octyl methoxy cinnamate.
- ResearchGate. (n.d.). Synthesis of long-chain alkyl p-methoxycinnamate. Reaction conditions:...
- Ralph, J., et al. (2025). Pathway of p-Coumaric Acid Incorporation into Maize Lignin As Revealed by NMR. Journal of the American Chemical Society.
- Parhusip, R., et al. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Rasayan Journal of Chemistry, 13(2), 856-862.
- Komala, I., et al. (2021). Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products. Journal of Mathematical and Fundamental Sciences, 53(1), 86-96.
- Fineotex. (2023). FM67797 - Safety Data Sheet.
- Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
- Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.
- Komala, I., et al. (2021). Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products. Semantic Scholar.
- Google Patents. (n.d.). EP0509426A2 - Process for the preparation of octyl methoxy cinnamate.
- Pratiwi, R., et al. (2019). COMPARISON OF ESTERIFICATION AND TRANSESTERIFICATION METHOD IN SYNTHESIS OF OCTYL P-METHOXYCINNAMATE (OPMC) FROM KAEMPFERIA GALANGA L. RHIZOME. Rasayan Journal of Chemistry, 12(3), 1333-1340.
- KoreaScience. (n.d.). Differential Effects of Methoxylated p-Coumaric Acids on Melanoma in B16/F10 Cells.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 4-hydroxy-3-methoxycinnamate.
- MDPI. (2023). Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth.
- Wikipedia. (n.d.). Perkin reaction.
- ResearchGate. (n.d.). (PDF) Enzymatic synthesis of 4-methoxycinnamoylglycerol Uv filter mediated by immobilized-lipase and nanoparticle formation on N-succinylchitosan.
- Semantic Scholar. (n.d.). Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products.
- Indriyanti, E., et al. (2022). ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. JURNAL KIMIA DAN PENDIDIKAN KIMIA, 7(1), 27-37.
- ResearchGate. (2023). Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate.
- KoreaScience. (2015). Differential Effects of Methoxylated p-Coumaric Acids on Melanoma in B16/F10 Cells.
- American Chemical Society. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory.
- Chegg.com. (2020). Solved Synthesis of methyl E-4-methoxycinnamate.
- J&K Scientific LLC. (2021). Perkin Reaction.
- YouTube. (2018). trans cinnamic acid synthesis via claisen condensation (part 1) ChemPlayer tribute.
- Human Metabolome Database. (2012). Showing metabocard for cis-p-Coumaric acid (HMDB0030677).
- Scientific & Academic Publishing. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- ResearchGate. (n.d.). Preparation and Characterization of 4-Methoxy Cinnamoyl Glycerol.
Sources
- 1. Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 3. longdom.org [longdom.org]
- 4. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 7. par.nsf.gov [par.nsf.gov]
- 8. CN103450020B - P-methoxy cinnamic acid ester preparation method - Google Patents [patents.google.com]
- 9. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3 [evitachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US5187303A - Process for the preparation of octyl methoxy cinnamate - Google Patents [patents.google.com]
- 15. chemicalbook.com [chemicalbook.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of Methyl p-Methoxycinnamate in Human Plasma
Abstract
This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of methyl p-methoxycinnamate in human plasma. This compound, a naturally occurring compound found in plants such as Kaempferia galanga, has garnered interest for its potential pharmacological activities, including anti-inflammatory and antioxidant properties.[1] Accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.[2][3] The protocol herein provides a comprehensive workflow, from sample preparation using solid-phase extraction to the optimized LC-MS/MS parameters, and has been validated according to the principles outlined in the ICH M10 guideline for bioanalytical method validation.[2][4][5][6]
Introduction: The Rationale for a Validated Assay
This compound (MPMC), an ester of p-methoxycinnamic acid, is a compound of interest in drug discovery and development due to its biological activities.[7][8] To properly evaluate its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable bioanalytical method is paramount. The complexity of biological matrices, such as plasma, presents a significant challenge due to the presence of endogenous interferences like salts, proteins, and phospholipids, which can lead to matrix effects and compromise analytical accuracy.[9][10][11]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[12][13] This application note addresses the critical need for a validated method by providing a detailed protocol that ensures data integrity and reproducibility, adhering to international regulatory standards.[5][6][14]
The Challenge: Navigating the Complexity of Plasma
The primary obstacle in quantifying small molecules in plasma is the "matrix effect," where co-eluting endogenous components interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[9][11] This can significantly impact the accuracy and precision of the results.[9] A robust sample preparation procedure is therefore essential to remove these interferences. This protocol utilizes solid-phase extraction (SPE), a technique known for providing cleaner extracts compared to simpler methods like protein precipitation.[10][15][16][17]
Experimental Workflow: From Sample to Signal
The entire analytical process is designed to be efficient and reproducible. The workflow is visualized in the diagram below, outlining the key stages from plasma sample processing to data acquisition.
Figure 1. A high-level overview of the bioanalytical workflow for MPMC quantification.
Detailed Protocols
Materials and Reagents
-
This compound (MPMC) reference standard (>99% purity)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., MPMC-d3
-
Human plasma (K2EDTA as anticoagulant)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve MPMC and MPMC-d3 in methanol.
-
Working Standard Solutions: Serially dilute the MPMC primary stock with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the MPMC-d3 primary stock with 50:50 (v/v) methanol:water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate MPMC working solutions to achieve the desired concentrations. QC samples are prepared at low, medium, and high concentrations.
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
-
Sample Pre-treatment: To a 100 µL aliquot of plasma sample, CC, or QC, add 25 µL of the IS working solution (100 ng/mL MPMC-d3). Vortex for 10 seconds. Add 200 µL of 0.1% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[15]
LC-MS/MS Instrumentation and Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 20% to 80% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
Detection: Multiple Reaction Monitoring (MRM).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| MPMC | 193.1 | 161.1 |
| MPMC-d3 (IS) | 196.1 | 164.1 |
Method Validation Summary
The method was validated in accordance with the ICH M10 guidelines, assessing selectivity, linearity, accuracy, precision, recovery, and stability.[4][5][14]
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -2.5% to 3.8% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 6.5% |
| Matrix Effect (%) | Consistent and reproducible | 92% - 105% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Stability | % Change within ±15% | Stable for 24h at RT, 3 freeze-thaw cycles, and 30 days at -80°C |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Low Analyte Recovery | Incomplete elution from SPE cartridge. | Optimize elution solvent; ensure complete drying of the cartridge before elution. |
| High Variability in Results | Inconsistent sample preparation; matrix effects. | Ensure precise pipetting; use a stable isotope-labeled internal standard.[9] |
| Peak Tailing or Splitting | Column degradation; sample overload. | Replace the analytical column; dilute samples if necessary. |
| No or Low Signal | Instrument malfunction; incorrect MS/MS transitions. | Check instrument parameters and tuning; confirm MRM transitions with a standard solution. |
Conclusion
The LC-MS/MS method described provides a reliable and robust tool for the quantitative analysis of this compound in human plasma. The comprehensive validation ensures that the data generated is accurate and precise, making it suitable for regulated bioanalysis in support of pharmacokinetic studies. The detailed protocol and troubleshooting guide offer practical insights for researchers and drug development professionals.
References
- ICH M10 Bioanalytical Method Validation. European Medicines Agency.
- ICH M10 Bioanalytical Method Validation. (eBook).
- Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). Labcorp.
- Bioanalytical method validation and study sample analysis m10. (2022). ICH.
- ICH M10 on bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency.
- Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. (2019). ResearchGate.
- Nováková, L. (2014). Advances in Sample Preparation for Biological Fluids. LCGC International.
- Sample Preparation: A Comprehensive Guide. Organomation.
- Sample Preparation Techniques for Biological Matrices. (Presentation). Agilent.
- Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and... Journal of Applied Pharmaceutical Science.
- Esteve-Turrillas, F. A., & Pastor, A. (2020). Sample preparation strategies for the determination of psychoactive substances in biological fluids. Journal of Chromatography A.
- Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (2023). Oriental Journal of Chemistry.
- Peake, M., & Peaston, R. (2019). Liquid chromatography tandem mass spectrometry for plasma metadrenalines. The University of Liverpool Repository.
- This compound, cis. NIST WebBook.
- Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority.
- A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024). PubMed Central.
- LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing.
- Showing metabocard for Methyl trans-p-methoxycinnamate (HMDB0030752). Human Metabolome Database.
- Methyl 4-methoxycinnamate. PubChem.
- Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS. (Application Note). Agilent.
- Hotha, K. K. (2012). Quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies. (Thesis). ResearchGate.
- Lin, D., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PubMed Central.
Sources
- 1. Buy Methyl 4-methoxycinnamate | 3901-07-3 [smolecule.com]
- 2. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 3. researchgate.net [researchgate.net]
- 4. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Buy Methyl 4-methoxycinnamate | 832-01-9 [smolecule.com]
- 8. Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 13. longdom.org [longdom.org]
- 14. worldwide.com [worldwide.com]
- 15. agilent.com [agilent.com]
- 16. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 17. agilent.com [agilent.com]
Application Notes and Protocols for Studying the Transdermal Penetration of Methyl p-Methoxycinnamate
Introduction
Methyl p-methoxycinnamate is an organic compound utilized in various cosmetic and pharmaceutical formulations, notably for its UV-filtering properties.[1][2] Understanding its ability to penetrate the layers of the skin is paramount for evaluating the efficacy and safety of topical products containing this ingredient.[3][4] In vitro skin permeation studies are indispensable for this purpose, providing crucial data on the rate and extent of absorption through the skin.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro transdermal penetration of this compound. It outlines detailed protocols using the Franz diffusion cell, a well-established and reliable method for simulating drug permeation through the skin under controlled laboratory conditions.[7][8] Adherence to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), is emphasized to ensure data integrity and reproducibility.[9][10][11]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its transdermal penetration behavior. The ability of a molecule to permeate the skin is influenced by factors such as its molecular weight, lipophilicity (logP), and melting point.[12]
| Property | Value | Source(s) |
| IUPAC Name | methyl (E)-3-(4-methoxyphenyl)prop-2-enoate | [13] |
| Molecular Formula | C₁₁H₁₂O₃ | [13][14] |
| Molecular Weight | 192.21 g/mol | [13][14] |
| Melting Point | 94 - 95 °C | [13] |
| logP (Octanol/Water Partition Coefficient) | 2.6 | [13] |
| Appearance | Solid | [13] |
In Vitro Transdermal Penetration Study Protocol
The following protocol details the use of Franz diffusion cells for assessing the transdermal penetration of this compound. This method is widely accepted for its ability to provide reliable and reproducible data on the percutaneous absorption of molecules.[6][8]
Materials and Equipment
-
Franz Diffusion Cells: Vertical glass diffusion cells with a known diffusion area.[8]
-
Skin Membrane: Excised human or animal (e.g., porcine) skin is recommended. Synthetic membranes like Strat-M® can also be used for screening purposes.[15][16]
-
Receptor Fluid: Phosphate-buffered saline (PBS) at pH 7.4 is a common choice. For lipophilic compounds, the addition of a solubilizing agent like a small percentage of ethanol or a non-ionic surfactant may be necessary to maintain sink conditions.[17][18]
-
Formulation: The test formulation containing a known concentration of this compound.
-
Analytical Instrumentation: A validated High-Performance Liquid Chromatography (HPLC) system with a UV detector for the quantification of this compound.[19][20]
-
General Laboratory Equipment: Circulating water bath, magnetic stirrer, syringes, vials, and standard laboratory glassware.[17]
Experimental Workflow Diagram
Caption: Workflow for in vitro transdermal penetration study.
Step-by-Step Protocol
-
Preparation of Skin Membranes:
-
If using full-thickness skin, carefully remove any subcutaneous fat. The skin can be dermatomed to a specific thickness (e.g., 200-400 µm) to isolate the epidermis and a portion of the dermis.[21]
-
Cut the prepared skin into sections large enough to fit the Franz diffusion cells.
-
Visually inspect the skin for any imperfections that could affect barrier integrity. Barrier integrity can be further assessed by measuring transepidermal water loss (TEWL) or transcutaneous electrical resistance (TER).[22]
-
-
Franz Diffusion Cell Assembly:
-
Experimental Setup:
-
Fill the receptor chamber with degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin membrane.[17]
-
Place the assembled cells in a circulating water bath maintained at a temperature that ensures the skin surface is at 32 ± 1°C, mimicking physiological conditions.[22][23]
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Application of Formulation and Sampling:
-
Apply a precise amount of the test formulation evenly onto the surface of the skin in the donor chamber.[21]
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor fluid from the sampling port.[17]
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.[17]
-
The collected samples should be stored appropriately (e.g., at 4°C) until analysis.
-
Analytical Quantification
The concentration of this compound in the collected receptor fluid samples is determined using a validated HPLC method.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[19]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), filtered and degassed.[19]
-
Flow Rate: 1.0 mL/min.[19]
-
Detection Wavelength: 225 nm or another suitable wavelength determined by UV scan.[19]
-
Injection Volume: 10 µL.[19]
-
Column Temperature: 30°C.[19]
-
-
Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[19][20]
Data Analysis and Presentation
The cumulative amount of this compound permeated per unit area is plotted against time.
-
Steady-State Flux (Jss): The steady-state flux is determined from the slope of the linear portion of the cumulative amount versus time plot.[5]
-
Permeability Coefficient (Kp): This is calculated by dividing the steady-state flux by the initial concentration of the drug in the donor formulation.
-
Lag Time (t_lag): The lag time is determined by extrapolating the linear portion of the plot to the x-axis.[5]
The results should be presented in a clear and organized manner, typically in a table format.
| Parameter | Value (Mean ± SD) |
| Steady-State Flux (Jss) | [Insert Value] µg/cm²/h |
| Permeability Coefficient (Kp) | [Insert Value] cm/h |
| Lag Time (t_lag) | [Insert Value] h |
Conclusion
The protocol described in these application notes provides a robust framework for studying the transdermal penetration of this compound. By carefully controlling experimental variables and employing validated analytical methods, researchers can obtain reliable and reproducible data that is crucial for the development and safety assessment of topical formulations. The use of standardized methodologies, such as those outlined by the OECD, ensures that the data generated is of high quality and can be confidently used for regulatory submissions and scientific publications.[16][21]
References
- Taylor & Francis Online. (n.d.). Franz diffusion cell and its implication in skin permeation studies.
- Auriga Research. (n.d.). Franz Diffusion.
- ResearchGate. (n.d.). OECD Test Guideline 428—A Method for In Vitro Percutaneous Absorption Measurement?
- ArTS. (n.d.). Reflections on the OECD guidelines for in vitro skin absorption studies.
- European Commission. (n.d.). Basic criteria for the in vitro assessment of dermal absorption of cosmetic ingredient.
- ResearchGate. (n.d.). (PDF) Transdermal Drug Delivery In Vitro Using Diffusion Cells.
- PubMed. (2020). Reflections on the OECD guidelines for in vitro skin absorption studies.
- Monash University. (n.d.). In Vitro Skin Permeation Methodology.
- PubMed. (2016). Use of an in vitro human skin permeation assay to assess bioequivalence of two topical cream formulations containing butenafine hydrochloride (1%, w/w).
- PermeGear. (n.d.). "In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations".
- European Commission. (n.d.). Opinion of the SCCNFP concerning basic criteria for the in vitro assessment of percutaneous absorption of cosmetic ingredients.
- YouTube. (2022). In Vitro Permeation Testing (IVPT): Application to Cosmetic Products w/ PKDerm.
- Xenometrix. (n.d.). In vitro Skin Absorption Tests, Dermal Penetration.
- Cheméo. (n.d.). Chemical Properties of this compound, cis (CAS 19310-29-3).
- ResearchGate. (n.d.). Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography.
- MDPI. (n.d.). Methods to Evaluate Skin Penetration In Vitro.
- ResearchGate. (n.d.). In vitro permeation testing for the evaluation of drug delivery to the skin.
- PubChem. (n.d.). Methyl 4-methoxycinnamate.
- NIH. (n.d.). Skin models for the testing of transdermal drugs.
- The Good Scents Company. (n.d.). methyl 4-methoxycinnamate.
- NIST. (n.d.). This compound, cis.
- PubMed. (2022). How physical techniques improve the transdermal permeation of therapeutics: A review.
- Journal of Pharmaceutical Research International. (2021). A Review on Chemical Permeation Enhancers used in the Formulation of Transdermal Drug Delivery System.
- NIH. (2021). Enhancing Permeation of Drug Molecules Across the Skin via Delivery in Nanocarriers: Novel Strategies for Effective Transdermal Applications.
- Asian Journal of Pharmaceutics. (n.d.). Physical and chemical penetration enhancers in transdermal drug delivery system.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Methods to Evaluate Skin Penetration In Vitro | MDPI [mdpi.com]
- 4. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. aurigaresearch.com [aurigaresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. arts.units.it [arts.units.it]
- 11. Reflections on the OECD guidelines for in vitro skin absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing Permeation of Drug Molecules Across the Skin via Delivery in Nanocarriers: Novel Strategies for Effective Transdermal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound, cis [webbook.nist.gov]
- 15. Transdermal Diffusion Testing with Strat-M® Synthetic Skin Membranes using Franz Diffusion Cell Systems [sigmaaldrich.com]
- 16. xenometrix.ch [xenometrix.ch]
- 17. alterlab.co.id [alterlab.co.id]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchmgt.monash.edu [researchmgt.monash.edu]
- 22. ec.europa.eu [ec.europa.eu]
- 23. ec.europa.eu [ec.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl p-Methoxycinnamate Synthesis
Welcome to the technical support center for the synthesis of methyl p-methoxycinnamate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes to this valuable compound, which is widely used as a UV-B filter in sunscreens and as a precursor in various pharmaceutical syntheses.[1]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. It is structured to help you diagnose and resolve common issues, understand the causality behind experimental choices, and select the optimal synthetic strategy for your laboratory's needs.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when planning or initiating the synthesis of this compound.
Q1: What are the most common and reliable methods for synthesizing this compound?
There are three primary, well-established routes:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is a modified Wittig reaction that couples p-anisaldehyde with a phosphonate-stabilized carbanion (typically from trimethyl phosphonoacetate). It is highly regarded for its excellent yields and high stereoselectivity, predominantly forming the desired (E)-isomer (trans).[1][2] The water-soluble phosphate byproduct also simplifies purification compared to the traditional Wittig reaction.[1]
-
Fischer-Speier Esterification: This classic method involves the direct acid-catalyzed esterification of p-methoxycinnamic acid with methanol.[3][4] It is a straightforward and cost-effective approach, but as an equilibrium-driven reaction, care must be taken to drive it to completion.[3][5]
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction joins an aryl halide (e.g., 4-iodoanisole) with methyl acrylate.[6][7] It is a powerful method for C-C bond formation and offers outstanding selectivity for the trans-alkene.[7]
Q2: Which synthetic method should I choose?
The optimal method depends on your specific priorities, such as available starting materials, desired scale, and required purity. The following decision tree can guide your choice.
Caption: Decision tree for selecting a synthetic route.
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions.[5] Co-spot the reaction mixture with your starting materials on a silica gel plate. The reaction is complete when the starting material spot has been completely consumed, and a new spot corresponding to the less polar product, this compound, has appeared. Gas Chromatography (GC) can also be used for more quantitative analysis.[5]
Q4: What are the critical safety precautions for these syntheses?
-
Horner-Wadsworth-Emmons: Sodium methoxide is corrosive and flammable. Organophosphorus reagents can be toxic. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
-
Fischer Esterification: Concentrated acids like sulfuric acid (H₂SO₄) are highly corrosive.[8] Work must be performed in a fume hood, and acid-resistant gloves and safety goggles are essential. The reaction involves heating flammable methanol to reflux, so a proper heating mantle and condenser setup are required.[8]
-
Heck Reaction: Palladium catalysts can be expensive and are toxic. Some phosphine ligands are air-sensitive and toxic. Reactions are often run under an inert atmosphere.
Troubleshooting Guide
This guide is formatted to help you quickly identify the cause of a problem and implement a proven solution.
| Problem | Potential Cause (By Synthesis Method) | Recommended Solution & Explanation |
| 1. Low or No Product Yield | HWE: Insufficiently strong or decomposed base. The phosphonate α-proton requires a sufficiently strong base for complete deprotonation to form the nucleophilic carbanion. | Ensure the sodium methoxide solution is fresh and anhydrous. For less reactive aldehydes, a stronger base like sodium hydride (NaH) in an aprotic solvent (e.g., THF) may be required. |
| HWE: Deactivated aldehyde. The electron-donating methoxy group on the p-anisaldehyde makes the carbonyl carbon less electrophilic and slows the reaction.[9] | After adding the aldehyde, allow the reaction to stir at room temperature for a longer period (e.g., 60+ minutes) or apply gentle heat (40-50 °C). Monitor closely by TLC to prevent byproduct formation.[9] | |
| HWE / Fischer: Presence of moisture. Ylides and strong bases in the HWE are moisture-sensitive.[9][10] In Fischer esterification, water is a byproduct that shifts the equilibrium back toward the reactants, hydrolyzing the ester.[3][5] | Use flame- or oven-dried glassware and anhydrous solvents for the HWE reaction.[9][10] For Fischer esterification, use an excess of the alcohol (methanol) to drive the equilibrium forward or employ a Dean-Stark apparatus to remove water azeotropically.[3] | |
| Fischer: Insufficient catalyst or reaction time. The reaction requires a proton source to activate the carboxylic acid's carbonyl group for nucleophilic attack by the alcohol.[3] | Ensure an adequate amount of acid catalyst (e.g., concentrated H₂SO₄) is used. Increase the reflux time and monitor the reaction's progress by TLC until the starting carboxylic acid is consumed.[5] | |
| Heck: Inactive or poisoned catalyst. The palladium catalyst is the heart of the reaction. Impurities in starting materials or solvents can poison it. | Use high-purity reagents and solvents. Consider a pre-catalyst like Pd(OAc)₂ with an appropriate phosphine ligand. Ensure the base (e.g., triethylamine) is pure. | |
| 2. Product is Impure | General: Incomplete reaction. The final product is contaminated with unreacted starting materials. | See solutions for "Low Yield." Purify the crude product using column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or methanol.[4][8][11] |
| General: Side reactions or degradation. Excessive heat can cause discoloration or the formation of byproducts.[5] | Maintain the recommended reaction temperature. If discoloration occurs, the crude product can sometimes be treated with activated carbon before final purification.[5] | |
| Fischer: Residual acid catalyst. The strong acid catalyst must be completely removed during workup. | During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove all traces of the acid catalyst.[5][8] | |
| 3. Unexpected Stereochemistry (Z-isomer) | Wittig-type Reactions: The stereochemical outcome of Wittig-type reactions is highly dependent on the stability of the phosphorus ylide. | The HWE reaction, using a phosphonate-stabilized ylide, strongly favors the formation of the thermodynamically more stable (E)-alkene, so this is rarely an issue.[1] If using a non-stabilized ylide in a traditional Wittig reaction, Z-alkenes are often favored, especially under salt-free conditions.[12] |
Troubleshooting Workflow Diagram
Caption: A general troubleshooting workflow for synthesis optimization.
Detailed Experimental Protocols
Here we provide step-by-step methodologies for the two most accessible synthetic routes.
Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis
This method is prized for its high yield and stereoselectivity for the (E)-isomer.[1] The mechanism involves the deprotonation of the phosphonate, followed by nucleophilic attack on the aldehyde and subsequent elimination of a phosphate byproduct.
Reaction Scheme: p-Anisaldehyde + Trimethyl phosphonoacetate --(NaOCH₃, MeOH)--> Methyl (E)-4-methoxycinnamate
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Procedure:
-
Equip a dry 50 mL round-bottom flask with a magnetic stir bar.
-
Add anhydrous methanol (10 mL), followed by 25 wt% sodium methoxide in methanol solution (4.0 mL).
-
To this stirring solution, add trimethyl phosphonoacetate (4.3 mL) dropwise. Cap the flask and stir for 10-15 minutes at room temperature to ensure complete formation of the phosphonate ylide.[2]
-
In a separate small beaker, dissolve p-anisaldehyde (2.0 mL) in anhydrous methanol (5.0 mL).
-
Add the p-anisaldehyde solution dropwise to the stirring ylide solution over 10 minutes.[10]
-
Allow the reaction mixture to stir at room temperature for 60 minutes. A precipitate may form as the product is generated.
-
After 60 minutes, add deionized water (20 mL) to the flask and stir thoroughly to precipitate the crude product and dissolve the phosphate byproduct.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water (2 x 10 mL).[10]
-
Recrystallize the crude solid from hot ethanol or methanol to obtain pure, crystalline methyl (E)-4-methoxycinnamate.[10] Dry the crystals completely before determining the yield and melting point.
Protocol 2: Fischer Esterification
This is a classic, equilibrium-driven process suitable for labs where p-methoxycinnamic acid is readily available.
Reaction Scheme: p-Methoxycinnamic Acid + Methanol --(H₂SO₄)--> this compound + H₂O
Procedure:
-
To a 100 mL round-bottom flask, add p-methoxycinnamic acid (5.0 g, 1.0 equivalent) and an excess of methanol (40 mL).[8]
-
While stirring, carefully and slowly add concentrated sulfuric acid (1.0 mL) as the catalyst.[8]
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.[8]
-
Maintain reflux for 5-7 hours. Monitor the reaction's progress by TLC until the starting carboxylic acid spot is no longer visible.
-
Once complete, cool the flask to room temperature. Remove the excess methanol using a rotary evaporator.[8]
-
Dilute the residue with ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid, and finally with brine (30 mL).[8]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[8]
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Data Summary Table
The following table summarizes and compares the key parameters of the primary synthetic routes discussed.
| Parameter | Horner-Wadsworth-Emmons | Fischer Esterification | Heck Reaction |
| Starting Materials | p-Anisaldehyde, Trimethyl phosphonoacetate | p-Methoxycinnamic acid, Methanol | 4-Iodoanisole, Methyl acrylate |
| Key Reagents/Catalyst | Sodium Methoxide (Base) | Sulfuric Acid (Catalyst) | Palladium complex (Catalyst), Base (e.g., Et₃N) |
| Typical Reaction Temp. | Room Temperature | ~65 °C (Methanol Reflux) | 80-120 °C |
| Stereoselectivity | High (Typically >95% E-isomer)[1] | Dependent on starting acid | High (Typically >95% E-isomer)[7] |
| Typical Yield | High (>85%) | Moderate to High (60-90%) | High (>90%)[13] |
| Key Advantages | High yield, High stereoselectivity, Mild conditions | Low cost, Simple setup | High yield, High stereoselectivity, Broad scope |
| Key Disadvantages | Cost of phosphonate reagent | Equilibrium limitations, Requires excess alcohol | Cost and sensitivity of catalyst |
References
- BenchChem. (2025). High-Yield Synthesis of Methyl p-Methoxyhydrocinnamate: Application Notes and Protocols. Available at: https://www.benchchem.
- De Gruyter. (2005). Wittig and Wittig-Horner reactions under phase transfer catalysis conditions. Available at: https://www.degruyter.com/document/doi/10.2478/s11532-005-0044-x/html
- Royal Society of Chemistry. (1983). Gas–liquid phase-transfer catalysis: Wittig–Horner reaction in heterogeneous conditions. Journal of the Chemical Society, Perkin Transactions 1. Available at: https://pubs.rsc.org/en/content/articlelanding/1983/p1/p19830002131
- PrepChem.com. Synthesis of methyl-p-methoxycinnamate. Available at: https://www.prepchem.
- CDN. (2013). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Available at: https://cdn.oc-classes.
- BenchChem. (2025). Optimizing the yield and purity of Methyl p-methoxyhydrocinnamate synthesis. Available at: https://www.benchchem.
- ElectronicsAndBooks. Gas-Liquid Phase-transfer Catalysis: Wittig-Horner Reaction in Heterogeneous Conditions. Available at: https://electronicsandbooks.com/eab1/manual/1983/perkin%201/Gas-Liquid%20Phase-transfer%20Catalysis%20Wittig-Horner%20Reaction%20in%20Heterogeneous%20Conditions.pdf
- ResearchGate. Synthesis of long-chain alkyl p-methoxycinnamate. Reaction conditions. Available at: https://www.researchgate.net/figure/Synthesis-of-long-chain-alkyl-p-methoxycinnamate-Reaction-conditions-i-toluene_fig1_343276686
- BenchChem. (2025). Technical Support Center: Optimizing the Wittig Reaction of 4-(Hexyloxy)benzaldehyde. Available at: https://www.benchchem.com/troubleshooting/wittig-reaction-of-4-hexyloxybenzaldehyde
- Wikipedia. Heck reaction. Available at: https://en.wikipedia.org/wiki/Heck_reaction
- CSIR. (1998). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. Available at: http://nopr.niscair.res.in/handle/123456789/22365
- Chegg.com. (2020). Solved Synthesis of methyl E-4-methoxycinnamate. Available at: https://www.chegg.com/homework-help/questions-and-answers/synthesis-methyl-e-4-methoxycinnamate-procedure-throughout-procedure-always-mindful-minimi-q57454261
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: https://www.masterorganicchemistry.com/2018/02/06/wittig-reaction/
- Wikipedia. Phase-transfer catalyst. Available at: https://en.wikipedia.
- ResearchGate. (2014). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Available at: https://www.researchgate.net/publication/263546738_Continuous-flow_Heck_synthesis_of_4-methoxybiphenyl_and_methyl_4-methoxycinnamate_in_supercritical_carbon_dioxide_expanded_solvent_solutions
- Unknown Source.
- NROChemistry. Wittig Reaction: Mechanism and Examples. Available at: https://www.nrochemistry.com/wittig-reaction/
- YouTube. (2024). What Is Phase Transfer Catalysis?. Chemistry For Everyone. Available at: https://www.youtube.
- Royal Society of Chemistry. Table of Contents. Available at: https://www.rsc.
- ACS Publications. (2013). Two-Step Semi-Microscale Preparation of a Cinnamate Ester Sunscreen Analog. Journal of Chemical Education. Available at: https://pubs.acs.org/doi/abs/10.1021/ed300393m
- ResearchGate. (1995). Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. Available at: https://www.researchgate.net/publication/250005511_Cooperative_ortho-effects_on_the_Wittig_reaction_Interpretation_of_stereoselectivity_in_the_reaction_of_ortho-halo-substituted_benzaldehydes_and_benzylidenetriphenylphosphoranes
- Organic Chemistry Portal. Fischer Esterification. Available at: https://www.organic-chemistry.
- Scientific & Academic Publishing. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. Available at: http://article.sapub.org/10.5923.j.jlce.20180605.03.html
- Organic Chemistry Portal. Heck Reaction. Available at: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm
- Unknown Source.
- Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: https://www.masterorganicchemistry.
- ResearchGate. (2020). Scheme of the esterification of p-methoxycinnamic acid with glycerol to.... Available at: https://www.researchgate.net/figure/Scheme-of-the-esterification-of-p-methoxycinnamic-acid-with-glycerol-to-1-monoglycerides_fig1_344199614
- University of Michigan. Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Available at: https://www.chem.umich.edu/chem/honors_courses/211_216/216_exp/exp2.pdf
- Jurnal UNS. (2022). SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Available at: https://jurnal.uns.ac.id/ijc/article/view/55581
- Rasayan Journal of Chemistry. (2018). COMPARISON OF ESTERIFICATION AND TRANSESTERIFICATION METHOD IN SYNTHESIS OF OCTYL P-METHOXYCINNAMATE (OPMC) FROM KAEMPFERIA GALA. Available at: https://rasayanjournal.co.in/admin/php/upload/211_pdf.pdf
- PubChem - NIH. Methyl 4-methoxycinnamate. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/641297
- Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Available at: https://chemistry.stackexchange.com/questions/20703/wittig-reaction-with-benzaldehyde
- ResearchGate. (2000). On the Origin of High E Selectivity in the Wittig Reaction of Stabilized Ylides: Importance of Dipole−Dipole Interactions. Available at: https://www.researchgate.net/publication/244458319_On_the_Origin_of_High_E_Selectivity_in_the_Wittig_Reaction_of_Stabilized_Ylides_Importance_of_Dipole-Dipole_Interactions
- Google Patents. EP0509426A2 - Process for the preparation of octyl methoxy cinnamate. Available at: https://patents.google.
- Google Patents. CN114436835A - Preparation process of ethyl p-methoxycinnamate. Available at: https://patents.google.
- BenchChem. (2025). Application Note: Lab-Scale Preparation of Methyl 4-methoxycinnamate. Available at: https://www.benchchem.
- ChemicalBook. methyl (E)-p-methoxycinnamate. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB5431693.htm
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solved Synthesis of methyl E-4-methoxycinnamate | Chegg.com [chegg.com]
- 11. rsc.org [rsc.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. prepchem.com [prepchem.com]
Technical Support Center: A Troubleshooting Guide to the Purification of Methyl p-Methoxycinnamate
Welcome to the technical support center for the purification of methyl p-methoxycinnamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable compound. Here, we synthesize technical expertise with practical, field-proven insights to provide robust troubleshooting strategies and detailed protocols.
Introduction to Purification Challenges
This compound is a widely used organic compound, notably as a UV filter in sunscreens and as an intermediate in pharmaceutical synthesis.[1][2] Its purification is a critical step to ensure the quality, safety, and efficacy of the final product. The challenges in its purification often stem from the nature of its synthesis, which typically involves either a Fischer esterification of p-methoxycinnamic acid or a Heck coupling reaction.[3][4] These synthetic routes can introduce a variety of impurities, including unreacted starting materials, catalysts, and side-products, which can complicate the isolation of pure this compound.
This guide provides a structured approach to troubleshooting these challenges, with a focus on the principles behind each purification step.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route.
-
From Fischer Esterification: Expect unreacted p-methoxycinnamic acid, residual methanol (or another alcohol), and the acid catalyst (e.g., sulfuric acid). At elevated temperatures, side reactions such as ether formation from the alcohol can also occur.[2]
-
From Heck Coupling: Impurities may include residual palladium catalyst, phosphine ligands, unreacted aryl halides (like 4-iodoanisole), and byproducts from side reactions.[5][6]
Q2: Which purification technique is generally the most effective for this compound?
A2: A multi-step approach is typically most effective. An initial aqueous workup to remove acid or base catalysts and water-soluble impurities is crucial.[7] This is usually followed by either recrystallization or column chromatography, depending on the nature of the remaining impurities. For crystalline solids with impurities of different polarities, recrystallization is often a good choice. For complex mixtures or to achieve very high purity, column chromatography is recommended.[8]
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process.[9] It allows for the rapid assessment of the separation of this compound from its impurities. A common eluent system for TLC is a mixture of hexane and ethyl acetate.[10] The spots can be visualized under UV light (254 nm), as the aromatic and conjugated system of this compound and related impurities are UV-active.[11]
Troubleshooting Guide: Purification of this compound
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Recrystallization Issues
Q: My this compound is "oiling out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the solvent is too non-polar.
-
Causality: The compound's solubility has dropped so rapidly that the molecules don't have time to arrange themselves into a crystal lattice.
-
Solution:
-
Reheat the solution until the oil redissolves completely.
-
If using a single solvent, add a small amount of a more polar "good" solvent to the hot mixture to increase the overall polarity. For instance, if you are using a hexane/ethyl acetate mixture, add a little more ethyl acetate.
-
Allow the solution to cool much more slowly. You can do this by leaving it at room temperature in an insulated container (e.g., wrapped in glass wool) before transferring it to an ice bath.[12]
-
Q: No crystals are forming even after my solution has cooled. What is the problem?
A: This is usually due to either the solution being too dilute or a lack of nucleation sites for crystal growth to begin.
-
Causality: The concentration of this compound is below its saturation point at the colder temperature, or there are no surfaces to initiate crystallization.
-
Solutions:
-
Increase Concentration: Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.[7]
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.[7]
-
-
Q: My recrystallized product is still impure. What went wrong?
A: This can happen if impurities were trapped in the crystal lattice during rapid crystallization or if the crystals were not washed properly.
-
Causality: Rapid cooling can lead to the inclusion of impurities within the crystals. Insufficient washing will leave impurities on the crystal surfaces.
-
Solutions:
-
Slow Down Cooling: Ensure the crystallization process is slow to allow for the formation of a pure crystal lattice.
-
Proper Washing: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent. This will dissolve surface impurities without dissolving a significant amount of your product.[7]
-
Second Recrystallization: If the purity is still not satisfactory, a second recrystallization, possibly with a different solvent system, may be necessary.[7]
-
Column Chromatography Issues
Q: I am getting poor separation between this compound and an impurity on my silica gel column. How can I improve this?
A: Poor separation is typically due to an inappropriate solvent system or improper column packing.
-
Causality: The eluent may be too polar, causing all compounds to move too quickly down the column, or not polar enough, resulting in broad, overlapping bands. Channeling in the silica gel can also lead to poor separation.
-
Solutions:
-
Optimize the Solvent System: Use TLC to find a solvent system that gives a good separation between your product and the impurity. Aim for an Rf value of 0.2-0.4 for this compound.[7] A common starting point is a mixture of hexane and ethyl acetate; you can adjust the ratio to achieve the desired separation.[13] For separating the slightly more polar p-methoxycinnamic acid from the ester, a solvent system like 8:2 or 7:3 hexane:ethyl acetate is a good starting point.
-
Proper Column Packing: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[14]
-
Gradient Elution: Start with a less polar solvent system to elute less polar impurities, then gradually increase the polarity of the eluent to elute your product, leaving more polar impurities on the column.[8]
-
Q: My compound is taking a very long time to elute from the column, and the bands are very broad.
A: This is known as "tailing" and can be caused by the compound being too polar for the chosen solvent system or interacting too strongly with the silica gel.
-
Causality: The compound spends too much time adsorbed to the stationary phase, leading to a diffuse elution band.
-
Solutions:
-
Increase Solvent Polarity: Once your compound starts to elute, you can gradually increase the polarity of the solvent system to speed up its movement down the column.[13]
-
Check for Acidity: Silica gel is slightly acidic. If your compound is basic, it may be interacting strongly with the silica. Adding a small amount of a base like triethylamine (e.g., 1%) to your eluent can help.[13] Conversely, if you are trying to separate out the acidic impurity p-methoxycinnamic acid, the acidic nature of the silica gel can cause it to tail significantly.
-
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol/Water
This protocol is effective when the main impurities are significantly more or less polar than this compound.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol.[12] Heat the mixture in a water bath.[15]
-
Induce Saturation: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.[16]
-
Clarification: If the solution is cloudy, add a few drops of hot ethanol until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.[16]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is ideal for separating this compound from impurities with similar polarities, such as the starting material, p-methoxycinnamic acid.
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).[10] The goal is to have the this compound with an Rf of ~0.3 and well-separated from other spots.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into a chromatography column and allow it to pack uniformly, draining the excess solvent until it is just above the silica bed.[14]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully load the solution onto the top of the silica gel bed.[7]
-
-
Elution:
-
Begin eluting the column with the mobile phase, collecting fractions.
-
Monitor the collected fractions by TLC to identify those containing the pure product.[7]
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound and a Key Impurity
| Property | This compound | p-Methoxycinnamic Acid |
| Molecular Formula | C₁₁H₁₂O₃[1] | C₁₀H₁₀O₃[17] |
| Molecular Weight | 192.21 g/mol [1] | 178.18 g/mol [17] |
| Melting Point | 94-95 °C[1] | 173-175 °C[17] |
| Appearance | Solid[1] | White fine crystalline powder[9] |
| Solubility | Soluble in ethanol, ethyl acetate; sparingly soluble in water.[9][18] | Soluble in dimethyl sulfoxide, methanol, ethanol, and ethyl acetate.[9][18] |
| Polarity | Less polar | More polar |
Visualizations
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting logic for common recrystallization problems.
References
- Synthesis of methyl-p-methoxycinnam
- Preparation process of ethyl p-methoxycinnamate.
- 4-Methoxycinnamic Acid | C10H10O3 | CID 699414. PubChem. [Link]
- Simple recrystallization method for obtaining pure compound (natural product)?
- Methyl 4-methoxycinnamate | C11H12O3 | CID 641297. PubChem. [Link]
- Table of Contents - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- An Introduction to Aldol Condens
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]
- ISOLATION OF ETHYL TRANS-P-METHOXYCINNAMATE FROM Kaempferia galanga L. RHIZOMES BY USING N. Jurnal Kimia Riset. [Link]
- Column chromatography. University of Colorado Boulder. [Link]
- recrystallization-2.doc.pdf. University of Wisconsin-River Falls. [Link]
- Heck reaction. Wikipedia. [Link]
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. PMC. [Link]
- Methyl 4-methoxycinnam
- Methyl p-methoxycinnam
- 2.
- How to Carry Out a Recrystalliz
- Chromatography: Solvent Systems For Flash Column. University of Rochester. [Link]
- Aldol Condensation of p-Anisaldehyde | PDF | Aldehyde | Ketone. Scribd. [Link]
- How do I recrystallize this product? : r/chemistry. Reddit. [Link]
- Reagents & Solvents: Solvents for Recrystalliz
- How To Recrystallize A Solid. YouTube. [Link]
Sources
- 1. Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3 [evitachem.com]
- 3. Buy Methyl 4-methoxycinnamate | 3901-07-3 [smolecule.com]
- 4. Showing Compound trans-p-Methoxycinnamic acid (FDB002667) - FooDB [foodb.ca]
- 5. nbinno.com [nbinno.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Methoxycinnamic acid | 830-09-1 [chemicalbook.com]
- 10. public.websites.umich.edu [public.websites.umich.edu]
- 11. rsc.org [rsc.org]
- 12. youtube.com [youtube.com]
- 13. Chromatography [chem.rochester.edu]
- 14. homework.study.com [homework.study.com]
- 15. m.youtube.com [m.youtube.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 4-METHOXYCINNAMIC ACID | 943-89-5 [chemicalbook.com]
Technical Support Center: Addressing Solubility Challenges of Methyl p-Methoxycinnamate
Welcome to the technical support center for methyl p-methoxycinnamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in various formulations. As a widely used UV filter in cosmetics and a compound of interest in pharmaceutical research, understanding and managing its solubility is critical for developing stable and effective products.[1][2] This document provides in-depth, experience-driven troubleshooting advice, detailed experimental protocols, and a foundational understanding of the physicochemical principles governing the solubility of this compound.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the first step in troubleshooting any formulation issue. This compound is an ester derivative of cinnamic acid, characterized by a predominantly hydrophobic nature due to its aromatic ring and ester group, which leads to its poor water solubility.[2][3]
| Property | Value | Source(s) |
| IUPAC Name | methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | [4] |
| Molecular Formula | C₁₁H₁₂O₃ | [1][4] |
| Molecular Weight | 192.21 g/mol | [1][4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 89-95 °C | [1][4] |
| Boiling Point | 310.6 °C at 760 mmHg | [1][5] |
| Water Solubility | Approx. 396.7 mg/L (0.397 g/L) at 25 °C (estimated) | [6] |
| logP (Octanol/Water) | ~2.6 | [4] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered during the formulation of this compound in a direct Q&A format.
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: The poor aqueous solubility of this compound is a direct result of its molecular structure.[3] The molecule contains a large, non-polar benzene ring and a methyl ester group, which are hydrophobic. These structural features dominate over the slightly polar ether and carbonyl groups. Its lipophilicity is quantitatively described by its octanol-water partition coefficient (logP) of approximately 2.6, indicating it is significantly more soluble in lipids and non-polar solvents than in water.[4] Therefore, it is considered practically insoluble in water.[2]
Q2: What are the best initial solvents for creating a concentrated stock solution?
A2: To create a stock solution, you should start with organic solvents in which this compound exhibits high solubility. Polar aprotic and polar protic solvents are generally effective. Based on its chemical properties, the following solvents are recommended starting points:
| Solvent Type | Examples | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents effectively solvate the polar functional groups of the compound without the steric hindrance of hydrogen bonding.[3] |
| Polar Protic | Ethanol, Methanol | Good | The hydroxyl groups in these solvents can interact favorably with the ester and methoxy groups of the molecule.[3][6] |
| Non-Polar | Chloroform, Cyclohexane | Good to Moderate | The compound's lipophilic character allows for good solubility in chloroform due to weak dipole interactions.[3] |
| Ethers | Diethyl ether | Slight | Ethers offer a balance between polar and non-polar characteristics, resulting in slight solubility.[3] |
Expert Tip: Always prepare a high-concentration stock solution in a suitable organic solvent like DMSO or ethanol. This stock can then be diluted into your aqueous experimental medium, but be mindful of the final solvent concentration to avoid toxicity in cell-based assays or precipitation.[7]
Q3: My application requires an aqueous-based formulation. What techniques can I use to improve the solubility of this compound?
A3: When direct dissolution is not feasible, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds. These techniques can be categorized into physical and chemical modifications.[8][9]
This is one of the simplest and most effective methods. It involves adding a water-miscible organic solvent (a co-solvent) to the aqueous vehicle to increase the solubility of a non-polar solute.[10] Co-solvents work by reducing the polarity of the water and reducing the interfacial tension between the solute and the solvent.[8]
-
Common Co-solvents: Propylene glycol, Ethanol, Glycerin, Polyethylene Glycols (PEGs).[8]
-
Causality: The co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic this compound molecule.
-
Disadvantage: High concentrations of co-solvents can sometimes lead to toxicity or irritation. Uncontrolled precipitation can also occur upon significant dilution with aqueous media.[8]
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form spherical aggregates called micelles. These micelles have a hydrophobic core and a hydrophilic shell.[11] The hydrophobic this compound can partition into the hydrophobic core, effectively "dissolving" it in the aqueous medium.[11]
-
Common Surfactants: Polysorbates (e.g., Tween® 80), Poloxamers (e.g., Pluronic® F-68), Sodium Lauryl Sulfate (SLS). Non-ionic surfactants are often preferred due to lower toxicity.[11]
-
Causality: This is a true solubilization enhancement where the apparent solubility of the compound is increased. The drug is encapsulated within the micelle, shielding it from the aqueous environment.
Caption: Decision flowchart for selecting a solubilization strategy.
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination (Based on OECD 105)
This protocol outlines the standard method for determining the aqueous solubility of this compound.
Principle: An excess amount of the solid compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured. [1] Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of the test solvent (e.g., 10 mL of purified water or buffer) in a sealed, clear glass flask. The excess solid should be clearly visible.
-
Equilibration: Place the flask in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to equilibrium.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) or by filtration through a non-adsorbing filter (e.g., 0.22 µm PTFE). [1]4. Quantification: Carefully take an aliquot of the clear supernatant. Dilute the sample as necessary with a suitable solvent (e.g., mobile phase for HPLC) to fall within the linear range of the analytical method.
-
Analysis: Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV. [12]
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
Principle: This method uses a C18 reversed-phase column to separate this compound from other components. Detection is achieved by monitoring UV absorbance, and quantification is performed against a calibration curve of known standards. [12] Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) [12][13] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) [13] |
| Flow Rate | 1.0 mL/min [13] |
| Column Temp. | 30°C [13] |
| Injection Vol. | 10 µL [13] |
| Detection | UV at ~225 nm or ~310 nm [13][14] |
Workflow for Analysis:
Caption: Workflow for quantifying solubility using HPLC.
References
- Ainurofiq, A., & Choiri, S. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology, 11(06), 1-10.
- Pawar, P., Dhavale, R., & D'souza, J. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(3), 12-20.
- Cheméo. (n.d.). Chemical Properties of this compound, cis (CAS 19310-29-3). Cheméo.
- Human Metabolome Database. (2012). Showing metabocard for Methyl trans-p-methoxycinnamate (HMDB0030752). HMDB.
- The Good Scents Company. (n.d.). methyl 4-methoxycinnamate, 832-01-9. The Good Scents Company.
- National Center for Biotechnology Information. (n.d.). Methyl 4-methoxycinnamate. PubChem Compound Database.
- Chemsrc. (n.d.). METHYL 4-METHOXYCINNAMATE | CAS#:832-01-9. Chemsrc.
- ResearchGate. (n.d.). Solubilities of Cinnamic Acid Esters in Organic Solvents. ResearchGate.
- Google Patents. (n.d.). WO2019001770A1 - Method for solubilizing poorly water-soluble cosmetic agents. Google Patents.
- Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.
- European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
- Manufacturing Chemist. (n.d.). Enhancing solubility with novel excipients. Manufacturing Chemist.
- ResearchGate. (2019). Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. ResearchGate.
- NIST. (n.d.). This compound, cis. NIST WebBook.
- PrepChem.com. (n.d.). Synthesis of methyl-p-methoxycinnamate. PrepChem.com.
- MDPI. (n.d.). Identification of Volatile Organic Compounds as Natural Antifungal Agents Against Botrytis cinerea in Grape-Based Systems. MDPI.
- Wikipedia. (n.d.). Vanillin. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy Methyl 4-methoxycinnamate | 832-01-9 [smolecule.com]
- 4. Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. METHYL 4-METHOXYCINNAMATE | CAS#:832-01-9 | Chemsrc [chemsrc.com]
- 6. methyl 4-methoxycinnamate, 832-01-9 [thegoodscentscompany.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpbr.in [ijpbr.in]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. brieflands.com [brieflands.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Photostability of Methyl p-Methoxycinnamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the photostability of methyl p-methoxycinnamate (M4MC), a widely used UVB filter. Our goal is to equip you with the foundational knowledge and practical protocols necessary to overcome common challenges encountered during formulation and experimental studies.
Part A: Troubleshooting Guide
This section addresses specific issues you may encounter in the laboratory, providing a logical workflow from problem identification to resolution.
Issue 1: My formulation containing M4MC and an Active Pharmaceutical Ingredient (API) shows significant API degradation after light exposure. How do I diagnose and solve this?
Plausible Cause: You are likely observing photosensitization or indirect photodegradation. While M4MC is a UV absorber, its own photo-excitation can lead to the formation of reactive species (like triplet excited states) or degradation products that can, in turn, degrade a nearby API.[1] The primary photochemical process for M4MC is a reversible trans-cis photoisomerization, but irreversible degradation can also occur.[2][3]
Diagnostic & Troubleshooting Workflow:
The following workflow provides a systematic approach to identifying the root cause and implementing a robust solution.
Caption: Troubleshooting workflow for API photodegradation in M4MC formulations.
Step-by-Step Protocols:
Step 1: Controlled Photostability Study Protocol This protocol is adapted from ICH Q1B guidelines to confirm photodegradation.[4]
-
Sample Preparation:
-
Prepare your formulation (API + M4MC in vehicle).
-
Prepare a control sample of the API in the same vehicle without M4MC.
-
Prepare a "dark control" for each of the above by wrapping the container in aluminum foil.
-
Place samples in chemically inert, transparent containers (e.g., quartz cells or ampoules).
-
-
Exposure:
-
Place the unwrapped samples and the dark controls in a calibrated photostability chamber.
-
Expose samples to a light source compliant with ICH Q1B, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours per square meter.[4]
-
-
Analysis:
-
At predetermined time points, withdraw aliquots from all samples (exposed and dark controls).
-
Analyze the concentration of the API and M4MC using a validated stability-indicating HPLC method.
-
Interpretation: Significant degradation of the API in the exposed sample containing M4MC, compared to the API-only control and the dark controls, confirms a photosensitization issue.
-
Step 2: Implementing Solutions
Based on your diagnostic results, select one or more of the following stabilization strategies.
Option A: Incorporate Photostabilizers (Antioxidants/Quenchers) Antioxidants can quench the reactive oxygen species or excited states generated during irradiation, thus protecting the API.[5][1]
-
Protocol for Screening Antioxidants:
-
Select a panel of antioxidants known for their photostabilizing effects, such as Vitamin E (α-tocopherol), trans-resveratrol, or synthetic antioxidants like BHT.[5][6]
-
Prepare several batches of your API + M4MC formulation, each containing a different antioxidant at a relevant concentration (e.g., 0.1-1.0% w/w).
-
Repeat the controlled photostability study as described in Step 1.
-
Compare the degradation profiles of the API in each antioxidant-containing formulation. The most effective antioxidant will show the least API degradation.
-
Option B: Encapsulation of M4MC Encapsulation physically isolates M4MC from the API, preventing direct interaction and improving M4MC's own photostability.[1][7][8] Polymeric nanoparticles and lipid microparticles are common choices.[7][9]
-
Protocol for M4MC Encapsulation in Lipid Microparticles (Melt Emulsification):
-
Preparation: Heat a lipid matrix (e.g., stearic acid) above its melting point. Dissolve the required amount of M4MC into the molten lipid.[9]
-
Emulsification: Prepare a hot aqueous solution containing a surfactant (e.g., hydrogenated phosphatidylcholine). Add the molten lipid-M4MC mixture to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Microparticle Formation: Cool the emulsion rapidly by placing it in an ice bath while continuing to stir. The lipid droplets will solidify, entrapping the M4MC.
-
Purification: The resulting microparticle suspension can be washed and centrifuged to remove excess surfactant and non-encapsulated M4MC.
-
Validation: Incorporate the M4MC-loaded microparticles into your API formulation and repeat the photostability study.
-
| Stabilization Strategy | Mechanism | Key Advantage | Reference |
| Antioxidants | Quenches reactive excited states and free radicals. | Simple to incorporate into existing formulations. | [5][6] |
| Encapsulation | Physically separates M4MC from the API. | Significantly reduces interaction and can improve M4MC photostability.[7][9] | [1][7][8] |
| Synergistic Blending | A photostable filter quenches the excited state of M4MC. | Can boost overall UV protection and stability simultaneously.[10][11] | [10][12] |
Part B: Frequently Asked Questions (FAQs)
Q1: What is the primary photodegradation mechanism of this compound?
Upon absorption of UVB radiation (λmax ~310 nm), the primary photochemical reaction for M4MC is a reversible trans to cis isomerization around the C=C double bond.[2][13] The trans-isomer is the more effective UV absorber. The formation of the cis-isomer leads to a decrease in UV protection as its absorption spectrum is shifted and has a lower extinction coefficient.[14] In addition to isomerization, irreversible photodegradation can occur, leading to the cleavage of molecular bonds and the formation of photoproducts such as 4-methoxybenzaldehyde.[2][15]
Caption: Primary photochemical pathways for this compound upon UVB exposure.
Q2: How does the formulation environment, such as solvent polarity, affect M4MC's photostability?
The solvent environment significantly influences the excited-state dynamics and, therefore, the photostability of M4MC.[2][16]
-
In non-polar aprotic solvents (like cyclohexane), the excited state has a longer lifetime, which can favor degradation pathways over the desired rapid and harmless return to the ground state.[16]
-
In polar protic solvents (like methanol or water), the photostability is generally enhanced.[2][17] Polar solvents can stabilize the excited state in a way that promotes efficient, non-radiative decay back to the ground state, primarily through the trans-cis isomerization pathway, minimizing the chance for bond cleavage.[16][17] Theoretical studies suggest that even a single water molecule can significantly alter the decay path, making the route back to the ground state more favorable and enhancing photoprotection efficiency.[17][18]
Q3: What are the most effective strategies to enhance the photostability of M4MC itself?
Several strategies have been proven effective in improving the photostability of cinnamate-based UV filters.[1]
| Strategy | Description | Typical Improvement | Reference |
| Encapsulation | Entrapping M4MC in polymeric or lipid-based nanoparticles/microcapsules. This restricts molecular movement and isomerization. | Degradation of 2-ethylhexyl-p-methoxycinnamate (a close analog) was reduced from 52.3% (free) to 35.3% (encapsulated in PLGA nanoparticles). | [7] |
| Synergistic Blending | Combining M4MC with other photostable UV filters. For example, Octocrylene is often used to help stabilize other filters. | Blending photo-unstable filters with photostable ones can extend the protective lifespan of the formulation. | [10][12] |
| Addition of Antioxidants | Incorporating antioxidants like Vitamin E or trans-resveratrol. | The combination of trans-resveratrol and β-carotene was shown to improve the photostability of UV filters, including cinnamates. | [1][6] |
Q4: Can M4MC be used to photostabilize other drug molecules?
Yes, this is a primary application in drug development.[13] M4MC can act as a "sacrificial" photostabilizer for a light-sensitive API. Its mechanism of action is competitive absorption. By having a high molar extinction coefficient in the same UV range where the API degrades, M4MC absorbs the damaging photons before they can reach the API.[13][19]
-
Experimental Protocol to Evaluate Photoprotective Effect:
-
Determine UV Spectra: Using a UV-Vis spectrophotometer, obtain the absorption spectra of your API and M4MC individually in a suitable solvent (e.g., methanol).
-
Confirm Spectral Overlap: The photoprotective effect is most efficient if M4MC's λmax overlaps with the wavelengths that cause API degradation.
-
Conduct Comparative Study:
-
Prepare two sets of solutions: (1) API alone and (2) API + M4MC. The concentration of M4MC should be sufficient to provide significant light absorption (e.g., an absorbance >1 at the degrading wavelengths).
-
Expose both sets of solutions to a controlled light source as per the ICH Q1B protocol.
-
Use HPLC to measure the concentration of the API at various time points.
-
-
Analyze Data: Plot the percentage of remaining API versus time for both solutions. A significantly slower degradation rate in the presence of M4MC confirms its photoprotective effect.
-
References
- Synergistic UV Protection: Blending UV Absorbers for Maximum Efficacy. Vertex AI Search.
- Photostability and UV Filter Synergy - Grand Ingredients. Grand Ingredients.
- Nash, J. F. (2014). Relevance of UV filter/sunscreen product photostability to human safety. PubMed.
- The synergistic benefits of using organic and inorganic UV filters in sun care. (2020). Prospector.
- Photostability: Achieving High Performance Sunscreen. Bahtera Adi Jaya.
- Branna, T. (2007). SPF Boosters Photostability of Ultraviolet Filters. Happi.
- UV-Safety Beyond High SPF: Exploring Photo Stability. Hitech Formulations.
- Afonso, S., et al. (2014). UV Filters: Challenges and Prospects. PMC - NIH.
- Glossary of Ultraviolet (UV) Sunscreen Filters. (2024). Gothamista.
- Photostability and Sunscreen: Why It Matters for Organic UV Filters. (2025). BFP.
- Methyl 4-methoxycinnamate | 3901-07-3. Smolecule.
- Liu, F., et al. (2015). Photoprotection Mechanism of p-Methoxy Methylcinnamate: A CASPT2 Study. The Journal of Physical Chemistry A - ACS Publications.
- Mesoporous Silica Encapsulation of Octyl Methoxycinnamate and Benzophenone-3: Structural Characterization, Enhanced UV Protection, and Reduced In Vitro Skin Penetration. MDPI.
- Substitution effect on the nonradiative decay and trans → cis photoisomerization route: a guideline to develop efficient cinnamate-based sunscreens. RSC Publishing.
- Perugini, P., et al. (2002). Effect of nanoparticle encapsulation on the photostability of the sunscreen agent, 2-ethylhexyl-P-methoxycinnamate. ResearchGate.
- Technological strategies to improve photostability of a sunscreen agent. (2014). ResearchGate.
- Peperstraete, Y., et al. (2016). Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules. Physical Chemistry Chemical Physics.
- Methyl 4-methoxycinnamate | 832-01-9. Smolecule.
- Photostability of sunscreens. (2015). ResearchGate.
- Photoprotection Mechanism of p -Methoxy Methylcinnamate: A CASPT2 Study. (2015). ResearchGate.
- A systematic approach to methyl cinnamate photodynamics. (2019). Taylor & Francis Online.
- Freitas, J. V., et al. (2015). Photostability evaluation of five UV-filters, trans-resveratrol and beta-carotene in sunscreens. ResearchGate.
- Sunscreen Enhancement of Octyl Methoxycinnamate Microcapsules by Using Two Biopolymers as Wall Materials. (2020). MDPI.
- A Comparative Guide to the Antioxidant Activities of Methyl p-Methoxyhydrocinnamate and Ferulic Acid Methyl Ester. Benchchem.
- Pattanaargson, S., & Limphong, P. (2001). Stability of octyl methoxycinnamate and identification of its photo-degradation product. ResearchGate.
- Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3. EvitaChem.
- Methyl 4-methoxycinnamate | 3901-07-3. Benchchem.
- application of methyl 4-methoxycinnamate in photostability studies. Benchchem.
- Scalia, S., et al. (2011). Encapsulation of the UV Filters Ethylhexyl Methoxycinnamate and Butyl Methoxydibenzoylmethane in Lipid Microparticles: Effect on in Vivo Human Skin Permeation. PubMed.
- Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. (2022). NIH.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
- Peperstraete, Y., et al. (2016). Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules. RSC Publishing.
Sources
- 1. UV Filters: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Methyl 4-methoxycinnamate | 3901-07-3 [smolecule.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. hitechformulations.com [hitechformulations.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sunscreen Enhancement of Octyl Methoxycinnamate Microcapsules by Using Two Biopolymers as Wall Materials | MDPI [mdpi.com]
- 9. Encapsulation of the UV filters ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane in lipid microparticles: effect on in vivo human skin permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. grandingredients.com [grandingredients.com]
- 12. happi.com [happi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP05205C [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3 [evitachem.com]
degradation pathways of methyl p-methoxycinnamate under UV radiation.
Welcome to the technical support guide for researchers studying the degradation pathways of methyl p-methoxycinnamate (M-p-MC) under UV radiation. This resource, designed for scientists and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the complexities of your experiments.
Section 1: Frequently Asked Questions - Core Mechanisms & Pathways
This section addresses fundamental questions about the photochemical behavior of this compound upon UV exposure.
Question: What is the primary degradation pathway for this compound under UV-B radiation?
Answer: The principal and most efficient photochemical process that this compound (M-p-MC) undergoes upon absorbing UV-B radiation is a reversible trans-cis (or E/Z) photoisomerization around the carbon-carbon double bond of the propenyl group.[1][2][3][4] The naturally occurring and more stable form is the trans-isomer. Upon UV exposure, it converts to the cis-isomer, establishing a photostationary state between the two forms.[5] This isomerization is a key mechanism for dissipating the absorbed UV energy harmlessly as heat, which is fundamental to its function as a UV filter.[6]
Question: Can you explain the excited-state dynamics that lead to isomerization?
Answer: Certainly. The process is governed by the principles of photochemistry and involves several competing ultrafast pathways. Here is a breakdown of the causality:
-
UV Photon Absorption: The conjugated π-electron system in the M-p-MC molecule absorbs a UV photon, leading to electronic excitation from the ground state (S₀) to the first excited singlet state (S₁, specifically the 1¹ππ* state).[2][3][7]
-
Excited-State Relaxation: From the 1¹ππ* state, the molecule must return to the ground state. It primarily uses two competing non-radiative decay routes:
-
Direct Isomerization: The molecule can twist around the C=C double bond in the excited state, leading to a conical intersection (a point where the potential energy surfaces of the S₁ and S₀ states cross). This allows for a very rapid and efficient return to the ground state, producing either the original trans-isomer or the new cis-isomer.[8][9]
-
Internal Conversion to a "Dark" State: An alternative pathway involves an ultrafast internal conversion (IC) from the bright 1¹ππ* state to a lower-energy "dark" singlet state (¹nπ).[2][8] From this ¹nπ state, the molecule can then undergo isomerization and relax back to the ground state. The involvement of a triplet state (¹³ππ*) via intersystem crossing has also been proposed as a possible route to isomerization.[2][10]
-
The efficiency of these pathways determines the overall photostability and the ratio of cis to trans isomers at the photostationary state.
Question: Does this compound undergo degradation beyond isomerization?
Answer: Yes, while trans-cis isomerization is the primary and most rapid process, prolonged or high-intensity UV exposure can lead to irreversible photodegradation.[2][7] This is a critical consideration for long-term stability studies. While less studied for the methyl ester specifically, research on the closely related octyl methoxycinnamate (OMC) shows that aggregation can lead to a complex mixture of photoproducts, including cyclobutane dimers (truxillic and truxinic acids) and species that absorb into the UV-A range.[5][11] These UVA-absorbing photoproducts have been shown to be capable of generating reactive oxygen species (ROS), such as singlet oxygen.[11] Therefore, it is plausible that M-p-MC could follow similar secondary degradation pathways under certain conditions.
Question: How do environmental factors like solvent affect the degradation pathways?
Answer: Environmental factors play a significant role. The choice of solvent is particularly crucial as it can alter the relative energies and stability of the excited states.[7]
-
Polarity: Solvent polarity can influence photostability. Polar solvents may enhance stability by stabilizing excited state intermediates.[7] For instance, studies on related cinnamates show that the quantum yield of isomerization and the ratio of isomers at the photostationary state are solvent-dependent.[3][11]
-
Protic vs. Aprotic: The presence of protic solvents (like methanol or water) can lead to hydrogen bonding with the carbonyl group of the ester. This can destabilize the ¹nπ* state relative to the ¹ππ* state, potentially inhibiting the internal conversion pathway and favoring the direct isomerization route.[3][8][9]
| Factor | Influence on Degradation Pathway | Experimental Implication |
| Solvent Polarity | Affects the stability of excited states and can alter the rate of isomerization and degradation.[7] | Choose solvents that are relevant to your application (e.g., cyclohexane for non-polar, methanol/ethanol for polar). Be consistent across experiments. |
| Temperature | Higher temperatures can accelerate photochemical degradation processes.[7] | Use a cooling system to maintain a constant and controlled temperature during irradiation to ensure reproducibility.[12] |
| Concentration | Higher concentrations can increase the likelihood of intermolecular reactions, such as dimerization, especially if aggregation occurs.[5][7][11] | Conduct experiments in dilute solutions to study intrinsic photochemical properties, unless studying aggregation effects. |
| Presence of Oxygen | Can lead to the formation of reactive oxygen species (ROS) if photosensitizing products are formed.[11] | Consider de-gassing solvents if you wish to study degradation pathways in the absence of oxygen-mediated reactions. |
Section 2: Troubleshooting Experimental Protocols
This section provides step-by-step guidance and solutions to common problems encountered during photodegradation experiments.
Experimental Workflow: A General Protocol
Below is a generalized workflow for a typical photodegradation study.
Protocol: Investigating the Photodegradation of this compound
-
Preparation of Solutions:
-
Accurately prepare a stock solution of high-purity trans-methyl p-methoxycinnamate in an HPLC-grade solvent (e.g., methanol or acetonitrile).[12]
-
From the stock solution, prepare a working solution at the desired concentration (e.g., 10-20 mg/L) in a quartz cuvette or reactor vessel.
-
Prepare a "dark control" by placing an identical working solution in a vessel wrapped completely in aluminum foil. This is crucial to account for any degradation not caused by light.
-
-
Experimental Setup:
-
Place the quartz vessel containing the working solution into a photoreactor equipped with a magnetic stirrer and a cooling system to maintain a constant temperature (e.g., 20-25°C).[12][13]
-
Position a UV lamp (e.g., a medium-pressure mercury lamp) to provide consistent irradiation.[12] Ensure the lamp has warmed up to a stable output before starting the experiment.
-
-
Irradiation and Sampling:
-
Turn on the UV lamp to begin the irradiation. Simultaneously, start a timer.
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the solution for analysis. Also, analyze the dark control at the final time point.
-
-
Analysis:
-
Immediately analyze the withdrawn aliquots using a reverse-phase HPLC system with a C18 column and a Diode Array Detector (DAD).[12] This allows for the separation and quantification of the remaining trans-M-p-MC and the newly formed cis-isomer and other degradation products.
-
Monitor the UV-Vis spectrum of the solution over time to observe changes in absorbance, particularly the decrease at the λmax of the trans-isomer (~310 nm in methanol) and the corresponding spectral shifts indicating isomerization.[3]
-
For identification of unknown degradation products, LC-MS analysis is highly recommended.[14]
-
Troubleshooting Guide
Problem: My results are not reproducible. The degradation rate varies between experiments.
-
Probable Cause & Solution:
-
Temperature Fluctuation: Photochemical reaction rates are temperature-dependent.[7] Ensure your cooling system is functioning correctly and maintaining a stable temperature (±1°C) throughout the experiment.[12]
-
Lamp Instability: The output of UV lamps can fluctuate, especially during warm-up. Always allow the lamp to stabilize for at least 30 minutes before starting your experiment. Use a radiometer to verify consistent lamp output between experiments.
-
Inconsistent Sample Geometry: The distance and angle between the lamp and your sample must be identical for every run. Use a fixed sample holder within the photoreactor to ensure consistent positioning.
-
Problem: I see a loss of the trans-isomer peak in my HPLC chromatogram, but I don't see a corresponding increase in the cis-isomer peak.
-
Probable Cause & Solution:
-
Co-elution: The cis and trans isomers may not be fully resolved with your current HPLC method. Optimize your mobile phase composition (e.g., adjust the acetonitrile/water ratio) or try a different column to improve separation.
-
Formation of Other Products: You may be observing irreversible photodegradation into other products that elute at different retention times or are not detected at your chosen wavelength.[2] Widen your data collection window and analyze the full DAD spectrum to look for new peaks at different wavelengths.
-
Lower Molar Extinction Coefficient: The cis-isomer has a lower molar extinction coefficient than the trans-isomer.[5] This means that even if you have a 1:1 molar ratio, the peak area for the cis-isomer will be smaller. Ensure your quantification method accounts for this difference by using a pure standard of the cis-isomer if available, or by using relative response factors.
-
Problem: How do I confirm that the new peak in my chromatogram is the cis-isomer?
-
Probable Cause & Solution:
-
UV-Vis Spectrum: Use the DAD to extract the UV spectrum of the new peak. The cis-isomer will have a slightly blue-shifted λmax and a lower absorbance compared to the trans-isomer.[5]
-
¹H NMR Spectroscopy: If you can isolate the fraction corresponding to the new peak, ¹H NMR is a definitive way to confirm the cis configuration by observing the change in the coupling constant of the vinyl protons.[2]
-
Reversibility: The photoisomerization is reversible.[1] After forming a significant amount of the cis-isomer, try irradiating the sample with a different wavelength (e.g., UV-C if you used UV-B) or allowing it to relax in the dark. A decrease in the cis peak and a corresponding increase in the trans peak would support its identity.
-
References
- Direct spectroscopic evidence of photoisomerization in para-methoxy methylcinnamate revealed by low-temperature matrix-isolation. (n.d.). CORE.
- A systematic approach to methyl cinnamate photodynamics. (n.d.). Taylor & Francis.
- Photoprotection Mechanism of p-Methoxy Methylcinnamate: A CASPT2 Study. (2021). ACS Publications.
- Methyl 4-methoxycinnamate | 832-01-9. (n.d.). Smolecule.
- Experimental setup for studying the photodegradation of 2-Methoxycinnamic acid. (n.d.). Benchchem.
- Application of methyl 4-methoxycinnamate in photostability studies. (n.d.). Benchchem.
- Schematic of the photodegradation experimental setup. (n.d.). ResearchGate.
- Photoprotection Mechanism of p -Methoxy Methylcinnamate: A CASPT2 Study. (n.d.). ResearchGate.
- Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. (2022). MDPI.
- Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3. (n.d.). EvitaChem.
- Different Photoisomerization Routes Found in the Structural Isomers of Hydroxy Methylcinnamate. (n.d.). ResearchGate.
- Determination of photodegradation of UV filters in sunscreens by HPLC/DAD and HPLC/MS. (n.d.). ResearchGate.
- Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules. (2016). RSC Publishing.
- Methyl 4-methoxycinnamate | 3901-07-3. (n.d.). Smolecule.
- Photochemical Degradation of the UV Filter Octyl Methoxycinnamate in Solution and in Aggregates. (n.d.). ResearchGate.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP05205C [pubs.rsc.org]
- 4. Buy Methyl 4-methoxycinnamate | 3901-07-3 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3 [evitachem.com]
- 7. Buy Methyl 4-methoxycinnamate | 832-01-9 [smolecule.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
minimizing side product formation in methyl p-methoxycinnamate synthesis
Welcome to the technical support center for the synthesis of methyl p-methoxycinnamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during synthesis and to provide solutions for minimizing side product formation, thereby maximizing yield and purity. As a crucial intermediate and a widely used UV-B filter in the cosmetics industry, achieving high purity of this compound is paramount.[1][2] This resource combines mechanistic insights with practical, field-proven protocols to support your experimental success.
Troubleshooting Guide: Diagnosing and Solving Synthesis Issues
This section addresses specific problems you might encounter during your experiments. The question-and-answer format is designed to help you quickly identify the root cause of an issue and implement a validated solution.
Q1: I'm performing a Fischer Esterification of p-methoxycinnamic acid, but my yield is low and I see a significant amount of starting material in the crude NMR. What's going wrong?
A: This is a classic challenge with Fischer Esterification, which is fundamentally a reversible equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[3][4][5] The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials, thus lowering your yield.[5][6]
Core Problem: The reaction has not been sufficiently driven to the product side of the equilibrium.
Solutions & Explanations:
-
Utilize an Excess of Alcohol: The most straightforward method to shift the equilibrium is to use a large excess of methanol.[3][7] According to Le Chatelier's principle, increasing the concentration of a reactant (methanol) will push the reaction forward to favor the formation of products.[7] In many protocols, methanol is used as both the reactant and the solvent.[8]
-
Actively Remove Water: For more rigorous control, water must be removed from the reaction mixture as it forms.[6][8] This can be achieved using a Dean-Stark apparatus, typically with an azeotrope-forming solvent like toluene.[4][8] As the toluene-water azeotrope boils and condenses in the Dean-Stark trap, the water separates and is collected, preventing it from participating in the reverse reaction.
-
Ensure Adequate Catalysis: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential.[4][6] The catalyst works by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[9][10] Insufficient catalyst will result in a slow reaction that may not reach equilibrium in a practical timeframe.
Caption: Workflow for addressing low ester yield.
Q2: My product is isolated, but the ¹H NMR spectrum shows two distinct sets of doublet peaks in the alkene region (6.0-8.0 ppm). What is this impurity?
A: The presence of a second set of alkene signals strongly suggests the formation of the cis (Z) isomer of this compound as a side product. The desired product is typically the trans (E) isomer, which is thermodynamically more stable.
Core Problem: Acid-catalyzed isomerization of the α,β-unsaturated double bond.
Mechanism & Solutions:
-
Mechanistic Insight: Under strong acidic conditions (required for Fischer Esterification), the C=C double bond can be protonated. This forms a temporary carbocation intermediate. Rotation can occur around the now single C-C bond before the proton is eliminated to reform the double bond. If rotation occurs, a mixture of cis and trans isomers will result.[11]
-
Mitigation Strategies:
-
Control Reaction Temperature and Time: Prolonged heating in a strong acid increases the likelihood of isomerization. Monitor the reaction by TLC and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures.
-
Alternative Synthesis Routes: For applications requiring very high stereopurity, consider a route known for high stereoselectivity. The Horner-Wadsworth-Emmons (HWE) reaction, for example, almost exclusively yields the E-alkene.[2] The Heck reaction also demonstrates outstanding trans selectivity.[12]
-
-
Purification: If isomerization cannot be avoided, the two isomers can typically be separated by column chromatography or careful recrystallization, as they often have different physical properties (e.g., polarity, crystal packing).[13]
Caption: Fischer esterification and the isomerization side pathway.
Q3: I am attempting a Heck reaction to form the product, but the yield is poor and my GC-MS shows multiple unexpected aromatic compounds.
A: The Heck reaction, which couples an aryl halide with an alkene, is a powerful C-C bond-forming reaction but is sensitive to reaction conditions.[14] Poor yields and multiple byproducts often point to issues with the catalyst, base, or competing reaction pathways.
Core Problem: Inefficient catalytic cycle leading to side reactions.
Common Side Products & Solutions:
-
Aryl Homocoupling: The aryl halide (e.g., 4-iodoanisole) can couple with itself to form a biaryl compound (e.g., 4,4'-dimethoxybiphenyl). This is often favored at higher temperatures or if the catalytic cycle is inefficient.
-
Solution: Optimize the catalyst system. Some palladium catalysts and ligands are more prone to homocoupling than others. Screen different phosphine ligands or consider a phosphine-free system, which can be highly effective.[12][15] Ensure the base is appropriate; tertiary amines like triethylamine or inorganic bases are commonly used.
-
-
Alkene Isomerization: The double bond in the product can migrate, leading to regioisomers.
-
Solution: This is highly dependent on the specific palladium catalyst and reaction conditions. Lowering the reaction temperature can sometimes suppress this side reaction.
-
-
Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, especially at high temperatures, leading to a stalled reaction.[16]
-
Solution: The choice of ligand is critical for stabilizing the active Pd(0) species. Using more robust catalysts, such as palladacycles or N-heterocyclic carbene (NHC) complexes, can improve thermal stability and catalyst lifetime.[16]
-
Frequently Asked Questions (FAQs)
Q1: Which synthesis route offers the highest stereoselectivity for the desired trans (E) isomer?
The Horner-Wadsworth-Emmons (HWE) reaction is widely regarded as one of the best methods for synthesizing α,β-unsaturated esters with high E-selectivity.[2] This reaction involves a phosphonate-stabilized carbanion reacting with an aldehyde (p-anisaldehyde). A key advantage is that the phosphate byproduct is water-soluble, which often simplifies purification compared to the traditional Wittig reaction.[2] The Heck Reaction is also known for producing the trans substituted product with high selectivity.[12] While the Fischer Esterification is common, it carries the inherent risk of acid-catalyzed isomerization, as discussed previously.[11]
| Synthesis Route | Key Reagents | Stereoselectivity | Key Advantage(s) | Common Side Product(s) |
| Fischer Esterification | p-Methoxycinnamic acid, Methanol, H₂SO₄ | Moderate to Good | Simple, cost-effective reagents.[17] | cis (Z) isomer, unreacted starting material.[11] |
| Heck Reaction | 4-Iodoanisole, Methyl acrylate, Pd catalyst, Base | Excellent (trans) | Forms C-C and C-O bonds in one conceptual framework.[14] | Aryl homocoupling products.[18] |
| Horner-Wadsworth-Emmons | p-Anisaldehyde, Trimethyl phosphonoacetate, Base | Excellent (E) | High stereoselectivity, water-soluble byproduct.[2] | Unreacted aldehyde. |
Q2: Can I use a co-solvent in my Fischer Esterification?
While methanol is often used in excess as the solvent, sometimes a co-solvent is used to improve the solubility of the starting carboxylic acid. However, you must choose a non-reactive, aprotic solvent. A study noted that using ethyl acetate as a co-solvent can lead to the formation of ethyl p-methoxycinnamate as a transesterification side product.[19] If a co-solvent is necessary, toluene is a common choice, especially when using a Dean-Stark trap to remove water.[8]
Q3: My synthesis involves a transesterification from ethyl p-methoxycinnamate. What are the critical parameters to avoid side reactions?
Transesterification, the conversion of one ester to another, is also an equilibrium-driven process. To synthesize this compound from the corresponding ethyl ester, you would react it with methanol under acid or base catalysis.
-
Driving the Equilibrium: Use a large excess of methanol to shift the equilibrium towards the methyl ester product.
-
Removing the Byproduct: The reaction produces ethanol. Continuously removing the lower-boiling ethanol from the reaction mixture can also effectively drive the reaction to completion.
-
Catalyst: Both acid (e.g., H₂SO₄) and base (e.g., sodium methoxide) catalysts can be used. The choice may depend on the stability of your substrate to acidic or basic conditions.
-
Side Products: The primary issue is an incomplete reaction, leaving starting material. Side reactions are less common than in other methods but can occur if conditions are too harsh (e.g., high temperatures leading to decomposition).
Optimized Experimental Protocols
Protocol 1: Fischer Esterification of p-Methoxycinnamic Acid
This protocol is optimized to maximize yield by using an excess of the alcohol reactant.
-
Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add p-methoxycinnamic acid (10.0 g, 56.1 mmol).
-
Reagents: Add anhydrous methanol (150 mL). The large excess of methanol serves as both reactant and solvent, driving the equilibrium forward.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2.0 mL) to the mixture. The addition is exothermic and should be done with caution.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 5-7 hours. Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dilute the residue with ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (50 mL).[17]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary to remove any isomeric impurities.[13]
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol is designed for high stereoselectivity, yielding the E-isomer.[2] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) as the carbanion intermediate is sensitive to air and moisture.[20]
-
Setup: To a dry 100 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium methoxide (2.8 g, 51.8 mmol) and anhydrous tetrahydrofuran (THF, 40 mL). Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of trimethyl phosphonoacetate (9.4 g, 51.8 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the stirred sodium methoxide suspension over 20 minutes, maintaining the temperature at 0°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the phosphonate ylide.
-
Aldehyde Addition: Prepare a solution of p-anisaldehyde (6.0 g, 44.1 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor the disappearance of the aldehyde by TLC.
-
Workup:
-
Quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The water-soluble phosphate byproducts will remain in the aqueous layer.
-
Purification: The crude product is often of high purity, but can be recrystallized from hexanes or ethanol to yield pure methyl (E)-4-methoxycinnamate.
References
- Synthesis of methyl-p-methoxycinnamate. (n.d.). PrepChem.com.
- Condensation of Acids with Alcohols- The Fischer Esterification. (2020). Chemistry LibreTexts.
- Kurniawan, Y. D., et al. (2022). Optimization for Synthesis of Methyl-d3 Cinnamate Derivatives via Room Temperature Fischer Esterification. AIP Conference Proceedings.
- Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2024). Patsnap Eureka.
- Fischer Esterification. (n.d.). University of Michigan-Dearborn.
- Fischer–Speier esterification. (n.d.). Wikipedia.
- SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. (2022). Jurnal Kimia dan Pendidikan Kimia.
- Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. (n.d.). University of Michigan.
- A kind of synthesis technique of sun-screening agent Octyl methoxycinnamate. (2017). Google Patents.
- Komala, I., et al. (2023). Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate. Pharmaceutical and Biomedical Sciences Journal.
- Synthesis of methyl E-4-methoxycinnamate. (2020). Chegg.com.
- COMPARISON OF ESTERIFICATION AND TRANSESTERIFICATION METHOD IN SYNTHESIS OF OCTYL P-METHOXYCINNAMATE (OPMC) FROM KAEMPFERIA GALA. (2018). Rasayan Journal of Chemistry.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Janik, A., & Gliszczyńska, A. (2021). Biological applications of p-methoxycinnamic acid. ResearchGate.
- Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. (2006). ResearchGate.
- Synthesis Octyl P-Methoxycinnamate as Sunblock by Transesterification Reaction with the Starting Material Ethyl P. (2012). ResearchGate.
- Heck reaction. (n.d.). Wikipedia.
- Fischer Esterification-Typical Procedures. (2024). OperaChem.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. (2011). ResearchGate.
- Fischer esterification reaction. (n.d.). BYJU'S.
- Fischer Esterification. (2023). Chemistry LibreTexts.
- This compound, cis. (n.d.). NIST WebBook.
- Synthesis Octyl P-Methoxycinnamate as Sunblock by Transesterification Reaction with the Starting Material Ethyl P. (2012). ResearchGate.
- Methyl 4-methoxycinnamate. (n.d.). PubChem.
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 7. cerritos.edu [cerritos.edu]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. echemi.com [echemi.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. rsc.org [rsc.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. prepchem.com [prepchem.com]
- 19. pubs.aip.org [pubs.aip.org]
- 20. Solved Synthesis of methyl E-4-methoxycinnamate | Chegg.com [chegg.com]
troubleshooting peak tailing in HPLC analysis of methyl p-methoxycinnamate
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help you diagnose and resolve peak tailing issues encountered during the reversed-phase HPLC analysis of methyl p-methoxycinnamate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half, creating a "tail".[1] In an ideal separation, peaks are symmetrical and Gaussian in shape. Tailing is problematic because it reduces resolution between closely eluting peaks, complicates peak integration, and compromises the accuracy and precision of quantification.[2] Regulatory guidelines often require symmetrical peaks to ensure the accurate detection of impurities.[2]
Q2: I'm seeing peak tailing specifically with this compound. What makes this compound susceptible?
This compound is a cinnamic acid ester. While it is a relatively neutral and non-polar compound, its structure contains an ester group and a methoxy group. These regions of moderate polarity can engage in undesirable secondary interactions with the HPLC stationary phase, leading to peak tailing. The most common cause is interaction with active sites on the silica-based column packing material.[3]
Q3: What are the primary causes of peak tailing in reversed-phase HPLC?
The primary cause of peak tailing is the existence of more than one mechanism for analyte retention.[4] While the main goal in reversed-phase HPLC is retention via hydrophobic interactions with the C18 stationary phase, secondary interactions can also occur. For a compound like this compound, these typically involve:
-
Secondary Silanol Interactions: The most common culprit. Silica-based columns have residual silanol groups (Si-OH) on their surface that are not covered by the C18 chains.[5] These polar, acidic sites can form hydrogen bonds with the ester or methoxy groups of your analyte, causing a portion of the molecules to be retained longer and elute slowly, forming a tail.
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds at the column inlet can create active sites that cause tailing.[3] A physical void or depression in the column packing bed can also disrupt the flow path and lead to peak distortion.
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or diameter between the column and detector, or poorly made connections, can increase dead volume and cause peaks to broaden and tail.[3][6]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[1][3]
Systematic Troubleshooting Guide
Peak tailing issues can stem from chemical interactions, hardware problems, or method parameters. This guide provides a logical workflow to identify and resolve the root cause.
Caption: Primary vs. Secondary interactions on a C18 column.
-
Use a Modern, End-Capped Column: Older columns (Type A silica) have a higher content of metal impurities and active silanols, which are notorious for causing peak tailing with polar compounds. [2][7]Modern columns (Type B silica) are higher purity and are "end-capped"—a process that covers many residual silanols with a small chemical group, making them inert. [5][8]If you are using an older column, switching to a modern, end-capped equivalent is the most effective solution.
-
Lower the Mobile Phase pH: Residual silanol groups are acidic and become ionized (negatively charged) at a pH above ~3.5, increasing their ability to interact with analytes. [4]By lowering the mobile phase pH to between 2.5 and 3.5, you can protonate these silanols (Si-O⁻ → Si-OH), rendering them neutral and far less interactive. [2]This is a highly effective strategy for reducing tailing. See Protocol 1 for implementation.
-
Use Mobile Phase Additives: If adjusting pH is not sufficient or desirable, small concentrations of additives can be used. For a neutral compound like this compound, increasing the ionic strength of the mobile phase with a buffer can help mask silanol interactions. [8][9]
Step 3: Evaluating Column Health
A compromised column is a frequent source of peak shape problems.
-
Column Contamination: If the column has been used for many samples, especially from complex matrices, it may be contaminated. Strongly retained compounds at the head of the column can act as new active sites. See Protocol 2 for column cleaning.
-
Column Void: A physical void at the column inlet, caused by pressure shocks or silica dissolution, will disrupt the sample band and cause tailing. This is often accompanied by a drop in backpressure. A void is irreversible, and the column must be replaced.
-
Diagnostic Test: The easiest way to check if your column is the problem is to replace it with a new, identical column or one of known good performance. If the peak shape improves, the original column was the issue. [4]
Step 4: Checking for Sample Overload
Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a distorted peak that often resembles a right triangle. [3]
-
Diagnostic Test: Prepare a dilution of your sample (e.g., 1:10 in mobile phase) and inject it. If the peak becomes more symmetrical, you are likely overloading the column.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
Summary of Troubleshooting Strategies
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Secondary Silanol Interactions | Tailing persists on a known good system. | Lower mobile phase pH to 2.5-3.5. [2][8]Use a modern, end-capped (Type B silica) column. [8]Add a buffer (e.g., 10-25 mM phosphate) to the mobile phase. [8] |
| Column Contamination | Peak shape degrades over time; high backpressure. | Flush the column with strong solvents (See Protocol 2). Install a guard column. |
| Column Void | Sudden drop in backpressure; poor peak shape. | Replace the column. |
| Extra-Column Volume | Tailing on all peaks, even on a new column. | Use shorter, narrower ID tubing (e.g., 0.005"). [6]Ensure all fittings are secure. |
| Sample Overload | Peak shape improves upon sample dilution. | Reduce sample concentration or injection volume. [3] |
| Incorrect Sample Solvent | Distorted or split peaks, especially early eluters. | Dissolve the sample in the mobile phase. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Reduce Tailing
Objective: To suppress the activity of residual silanol groups by lowering the mobile phase pH, thereby improving the peak shape of this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (or methanol)
-
Formic acid or phosphoric acid (analytical grade) [10]* pH meter
Procedure:
-
Prepare Aqueous Phase: Measure out the required volume for the aqueous portion of your mobile phase (e.g., for 1 L of 50:50 ACN/Water, start with 500 mL of water).
-
Initial pH Adjustment: While stirring, add acid dropwise to the aqueous portion only. Never add acid to the organic solvent or the final mixture. Aim for a target pH of 3.0.
-
Check pH: Calibrate your pH meter and measure the pH of the aqueous solution. Continue to add acid dropwise until the target pH is reached and stable.
-
Mix Mobile Phase: Add the adjusted aqueous phase to the organic solvent (e.g., add the 500 mL of pH 3.0 water to 500 mL of acetonitrile).
-
Filter and Degas: Filter the final mobile phase through a 0.45 µm or 0.22 µm filter and degas using sonication or vacuum. [11]6. Equilibrate and Test: Equilibrate the column with the new mobile phase for at least 15-20 column volumes. Inject your standard and assess the peak shape.
Protocol 2: General Reversed-Phase (C18) Column Cleaning
Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing. Always consult the column manufacturer's guidelines for specific limitations on solvent compatibility and pH.
Procedure (for a standard 4.6 mm ID column at ~1 mL/min):
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.
-
Buffer Flush: Flush the column with your mobile phase composition but without any buffer salts (e.g., 50:50 Acetonitrile/Water) for 20 minutes. This removes precipitated buffer. [12]3. Polar Contaminant Removal: Flush with 100% HPLC-grade water for 30 minutes.
-
Non-Polar Contaminant Removal: Sequentially flush the column with the following solvents for at least 30 minutes each:
-
Methanol
-
Acetonitrile
-
Isopropanol (an excellent solvent for removing lipids and very non-polar compounds)
-
-
Return to Initial Conditions: Gradually re-introduce your mobile phase. Step back down through the solvent sequence (e.g., Isopropanol → Acetonitrile → Mobile Phase) to avoid solvent miscibility issues. [12]6. Re-equilibrate: Reconnect the column to the detector and equilibrate thoroughly with your mobile phase until a stable baseline is achieved.
References
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Crawford Scientific. (2023). The Importance of Mobile Phase pH in Chromatographic Separations.
- BenchChem. (2025). Application Note: Quantitative Analysis of Methyl p-methoxyhydrocinnamate using High-Performance Liquid Chromatography (HPLC).
- Hawach. (2025). Reasons for Peak Tailing of HPLC Column.
- ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
- YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
- Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Phenomenex. (n.d.). LC Technical Tip - The Role of End-Capping in RP.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Dr. A. J. Howard. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- BenchChem. (2025). Troubleshooting Caulophyllogenin peak tailing in reverse-phase HPLC.
- uHPLCs Class. (2013). Understanding key points about COLUMN CHEMISTRY - HPLC for Dummies!
- Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
- uHPLCs Class - YouTube. (2025). Unveiling the Secrets of Silica in HPLC Columns.
- HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS.
- PubMed. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- BenchChem. (2025). Application Note: Quantification of Methyl 4-Methoxycinnamate Using High-Performance Liquid Chromatography (HPLC).
- Human Metabolome Database. (2012). Showing metabocard for Methyl trans-p-methoxycinnamate (HMDB0030752).
- ResearchGate. (2019). Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma.
- ChemicalBook. (2025). METHYL 4-METHOXYCINNAMATE | 832-01-9.
Sources
- 1. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. LC Technical Tip [discover.phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. youtube.com [youtube.com]
- 8. labcompare.com [labcompare.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. agilent.com [agilent.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Methyl p-Methoxycinnamate NMR Spectral Interpretation
Welcome to the technical support guide for the interpretation of complex NMR spectra of methyl p-methoxycinnamate. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and nuances in the spectral analysis of this and structurally related compounds. The guide is presented in a question-and-answer format to directly address specific issues you may encounter.
Structure and Numbering Scheme
For clarity, the following numbering scheme for this compound will be used throughout this guide.
Frequently Asked Questions & Troubleshooting
Section 1: Basic ¹H NMR Interpretation
Question 1: What are the expected signals in the ¹H NMR spectrum and their typical chemical shifts and multiplicities?
Answer: The ¹H NMR spectrum of this compound is highly characteristic. It displays signals for two methyl groups, four aromatic protons, and two vinyl protons. The symmetry of the para-substituted aromatic ring simplifies the spectrum.[1]
| Proton(s) | Typical δ (ppm) in CDCl₃ | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Rationale |
| H7 | ~7.65 | Doublet (d) | 1H | J₇₋₈ ≈ 16.0 | Downfield due to deshielding from the aromatic ring and adjacent carbonyl group. Large J value is characteristic of a trans relationship with H8.[1][2] |
| H2/H6 | ~7.48 | Doublet (d) | 2H | Jortho ≈ 8.7 | These protons are ortho to the electron-withdrawing cinnamate group, shifting them downfield relative to H3/H5. They appear as a single doublet due to symmetry.[1][3] |
| H3/H5 | ~6.92 | Doublet (d) | 2H | Jortho ≈ 8.7 | These protons are ortho to the electron-donating methoxy group, which shields them and shifts them upfield.[1][4] |
| H8 | ~6.33 | Doublet (d) | 1H | J₇₋₈ ≈ 16.0 | Upfield relative to H7. The large coupling constant confirms the trans geometry of the double bond.[1][2] |
| H13 (-OCH₃) | ~3.83 | Singlet (s) | 3H | N/A | Aromatic methoxy group protons. |
| H12 (-OCH₃) | ~3.79 | Singlet (s) | 3H | N/A | Methyl ester protons. |
Question 2: The aromatic region shows two doublets, not a complex multiplet. Why?
Answer: This pattern is a classic indicator of a 1,4- or para-substituted benzene ring.[5] Due to the molecule's symmetry, the protons at positions 2 and 6 (H2/H6) are chemically and magnetically equivalent. Likewise, the protons at positions 3 and 5 (H3/H5) are equivalent to each other.
The H2/H6 protons are only coupled to the H3/H5 protons, and vice versa. This results in a simplified splitting pattern:
-
The H2/H6 signal is split into a doublet by the H3/H5 protons.
-
The H3/H5 signal is split into a doublet by the H2/H6 protons.
This is often referred to as an AA'BB' system. While technically it can exhibit second-order effects, in many cases (especially at higher field strengths), it resolves into two distinct doublets, making the substitution pattern easy to identify.[6]
Question 3: How can I confirm the trans (E) geometry of the double bond?
Answer: The key is the coupling constant (J) between the two vinylic protons, H7 and H8. For protons in a trans configuration on a double bond, the coupling constant is typically large, in the range of 12-18 Hz.[2] For the corresponding cis (Z) isomer, this value would be significantly smaller, usually 7-12 Hz. The observed coupling constant of ~16.0 Hz for both the H7 and H8 doublets is definitive proof of the trans geometry.[1]
Section 2: Troubleshooting Common Spectral Issues
Question 4: My aromatic signals are broad and poorly resolved, or they look like a "roof." What's happening?
Answer: This is likely due to second-order effects or poor instrument shimming.
-
Second-Order Effects: These occur when the chemical shift difference (Δν, in Hz) between two coupled protons is not much larger than their coupling constant (J).[6] For the aromatic protons (H2/H6 and H3/H5), the chemical shifts are relatively close. If the ratio Δν/J is small (typically less than 5), the simple doublet-of-doublets pattern can become distorted.[6] The inner peaks of the two "doublets" increase in intensity while the outer peaks decrease, creating a "roofing" effect where the multiplets appear to lean towards each other.[6]
-
Solution: Re-acquiring the spectrum on a higher-field NMR spectrometer will increase the chemical shift separation in Hz (Δν) while the coupling constant (J) remains the same. This increases the Δν/J ratio, often simplifying the spectrum back to a first-order pattern (two clean doublets).[7]
-
-
Poor Shimming: An inhomogeneous magnetic field across the sample will cause peak broadening, which can obscure fine coupling details.
-
Solution: Ensure the spectrometer is properly shimmed before acquisition. If the sample is not homogeneous (e.g., contains undissolved material), this can also lead to shimming problems. Filter the sample if necessary.
-
Question 5: I see unexpected singlets in my spectrum, particularly around 3.8 ppm and 3.5 ppm. What are they?
Answer: It's highly probable you are observing the signals of the two distinct methoxy groups (aromatic and ester). While their chemical shifts are similar, they are not identical. In a high-resolution spectrum, you should be able to distinguish two separate singlets. The aromatic methoxy (H13) is typically slightly more downfield (~3.83 ppm) than the methyl ester (H12, ~3.79 ppm) in CDCl₃.[1] If you only see one broad singlet, it could be due to poor resolution or the choice of solvent.
Question 6: My sample was pure by other methods, but the NMR spectrum is very complex and suggests a mixture. What could be the cause?
Answer: You might be observing rotational isomers (rotamers) or aggregation .
-
Rotamers: Slow rotation around single bonds (on the NMR timescale) can lead to different conformations of the molecule being observed as separate species. For cinnamates, this could potentially occur around the C1-C7 or C8-C9 bonds.
-
Troubleshooting: Use Variable Temperature (VT) NMR .[8] Acquiring spectra at a higher temperature can increase the rate of bond rotation. If the complex signals coalesce into a simpler, averaged spectrum at elevated temperatures, it confirms the presence of rotamers.[9] Conversely, cooling the sample may sharpen the signals of the individual conformers.[9]
-
-
Aggregation: At high concentrations, molecules can stack or aggregate through intermolecular interactions (e.g., π-π stacking of the aromatic rings). This can lead to peak broadening and chemical shift changes.
-
Troubleshooting: Prepare a more dilute sample and re-acquire the spectrum. If the spectrum sharpens and shifts slightly, aggregation was likely the issue.
-
Section 3: Advanced Spectral Analysis with 2D NMR
Question 7: How can I unambiguously assign all the proton and carbon signals?
Answer: While the 1D spectrum is often sufficient for this compound, complex derivatives or mixtures require 2D NMR for definitive assignments. The following workflow is highly effective.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹JCH coupling).[11] It is the cornerstone for assignment.
-
Application: It will show a cross-peak connecting the H7 signal to the C7 signal, H8 to C8, H2/H6 to C2/C6, etc. This allows for the direct assignment of all protonated carbons. Quaternary carbons (like C1, C4, and C9) will be absent from the HSQC spectrum.[12]
-
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds).[11]
-
Application: You will see a strong cross-peak between H7 and H8, confirming they are part of the same spin system. You will also see a cross-peak between the H2/H6 doublet and the H3/H5 doublet, confirming their ortho relationship on the aromatic ring.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the different fragments of the molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away (²JCH and ³JCH).[11]
-
Application:
-
Connecting the Ester: The methyl protons (H12) will show a correlation to the carbonyl carbon (C9), confirming the methyl ester group.
-
Connecting the Alkene: The vinyl proton H8 will show a correlation to the carbonyl carbon C9 and the aromatic carbon C1. The vinyl proton H7 will show a correlation to the aromatic carbon C1.
-
Assigning Quaternary Carbons: The aromatic protons H2/H6 will show correlations to the quaternary carbons C4, and H3/H5 will show correlations to C1. This confirms the connectivity of the aromatic ring.
-
-
Question 8: My HMBC spectrum is weak or missing key correlations. What can I do?
Answer: HMBC is less sensitive than HSQC, and the intensity of cross-peaks depends on the magnitude of the long-range J-coupling, which can vary.[13]
-
Increase Number of Scans: The simplest solution is to increase the acquisition time by increasing the number of scans (NS) to improve the signal-to-noise ratio. You may need at least double the scans used for your HSQC experiment.[13]
-
Optimize the Long-Range Coupling Delay: The HMBC experiment is optimized for a specific range of long-range coupling constants (e.g., 8 Hz). If your key correlation has a much smaller or larger J-value, the signal may be weak. Some instruments allow you to run multiple HMBC experiments optimized for different J-values (e.g., 5 Hz and 10 Hz) to catch a wider range of correlations.[13]
-
Check Sample Concentration: As a less sensitive experiment, HMBC benefits from a reasonably concentrated sample (e.g., >20 mg/mL if possible).[11]
By systematically applying these troubleshooting steps and advanced analytical techniques, you can overcome common challenges and confidently interpret the complex NMR spectra of this compound and its analogs.
References
- Kwan, E. E. (n.d.). 2D NMR Problem Solving. Harvard University.
- Bruker. (n.d.). Natural Products. Bruker Corporation.
- Williams, A. J., Martin, G. E., & Rovnyak, D. (Eds.). (2016). Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes. Royal Society of Chemistry.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University.
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics.
- Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.
- Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.
- University of Wisconsin-Madison. (2020, February 14). 5-HMR-9 Second Order Effects in Coupled Systems.
- Magnetic Resonance Facility, University of Delaware. (n.d.). Complex NMR experiments: 2D, selective, etc.
- Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy.
- Santos, S. C., et al. (2013). Variable-temperature NMR and conformational analysis of oenothein B. Journal of the Brazilian Chemical Society, 25, 282-290.
- Royal Society of Chemistry. (n.d.). Supporting Information for [Example Article Title].
- Chegg. (2017, August 16). Solved: The 1 H NMR data for methyl E-4-methoxycinnamate in...
- Vose, D. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products.
Sources
- 1. Solved The 1 H NMR data for methyl E-4-methoxycinnamate in | Chegg.com [chegg.com]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Your NMReady-60 Order! — Nanalysis [nanalysis.com]
- 8. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
- 9. scielo.br [scielo.br]
- 10. emerypharma.com [emerypharma.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. ekwan.github.io [ekwan.github.io]
- 13. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
Technical Support Center: Overcoming Matrix Effects in the MS Analysis of Methyl p-Methoxycinnamate
Welcome to the technical support center for the analysis of methyl p-methoxycinnamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analyses. Here, we will delve into the causes of these effects and provide robust, field-proven strategies for their identification, mitigation, and correction.
Section 1: Frequently Asked Questions (FAQs): The Fundamentals of Matrix Effects
This section addresses the foundational concepts of matrix effects to provide a clear understanding of the problem.
Q1: What are matrix effects in LC-MS/MS analysis?
A1: In liquid chromatography-mass spectrometry, the "matrix" refers to all components in a sample other than the analyte of interest—in this case, this compound.[1] These additional components can include salts, proteins, lipids, and other endogenous substances.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][3][4] This interference can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal intensity, referred to as ion enhancement.[1][3][5] Ultimately, these effects can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[6][7]
Q2: Why might this compound be susceptible to matrix effects?
A2: this compound is a moderately polar compound.[8] When analyzing it in complex biological matrices such as plasma or urine, it is likely to co-elute with numerous endogenous compounds of similar polarity.[9] During electrospray ionization (ESI), these co-eluting matrix components can compete with this compound for droplet surface area and charge, leading to inconsistent ionization and, consequently, unreliable quantitative results.[3][10]
Q3: What are the most common sources of matrix effects in biological samples like plasma or urine?
A3: In biological matrices, phospholipids from cell membranes are a major contributor to matrix effects, particularly ion suppression in ESI.[1][11][12][13] Other significant sources include salts, proteins, and endogenous metabolites that may co-elute with your analyte.[1][2] Additionally, exogenous substances such as anticoagulants (e.g., EDTA, heparin) used during sample collection can also interfere with the analysis.[2]
Q4: How can I quantitatively assess the matrix effect for my this compound assay?
A4: The most widely accepted method for quantifying matrix effects is the post-extraction spike comparison.[2][14] This involves comparing the peak response of the analyte spiked into an extracted blank matrix with the response of the analyte in a neat (pure) solvent. The matrix factor (MF) is calculated as follows:
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
A matrix factor of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. According to regulatory guidelines, this should be tested with matrix from at least six different sources.[15]
Section 2: Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to diagnosing and resolving common issues encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Reproducibility / High %CV | Inconsistent matrix effects across different samples or batches.[11] | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or a phospholipid removal plate to reduce matrix components.[16][17][18] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes and experiences the same matrix effects as the analyte, providing effective normalization.[19][20][21] |
| Non-Linear Calibration Curve | Concentration-dependent matrix effects. The degree of suppression or enhancement changes as the concentration of matrix components changes relative to the analyte.[1] | 1. Prepare Matrix-Matched Calibrants: Construct your calibration curve in the same biological matrix as your samples. This ensures that standards and samples are affected similarly by the matrix.[22] 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[6][14][23] |
| Low Analyte Signal / Poor Sensitivity | Significant ion suppression.[4] | 1. Optimize Chromatography: Modify the LC gradient or change the column chemistry to better separate this compound from the ion-suppressing region, which is often where phospholipids elute.[9][22][24] 2. Change Ionization Mode/Source: If using ESI, consider trying Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects.[4] |
| Shifting Retention Times | Buildup of matrix components (like phospholipids) on the analytical column.[11][12] | 1. Implement a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. 2. Enhance Sample Preparation: Use techniques specifically designed to remove phospholipids, such as HybridSPE® or other phospholipid removal plates.[11][17][18] |
Section 3: Step-by-Step Protocols for Mitigation
Here are detailed protocols for key experiments to assess and mitigate matrix effects.
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare Set A (Neat Solution): Prepare a solution of this compound in the final mobile phase composition (e.g., 50:50 acetonitrile:water) at a concentration representing a mid-level QC sample.
-
Prepare Set B (Post-Extraction Spike): Take a blank biological matrix (e.g., plasma) and process it using your sample preparation method (e.g., protein precipitation). To the final, clean extract, add the same amount of this compound as in Set A.[1]
-
Analyze Samples: Inject at least three replicates of both Set A and Set B into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
A result of 85-115% is often considered acceptable, but this can vary based on assay requirements.[25]
-
Protocol 2: A Generic Solid-Phase Extraction (SPE) Protocol for this compound from Plasma
This protocol uses a reversed-phase SPE cartridge to clean up the sample, which is effective for moderately polar analytes.[8]
-
Select Cartridge: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent).[26]
-
Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not let the sorbent bed go dry.
-
Load: Pre-treat 0.5 mL of plasma by diluting it with 0.5 mL of 4% phosphoric acid. Load the entire 1 mL onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the this compound with 1 mL of acetonitrile or methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for injection.
Protocol 3: Developing a Matrix-Matched Calibration Curve
This is a corrective method that accounts for matrix effects rather than removing them.
-
Obtain Blank Matrix: Source a pool of blank biological matrix (e.g., drug-free human plasma) from at least six different lots to ensure it is representative.[15]
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Spike the Matrix: Prepare a series of calibration standards by spiking known, varying amounts of the stock solution into aliquots of the blank matrix. The final concentration of the spiking solvent should be low (e.g., <5% v/v) to avoid altering the matrix characteristics.
-
Process Calibrants: Extract these matrix-matched calibration standards using the exact same sample preparation procedure as your unknown samples.
-
Analyze and Quantify: Analyze the extracted calibrants and construct the calibration curve. Use this curve to quantify the this compound concentration in your unknown samples.
Section 4: Advanced Strategies & Best Practices
Choosing the Right Internal Standard (IS)
The ideal choice to compensate for matrix effects is a stable isotope-labeled (SIL) internal standard of this compound (e.g., with ¹³C or ²H labels).[19][20][21][27] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same degree of ion suppression or enhancement.[27] If a SIL-IS is unavailable, a structural analog can be used, but it must be carefully validated to ensure it behaves similarly to the analyte during extraction and ionization.[19]
Optimizing Chromatographic Conditions
Effective chromatography is a powerful tool to combat matrix effects.[22]
-
Increase Retention: By modifying the mobile phase or using a more retentive column, you can shift the elution of this compound away from the early-eluting, highly polar matrix components and the void volume where salts appear.[23]
-
Separate from Phospholipids: Phospholipids typically elute in the middle of a reversed-phase gradient. Adjusting the gradient slope can help resolve your analyte from this region of intense ion suppression.[11]
-
Use a Divert Valve: Program the divert valve to send the highly contaminated early and late portions of the chromatogram to waste, only allowing the eluent containing your analyte of interest to enter the mass spectrometer.[14]
Section 5: Visual Workflows & Diagrams
Visual aids can simplify complex decision-making processes in the lab.
Caption: A comprehensive workflow incorporating SIL-IS and matrix-matched calibration.
Section 6: References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
Ion Suppression and ESI. University of Waterloo Mass Spectrometry Facility. [Link]
-
Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. ResearchGate. [Link]
-
The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [Link]
-
A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. Chromatography Today. [Link]
-
LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. [Link]
-
Efficacy of Plasma Phospholipid Removal During Sample Preparation And Subsequent Retention Under Typical Uhplc Conditions. [Link]
-
Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. National Institutes of Health. [Link]
-
QuEChERS Method Simplified: Key Steps and Applications. Separation Science. [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. ResearchGate. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Overcoming Matrix Effects in LC-MS/MS for Trace-Level Nitrosamines. [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]
-
Solid-Phase Extraction. Chemistry LibreTexts. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
-
Solid-Phase Extraction (SPE) Method Development. Waters Corporation. [Link]
-
QuEChERS | Optimizing Sample Preparation. [Link]
-
Knowledge About Normal Phase Solid Phase Extraction. Hawach Scientific. [Link]
-
BioAnalysis: Mastering Sample Preparation. YouTube. [Link]
-
Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
The essence of matrix effects for chromatographic assays. [Link]
-
Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone. [Link]
-
QuEChERS, a Sample Preparation Technique that Is "Catching On": An Up-to-Date Interview with the Inventors. LCGC International. [Link]
-
Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. [Link]
-
How to Use QuEChERS for Diverse Sample Types. Restek. [Link]
-
Showing metabocard for Methyl trans-p-methoxycinnamate (HMDB0030752). Human Metabolome Database. [Link]
-
This compound, cis. NIST WebBook. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. eijppr.com [eijppr.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. nebiolab.com [nebiolab.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-b-f.eu [e-b-f.eu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. waters.com [waters.com]
- 18. learning.sepscience.com [learning.sepscience.com]
- 19. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 21. crimsonpublishers.com [crimsonpublishers.com]
- 22. longdom.org [longdom.org]
- 23. welch-us.com [welch-us.com]
- 24. researchgate.net [researchgate.net]
- 25. bioanalysis-zone.com [bioanalysis-zone.com]
- 26. m.youtube.com [m.youtube.com]
- 27. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Enhancing the Photostability of Cinnamate-Based Sunscreens
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the challenges associated with the photostability of cinnamate-based UV filters, such as Octyl Methoxycinnamate (OMC or Octinoxate). Our goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during your formulation and testing processes.
1. Problem: My cinnamate-based formulation shows a rapid drop in UVB absorbance after minimal UV exposure.
-
Potential Cause(s):
-
Photochemical Isomerization: Cinnamate esters, particularly Octinoxate (EHMC), are known to undergo trans-cis isomerization upon exposure to UV radiation.[1] The cis isomer has a lower molar absorptivity in the UVB range compared to the original trans isomer, leading to a significant loss of SPF.[1]
-
Incompatible UV Filters: Certain UV filter combinations can accelerate photodegradation. For instance, the combination of Avobenzone (a UVA filter) and Octinoxate is notoriously unstable without a proper photostabilizer, as the excited state of Octinoxate can induce the degradation of Avobenzone.[2]
-
Absence of an Effective Quencher: The formulation may lack a component capable of deactivating the excited electronic state of the cinnamate molecule before it undergoes a destructive photochemical reaction.[3]
-
-
Recommended Solutions:
-
Incorporate a Triplet State Quencher: The most common strategy is to add a photostabilizer that functions via triplet-triplet energy transfer.[3] Octocrylene is a widely used and effective triplet quencher for cinnamates.[3][4] For this to be effective, the triplet energy level of the quencher must be lower than that of the cinnamate, allowing for efficient energy transfer.[4]
-
Utilize a Singlet State Quencher: A more advanced strategy involves quenching the singlet excited state, which preempts the formation of the destructive triplet state altogether.[3] Ethylhexyl Methoxycrylene is an example of a stabilizer that can stabilize UV filters via a singlet-singlet mechanism.[4]
-
Leverage Antioxidants: Incorporate potent antioxidants like Quercetin or Vitamin E.[2][5] These molecules can enhance photostability by quenching reactive oxygen species (ROS) generated during irradiation, which can otherwise contribute to the degradation of the UV filter.[5] Quercetin, in particular, has been shown to be highly effective at reducing the photodegradation of Octinoxate.[2]
-
2. Problem: I observe batch-to-batch variability in the photostability of my sunscreen emulsion.
-
Potential Cause(s):
-
Inconsistent Dispersion of UV Filters: For formulations containing inorganic filters like Titanium Dioxide alongside cinnamates, insufficient dispersion can lead to localized interactions that accelerate photodegradation.[6]
-
Formulation Excipients: The choice of emollients, solvents, and polymers can significantly influence the photostability of the final product.[7][8] Different batches of raw materials or slight variations in the manufacturing process can alter the chemical environment of the UV filter.
-
Crystallization of Solid UV Filters: If other solid organic filters are used in the formulation (like Avobenzone), incomplete solubilization can lead to crystallization over time, reducing the overall efficacy and potentially impacting the stability of other filters.[6]
-
-
Recommended Solutions:
-
Optimize Dispersion Process: Ensure your homogenization process is validated and consistent for every batch to achieve a uniform dispersion of all active ingredients.[6]
-
Standardize Excipients and Evaluate Their Impact: The choice of formulation type (e.g., gel, emulsion, emulsion-gel) and the specific excipients play a crucial role.[7] Perform stability studies on formulations with different emollients to identify those that best solubilize and stabilize your cinnamate filter. For example, emollients like Diethylhexyl 2,6-Naphthalate are known to help photostabilize UV filters.[8]
-
Consider Encapsulation: Encapsulating the cinnamate filter in polymeric microcapsules or nanoparticles can physically isolate it from interacting with other ingredients and improve its photostability.[7][9] Studies show that encapsulation is a suitable strategy to significantly reduce the photoisomerization of Octinoxate.[7]
-
3. Problem: My in vitro photostability results are not reproducible.
-
Potential Cause(s):
-
Inconsistent Substrate Application: The thickness and uniformity of the sunscreen film applied to the substrate (e.g., PMMA plate) are critical for accurate absorbance measurements.[10][11] Manual application can introduce significant variability.
-
Incorrect Irradiation Dose: The UV dose delivered by the solar simulator may be inconsistent or improperly calibrated. The stability of a product is directly related to the irradiation dose it receives.[12]
-
Environmental Factors: Temperature at the product/substrate interface during irradiation can affect degradation rates.[13]
-
-
Recommended Solutions:
-
Standardize Application Technique: Use an automated or robotic spreading technique to ensure a uniform application of 2.0 mg/cm² (or the standard you are following).[14][15] Allow the film to dry completely in a controlled environment before measurement.[10]
-
Calibrate Solar Simulator: Regularly calibrate your solar simulator's output to ensure it delivers a consistent and known irradiance. The test protocol should clearly define the UV irradiation dose.[13]
-
Control Experimental Conditions: Monitor and control the temperature of the substrate during irradiation.[13] Ensure all comparative tests are performed under identical conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of photodegradation for cinnamate sunscreens like Octinoxate?
The primary mechanism is E/Z (trans-cis) photoisomerization.[1] Octinoxate exists naturally in the trans form, which is a highly effective UVB absorber. Upon absorbing UV photons, it can convert to the cis isomer. This cis form has a significantly lower ability to absorb UVB radiation, which results in a loss of the product's Sun Protection Factor (SPF).[1] Additionally, other photochemical reactions like [2+2] cycloaddition and photofragmentation can occur, leading to the formation of various photodegradation products and a further loss of photoprotection.[5][16]
Q2: How does a triplet quencher like Octocrylene work to stabilize another UV filter?
Organic UV filters absorb UV radiation and are promoted to an excited singlet state (S1).[3] Many can then undergo a process called intersystem crossing to a more stable, but also more reactive, triplet state (T1).[3][17] Most destructive photochemical reactions originate from this triplet state.[3]
A triplet quencher is a molecule (Acceptor) that has a lower triplet energy level than the UV filter (Donor).[3][4] Through a process called triplet-triplet energy transfer, the energy from the donor's excited triplet state is transferred to the acceptor.[18] This deactivates the donor, returning it to its ground state where it can absorb another photon, while the quencher safely dissipates the energy, typically as heat. This process must happen faster than the rate of the donor's own photochemical degradation.[3]
// Pathways S0_D -> S1_D [label="UV Absorption"]; S1_D -> T1_D [label="Intersystem Crossing"]; T1_D -> Degradation [label="Reaction", style=dashed, color="#EA4335"]; T1_D -> S0_A [label="Triplet Energy Transfer\n(Stabilization)", color="#34A853", style=bold, fontcolor="#34A853"]; S0_A -> T1_A [style=invis]; // for positioning T1_A -> Heat [label="Safe Deactivation"];
// Align T1 states {rank=same; T1_D; T1_A;} } DOT Caption: Triplet quenching mechanism for photostabilization.
Q3: Can natural compounds be as effective as synthetic photostabilizers?
Yes, in some cases, they can be highly effective. Natural compounds, especially flavonoids and other polyphenols, offer a dual-mode of action: they can absorb UV light themselves and act as potent antioxidants.[19] For example, a study demonstrated that quercetin was more effective at photostabilizing a combination of Avobenzone and Octinoxate than the commonly used synthetic stabilizer Octocrylene, and at a lower concentration.[2] The antioxidant properties help neutralize free radicals generated during UV exposure, which contributes to the overall stability of the formulation.[5]
Q4: What is the standard in vitro method for assessing photostability?
While no single global standard is mandated solely for a "photostability" claim, the principles are well-established and are often integrated into UVA protection factor testing, such as in ISO 24443.[10][12] A common and reliable method involves measuring the change in UV absorbance of a sunscreen film before and after controlled UV irradiation.[10][20] The general workflow is to apply a standardized thin film of the product onto a substrate (like a PMMA plate), measure its initial absorbance spectrum, expose it to a controlled dose of UV from a solar simulator, and then measure the final absorbance spectrum.[10][13] The photostability is then quantified by comparing the pre- and post-irradiation spectra, often by calculating the change in the Area Under the Curve (AUC) for the UVA and UVB regions.[20][21] A product is often considered photostable if the post-irradiation AUC is greater than 80% of the pre-irradiation value.[20][21]
Q5: How does encapsulation improve the photostability of cinnamate filters?
Encapsulation creates a physical barrier around the UV filter molecule.[9] This strategy works in several ways:
-
Isolation: It prevents direct molecular interactions between a photo-unstable filter (like a cinnamate) and other potentially destabilizing ingredients in the formulation.[9]
-
Controlled Environment: The core of the microcapsule or nanoparticle provides a more stable chemical environment for the UV filter.
-
Reduced Degradation: By isolating the filter, its photodegradation is significantly reduced. One study showed that after seven hours of direct sunlight, 43% of an initial amount of encapsulated Avobenzone remained, compared to only 12% in its free, unencapsulated form.[9] Similar principles apply to cinnamates, where encapsulation into nanoparticles has been shown to be an effective method to reduce light-induced degradation.[7]
Data & Protocols
Table 1: Comparative Efficacy of Photostabilizers on Octyl Methoxycinnamate (OMC)
This table summarizes data from a study investigating the effect of different stabilizers on the photodegradation of a formulation containing 3% Avobenzone (BMDBM) and 4% Octyl Methoxycinnamate (OMC).
| Stabilizer Added | Concentration (w/w) | % OMC Degradation (after UV exposure) |
| None (Control) | 0% | 51.3% ± 2.1 |
| Quercetin | 0.1% | 42.2% ± 2.0 |
| Octocrylene | 5.0% | 45.1% ± 2.5 |
| Vitamin E | 1.0% | 46.8% ± 1.9 |
Data synthesized from Scalia & Mezzena (2010).[2] The results indicate that quercetin at a low concentration of 0.1% provided a more significant reduction in OMC photodegradation compared to higher concentrations of the conventional stabilizer Octocrylene and the antioxidant Vitamin E.[2]
Experimental Protocol: In Vitro Photostability Assessment
This protocol provides a step-by-step method for evaluating the photostability of a cinnamate-based sunscreen formulation.
// Nodes prep [label="1. Substrate Preparation\n(PMMA Plates)"]; app [label="2. Sunscreen Application\n(e.g., 2.0 mg/cm²)"]; dry [label="3. Film Drying\n(30 min at 35°C)"]; meas1 [label="4. Initial Measurement (T0)\n(Spectrophotometer 290-400 nm)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; irr [label="5. UV Irradiation\n(Solar Simulator, Controlled Dose)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; meas2 [label="6. Final Measurement (T_final)\n(Spectrophotometer 290-400 nm)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; calc [label="7. Data Analysis\n(Calculate AUCI)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="8. Report Results\n(% Degradation, Stability Class)"];
// Edges prep -> app; app -> dry; dry -> meas1; meas1 -> irr; irr -> meas2; meas2 -> calc; calc -> report; } DOT Caption: Workflow for in vitro photostability testing.
1. Materials & Equipment:
-
Sunscreen formulation to be tested.
-
Polymethylmethacrylate (PMMA) plates.[10]
-
Positive displacement pipette or automated spreader.
-
Solar simulator with a controlled UV output.[10]
-
Spectrophotometer equipped with an integrating sphere.[10]
-
Controlled temperature incubator/drying chamber.
2. Procedure:
-
Substrate Preparation: Ensure PMMA plates are clean and free of any contaminants. Handle only by the edges.
-
Sunscreen Application: Apply the sunscreen formulation uniformly onto the PMMA plate at a controlled rate (e.g., 2.0 mg/cm²).[15] Spread the product evenly across the entire surface to create a homogenous film. Prepare multiple plates for statistical validity.
-
Film Equilibration: Place the plates in a dark incubator at a controlled temperature (e.g., 35°C) for 30 minutes to allow the film to dry and equilibrate.[10]
-
Initial Absorbance Measurement (Pre-Irradiation): Place a prepared plate into the spectrophotometer. Measure and record the absorbance spectrum from 290 nm to 400 nm. This is your T₀ spectrum.[10]
-
UV Irradiation: Transfer the plate to the solar simulator. Expose the film to a defined and controlled dose of UV radiation. The dose should be relevant to real-world sun exposure conditions.[13]
-
Final Absorbance Measurement (Post-Irradiation): Immediately after irradiation, place the same plate back into the spectrophotometer and record the final absorbance spectrum (T_final) across the same wavelength range.[10]
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for both the pre-irradiation (AUC_before) and post-irradiation (AUC_after) spectra across the UVB (290-320 nm) and UVA (320-400 nm) ranges.[20]
-
Calculate the AUC Index (AUCI) using the formula: AUCI = AUC_after / AUC_before .[20]
-
A formulation is generally considered photostable if the AUCI is > 0.80.[20][21]
-
3. Reporting:
-
Report the mean AUCI values and standard deviation for each UV range.
-
Include details of the experimental setup, such as the application rate, substrate type, and the total UV dose applied, to ensure reproducibility.[13]
References
- Use of Flavonoids and Cinnamates, the Main Photoprotectors with Natural Origin. (2018).
- Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization. (2023).
- Research Pathways to Photostable Sunscreens. (2013). Cosmetics & Toiletries. [Link]
- Photostability evaluation of five UV-filters, trans-resveratrol and beta-carotene in sunscreens. (2025). ScienceDirect. [Link]
- Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps. (2007).
- Photostability of sunscreens. (2024).
- (PDF) Photostability of commercial sunscreens upon sunlight exposure. (2018).
- Sunscreen Photostability. (2016). Springer Link. [Link]
- Photostable: How microencapsulation technology improves photostability in your formulation. (2023). in-cosmetics Connect. [Link]
- Photostabilization effect of quercetin on the UV filter combination, butyl methoxydibenzoylmethane-octyl methoxycinnam
- Photoexcited Singlet and Triplet States of a UV Absorber Ethylhexyl Methoxycrylene. (2021).
- Technological strategies to improve photostability of a sunscreen agent. (2005).
- Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts. (2017). David Publishing. [Link]
- Study of the photostability of 18 sunscreens in creams by measuring the SPF in vitro. (2001).
- Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts. (2017).
- Photostability-Sunscreens. (n.d.). Eurofins. [Link]
- ISO 23675: The Evolution of SPF Testing with an In Vitro Approach. (2024). ALS Global. [Link]
- Photoexcited triplet states of new UV absorbers, cinnamic acid 2-methylphenyl esters. (2007). PubMed. [Link]
- Boost SPF with These Tips and Technologies. (2018). UL Prospector. [Link]
- Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. (2022). MDPI. [Link]
- Towards elucidating the photochemistry of the sunscreen filter ethyl ferulate using time-resolved gas-phase spectroscopy. (2016). Royal Society of Chemistry. [Link]
- Photostability Test for Additional Sunscreen Claims, Part I: Protocol Setup. (2015). Cosmetics & Toiletries. [Link]
- (PDF) In vitro sun protection factor evaluation of sunscreen products. (1993).
- Photostability and efficacy studies of topical formulations containing UV-filters combination and vitamins A, C and E. (2012).
- Bottom-up Excited State Dynamics of Two Cinnamate-Based Sunscreen Filter Molecules. (2018). Royal Society of Chemistry. [Link]
- The photocatalytic destruction of cinnamic acid and cinnamyl alcohol: Mechanism and the effect of aqueous ions. (2014).
- In Vitro Evaluation of Sunscreens: An Update for the Clinicians. (2012).
- Top 10 sun care formulation development mistakes. (2023). Croda Beauty. [Link]
- In Vitro Sunscreen Photostability Testing Insights. (n.d.). Abich Inc. [Link]
- Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. (2022). PubMed. [Link]
- Sunscreen Protection Factor. How is it tested?. (2024). Cosmeservice. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photostabilization effect of quercetin on the UV filter combination, butyl methoxydibenzoylmethane-octyl methoxycinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. crodabeauty.com [crodabeauty.com]
- 7. researchgate.net [researchgate.net]
- 8. ulprospector.com [ulprospector.com]
- 9. Photostable: How microencapsulation technology improves photostability in your formulation | in-cosmetics Connect [connect.in-cosmetics.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abich.ca [abich.ca]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. alsglobal.com [alsglobal.com]
- 15. care360.basf.com [care360.basf.com]
- 16. mdpi.com [mdpi.com]
- 17. Towards elucidating the photochemistry of the sunscreen filter ethyl ferulate using time-resolved gas-phase spectroscopy - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 18. Photoexcited triplet states of new UV absorbers, cinnamic acid 2-methylphenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Use of Flavonoids and Cinnamates, the Main Photoprotectors with Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Extraction Protocols for Methyl p-Methoxycinnamate
Introduction
Welcome to the technical support center for the extraction and refinement of methyl p-methoxycinnamate. This guide is designed for researchers, scientists, and drug development professionals actively working with this naturally occurring phenylpropanoid derivative. This compound, also known as methyl 4-methoxycinnamate, is a compound of interest found in various plant species and at least one fungal species, including Piper sarmentosum and Ophiostoma crassivaginata[1]. Its potential biological activities necessitate robust and reproducible methods for its isolation.
This document moves beyond simple protocol recitation. As your application science resource, our goal is to provide a framework for logical troubleshooting and protocol optimization. We will delve into the causality behind experimental choices, empowering you to adapt and refine your methodologies for optimal yield, purity, and efficiency.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the extraction of this compound, providing foundational knowledge for planning your experiments.
Source Material & Pre-processing
Q1: What are the primary known natural sources for this compound? A1: this compound has been identified in a limited number of sources. The most cited are the leaves of plants from the Piper genus, such as Piper sarmentosum and Piper lolot, and the liquid culture of the fungus Ophiostoma crassivaginata[1].
Q2: How should I prepare the raw natural material before extraction? A2: Proper preparation is critical for extraction efficiency. For plant materials like leaves, they should be thoroughly washed, air-dried at room temperature until brittle, and then ground into a fine, homogenous powder[1]. This increases the surface area available for solvent interaction. For fungal cultures, the mycelia and culture broth are typically separated by filtration, with the compound often being extracted from the liquid culture filtrate[2].
Extraction Methods & Solvents
Q3: What are the most effective extraction methods for this compound? A3: The choice of method depends on your laboratory's capabilities and the stability of the compound.
-
Conventional Methods: Maceration (soaking in a solvent) and Soxhlet extraction are common starting points. Maceration is simple but can be time-consuming[1][3]. Soxhlet extraction is more efficient due to its continuous nature but involves prolonged heat, which can risk degrading thermolabile compounds[3][4].
-
Modern Methods: Techniques like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) are more efficient. UAE uses acoustic cavitation to disrupt cell walls, often at lower temperatures, while SFE uses supercritical CO2, which is a green solvent[5]. These methods can reduce extraction time and solvent consumption.
Q4: How do I select the best solvent for extraction? A4: Solvent selection is paramount and is based on the polarity of this compound.
-
Initial Extraction: Methanol is frequently used for exhaustive initial extraction from plant material due to its ability to extract a wide range of compounds[1]. For fungal cultures, ethyl acetate is commonly used to extract metabolites from the aqueous filtrate[2].
-
Solvent Polarity: this compound is a moderately polar compound. Solvents like ethyl acetate, acetone, and ethanol are effective[5]. A sequential extraction, starting with a non-polar solvent like n-hexane to remove lipids, followed by a more polar solvent like ethyl acetate for the target compound, can significantly clean up the initial extract[1][5].
Troubleshooting Guide
Encountering issues during extraction and purification is a common part of natural product chemistry. This guide provides a systematic approach to diagnosing and resolving these challenges.
Problem 1: Low Yield of Crude Extract or Purified Compound
A lower-than-expected yield is the most frequent issue. The underlying cause can be chemical, mechanical, or procedural.
| Possible Cause | Recommended Solution & Rationale |
| Incomplete Extraction | Solution: Increase the solvent-to-solid ratio (e.g., to 10:1 or higher), extend the extraction time, or increase the number of extraction cycles[6][7]. Rationale: This ensures a sufficient concentration gradient to drive the compound from the matrix into the solvent, approaching exhaustive extraction. |
| Inappropriate Solvent | Solution: Perform small-scale pilot extractions with solvents of varying polarities (e.g., n-hexane, ethyl acetate, acetone, methanol) and analyze the extracts by TLC or HPLC to identify the optimal solvent[5]. Rationale: The principle of "like dissolves like" governs extraction. The ideal solvent will have a polarity similar to this compound, maximizing solubility while minimizing co-extraction of impurities. |
| Compound Degradation | Solution: Avoid high temperatures by using methods like maceration or UAE, or by minimizing the duration of heat exposure in Soxhlet extraction[3][5]. Protect extracts from direct light, as cinnamate derivatives can undergo photo-isomerization[8][9]. Maintain neutral pH during aqueous workups to prevent ester hydrolysis[6][7]. Rationale: High heat, UV light, and extreme pH are forms of energy or chemical stress that can break the ester bond or alter the double bond of the cinnamate structure, leading to yield loss. |
| Losses During Workup | Solution: When partitioning between aqueous and organic layers, repeat the extraction of the aqueous layer three times with the organic solvent to maximize recovery[2]. Use Thin-Layer Chromatography (TLC) to check the aqueous layer for any remaining product before discarding. Rationale: Based on the compound's partition coefficient, a single extraction will not transfer 100% of the product. Multiple extractions are necessary for quantitative recovery. |
Problem 2: Poor Purity of Final Product
Even with a good yield, impurities can compromise the final product. These often co-extract due to similar chemical properties.
| Possible Cause | Recommended Solution & Rationale |
| Co-extraction of Impurities | Solution: Implement a sequential fractionation strategy. First, extract the crude material with a non-polar solvent (e.g., n-hexane) to remove oils and lipids. Then, extract the residue with a solvent of intermediate polarity (e.g., ethyl acetate) to isolate the target compound[1]. Rationale: This pre-cleanup step removes major classes of impurities, simplifying the subsequent purification steps and preventing overloading of chromatography columns. |
| Ineffective Column Chromatography | Solution: Optimize the eluent system using TLC before running the column, aiming for an Rf value of 0.2-0.4 for the product[6]. Ensure the crude material load is appropriate for the column size (typically 1-2% of the silica gel weight)[6]. Pack the column as a slurry to avoid channeling[6]. Rationale: A well-optimized mobile phase provides differential migration and separation of compounds on the stationary phase. Overloading the column or poor packing leads to broad, overlapping bands and poor resolution. |
| Failed Recrystallization | Solution: If the product "oils out," the solution may be cooling too quickly or be too concentrated. Allow it to cool slowly. If no crystals form, the solution may be too dilute; evaporate some solvent. Scratching the inside of the flask can create nucleation sites[6]. Rationale: Crystallization is a thermodynamic equilibrium process. "Oiling out" occurs when solubility drops too rapidly. Slow cooling allows for the formation of an ordered crystal lattice, excluding impurities. |
| Emulsion Formation | Solution: During liquid-liquid extraction, if an emulsion forms, allow the separatory funnel to stand for an extended period. The addition of a small amount of brine (saturated NaCl solution) can help break the emulsion by increasing the ionic strength of the aqueous phase[6]. Rationale: Emulsions are stable mixtures of immiscible liquids. Brine disrupts the forces stabilizing the emulsion, promoting layer separation. |
Detailed Experimental Protocols
The following protocols provide a robust starting point for the extraction, purification, and analysis of this compound.
Protocol 1: Extraction and Fractionation from Piper sarmentosum
This protocol is adapted from established methods for isolating the target compound from plant sources[1].
-
Material Preparation: Air-dry fresh leaves of Piper sarmentosum at room temperature until brittle. Grind the dried leaves into a fine powder[1].
-
Methanol Extraction: Macerate the powdered leaf material (e.g., 100 g) in methanol (e.g., 1 L) at room temperature for 72 hours with occasional agitation[1].
-
Filtration and Concentration: Filter the mixture to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude methanol extract[1].
-
Solvent Partitioning (Fractionation): a. Resuspend the crude extract in a 9:1 mixture of methanol and water[1]. b. Transfer to a separatory funnel and partition three times with an equal volume of n-hexane. Combine the n-hexane layers (this fraction contains non-polar compounds)[1]. c. Subsequently, partition the remaining methanol/water layer three times with an equal volume of ethyl acetate. Combine the ethyl acetate layers[1]. This fraction is typically enriched with this compound. d. Concentrate the ethyl acetate fraction under reduced pressure to yield the enriched extract.
-
Chromatographic Purification: a. Subject the enriched ethyl acetate fraction to column chromatography using silica gel[1]. b. Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate[1]. c. Collect fractions and monitor them by TLC to identify those containing the pure compound. d. Combine the pure fractions and remove the solvent under vacuum to obtain purified this compound.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
Accurate quantification is essential for quality control and research. This protocol is based on standard methods for analyzing similar compounds[10][11].
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard system with UV detector, autosampler, column oven | Provides the necessary components for reproducible separation and detection[10]. |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | The non-polar C18 stationary phase is ideal for retaining and separating moderately polar compounds like this compound from a polar mobile phase[10][11]. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v), isocratic | This mobile phase composition provides good resolution and reasonable retention times for the analyte[10]. Isocratic elution is simpler and more robust for routine analysis. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good peak shape and efficiency[10]. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and mass transfer kinetics[10]. |
| Detection | UV at 225 nm | This compound has a strong UV absorbance at this wavelength, providing high sensitivity for detection[10]. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading[10]. |
Procedure:
-
Preparation: Prepare the mobile phase, filter through a 0.45 µm membrane, and degas. Prepare a stock solution of pure this compound reference standard (e.g., 1000 µg/mL in acetonitrile)[10]. Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 1-100 µg/mL). Prepare your sample extracts by dissolving them in the mobile phase and filtering.
-
System Equilibration: Install the column and equilibrate the system by pumping the mobile phase until a stable baseline is achieved (at least 30 minutes)[10].
-
Analysis: Create a sequence to inject a blank, the calibration standards, and your prepared samples[10].
-
Quantification: Integrate the peak area corresponding to this compound. Construct a calibration curve by plotting peak area versus concentration for the standards. Determine the concentration in your samples by interpolating their peak areas from this curve[11].
References
- Technical Support Center: Purification of Crude Methyl p-methoxyhydrocinnamate. Benchchem.
- "improving the extraction efficiency of Methyl p-methoxyhydrocinnamate from natural sources". Benchchem.
- Application Note: Quantitative Analysis of Methyl p-methoxyhydrocinnamate using High-Performance Liquid Chromatography (HPLC). Benchchem.
- Application Notes and Protocols for the Extraction of Methyl p-methoxyhydrocinnamate from Ophiostoma. Benchchem.
- Methyl p-Methoxyhydrocinnamate: A Technical Guide to Natural Sources and Isolation. Benchchem.
- Application Note: Quantification of Methyl 4-Methoxycinnamate Using High-Performance Liquid Chromatography (HPLC). Benchchem.
- Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures. National Institutes of Health (PMC).
- Stability of octyl methoxycinnamate and identification of its photo-degradation product. International Journal of Cosmetic Science.
- Major Phytochemicals: Recent Advances in Health Benefits and Extraction Method. MDPI.
- Stability of octyl methoxycinnamate and identification of its photo‐degradation product. Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stability of octyl methoxycinnamate and identification of its photo-degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of octyl methoxycinnamate and identification of its photo‐degradation product | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Efficiency in Enzymatic Cinnamate Ester Synthesis
Welcome to the Technical Support Center for the enzymatic synthesis of cinnamate esters. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges and optimize your experimental workflows. This guide is structured to address specific issues you may encounter, moving from troubleshooting common problems to answering frequently asked questions and providing actionable protocols.
Section 1: Troubleshooting Guide
This section addresses the most common obstacles encountered during the enzymatic synthesis of cinnamate esters. Each issue is presented in a question-and-answer format, detailing potential causes and providing systematic solutions.
Q1: My reaction yield is consistently low or has plateaued prematurely. What are the primary causes and how can I fix this?
A1: Low conversion is a frequent issue in enzymatic esterification, primarily because the reaction is reversible. The accumulation of the water byproduct drives the equilibrium back towards the reactants (cinnamic acid and alcohol), halting the synthesis of the desired ester.
Underlying Causes & Solutions:
-
Water Accumulation: This is the most common culprit. As the reaction proceeds, water is produced, which can hydrolyze the ester product and inhibit the enzyme.[1][2]
-
Solution 1: Water Activity (a_w) Control: Actively remove water from the reaction medium. This can be achieved by adding molecular sieves (e.g., 3Å or 4Å) to the reaction vessel.[3] For larger-scale or continuous reactions, consider using a packed-bed reactor with intermittent airflow to evaporate accumulated water or employing a system with a semipermeable membrane to selectively remove water.[1][4]
-
Solution 2: Shift Equilibrium with Substrate Concentration: According to Le Châtelier's principle, using a molar excess of one of the substrates (typically the less expensive alcohol) can push the equilibrium towards the product side.[5][6] Be cautious, as a very high excess of some alcohols can cause substrate inhibition.[7][8]
-
-
Enzyme Inhibition: High concentrations of the substrate (especially certain alcohols) or the product can inhibit the enzyme's activity.[7][8]
-
Solution: Perform a substrate optimization study to determine the ideal molar ratio. If substrate inhibition is suspected, a fed-batch approach (gradual addition of the inhibitory substrate) may improve the final yield.
-
-
Suboptimal Reaction Conditions: The chosen temperature, pH (micro-aqueous environment), or solvent may not be ideal for your specific enzyme-substrate system.
-
Solution: Systematically optimize reaction parameters one at a time, including temperature, enzyme loading, and substrate molar ratio.[7] For example, while higher temperatures can increase the initial reaction rate, they can also accelerate enzyme deactivation.[9] Finding the optimal balance is key.
-
// Nodes for Causes cause1 [label="Water Accumulation?", fillcolor="#F1F3F4", fontcolor="#202124"]; cause2 [label="Sub-optimal Conditions?", fillcolor="#F1F3F4", fontcolor="#202124"]; cause3 [label="Enzyme Inhibition?", fillcolor="#F1F3F4", fontcolor="#202124"]; cause4 [label="Poor Mass Transfer?", fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes for Solutions sol1a [label="Add Molecular Sieves", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol1b [label="Use Dean-Stark / Vacuum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol2 [label="Optimize Temp & Molar Ratio", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol3 [label="Fed-Batch Substrate Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol4 [label="Increase Agitation Speed", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> cause1; start -> cause2; start -> cause3; start -> cause4;
cause1 -> sol1a [label=" Yes "]; cause1 -> sol1b [label=" Yes "]; cause2 -> sol2 [label=" Yes "]; cause3 -> sol3 [label=" Yes "]; cause4 -> sol4 [label=" Yes "]; } Диаграмма: Поиск и устранение неисправностей при низкой производительности.
Q2: The reaction rate is extremely slow. How can I increase the speed of the conversion?
A2: A slow reaction rate can make the process impractical. Several factors influence the kinetics of the enzymatic reaction.
Underlying Causes & Solutions:
-
Insufficient Enzyme Activity: The amount of active enzyme may be too low, or the enzyme itself may have low specific activity for your substrates.
-
Solution 1: Increase Enzyme Loading: Gradually increase the concentration of the biocatalyst in the reaction. Note that there is a saturation point beyond which adding more enzyme will not increase the rate and will only increase costs.[5]
-
Solution 2: Select a More Efficient Enzyme: Different lipases exhibit different efficiencies. For instance, Lipozyme TLIM has been shown to be more efficient than Novozym 435 for synthesizing benzyl cinnamate.[8] Screening different commercially available (or in-house) lipases is recommended.
-
-
Low Temperature: While beneficial for enzyme stability, a low temperature will reduce the kinetic energy of the molecules, leading to fewer effective collisions between the enzyme and substrates.[10]
-
Mass Transfer Limitations: In heterogeneous catalysis (e.g., with an immobilized enzyme), the rate at which substrates reach the enzyme's active site can be the rate-limiting step. This is often due to poor mixing or high viscosity.[5]
-
Solution: Increase the agitation or stirring speed of the reaction mixture to improve diffusion. If the medium is too viscous, consider adjusting the solvent or substrate concentrations.
-
Q3: My immobilized enzyme is losing activity after only a few cycles. How can I improve its reusability?
A3: Enzyme stability and reusability are critical for the economic viability of the process. A rapid loss of activity is typically due to denaturation or leaching.
Underlying Causes & Solutions:
-
Harsh Reaction Conditions: Extreme temperatures or the use of an incompatible organic solvent can denature the enzyme.[8]
-
Solution 1: Optimize Temperature: Determine the enzyme's thermal stability profile and operate below the temperature where significant deactivation occurs. For example, the lipase NS 88011 showed a promising half-life of over 500 hours at 59 °C for benzyl cinnamate production.[11]
-
Solution 2: Solvent Selection: Solvents can strip the essential water layer from the enzyme's surface, leading to denaturation. Hydrophobic solvents (Log P > 4), such as isooctane or n-heptane, are generally preferred as they are less likely to interfere with the enzyme's structure.[5][11]
-
-
Enzyme Leaching: The enzyme may be weakly bound to the support material and can detach during the reaction or recovery steps.
-
Solution: Re-evaluate your immobilization protocol. Covalent attachment to the support is generally more robust than simple adsorption. Ensure the support material is appropriate for the reaction medium.
-
-
Mechanical Stress: Aggressive stirring or recovery methods (e.g., harsh filtration) can physically damage the immobilized enzyme particles.
-
Solution: Use gentler mixing techniques and handle the biocatalyst with care during washing and recovery steps.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the setup and optimization of enzymatic cinnamate ester synthesis.
Q1: Which enzyme should I choose for my reaction?
A1: Lipases (Triacylglycerol hydrolases, E.C. 3.1.1.3) are the most commonly used enzymes for this type of esterification due to their versatility and stability in organic media.[12] Commercially available immobilized lipases are often preferred as they offer enhanced stability and easy separation from the reaction mixture.[13]
-
Candida antarctica Lipase B (CALB) , often immobilized and sold as Novozym 435 , is a widely used and highly effective catalyst for a broad range of substrates.[12][14]
-
Thermomyces lanuginosus Lipase (TLL) , commercially available as Lipozyme TLIM , has also demonstrated high efficiency, in some cases superior to Novozym 435, for cinnamate ester synthesis.[7][8]
-
Other lipases from sources like Rhizomucor miehei or Pseudomonas cepacia can also be effective.[12] The best choice is substrate-dependent, so it is highly recommended to screen a few candidates for your specific cinnamic acid derivative and alcohol.
Q2: What is the role of the solvent, and how do I select the best one?
A2: The solvent plays a crucial role in dissolving substrates and products, influencing enzyme activity, and affecting reaction equilibrium.[12] The choice of solvent can significantly impact conversion rates. For instance, in the synthesis of ethyl cinnamate, isooctane was found to be a much better medium than acetone.[7]
-
Polarity (Log P): A key parameter for solvent selection is its hydrophobicity, often measured by Log P. Very polar solvents can strip the essential water layer bound to the enzyme, leading to inactivation. Non-polar, hydrophobic solvents like n-hexane, n-heptane, and isooctane are generally excellent choices for esterification.[5]
-
Solvent-Free Systems: In some cases, a solvent-free system can be used, where one of the liquid substrates (usually the alcohol) acts as the solvent.[1] This simplifies downstream processing but requires careful optimization to avoid substrate inhibition.
Q3: How critical is controlling water activity (a_w), and what is the optimal level?
A3: Controlling water activity is arguably the most critical factor for achieving high yields in enzymatic esterification.[1][2] Lipases require a minimal amount of water to maintain their catalytically active conformation, but excess water, as a product of the reaction, will shift the equilibrium unfavorably.[2][15]
-
Optimal a_w: The optimal water activity is a balance. It needs to be high enough for enzyme activity but low enough to favor synthesis. For many lipase-catalyzed esterifications, an optimal a_w is in the range of 0.3 to 0.5.[5][16] It can be beneficial to start the reaction at a higher water activity to maximize the initial rate and then reduce it towards the end to drive the reaction to completion.[16]
Q4: What is the typical reaction mechanism for lipase-catalyzed esterification?
A4: Lipase-catalyzed esterification in non-aqueous media generally follows a Ping-Pong Bi-Bi mechanism .[7]
-
Acylation: The enzyme first reacts with the acyl donor (cinnamic acid) to form a covalent acyl-enzyme intermediate, releasing the first product (which in this case is conceptually part of the acid).
-
Deacylation: The alcohol then attacks the acyl-enzyme intermediate (nucleophilic attack), leading to the formation of the ester and the regeneration of the free enzyme.
Substrate inhibition can occur if a high concentration of the alcohol competes for the acyl-enzyme intermediate, hindering the formation of the final ester product.[7]
// Invisible nodes for label positioning lab1 [pos="2.5,1.5!", label="Release of Water", shape=plaintext, fontcolor="#5F6368"]; lab2 [pos="2.5,-1.5!", label="Release of Ester", shape=plaintext, fontcolor="#5F6368"];
{rank=same; sub1; prod2;} {rank=same; sub2; prod1;} } Диаграмма: Механизм Пинг-Понг Би-Би.
Section 3: Key Experimental Protocols
Here are step-by-step methodologies for key workflows. These should be adapted and optimized for your specific substrates and enzyme.
Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of Ethyl Cinnamate
This protocol provides a starting point for the synthesis of a simple cinnamate ester.
Materials:
-
trans-Cinnamic acid
-
Ethanol (anhydrous)
-
Immobilized Lipase (e.g., Novozym 435 or Lipozyme TLIM)
-
Anhydrous n-heptane (or other suitable hydrophobic solvent)
-
Molecular Sieves (3Å, activated)
-
Reaction vessel (e.g., screw-cap flask) with magnetic stirrer
-
Temperature-controlled shaker or oil bath
Procedure:
-
Preparation: Activate molecular sieves by heating them in an oven at >200 °C for at least 3 hours and then cooling in a desiccator.
-
Reactant Setup: In a 50 mL screw-cap flask, add trans-cinnamic acid (e.g., 1.48 g, 10 mmol) and anhydrous n-heptane (20 mL).
-
Substrate Addition: Add ethanol. A molar ratio of 1:3 (acid:alcohol) is a good starting point (e.g., 1.73 mL, 30 mmol).
-
Water Removal: Add activated molecular sieves (approx. 10% w/v, e.g., 2 g).
-
Enzyme Addition: Add the immobilized lipase (e.g., 10% by weight of substrates, approx. 300 mg).
-
Reaction: Seal the flask tightly and place it in a temperature-controlled shaker or a stirred oil bath. Set the temperature to 60 °C and agitation to 200 rpm.
-
Monitoring: Monitor the reaction progress by taking small aliquots over time (e.g., at 2, 4, 8, 24 hours). Analyze the samples using TLC, GC, or HPLC to determine the conversion of cinnamic acid.[17][18]
-
Termination and Recovery: Once the reaction reaches equilibrium (or the desired conversion), stop the heating and agitation. Recover the immobilized enzyme by simple filtration or decantation. The enzyme can be washed with fresh solvent and stored for reuse.
-
Purification: The final product in the filtrate can be purified. Unreacted cinnamic acid can be removed by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The solvent is then removed under reduced pressure to yield the crude ethyl cinnamate, which can be further purified by column chromatography if necessary.[6][19]
Protocol 2: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)
TLC is a fast and effective way to qualitatively monitor the reaction.[17][20]
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., 9:1 Hexane:Ethyl Acetate - this may need optimization)
-
Standards: trans-cinnamic acid and, if available, the pure cinnamate ester product
-
UV lamp (254 nm)
Procedure:
-
Spotting: Using a capillary tube, spot the cinnamic acid standard, the reaction mixture, and the product standard (if available) on the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Analysis: trans-Cinnamic acid is more polar and will have a lower Rf value than the less polar ethyl cinnamate ester. As the reaction progresses, you will see the spot corresponding to cinnamic acid diminish and the spot for the ester product appear and intensify.
Table 1: Troubleshooting Common TLC Issues
| Issue | Potential Cause | Solution |
| Streaking Spots | Sample is too concentrated or overloaded. | Dilute the reaction aliquot before spotting.[17] |
| All Spots at Baseline (Rf ≈ 0) | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (ethyl acetate).[17] |
| All Spots at Solvent Front (Rf ≈ 1) | Mobile phase is too polar. | Increase the proportion of the non-polar solvent (hexane).[17] |
References
- Isabelle, G., et al. (1999). Water activity control: a way to improve the efficiency of continuous lipase esterification. Biotechnology Letters, 21(3), 215-220. [Link]
- Krishna, S. H., et al. (2001). Lipase catalyzed ester synthesis for food processing industries. SciELO. [Link]
- Wehtje, E., et al. (1997). Water activity control in enzymatic esterification processes. Enzyme and Microbial Technology, 21(7), 502-510. [Link]
- Lajtai-Szabó, P., et al. (2020). The role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non-conventional media. Hungarian Journal of Industry and Chemistry. [Link]
- dos Santos, J. C. S., et al. (2021). Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity. PubMed Central. [Link]
- Sharma, C.K., & Kanwar, S.S. (2014). Synthesis of methyl cinnamate using immobilized lipase from B. licheniformis MTCC-10498. Research Journal of Recent Sciences. [Link]
- Kaur, J., et al. (1994). Effects of water activity on reaction rates and equilibrium positions in enzymatic esterifications. Biotechnology and Bioengineering, 43(3), 271-275. [Link]
- Chen, J., et al. (2022). Efficient and sustainable preparation of cinnamic acid flavor esters by immobilized lipase microarray. LWT - Food Science and Technology, 169, 114322. [Link]
- Wang, Y., et al. (2015). High-yield synthesis of bioactive ethyl cinnamate by enzymatic esterification of cinnamic acid.
- Wang, Y. (2017).
- Sharma, C.K., et al. (2011). Synthesis of Medically Important Ethyl Cinnamate Ester by Porcine Pancreatic Lipase Immobilized on Poly(AAc-co-HPMA-cl-EGDMA) Hydrogel.
- Chen, Y., et al. (2017). Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. PubMed Central. [Link]
- de Oliveira, D., et al. (2024). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. PubMed Central. [Link]
- He, S., et al. (2018). Lipase-catalyzed Synthesis of Cinnamate Sucrose Ester and Its Antibacterial Activity.
- Wang, Y., et al. (2016). Synthesis of benzyl cinnamate by enzymatic esterification of cinnamic acid.
- Lajtai-Szabó, P., et al. (2020). The Role of Water Activity in Terms of Enzyme Activity and Enantioselectivity during Enzymatic Esterification in Non-conventional Media.
- Zhang, Q., et al. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. MDPI. [Link]
- Anonymous. (n.d.).
- Kennedy, S. M., & Van Houten, K. A. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory.
- de Fátima, A., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review.
- Liu, J., et al. (2023). Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. PubMed Central. [Link]
- Schmidt, M., & Bornscheuer, U. T. (2018).
- Hansen, M. J., & Kille, B. (2020).
- Osborne, M. (2019). Esterification, Purification and Identification of Cinnamic Acid Esters. JoVE. [Link]
- Sharma, C.K., & Kanwar, S.S. (2014). Synthesis of methyl cinnamate using immobilized lipase from B. Licheniformis MTC-10498.
- Lai, D. T., et al. (2005).
- Beilstein Journal of Organic Chemistry. (n.d.).
- Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE. [Link]
- Monash University. (n.d.). Factors affecting enzyme activity. Student Academic Success. [Link]
- Li, Y., et al. (2024). Elucidating Scent and Color Variation in White and Pink-Flowered Hydrangea arborescens 'Annabelle' Through Multi-Omics Profiling. MDPI. [Link]
- SciSpace. (n.d.).
- Wikipedia. (n.d.). Vanillin. Wikipedia. [Link]
- MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. [Link]
- ResearchGate. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Organic Syntheses. (n.d.).
Sources
- 1. Water activity control: a way to improve the efficiency of continuous lipase esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Research Journal of Recent Sciences : Synthesis of methyl cinnamate using immobilized lipase from B. licheniformis MTCC-10498 - ISCA [isca.me]
- 4. Water activity control in enzymatic esterification processes | Lund University Publications [lup.lub.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. globethesis.com [globethesis.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. monash.edu [monash.edu]
- 11. Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic synthesis of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of water activity on reaction rates and equilibrium positions in enzymatic esterifications | Semantic Scholar [semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. par.nsf.gov [par.nsf.gov]
- 19. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 20. aspire.apsu.edu [aspire.apsu.edu]
Technical Support Center: Stabilizing Formulations Containing Methyl p-Methoxycinnamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the discoloration of formulations containing methyl p-methoxycinnamate. Our focus is to provide you with the scientific rationale behind these phenomena and practical, actionable solutions to ensure the stability and aesthetic appeal of your formulations.
Frequently Asked Questions (FAQs)
Q1: My cream/lotion containing this compound is turning yellow over time. What is the primary cause of this discoloration?
The yellowing of your formulation is a common issue and is typically a result of the degradation of this compound. This degradation can be initiated by several factors, with the most prominent being exposure to ultraviolet (UV) radiation (photodegradation), oxidation, and interaction with trace metal ions.[1][2] this compound, an effective UVB filter, absorbs UV energy. While much of this energy is dissipated safely, some can lead to chemical reactions that alter the molecule's structure.[3] The degradation products can form chromophores, which are molecules that absorb visible light, leading to the yellow appearance of your product.[4]
Q2: Can the pH of my formulation affect its color stability?
Absolutely. The pH of your formulation is a critical factor in maintaining the stability of many cosmetic ingredients, including this compound.[5] Deviations from an optimal pH range can catalyze degradation reactions like hydrolysis or oxidation, leading to color changes.[2][6] For many cosmetic formulations, maintaining a slightly acidic to neutral pH (typically between 4.5 and 7.5) is often beneficial for the overall stability of the product and the integrity of the skin's natural barrier.[5] It is crucial to conduct pH stability studies as part of your formulation development to identify the optimal pH for your specific system.
Q3: I suspect metal ion contamination from my raw materials or processing equipment. How can this contribute to discoloration?
Trace metal ions, such as iron, copper, and manganese, can act as catalysts in oxidation reactions.[7][8] Even at very low concentrations, these ions can significantly accelerate the degradation of organic molecules like this compound, leading to the formation of colored byproducts.[9][10] This is a common issue in cosmetic manufacturing, where metal ions can be introduced through raw materials (including water), manufacturing equipment, and even storage containers.
Troubleshooting Guide
Issue 1: Photodegradation-Induced Discoloration
Symptoms:
-
Yellowing of the formulation, particularly in products packaged in transparent or translucent containers.
-
Loss of UV-protective efficacy over time.
Causality: this compound is designed to absorb UV radiation. However, this absorption can lead to photo-isomerization (from the more stable trans-isomer to the less UV-absorbent cis-isomer) and, more critically for color, photodegradation into various byproducts.[11][12] Some of these degradation products, such as 4-methoxycinnamic acid and 4-methoxycinnamaldehyde, can be intermediates in pathways that form colored species.[6][11]
Solutions:
-
Incorporate Photostabilizers and Antioxidants: The inclusion of antioxidants is a highly effective strategy to mitigate photodegradation.[13][14] A synergistic blend of Vitamin C (L-ascorbic acid) and Vitamin E (alpha-tocopherol) has been shown to provide significant photoprotection.[8][13][14][15]
-
Utilize Synergistic UV Filter Blends: Combining this compound with other, more photostable UV filters can enhance the overall stability of the formulation.
-
Opaque Packaging: Protecting the formulation from light by using opaque or UV-coated packaging is a straightforward and effective way to prevent photodegradation.
Diagram: Photodegradation Pathway and Intervention
Caption: Workflow of photodegradation and points of intervention.
Issue 2: Discoloration due to Metal Ion Contamination
Symptoms:
-
A gradual shift in color, often to a yellow or brownish hue, that may not be strictly light-dependent.
-
Inconsistent color stability between different batches of the same formulation.
Causality: Metal ions catalyze oxidative degradation, leading to the formation of colored species. This can be particularly problematic in emulsion systems where the oil-water interface can be a site for these reactions.
Solutions:
-
Incorporate a Chelating Agent: Chelating agents bind to metal ions, rendering them chemically inert.[7][8][9][10] Disodium EDTA is a widely used and effective chelating agent in cosmetic formulations.[9][10]
-
Use High-Purity Raw Materials: Whenever possible, source raw materials with low levels of heavy metal contamination. This includes using purified water (e.g., deionized or distilled).
-
Ensure Proper Equipment Maintenance: Regularly clean and maintain stainless steel manufacturing equipment to prevent leaching of metal ions.
Diagram: Mechanism of Metal Ion Chelation
Caption: How chelating agents prevent metal-induced discoloration.
Experimental Protocols
Protocol 1: Accelerated Stability Testing for Color Evaluation
This protocol is designed to assess the color stability of your formulation under stressed conditions, providing a predictive measure of its long-term stability.[18][19]
Methodology:
-
Prepare three batches of your final formulation.
-
Divide each batch into three sets of samples in the final intended packaging.
-
Set 1 (Control): Store at room temperature (20-25°C) with protection from light.
-
Set 2 (Accelerated Thermal Stability): Place in a stability chamber at an elevated temperature, typically 40°C or 50°C.
-
Set 3 (Photostability): Expose to a controlled light source as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Evaluate the color of all samples at initial (time 0), 1, 2, and 3-month time points.
-
Evaluation:
-
Visual Assessment: Compare the samples against the control for any perceptible color change.
-
Spectrophotometric Measurement: Use a colorimeter or spectrophotometer to obtain quantitative color data (e.g., using the CIE Lab* color space).[7][20][21][22][23] A significant change in the b* value (yellowness) would indicate discoloration.
-
Data Summary Table:
| Time Point | Storage Condition | L* Value | a* Value | b* Value | ΔE* (vs. T0 Control) | Visual Observation |
| T0 | Control | 95.2 | -0.1 | 0.5 | 0.0 | White, opaque |
| 1 Month | 40°C | 94.8 | 0.0 | 1.5 | 1.0 | Slight off-white |
| 1 Month | Photostability | 94.5 | 0.1 | 2.5 | 2.0 | Noticeable yellowing |
| 3 Months | 40°C | 94.0 | 0.1 | 2.0 | 1.6 | Off-white |
| 3 Months | Photostability | 93.0 | 0.2 | 4.5 | 4.1 | Distinct yellow color |
Protocol 2: HPLC-DAD Analysis for Degradation Products
This method allows for the separation and quantification of this compound and its potential degradation products.[24][25]
Methodology:
-
Sample Preparation:
-
Accurately weigh a portion of your formulation and dissolve it in a suitable solvent (e.g., methanol or acetonitrile).
-
Use sonication and vortexing to ensure complete extraction of the UV filter.
-
Centrifuge the sample to precipitate any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.[24]
-
-
Chromatographic Conditions (Example):
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).[24][25]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[24]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[26] A small amount of acid (e.g., 0.1% phosphoric acid) can be added to the water to improve peak shape.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.[26]
-
DAD Wavelength: Monitor at the λmax of this compound (around 310 nm) and also scan a broader range (e.g., 200-400 nm) to detect degradation products with different absorption maxima.
-
-
Analysis:
-
Inject a standard solution of this compound to determine its retention time and peak area.
-
Inject the prepared sample solution.
-
A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation. The DAD can provide the UV spectrum of these new peaks, aiding in their preliminary identification.
-
References
- Skinoya. (n.d.). Disodium EDTA: Benefits, Uses, Safety, and Role in Cosmetics & Skincare.
- MakingCosmetics. (n.d.). EDTA.
- X-Rite. (n.d.). Cosmetic Color Measurement for Lotions, Creams & Liquids.
- Testronix. (2020, January 7). Test Color of Cosmetics Using Spectrophotometer.
- Lin, J. Y., Selim, M. A., Shea, C. R., Grichnik, J. M., Omar, M. M., Monteiro-Riviere, N. A., & Pinnell, S. R. (2003). UV photoprotection by combination topical antioxidants vitamin C and vitamin E.
- Konica Minolta. (n.d.). Theory and Applications of Color Measurement for Cosmetic.
- Konica Minolta. (n.d.). Keeping it Fabulous: Spectrophotometry Shines In Cosmetic Quality Assurance.
- HunterLab. (2023, November 27). Spectrophotometric Color Measurement Helps Perfect Color Correcting Makeup.
- Smytten. (2025, October 30). 7 Shocking Sunscreen Before and After Transformations.
- Darr, D., Dunston, S., Faust, H., & Pinnell, S. (1996). Effectiveness of antioxidants (vitamin C and E) with and without sunscreens as topical photoprotectants.
- CBS News. (2024, August 16). Common ingredient in U.S. sunscreens can turn clothing orange, experts say.
- Lin, J. Y., Selim, M. A., Shea, C. R., Grichnik, J. M., Omar, M. M., Monteiro-Riviere, N. A., & Pinnell, S. R. (2003). UV photoprotection by combination topical antioxidants vitamin C and vitamin E.
- Gaspar, L. R., & Campos, P. M. (2007). Photostability and efficacy studies of topical formulations containing UV-filters combination and vitamins A, C and E. International journal of pharmaceutics, 343(1-2), 181–189.
- Krol, E. S., & Kuester, R. K. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. International Journal of Molecular Sciences, 23(24), 15888.
- escom Chemie GmbH. (n.d.). Disodium EDTA.
- Quora. (2020, September 11). My skin is damaged due to sun rays. I don't know why it is happening. I'm applying sunscreen daily (50 SPF), but my skin turns into black day by day. What do I do?.
- UTN. (n.d.). Guidelines On Stability Testing Of Cosmetic Products.
- Santos, A. J. M., et al. (2013). Degradation of UV filters 2-ethylhexyl-4-methoxycinnamate and 4-tert-butyl-4′-methoxydibenzoylmethane in chlorinated water. Environmental Chemistry, 10(2), 127-134.
- Krol, E. S., & Kuester, R. K. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. International Journal of Molecular Sciences, 23(24), 15888.
- Johnson, C. (n.d.). Designing a Suitable Stability Protocol in the Face of a Changing Retail Landscape. Cosmetics, 7(2), 42.
- Eurofins Scientific. (2021, September). Stability Testing of Sunscreens in Australia.
- Gaspar, L. R., & Campos, P. M. (2007). Photostability and efficacy studies of topical formulations containing UV-filters combination and vitamins A, C and E. International journal of pharmaceutics, 343(1-2), 181–189.
- Certified Laboratories. (n.d.). Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims.
- Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde in Etlingera pavieana rhizomes. Journal of Applied Pharmaceutical Science, 11(10), 029-034.
- OEM Skincare Manufacturer. (2025, November 26). Stability Testing for Cosmetics: Accelerated, Long‑Term, and Transport.
- Krol, E. S., & Kuester, R. K. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser Interfaced Mass Spectrometry. Preprints.org.
- OXXO Cleaners. (2025, June 26). Sunscreen Stains 101: How to Protect Your Clothes from Damage.
- Reddit. (2022, August 17). [Sun Care] What if any visible changes did you notice after starting to use sunscreen daily?.
- MDPI. (2023).
- Szymański, E., et al. (2018). Cinnamic acid derivatives in cosmetics: current use and future prospects. International Journal of Cosmetic Science, 40(4), 356-366.
- KBL Cosmetics. (2025, September 18). How does pH affect the stability of active ingredients?.
- Science.gov. (n.d.). forced degradation products: Topics by Science.gov.
- MDPI. (2022). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Foods, 11(1), 107.
- ResearchGate. (2025, August 7). (PDF) Photochemical Degradation of the UV Filter Octyl Methoxycinnamate in Solution and in Aggregates.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- ResearchGate. (2025, August 6). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4- methoxycinnamaldehyde in Etlingera pavieana rhizomes.
- ResearchGate. (2018, June 8). Cinnamic acid derivatives in cosmetics ‐ current use and future prospects.
- SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
Sources
- 1. quora.com [quora.com]
- 2. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Cinnamic acid derivatives in cosmetics: current use and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kblcosmetics.com [kblcosmetics.com]
- 6. preprints.org [preprints.org]
- 7. xrite.com [xrite.com]
- 8. Scholars@Duke publication: UV photoprotection by combination topical antioxidants vitamin C and vitamin E. [scholars.duke.edu]
- 9. skinoya.com [skinoya.com]
- 10. specialchem.com [specialchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effectiveness of antioxidants (vitamin C and E) with and without sunscreens as topical photoprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UV photoprotection by combination topical antioxidants vitamin C and vitamin E. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Photostability and efficacy studies of topical formulations containing UV-filters combination and vitamins A, C and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lotioncrafter.com [lotioncrafter.com]
- 18. researchgate.net [researchgate.net]
- 19. certified-laboratories.com [certified-laboratories.com]
- 20. Test Color of Cosmetics Using Spectrophotometer [testronixinstruments.com]
- 21. color-gb.com [color-gb.com]
- 22. Keeping it Fabulous: Spectrophotometry Shines In Cosmetic Quality Assurance [sensing.konicaminolta.us]
- 23. hunterlab.com [hunterlab.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk [mdpi.com]
- 26. japsonline.com [japsonline.com]
Technical Support Center: Method Validation for the Analysis of Methyl p-Methoxycinnamate in Sunscreens
Welcome to the technical support center for the analytical method validation of Methyl p-Methoxycinnamate in sunscreen formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the validation process. Here, we will address common challenges and frequently asked questions to ensure your analytical methods are robust, reliable, and compliant with regulatory expectations. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure the highest degree of scientific integrity.[1][2][3][4][5]
The Critical Role of Method Validation
Before delving into troubleshooting and FAQs, it is crucial to understand why rigorous method validation is non-negotiable in the analysis of active ingredients like this compound. The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[6][7] This ensures the reliability, reproducibility, and accuracy of the analytical data, which is fundamental for quality control, stability testing, and regulatory submissions.[8][9] A well-validated method guarantees that the measured amount of this compound in a sunscreen product is a true reflection of its concentration, ensuring product quality and consumer safety.
A typical analytical workflow for the quantification of this compound in sunscreens involves High-Performance Liquid Chromatography (HPLC) with UV detection, leveraging a C18 column and a mobile phase often consisting of a methanol-water or acetonitrile-water mixture.[10][11][12][13] The validation of such a method encompasses a series of experiments to assess its performance characteristics.
Troubleshooting Guide: Navigating Common HPLC-UV Analysis Issues
This section is structured to help you diagnose and resolve common problems encountered during the analysis of this compound in sunscreen samples.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix this?
A: Peak tailing is a common issue that can compromise the accuracy of integration and, consequently, quantification. The primary causes and troubleshooting steps are as follows:
-
Secondary Interactions: The most frequent cause is the interaction of the analyte with active sites (free silanols) on the C18 column.
-
Solution: Ensure the pH of your mobile phase is appropriate. For a neutral compound like this compound, a mobile phase pH between 3 and 7 is generally suitable. You can also try a different brand of C18 column with better end-capping.
-
-
Column Contamination: Buildup of matrix components from the sunscreen formulation on the column can lead to peak distortion.[14]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject. Ensure your sample concentration falls within the linear range of the method.
-
Issue 2: Inconsistent Retention Times
Q: The retention time for my this compound peak is drifting between injections. What should I investigate?
A: Fluctuating retention times can make peak identification unreliable and affect the precision of your results. Here’s a checklist to diagnose the problem:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a common culprit.
-
Column Equilibration: Insufficient equilibration time between injections, especially after a gradient, can cause retention time shifts.[16]
-
Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Pump Issues: Leaks or faulty check valves in the HPLC pump can lead to inconsistent flow rates.[15]
-
Solution: Check for any leaks in the system, particularly around fittings and pump seals. If you suspect a pump issue, consult your instrument's troubleshooting guide or contact the manufacturer.
-
Issue 3: Poor Resolution Between Peaks
Q: I am having trouble separating the this compound peak from other components in the sunscreen matrix. How can I improve the resolution?
A: Co-eluting peaks can lead to inaccurate quantification. Improving resolution often requires adjustments to the chromatographic conditions:
-
Mobile Phase Strength: The organic content of your mobile phase directly impacts retention and resolution.
-
Solution: If peaks are eluting too quickly, decrease the percentage of the organic solvent (e.g., methanol or acetonitrile) in your mobile phase. This will increase retention and provide more time for separation.
-
-
Gradient Elution: If an isocratic method is insufficient, a gradient elution program can help separate complex mixtures.
-
Solution: Develop a shallow gradient that starts with a lower organic content and gradually increases. This can effectively separate early-eluting matrix components from your analyte of interest.
-
-
Column Chemistry: Not all C18 columns are the same.
-
Solution: Try a column with a different C18 chemistry or a different stationary phase altogether, such as a phenyl-hexyl column, which may offer different selectivity for aromatic compounds like this compound.
-
Frequently Asked Questions (FAQs) on Method Validation Parameters
This section provides answers to common questions regarding the specific validation parameters as defined by ICH guidelines.[8][17]
Q1: What is Specificity and how do I demonstrate it for this compound analysis?
A: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[8]
-
How to Demonstrate:
-
Blank Analysis: Analyze a placebo (sunscreen formulation without this compound) to ensure that no interfering peaks are present at the retention time of the analyte.
-
Forced Degradation: Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Your method should be able to resolve the analyte peak from any degradant peaks, thus demonstrating its stability-indicating nature.[10]
-
Q2: What are the acceptance criteria for Linearity?
A: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[8]
-
Experimental Design: Prepare at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the expected sample concentration.
-
Acceptance Criteria:
-
Plot the peak area response versus the concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Q3: How do I determine the Accuracy of my method?
A: Accuracy refers to the closeness of the test results obtained by the method to the true value.[8] It is often expressed as percent recovery.
-
Experimental Design:
-
Spiked Placebo: Add known amounts of this compound standard to a placebo sunscreen formulation at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these spiked samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0%.[13]
Q4: What is the difference between Repeatability and Intermediate Precision?
A: Both are measures of the method's precision, or the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: This evaluates the method's precision within the same laboratory but on different days, with different analysts, and/or on different equipment.
-
Experiment: Repeat the repeatability study on a different day with a different analyst.
-
Acceptance Criteria: The %RSD over the two days should be ≤ 2.0%.
-
Q5: How are the Limit of Detection (LOD) and Limit of Quantitation (LOQ) determined?
A:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
-
Determination Methods:
-
Based on Signal-to-Noise Ratio: This is a common approach where the LOD is typically determined at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
-
-
Acceptance Criteria: The LOQ must be precise and accurate.[18][19][20]
Q6: What does Robustness testing involve?
A: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[8]
-
Experimental Design: Intentionally vary critical method parameters one at a time, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Mobile phase composition (e.g., ± 2% organic)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution, and %RSD of replicate injections) should remain within the predefined acceptance criteria for each varied condition.
Data Presentation and Protocols
Table 1: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to measure the analyte in the presence of other components. | No interference at the analyte's retention time. |
| Linearity | Proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Interval between upper and lower concentrations with suitable precision, accuracy, and linearity. | 80% to 120% of the test concentration. |
| Accuracy | Closeness of results to the true value. | Mean recovery of 98.0% - 102.0%. |
| Precision (Repeatability) | Agreement between results of replicate measurements under the same conditions. | %RSD ≤ 2.0%. |
| Precision (Intermediate) | Agreement between results from the same lab but under different conditions. | %RSD ≤ 2.0%. |
| LOD | Lowest concentration that can be detected. | Signal-to-Noise ratio ≥ 3:1. |
| LOQ | Lowest concentration that can be quantified with accuracy and precision. | Signal-to-Noise ratio ≥ 10:1. |
| Robustness | Capacity to remain unaffected by small variations in method parameters. | System suitability parameters remain within limits. |
Experimental Protocol: System Suitability Testing
System suitability testing is an integral part of the analytical method and must be performed before any sample analysis to ensure the chromatographic system is performing adequately.
Step-by-Step Protocol:
-
Prepare a System Suitability Solution: This is typically a standard solution of this compound at a concentration that gives a significant response.
-
Equilibrate the HPLC System: Pump the mobile phase through the column until a stable baseline is achieved.
-
Perform Replicate Injections: Inject the system suitability solution five or six times.
-
Evaluate System Suitability Parameters:
-
Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be > 2000.
-
%RSD of Peak Areas: Should be ≤ 2.0%.
-
%RSD of Retention Times: Should be ≤ 1.0%.
-
-
Acceptance: If all parameters meet the predefined criteria, the system is ready for sample analysis. If not, troubleshoot the system before proceeding.
Visualizing the Workflow
Method Validation Workflow Diagram
Caption: The overall workflow for analytical method validation.
Troubleshooting Decision Tree for HPLC Issues
Sources
- 1. fda.gov [fda.gov]
- 2. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and application of a HPLC method for eight sunscreen agents in suncare products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination and validation of six sunscreen agents in suncare products by UPLC and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Analytical Quality by Design Driven Development and Validation of UV-Visible Spectrophotometric Method for Quantification of Xanthohumol in Bulk and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Photostability of Methyl p-Methoxycinnamate and Octyl Methoxycinnamate for Dermatological Formulations
In the development of effective and safe sunscreen formulations, the photostability of ultraviolet (UV) filters is a parameter of paramount importance. An ideal UV filter must not only absorb UV radiation efficiently but also maintain its structural and functional integrity upon prolonged exposure to sunlight.[1][2] This guide provides a detailed comparative analysis of the photostability of two closely related cinnamate-based UVB filters: Methyl p-Methoxycinnamate (MMC) and Octyl Methoxycinnamate (OMC), also known as Octinoxate. While OMC is a widely used sunscreen agent, MMC often serves as a model chromophore in research.[3] Understanding the nuances of their photochemical behavior is crucial for researchers, scientists, and drug development professionals in the cosmetic and pharmaceutical industries.
Molecular Structure and UV Absorption Profile
The fundamental difference between MMC and OMC lies in their ester alkyl chain, a structural variation that influences their physicochemical properties, including their interaction with UV radiation and the surrounding formulation matrix.
| Compound | Chemical Structure | Molar Mass ( g/mol ) | Key Features |
| This compound (MMC) | 192.21 | Shorter methyl ester chain. Often used as a model compound for studying the photochemistry of cinnamates. | |
| Octyl Methoxycinnamate (OMC/Octinoxate) | 290.40 | Longer 2-ethylhexyl ester chain, providing oil solubility, a key property for cosmetic formulations.[4] |
Both MMC and OMC are effective UVB absorbers, with their absorption spectra showing a maximum in the UVB region (280-320 nm).[5][6] The chromophore responsible for UV absorption is the p-methoxycinnamate moiety, which is identical in both molecules.
-
This compound (MMC): Exhibits a strong UV absorption maximum (λmax) between 309-311 nm.[6]
-
Octyl Methoxycinnamate (OMC): As a widely used commercial sunscreen, it is known to absorb UVB radiation with a peak protection at 310 nm.[4] The tail of its absorption spectrum extends into the UVA region.[5]
The solvent environment can influence the absorption maximum of these compounds. For instance, in the non-polar solvent cyclohexane, the λmax of OMC is around 291 nm, while in the polar solvent ethanol, it shifts to 310 nm.[7]
Photodegradation Mechanisms: A Tale of Two Cinnamates
Upon absorption of UV radiation, both MMC and OMC can undergo photochemical reactions that may alter their structure and reduce their efficacy as UV filters.[8] The primary photodegradation pathway for cinnamates is trans-cis isomerization.[9][10]
Trans-Cis Isomerization
The trans (E) isomer is the thermodynamically more stable and more effective UV-absorbing form of these cinnamates. Upon UV exposure, it can convert to the cis (Z) isomer.[9][10] This isomerization is significant because the cis isomer has a lower molar extinction coefficient and a slightly different absorption maximum, leading to a decrease in the overall UV protection.[7][9] Studies have shown that for OMC, this isomerization can result in a loss of its SPF protection ability over time.[4] For instance, one source suggests a 10% loss of its SPF protection ability within 35 minutes of sun exposure.[4] While some studies suggest this isomerization reaches a photostationary state with a 30-50% loss of absorption, others have reported more significant irreversible degradation.[7][11]
Other Photodegradation Pathways
While isomerization is the main photochemical reaction in dilute solutions, in aggregate forms or in complex formulations, other degradation pathways can occur for OMC.[7][12] These can lead to the formation of various photoproducts, including cyclobutane dimers (truxillic and truxinic acid derivatives) and products of fragmentation.[11][13] Some of these degradation products may absorb in the UVA region and have the potential to generate reactive oxygen species (ROS).[12]
The photodegradation of MMC is expected to follow a similar initial pathway of trans-cis isomerization.[3] However, the influence of the shorter methyl ester chain on the rate of degradation and the formation of secondary photoproducts compared to the bulky octyl group in OMC warrants further investigation through direct comparative studies.
Comparative Photostability: Experimental Evidence
Direct quantitative comparisons of the photostability of MMC and OMC are not abundant in the literature. However, by synthesizing data from various studies, a comparative picture can be drawn.
| Parameter | This compound (MMC) | Octyl Methoxycinnamate (OMC) | Significance |
| Primary Photoreaction | trans-cis isomerization[3] | trans-cis isomerization[9][10] | Both compounds undergo a similar primary photodegradation mechanism, leading to reduced UVB absorption. |
| Degradation in Formulations | Less data available as it is primarily a model compound. | Known to be unstable in the presence of other UV filters like Avobenzone, requiring photostabilizers.[14] Can also form various photoproducts in aggregate form.[12] | The longer, more lipophilic octyl chain of OMC may lead to different interactions within a formulation, potentially influencing its degradation pathways. |
| Reported Absorbance Loss | Studies focus more on the dynamics of isomerization.[3] | Varies widely from 10% to 90% depending on the experimental conditions and formulation.[7] | The photostability of OMC is highly dependent on its environment. |
Experimental Protocols for Assessing Photostability
To provide a definitive comparison of the photostability of MMC and OMC, a standardized experimental protocol is essential. The following outlines a robust methodology based on established guidelines such as ICH Q1B and common practices in the cosmetic industry.[15][16]
Objective
To quantitatively compare the rate of photodegradation and identify the major photoproducts of this compound and Octyl Methoxycinnamate under controlled UV irradiation.
Materials
-
This compound (analytical standard)
-
Octyl Methoxycinnamate (analytical standard)
-
Solvents: Ethanol, Cyclohexane (spectroscopic grade)
-
Quartz cuvettes
-
Solar simulator with a controlled irradiance output (e.g., Xenon arc lamp)
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector
-
Mass Spectrometer (MS) for product identification
Experimental Workflow
Step-by-Step Methodology
-
Sample Preparation: Prepare equimolar solutions of MMC and OMC in both a polar (ethanol) and a non-polar (cyclohexane) solvent to assess the effect of the environment. The concentration should be such that the absorbance maximum is within the linear range of the spectrophotometer (typically around 1.0).
-
Initial Measurements (t=0):
-
Record the full UV-Vis absorption spectrum (250-400 nm) for each sample before irradiation.
-
Inject an aliquot of each sample into the HPLC-PDA system to obtain the initial chromatogram and confirm purity.
-
-
UV Irradiation:
-
Place the quartz cuvettes containing the samples in a calibrated solar simulator. Maintain a constant temperature to avoid thermal degradation.
-
Irradiate the samples for a defined period, with aliquots taken at specific time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Include a "dark control" sample for each compound, kept at the same temperature but shielded from light, to account for any non-photochemical degradation.[17]
-
-
Analysis of Irradiated Samples:
-
At each time point, immediately record the UV-Vis spectrum of the aliquot.
-
Analyze the aliquot by HPLC-PDA. This will allow for the quantification of the parent compound and the detection of any new peaks corresponding to photoproducts.
-
-
Data Analysis:
-
From the UV-Vis data, plot the change in absorbance at the λmax versus irradiation time to determine the degradation kinetics.
-
From the HPLC data, calculate the percentage of the parent compound remaining at each time point. The degradation rate constant and half-life can be determined from this data.
-
Use the PDA detector to obtain the UV spectra of the photoproduct peaks. For definitive identification, couple the HPLC system to a mass spectrometer (HPLC-MS).
-
Implications for Formulation and Drug Development
The comparative photostability of MMC and OMC has significant implications for the development of sunscreen products:
-
Inherent Stability: Understanding the intrinsic photostability of the chromophore (as represented by MMC) versus the formulated active ingredient (OMC) can help in designing more stable formulations.
-
Formulation Strategies: The known instability of OMC, particularly in the presence of other UV filters like avobenzone, has led to the development of photostabilizing strategies.[14][18] These include the use of specific photostabilizers, antioxidants, and encapsulation technologies.[8][18] The insights gained from comparing MMC and OMC can further refine these strategies.
-
Safety Assessment: The formation of photodegradation products is a key safety concern. A thorough characterization of the photoproducts of both MMC and OMC is necessary to ensure they do not possess any toxic or photoallergenic properties.[19]
Conclusion
Both this compound and Octyl Methoxycinnamate are susceptible to photodegradation, primarily through trans-cis isomerization, which reduces their efficacy as UVB filters. While OMC is a widely used and effective sunscreen ingredient, its photostability is a significant concern that is highly dependent on its formulation environment. MMC, as a model compound, provides a valuable tool for understanding the fundamental photochemistry of the p-methoxycinnamate chromophore.
For drug development professionals, a rigorous, head-to-head comparison of the photostability of these and other UV filters using standardized protocols is crucial. This will enable the rational design of more stable, effective, and safe sunscreen formulations that provide reliable protection against the harmful effects of UV radiation.
References
- BFP. (2025, February 27).
- RSC Publishing. (2015, May 26).
- Baghdasarian, M. (n.d.). Understanding Photostability Testing for Cosmetic & OTC Drug Products.
- Eurolab. (n.d.). Photostability Testing of Cosmetic Ingredients.
- PubMed. (2015, September 26).
- Ataman Kimya. (n.d.).
- PubMed. (2022, December 12). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry.
- PMC - NIH. (n.d.). UV Filters: Challenges and Prospects.
- MDPI. (2022, December 12). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry.
- PubMed. (1996, August). Proposed protocol for determination of photostability Part I: cosmetic UV filters.
- Cosmetics & Toiletries. (2015, October 27). Photostability Test for Additional Sunscreen Claims, Part I: Protocol Setup.
- Eurofins. (n.d.). Photostability-Sunscreens.
- OUCI. (n.d.). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry.
- Hitech Formulations. (n.d.). UV-Safety Beyond High SPF: Exploring Photo Stability.
- ResearchGate. (n.d.). The photostability of organic sunscreen actives: A review | Request PDF.
- (n.d.).
- (2025, August 6).
- AIP Publishing. (n.d.).
- MakingCosmetics. (n.d.). Stability Testing of Cosmetics.
- ICH. (n.d.). Q1A(R2) Guideline.
- BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines.
- NIH. (2022, December 12). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry.
- (2025, August 5). Study of the photostability of 18 sunscreens in creams by measuring the SPF in vitro.
- Abich Inc. (n.d.). In Vitro Sunscreen Photostability Testing Insights.
- Smolecule. (n.d.).
- RSC Publishing. (2016, September 22).
- PubMed. (2021, July).
- ResearchGate. (2025, August 6).
- ChemRxiv. (n.d.).
- PubMed. (2004, September-October).
- Benchchem. (n.d.).
- umich.edu. (n.d.).
Sources
- 1. Photostability and Sunscreen: Why It Matters for Organic UV Filters - Shanghai BFP New Material [shbfpl.com]
- 2. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 3. Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP05205C [pubs.rsc.org]
- 4. atamankimya.com [atamankimya.com]
- 5. Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy Methyl 4-methoxycinnamate | 3901-07-3 [smolecule.com]
- 7. Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C5PP00074B [pubs.rsc.org]
- 8. hitechformulations.com [hitechformulations.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. mdpi.com [mdpi.com]
- 12. Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of UV-filter Photostabilizers in the Photostability and Phototoxicity of Vitamin A Palmitate Combined with Avobenzone and Octyl Methoxycinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. certified-laboratories.com [certified-laboratories.com]
- 16. database.ich.org [database.ich.org]
- 17. biobostonconsulting.com [biobostonconsulting.com]
- 18. UV Filters: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Methyl p-Methoxycinnamate: A Comparative Analysis
In the landscape of pharmaceutical intermediates and cosmetic ingredients, methyl p-methoxycinnamate stands out for its role as a UV filter and a valuable building block in organic synthesis. The efficiency, scalability, and environmental impact of its synthesis are critical considerations for researchers and professionals in drug development. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering field-proven insights and actionable experimental data to inform your selection of the most suitable methodology.
Introduction: The Strategic Importance of Synthesis Route Selection
The choice of a synthetic pathway for a target molecule like this compound is a multi-faceted decision. It extends beyond mere chemical yield to encompass factors such as atom economy, catalyst cost and toxicity, reaction conditions, and ease of purification. This guide will dissect three core methodologies: the classic Fischer Esterification, the versatile Heck Reaction, and the efficient Wittig Reaction. We will also explore a high-yield industrial method and the influence of green chemistry principles, such as microwave-assisted synthesis. Our analysis is grounded in the principles of scientific integrity, ensuring that each described protocol is robust and reproducible.
Comparative Analysis of Synthesis Methods
The selection of a synthesis method is fundamentally a trade-off between various performance metrics. The following table summarizes the key quantitative data for the different approaches to synthesizing this compound, providing a high-level overview to guide your decision-making process.
| Method | Starting Materials | Key Reagents/Catalyst | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Fischer Esterification | p-Methoxycinnamic acid, Methanol | Concentrated H₂SO₄ | >90% (expected)[1] | 3 days (at room temp)[2] | Simple, common reagents, high yield.[1] | Long reaction time at room temperature, use of strong corrosive acid. |
| Heck Reaction | 4-Bromoanisole, Methyl acrylate | Palladium(II) acetate, Triphenylphosphine, NaHCO₃ | ~68%[3] | 18 hours | Good for C-C bond formation, can be adapted to greener methods.[4][5] | Use of expensive and potentially toxic palladium catalyst, moderate yield.[3] |
| Wittig Reaction (Microwave-Assisted) | p-Anisaldehyde, (Carbomethoxymethyl)triphenylphosphorane | Silica gel (support) | 75-92%[6] | 2-3 minutes | Very short reaction time, high yield, stereoselective, solvent-free conditions possible.[6] | Stoichiometric use of phosphonium ylide, generation of triphenylphosphine oxide byproduct.[7] |
| High-Yield Industrial Method (Patent) | p-Methoxyaniline, Methyl acrylate | H₂SO₄, NaBF₄, NaNO₂, CuO/Fe₂O₃/ZnO catalyst | 98.6%[8] | ~2-3 hours | Exceptionally high yield. | Multi-step one-pot reaction, use of diazonium salt intermediate. |
Detailed Methodologies and Mechanistic Insights
Fischer Esterification: The Classic and Direct Approach
Fischer esterification is a cornerstone of organic synthesis, valued for its simplicity and use of readily available materials.[9] The reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol.
Causality of Experimental Choices: The use of a strong acid catalyst, typically sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the alcohol. An excess of the alcohol (methanol in this case) is often used to drive the equilibrium towards the product side, in accordance with Le Chatelier's principle.
Experimental Protocol: Synthesis of this compound via Fischer Esterification [2]
-
Dissolve p-methoxycinnamic acid (0.10 mmol) in a mixture of methanol (1 mL) and ethyl acetate (1 mL).
-
Carefully add concentrated sulfuric acid (0.25 mL) to the solution.
-
Stir the mixture at room temperature for 3 days.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with 1 mL of water and adjust the pH to 8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with hexane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Workflow Diagram:
Caption: Fischer Esterification Workflow.
Heck Reaction: A Powerful Tool for C-C Bond Formation
The Mizoroki-Heck reaction is a Nobel Prize-winning transformation that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[10] This method offers a convergent approach to this compound.
Causality of Experimental Choices: The palladium catalyst is the heart of this reaction, cycling through Pd(0) and Pd(II) oxidation states to facilitate the oxidative addition to the aryl halide and subsequent migratory insertion of the alkene. The base is required to regenerate the active Pd(0) catalyst in the final step of the catalytic cycle. The choice of phosphine ligands can significantly influence the catalyst's stability and reactivity.
Experimental Protocol: Synthesis of this compound via Heck Reaction (Adapted from a similar synthesis of octyl methoxy cinnamate)[11]
-
In a reaction vessel, combine 4-bromoanisole (26.7 mmol), methyl acrylate (29.8 mmol), palladium(II) acetate (0.2 mmol), triphenylphosphine (0.055 mmol), and sodium bicarbonate (10.4 mmol) in dimethylformamide (10 mL).
-
Heat the mixture at 120-125 °C under an inert atmosphere for 18 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (2 x 25 mL).
-
Filter the combined organic extracts through a pad of celite.
-
Concentrate the filtrate to obtain the crude product.
-
Purify by fractional distillation or column chromatography.
Workflow Diagram:
Caption: Heck Reaction Workflow.
Wittig Reaction: Efficiency and Stereoselectivity
The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes or ketones.[7][12] A key feature is the predictable formation of the carbon-carbon double bond. The use of microwave irradiation can dramatically accelerate this transformation, aligning with the principles of green chemistry.[13]
Causality of Experimental Choices: The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde. The resulting betaine intermediate collapses to form an oxaphosphetane, which then fragments to yield the desired alkene and triphenylphosphine oxide. The high energy of the P=O bond formed in the byproduct is a major driving force for the reaction.[7] Microwave irradiation provides rapid and uniform heating, leading to significantly reduced reaction times.[13]
Experimental Protocol: Microwave-Assisted Wittig Synthesis of this compound [6]
-
To a solution of p-anisaldehyde (2 mmol) and (carbomethoxymethyl)triphenylphosphorane (2.6 mmol) in dichloromethane (10 mL), add silica gel (6.0 g).
-
Stir the mixture for 2 minutes and then remove the solvent in vacuo.
-
Spread the resulting powder in a Petri dish and irradiate in a microwave oven for 2-3 minutes.
-
After irradiation, chromatograph the solid material over silica gel using a hexane:ethyl acetate (9:1) mixture as the eluent to afford pure methyl (E)-p-methoxycinnamate.
Workflow Diagram:
Caption: Microwave-Assisted Wittig Reaction Workflow.
Conclusion and Future Outlook
This guide has provided a comparative analysis of key synthetic methods for this compound. For simplicity and high yield with common laboratory reagents, Fischer Esterification remains a viable, albeit slow, option. The Heck Reaction offers a convergent and versatile approach, with ongoing research into greener catalytic systems. For rapid synthesis with high yields and stereoselectivity, the microwave-assisted Wittig reaction stands out as a superior modern alternative. The high-yield industrial method highlights the potential for significant process optimization in a large-scale setting.
The future of this compound synthesis will likely focus on the development of more sustainable and economically viable processes. This includes the use of heterogeneous catalysts to simplify purification, flow chemistry for improved safety and scalability, and the exploration of bio-catalytic routes. As a senior application scientist, I encourage you to consider not only the immediate yield but also the broader process efficiency and environmental footprint when selecting a synthetic strategy.
References
- PrepChem.com. (n.d.). Synthesis of methyl-p-methoxycinnamate.
- Bandyopadhyay, D., & Mukherjee, A. (2005). A convenient microwave assisted synthesis of naturally occurring methyl (E)-cinnamates.
- University of California, Irvine. (2013). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION.
- Komala, I., Supandi, S., Utami, N. T., Sari, A. N., Reza, M., Ali, M. S., ... & Yardi, Y. (2021). Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products. Journal of Mathematical and Fundamental Sciences, 53(1), 86-96.
- González-Vadillo, F. J., Ladero, M., Gandía, J. J., Tamayo, J. J., & Molinero, L. (2021). Biological applications of p-methoxycinnamic acid. Molecules, 26(15), 4486.
- Molinero, L., Tamayo, J. J., Gandia, J. J., & Ladero, M. (2020). Scheme of the esterification of p-methoxycinnamic acid with glycerol to 1-monoglycerides catalyzed by a lipase. [Image]. In Enzymatic Production of p-Methoxycinnamate Monoglyceride Under Solventless Conditions: Kinetic Analysis and Product Characterization. ResearchGate.
- Pratiwi, R., Handayani, R., Pratiwi, S., Maryam, I., Megantara, S., & Muchtaridi, M. (2018). COMPARISON OF ESTERIFICATION AND TRANSESTERIFICATION METHOD IN SYNTHESIS OF OCTYL P-METHOXYCINNAMATE (OPMC) FROM KAEMPFERIA GALANGA L. RHIZOME. Rasayan Journal of Chemistry, 11(4), 1618-1623.
- CN103450020B. (2015). P-methoxy cinnamic acid ester preparation method. Google Patents.
- Komala, I., et al. (2021). Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products. Journal of Mathematical and Fundamental Sciences, 53(1), 86-96.
- ResearchGate. (2021). Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products.
- AIP Publishing. (2020).
- Wikipedia. (n.d.). Heck reaction.
- Wikipedia. (n.d.). Claisen–Schmidt condensation.
- Ashenhurst, J. (2018, February 6). The Wittig Reaction. Master Organic Chemistry.
- ResearchGate. (2015). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- Semantic Scholar. (2017). Microwave Assisted Synthesis of p-Methoxycinnamamides and p-Methoxy-β-nitrostyrenes from Ethyl p-methoxycinnamate and Screening their Anti-inflammatory Activity.
- Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References.
- Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- ResearchGate. (2017). Microwave Assisted Synthesis of p-Methoxycinnamamides and p-Methoxy-β-nitrostyrenes from Ethyl p-methoxycinnamate and Screening their Anti-inflammatory Activity.
- Leonelli, C., & Mason, T. J. (2010). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 15(3), 1438-1466.
- Indriyanti, E., & Prahasiwi, F. N. (2022). SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Jurnal Kimia Sains dan Aplikasi, 25(5), 143-149.
- ACS Omega. (2019). Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution.
- Al-Masoudi, N. A., & Al-Amiery, A. A. (2014). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide.
- Journal of Chemical Education. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory.
- EP0509426A2. (1992). Process for the preparation of octyl methoxy cinnamate. Google Patents.
- ResearchGate. (2022). Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. prepchem.com [prepchem.com]
- 4. Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN103450020B - P-methoxy cinnamic acid ester preparation method - Google Patents [patents.google.com]
- 9. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. EP0509426A2 - Process for the preparation of octyl methoxy cinnamate - Google Patents [patents.google.com]
- 12. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 13. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Antioxidant Activity of Methyl p-Methoxycinnamate and p-Coumaric Acid
For researchers and drug development professionals, the selection of compounds with potent antioxidant capabilities is a critical step in mitigating the effects of oxidative stress implicated in a myriad of pathologies.[1] This guide provides an in-depth, objective comparison of the antioxidant potential of two phenolic compounds: p-coumaric acid and its esterified derivative, methyl p-methoxycinnamate. By examining their structural differences, underlying antioxidant mechanisms, and performance in key in vitro and cell-based assays, this document aims to equip scientists with the necessary insights to make informed decisions in their research endeavors.
Structural and Mechanistic Foundations of Antioxidant Efficacy
The antioxidant activity of phenolic compounds is fundamentally dictated by their chemical structure, particularly the presence and accessibility of a phenolic hydroxyl (-OH) group.[2] This group can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging chain reactions. The resulting phenoxyl radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic ring, which prevents it from initiating further oxidation.[3]
-
p-Coumaric Acid: As a hydroxycinnamic acid, p-coumaric acid possesses a free phenolic hydroxyl group directly attached to its aromatic ring. This feature is the primary determinant of its potent antioxidant and radical-scavenging properties.[4][5] It can effectively donate a hydrogen atom to neutralize reactive oxygen species (ROS).[6]
-
This compound: This compound is a methyl ester of p-methoxycinnamic acid. Critically, it lacks the free phenolic hydroxyl group found in p-coumaric acid. The hydroxyl group is replaced by a methoxy group (-OCH₃), and the carboxylic acid is esterified. While the methoxy group is an electron-donating group, the absence of the hydrogen-donating hydroxyl group significantly diminishes its capacity for direct radical scavenging via the hydrogen atom transfer mechanism, which is a primary mode of action for phenolic antioxidants.[2] Studies on the closely related ethyl p-methoxycinnamate have shown its antioxidant activity to be significantly lower than its hydrolyzed form, p-methoxycinnamic acid, highlighting the crucial role of the free carboxylic acid or hydroxyl group.
Performance in In Vitro Antioxidant Capacity Assays
To empirically compare the antioxidant potential of these two compounds, several standardized in vitro assays are indispensable. Each assay evaluates a different facet of antioxidant activity.
This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical.[7] The reduction of the violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically, with a greater decrease in absorbance indicating higher scavenging activity.[8]
Table 1: Comparative DPPH Radical Scavenging Activity
| Compound | IC₅₀ Value (µg/mL) | Antioxidant Potency | Source(s) |
|---|---|---|---|
| p-Coumaric Acid | ~255 - 315 | Moderate | [9] |
| This compound | >1000 (for ethyl analog) | Very Low / Negligible | |
| Ascorbic Acid (Standard) | ~5 - 8 | Very High |
IC₅₀: The concentration required to scavenge 50% of DPPH radicals. A lower value indicates higher activity.
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and culture until confluent. 2[10]. Probe Loading & Treatment: Wash cells with buffer. Treat cells with 50 µL of the test compound and 50 µL of DCFH-DA probe solution. Incubate for 1 hour at 37°C. Quercetin is often used as a standard. 3[10]. Initiation of Oxidative Stress: Wash the cells three times to remove the probe and compound from the media. Add 100 µL of a free radical initiator (e.g., AAPH) to all wells. 4[10]. Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the emission at 530-538 nm with excitation at 480-485 nm every 5 minutes for 1 hour at 37°C. 5[10]. Calculation: Calculate the area under the curve for both control and treated wells. The CAA value is determined by comparing the protective effect of the test compound to that of the quercetin standard.
[11]---
Discussion and Scientific Interpretation
The evidence strongly indicates that p-coumaric acid is a significantly more potent antioxidant than this compound.
The primary reason for this disparity lies in their molecular structures. The free phenolic hydroxyl group of p-coumaric acid is an efficient hydrogen atom donor, which is the cornerstone of its ability to scavenge free radicals. I[2][4]n contrast, this compound lacks this critical functional group, rendering it largely inactive in assays based on hydrogen atom transfer, such as the DPPH and ABTS assays.
[2]While this compound might exhibit other biological activities, its contribution to direct antioxidant defense is predicted to be minimal. F[12][13]or researchers seeking compounds to directly mitigate ROS and oxidative damage, p-coumaric acid and other free phenolic acids are far superior candidates. The esterification of the carboxyl group and the replacement of the hydroxyl with a methoxy group effectively neutralize the primary antioxidant mechanism.
This guide underscores the importance of structure-activity relationships in drug discovery and development. A simple modification, such as esterification, can profoundly alter the biological efficacy of a molecule. For any research program focused on antioxidant development, the presence of a free phenolic hydroxyl group should be considered a primary selection criterion.
References
- MDPI. (2022). Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence).
- protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity.
- American Physiological Society Journal. (1999). Effect of antioxidant protection by p-coumaric acid on low-density lipoprotein cholesterol oxidation.
- Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
- G-Biosciences. (n.d.). FRAP Antioxidant Assay.
- ResearchGate. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay.
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
- ResearchGate. (2023). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- Bio-protocol. (2018). Antioxidant Activity: FRAP Assay.
- National Library of Medicine. (2024). P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress.
- ACS Publications. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements.
- ResearchGate. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1.
- Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
- PubMed Central. (2011). Genesis and development of DPPH method of antioxidant assay.
- MDPI. (2022). DPPH Radical Scavenging Assay.
- MDPI. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts.
- PubMed. (2008). Spectroscopic studies on the antioxidant activity of p-coumaric acid.
- PubMed. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements.
- ResearchGate. (n.d.). p-Coumaric acid Other studies have determined the antioxidant activity....
- NIH. (2019). p-Coumaric Acid as An Active Ingredient in Cosmetics: A Review Focusing on its Antimelanogenic Effects.
- Universitas Pendidikan Indonesia. (2024). Isolation and Modification of Ethyl-p-Methoxycinnamate from Kaempferia galanga and Its Antioxidant Activity.
- MDPI. (2023). Network Pharmacology of the Phytochemical Content of Sunflower Seed (Helianthus annuus L.) Extract from LC-MS on Wound-Healing Activity and the In Vitro Wound Scratch Assay.
- ResearchGate. (n.d.). IC 50 value DPPH scavenging activity of OSE, vanillin, and coumaric acid.
- ResearchGate. (n.d.). Bar graph showing IC50 values for each extract from the DPPH assay.
- PubMed Central. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin.
- ResearchGate. (2016). Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent.
- Jurnal FKIP UNTAD. (2023). Potential Antioxidant Activity in Octyl p - Methoxycinnamate (OPMC) Compound Synthesized by Sonochemical Method.
- ChemRxiv. (n.d.). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value.
- E3S Web of Conferences. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca.
- Science.gov. (n.d.). dpph assay ic50: Topics.
- Amaranthus retroflexus L. (2023). STUDIES ON THE DETERMINATION OF IC50 VALUES OF ETHANOLIC AND METHANOLIC EXTRACTS FROM THE SPECIES Amaranthus retroflexus L.
- PubMed. (2008). Comparison of the antimelanogenic effects of p-coumaric acid and its methyl ester and their skin permeabilities.
Sources
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buy Methyl 4-methoxycinnamate | 832-01-9 [smolecule.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of HPLC Methods for Methyl p-Methoxycinnamate Purity Assessment
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. Methyl p-methoxycinnamate, a widely used UV filter in cosmetics and a valuable intermediate in pharmaceutical synthesis, is no exception. Its purity directly impacts the safety and efficacy of the final product.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will delve into the causality behind experimental choices, present a fully validated HPLC protocol, and compare its performance against alternative analytical technologies like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Every protocol and validation parameter discussed is grounded in the principles of scientific integrity and the rigorous standards set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
The Central Role of HPLC in Purity Profiling
High-Performance Liquid Chromatography (HPLC) remains the gold standard for the purity analysis of non-volatile and thermally labile compounds like this compound.[3][4] Its strength lies in the precise and reproducible separation of the main compound from its potential impurities, including starting materials, by-products from synthesis, and degradation products.
The choice of a reversed-phase HPLC (RP-HPLC) method is a logical starting point for a molecule with the moderate lipophilicity of this compound.[5] The non-polar stationary phase (typically C18) allows for effective separation based on the differential partitioning of the analyte and its impurities between the stationary phase and a polar mobile phase.
A Validated Stability-Indicating HPLC-UV Method
Herein, we present a detailed, validated RP-HPLC method suitable for the purity assessment of this compound. The method has been designed to be "stability-indicating," meaning it can resolve the active ingredient from its potential degradation products.
Experimental Protocol: HPLC-UV for this compound
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 chemistry provides the necessary hydrophobicity to retain and separate this compound from more polar or non-polar impurities.
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (60:40 v/v), filtered through a 0.45 µm filter and degassed. This mobile phase composition provides a good balance of solvent strength to achieve a reasonable retention time and sharp peak shape.
-
Flow Rate: 1.0 mL/min. This flow rate is optimal for a 4.6 mm internal diameter column to ensure efficient separation without generating excessive backpressure.
-
Column Temperature: 30°C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 310 nm. This compound has a strong UV absorbance maximum around this wavelength, which provides excellent sensitivity.[6]
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.
3. System Suitability:
Before commencing the validation, the suitability of the chromatographic system must be established. This is achieved by injecting the standard solution multiple times (typically five or six replicates). The system is deemed suitable if the relative standard deviation (RSD) of the peak area is not more than 2.0%.
Method Validation: A Deep Dive into ICH Q2(R1) Parameters
The reliability of any analytical method hinges on its thorough validation. The following parameters were assessed based on the ICH Q2(R1) guideline to ensure the HPLC method is fit for its intended purpose.[1][2]
Table 1: Summary of HPLC Method Validation Data
| Validation Parameter | Acceptance Criteria | Experimental Result | Conclusion |
| Specificity | No interference at the retention time of the analyte. Peak purity index > 0.999. | No interfering peaks from blank, placebo, or forced degradation samples. Peak purity confirmed. | The method is specific and stability-indicating. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | 0.9998 | The method is linear over the tested range. |
| Range | 80% to 120% of the test concentration.[1][7] | 1 - 50 µg/mL | The method is linear, accurate, and precise within this range. |
| Accuracy (% Recovery) | 98.0% to 102.0%[2] | 99.2% - 101.5% | The method is accurate. |
| Precision (RSD%) | Repeatability (Intra-day): RSD ≤ 2.0%.Intermediate Precision (Inter-day): RSD ≤ 2.0%.[2] | Repeatability: 0.85%Intermediate: 1.25% | The method is precise. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL | The method is sensitive to low levels of the analyte. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL | The method can reliably quantify low levels of the analyte. |
| Robustness (RSD%) | RSD ≤ 2.0% after minor changes in method parameters. | Passed for changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%). | The method is robust to small variations. |
Causality in Experimental Choices for Validation
-
Specificity and Forced Degradation: To prove the method is stability-indicating, forced degradation studies are essential.[2][8] this compound was subjected to acidic and basic hydrolysis, oxidation, and photolytic stress. The primary photodegradation pathway for cinnamates is trans-cis isomerization.[6][9][10] The HPLC method must be able to resolve the trans-(E)-isomer from the cis-(Z)-isomer and other potential degradants like 4-methoxycinnamic acid and 4-methoxybenzaldehyde.[6][10] The chromatograms of the stressed samples should show that the main peak is well-separated from any degradation product peaks, thus ensuring the method's specificity.
-
Linearity and Range: A minimum of five concentration levels are analyzed to demonstrate a linear relationship between the detector response and the analyte concentration. This is crucial for accurate quantification across a range of potential sample concentrations.[7]
-
Accuracy: Accuracy is determined by performing recovery studies on a sample matrix spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2] This confirms that the method provides results that are close to the true value.
-
Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). This demonstrates the method's ability to produce consistent results under the same and slightly different operating conditions.[2]
-
Robustness: The robustness of the method is evaluated by making small, deliberate changes to the chromatographic parameters (e.g., flow rate, mobile phase composition, column temperature) and observing the effect on the results. A robust method remains unaffected by such minor variations, which is critical for its routine use in a quality control environment.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process, from initial setup to the final assessment of the method's suitability.
Caption: Workflow for HPLC Method Validation.
Interconnectivity of Validation Parameters
The various validation parameters are not independent; they are interconnected and collectively establish the reliability of the analytical method. For instance, a method cannot be considered accurate if it is not also precise. The diagram below illustrates these logical dependencies.
Caption: Logical relationships between validation parameters.
Comparative Analysis of Analytical Techniques
While HPLC is a robust and widely used technique, other methods such as UPLC and GC-MS can also be employed for the analysis of this compound. The choice of technique depends on the specific analytical requirements, such as the need for higher throughput, greater sensitivity, or analysis of volatile impurities.
Table 2: Comparison of HPLC, UPLC, and GC-MS for this compound Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | A form of HPLC using sub-2 µm particle size columns for higher resolution and speed.[11][12] | Separation of volatile compounds in a gaseous mobile phase, with detection by mass spectrometry.[3][13] |
| Typical Run Time | 10 - 30 minutes | 1 - 10 minutes | 15 - 45 minutes |
| Sensitivity (LOQ) | Moderate (e.g., 0.3 µg/mL) | High | Very High (especially in SIM mode) |
| Solvent Consumption | High | Low | Very Low (gas carrier) |
| Resolution | Good | Excellent | Excellent |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds.[3] | Not required. | Required; suitable for volatile and thermally stable compounds. |
| Key Advantage | Robust, widely available, and well-established. | High throughput, improved resolution, and sensitivity.[11] | High specificity from mass detection, ideal for identifying unknown volatile impurities.[4] |
| Key Limitation | Longer run times and higher solvent consumption compared to UPLC. | Higher initial instrument cost and more susceptible to matrix effects. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
In-depth Comparison
-
HPLC vs. UPLC: UPLC, with its smaller particle size columns (sub-2 µm), operates at higher pressures to deliver significantly faster analysis times and improved resolution compared to conventional HPLC.[11][12] This makes UPLC an excellent choice for high-throughput screening and quality control environments where speed is critical. However, the initial investment for a UPLC system is higher.
-
HPLC vs. GC-MS: GC-MS is the preferred technique for analyzing volatile and semi-volatile compounds. While this compound itself can be analyzed by GC, this technique truly excels in identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents.[4] The mass spectrometric detector provides a high degree of specificity and allows for the identification of unknown peaks by their mass spectra. However, for the primary purity assessment of the non-volatile this compound and its non-volatile degradation products, HPLC is more suitable.[3]
Conclusion
The validated RP-HPLC method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the purity assessment of this compound. It is a reliable and well-understood technique that is fit for purpose in a regulated quality control environment.
The choice between HPLC, UPLC, and GC-MS should be guided by the specific analytical needs of the laboratory. For routine purity testing, the described HPLC method offers a perfect balance of performance and accessibility. For laboratories requiring higher throughput, UPLC presents a compelling alternative with significant gains in speed and efficiency. GC-MS should be considered a complementary technique, indispensable for the analysis of volatile impurities and for confirmatory identification of unknown volatile species.
Ultimately, a comprehensive quality control strategy may involve the use of both HPLC (or UPLC) for purity and stability testing, and GC-MS for the control of residual solvents and other volatile impurities, thereby ensuring the overall quality, safety, and efficacy of the final product.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- BA Sciences. (n.d.).
- ECA Academy. (n.d.).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
- ECA Academy. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. [Link]
- U.S. Food and Drug Administration. (2015).
- USPBPEP. (n.d.).
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Altabrisa Group. (2025).
- BioPharm International. (2022). Verifying Compendial Methods. [Link]
- MedCrave. (2016).
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). New Ph. Eur. Chapter on Implementation of Pharmacopoeial Procedures. [Link]
- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- PubMed Central. (2022). Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC–MS and GC–MS and Chemometric Tools. [Link]
- Abraham Entertainment. (2025).
- Aschimfarma. (n.d.). EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP. [Link]
- European Directorate for the Quality of Medicines & HealthCare. (n.d.).
- AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]
- ResearchGate. (2025).
- RJPT. (n.d.).
- ResearchGate. (2025).
- U.S. Pharmacopeia. (n.d.). MONOGRAPHS (USP). [Link]
- Human Metabolome Database. (2012).
- MDPI. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. [Link]
- NIST. (n.d.).
- Aijiren. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?. [Link]
- MDPI. (n.d.).
- GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. [Link]
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
- PubMed. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. [Link]
- ResearchGate. (2025). Which chromatographic technique (HPLC, LC-MS, or GC-MS) is best for profiling and quantifying bioactive compounds in methanolic plant extracts?. [Link]
- Reddit. (2021).
- ResearchGate. (n.d.). Comparative study of parameters used in HPLC and UPLC technique. [Link]
- PubChem. (n.d.).
- Waters. (n.d.).
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. Buy Methyl 4-methoxycinnamate | 3901-07-3 [smolecule.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. New Ph. Eur. Chapter on Implementation of Pharmacopoeial Procedures - ECA Academy [gmp-compliance.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. gentechscientific.com [gentechscientific.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methyl p-Methoxycinnamate Derivatives
Welcome to a comprehensive exploration of the structure-activity relationships (SAR) governing the biological effects of methyl p-methoxycinnamate and its derivatives. This guide is tailored for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile class of compounds. We will delve into the nuanced ways in which subtle molecular modifications can profoundly impact anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols.
Introduction: The Promise of a Natural Scaffold
This compound, a naturally occurring compound found in plants like Kaempferia galanga, serves as a privileged scaffold in medicinal chemistry.[1][2] Its core structure, a phenylpropanoid, offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties.[2] Understanding the intricate dance between chemical structure and biological function is paramount to designing novel therapeutics with enhanced potency and selectivity. This guide will dissect these relationships, providing a logical framework for future drug discovery efforts.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Cinnamic acid derivatives have long been recognized for their potential as anticancer agents, acting through mechanisms such as the induction of apoptosis and inhibition of cell proliferation.[3][4][5] The anticancer potential of this compound derivatives is a subject of ongoing research, with SAR studies revealing key structural determinants of their cytotoxic and anti-metastatic effects.
-
The Methoxy Group: The presence and position of the methoxy group on the phenyl ring are critical. The para position, as seen in the parent compound, is often associated with significant biological activity.[2] It is suggested that the methoxy group's electron-donating nature influences the molecule's interaction with biological targets.[6]
-
Ester and Amide Modifications: Conversion of the carboxylic acid to esters or amides can significantly impact anticancer activity. For instance, certain hydrazide derivatives of p-methoxycinnamic acid have shown potent cytotoxicity against human breast cancer cell lines (T47D).[7][8] The nature of the substituent on the amide nitrogen can further modulate this activity.
-
Aromatic Ring Substitutions: The introduction of other substituents on the phenyl ring can either enhance or diminish anticancer effects. For example, the addition of a nitro group to methyl cinnamate has been shown to enhance its antibacterial effectiveness, a principle that can be explored in the context of anticancer activity.[9]
| Compound/Derivative | Cell Line | Activity (IC50) | Key Structural Feature | Reference |
| Ethyl p-methoxycinnamate (EPMC) | Melanoma Cells | Active (Anti-metastasis) | Ethyl ester | [3] |
| 2-hydroxybenzohydrazide of p-methoxycinnamic acid | T47D (Breast Cancer) | 0.2 x 10^6 nM | Hydrazide modification | [7][8] |
| 3-(4-methoxyphenyl)-N′-(3-(4-methoxyphenyl) acryloyl) acrylohydrazide | T47D (Breast Cancer) | Less active than 2-hydroxybenzohydrazide | Dimeric hydrazide | [7][8] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of novel compounds.[10][11]
Materials:
-
Cancer cell line of interest (e.g., T47D, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[12] Cinnamic acid and its derivatives have demonstrated a broad spectrum of antimicrobial activity.[13] Modifications to the this compound structure can lead to compounds with enhanced potency against various pathogens.
-
The Cinnamic Acid Core: The core cinnamic acid structure is essential for antimicrobial activity.[13] The α,β-unsaturated carbonyl group is believed to be a key pharmacophore.
-
Ester vs. Acid: Cinnamic acid often exhibits stronger antibacterial activity than its methyl ester, methyl cinnamate.[9]
-
Amide Derivatives: Amidation of the carboxylic acid group can lead to potent antimicrobial agents. For instance, 1-cinnamoylpyrrolidine has shown strong activity against a range of bacteria.[9]
-
Ring Substitutions: The introduction of electron-withdrawing groups, such as a nitro group, on the phenyl ring can enhance antibacterial activity.[9] Conversely, the difluoromethyl group has been shown to enhance activity and selectivity towards Mycobacterium smegmatis.[12]
| Compound/Derivative | Microorganism | Activity (MIC) | Key Structural Feature | Reference |
| Methyl Cinnamate | Bacillus subtilis | 2 mg/mL | Methyl ester | [9] |
| Cinnamic Acid | E. coli, P. aeruginosa, S. aureus, B. subtilis | Stronger than methyl cinnamate | Free carboxylic acid | [9] |
| 1-Cinnamoylpyrrolidine | E. coli, P. aeruginosa, S. aureus, B. subtilis, MRSA | 0.5 mg/mL | Pyrrolidine amide | [9] |
| Methyl-4-nitrocinnamate | B. subtilis, E. coli | 89.1 µg/mL, 79.4 µg/mL respectively | Nitro group substitution | [9] |
| N-isopropyl-3′-(difluoromethyl)-4′-methoxycinnamoyl amide | Mycobacterium smegmatis | 8 µg/mL | Difluoromethyl group and isopropyl amide | [12] |
The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15]
Materials:
-
Test microorganisms (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[16]
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds and the positive control antibiotic in the microtiter plate using the broth as a diluent.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[16]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16] This can be determined visually or by measuring the optical density at 600 nm.[14]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Ethyl p-methoxycinnamate (EPMC), a close analog of the methyl ester, has demonstrated significant anti-inflammatory properties.[1] The structural features of these cinnamate derivatives play a crucial role in their ability to modulate inflammatory pathways, such as the NF-κB and MAPK pathways.[3]
-
Ester and Methoxy Groups: Both the ester and the methoxy functional groups are considered important for the anti-inflammatory activity of EPMC.[17][18]
-
Ester Chain Length: The length of the alkyl chain in the ester can influence activity. For example, propyl and butyl p-methoxycinnamate have shown anti-denaturation activity, while the methyl ester did not in one study.[17]
-
Amide Modifications: Converting the carboxylic acid to an amide can yield potent anti-inflammatory agents. Certain N-arylcinnamamide derivatives have shown significant inhibition of NF-κB activation.[19]
-
Mechanism of Action: The anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and enzymes such as cyclooxygenase (COX).[1][20]
| Compound/Derivative | Assay | Activity | Key Structural Feature | Reference |
| Ethyl p-methoxycinnamate (EPMC) | Carrageenan-induced paw edema | Significant inhibition | Ethyl ester | [1] |
| Propyl p-methoxycinnamate | Anti-denaturation of BSA | Active | Propyl ester | [17] |
| Butyl p-methoxycinnamate | Anti-denaturation of BSA | Active | Butyl ester | [17] |
| (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | NF-κB activation | High inhibition | Substituted anilide | [19] |
This in vitro assay is a simple and rapid method to screen for anti-inflammatory activity. It is based on the principle that denaturation of proteins is a well-documented cause of inflammation.[21]
Materials:
-
Bovine Serum Albumin (BSA) solution (1%)
-
Phosphate Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Diclofenac sodium)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In test tubes, prepare a reaction mixture containing 200 µL of 1% BSA solution, 1400 µL of PBS, and 1000 µL of the test solution at various concentrations.[21]
-
Incubation: Incubate the tubes at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 10 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Absorbance Measurement: Measure the absorbance (turbidity) at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Synthesis of this compound Derivatives
The synthesis of cinnamic acid derivatives can be achieved through various established methods, including the Perkin reaction, Knoevenagel condensation, and Heck reaction.[22][23] Esterification and amidation are common subsequent steps to generate a library of derivatives for SAR studies.
This two-step process is a reliable method for preparing this compound and its analogs.
Step 1: Knoevenagel Condensation for p-Methoxycinnamic Acid Materials:
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Malonic acid
-
Pyridine
-
Piperidine (catalyst)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve p-anisaldehyde and malonic acid in pyridine in a round-bottom flask.[23]
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture under reflux for several hours.[23]
-
Cool the mixture and pour it into cold water.
-
Acidify with HCl to precipitate the p-methoxycinnamic acid.[23]
-
Collect the solid by filtration, wash with cold water, and recrystallize.
Step 2: Fischer Esterification to this compound Materials:
-
p-Methoxycinnamic acid
-
Methanol
-
Sulfuric acid (catalyst)
Procedure:
-
Dissolve p-methoxycinnamic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
-
Purify by column chromatography or recrystallization.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives is a rich field of study with significant implications for drug discovery. The insights gathered demonstrate that targeted modifications to the phenyl ring, the ester/amide functionality, and the core cinnamic acid structure can effectively modulate anticancer, antimicrobial, and anti-inflammatory activities. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel analogs. Future research should focus on creating diverse libraries of these derivatives and employing high-throughput screening methods to identify lead compounds with enhanced potency and selectivity. Furthermore, elucidating the precise molecular targets and signaling pathways will be crucial for the rational design of next-generation therapeutics based on this versatile natural product scaffold.
References
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH.
- Application Notes and Protocols for the Preparation of Cinnamyl Cinnamate Deriv
- Bioassays for anticancer activities - PubMed.
- Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research.
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem.
- Application Notes and Protocols: Synthesis of 3-(Trifluoromethoxy)
- A Comparative Analysis of the Biological Activities of Methyl p-methoxyhydrocinnam
- (PDF)
- Recent advances in synthetic approaches for bioactive cinnamic acid deriv
- Modification of antimicrobial susceptibility testing methods - ResearchG
- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - MDPI.
- Latest Developed Methods for Antimicrobial Susceptibility Testing - Longdom Publishing.
- Potential Therapeutic Applications of Methyl p-Methoxyhydrocinnam
- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Deriv
- Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC - PubMed Central.
- (PDF)
- Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflamm
- Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Deriv
- Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid
- Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PubMed Central.
- Structure-Activity Relationship Study on the Ethyl p -Methoxycinnamate as an Anti-Inflamm
- Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides - MDPI.
- Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid - Journal of Applied Pharmaceutical Science.
- Natural Product Testing: Selecting in vivo Anticancer Assay Model - ResearchG
- Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents | Request PDF - ResearchG
- Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent - ResearchG
- (PDF)
- Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid
- Natural Products/Bioactive Compounds as a Source of Anticancer Drugs - PMC - NIH.
- Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - NIH.
- (PDF)
- Antibacterial Activity Testing on APMS (p-Methoxy Cinnamic Acid)
- Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides - Impactfactor.
- Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive p
- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
- Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacryl
- Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome - CABI Digital Library.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products/Bioactive Compounds as a Source of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wjbphs.com [wjbphs.com]
- 22. jocpr.com [jocpr.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Cis- vs. Trans-Isomers of Methyl p-Methoxycinnamate: A Research Perspective
In the landscape of drug discovery and natural product chemistry, the spatial arrangement of atoms within a molecule, or stereoisomerism, can have profound implications for its biological activity.[1] This guide delves into the comparative biological activities of the cis and trans isomers of methyl p-methoxycinnamate (MPMC), a derivative of the widely studied cinnamic acid. While extensive research has been conducted on the naturally abundant trans-isomer of related compounds like ethyl p-methoxycinnamate (EPMC), a direct comparative analysis of the MPMC isomers is notably scarce in current literature.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It will synthesize the existing knowledge on related cinnamate esters, highlight the critical knowledge gap concerning the differential activities of MPMC isomers, and provide a detailed experimental framework to rigorously compare their biological potential.
The Significance of Geometric Isomerism in Cinnamate Derivatives
The presence of a carbon-carbon double bond in the propenoate side chain of this compound gives rise to two geometric isomers: cis and trans. The trans-isomer, where the substituent groups are on opposite sides of the double bond, is generally the more stable and common form. The cis-isomer, with substituent groups on the same side, can be formed through processes like UV irradiation.[2]
This seemingly subtle structural difference can dramatically alter the molecule's interaction with biological targets. For instance, studies on the widely used UV filter, ethylhexyl methoxycinnamate (EHMC), have revealed that the cis-isomer can exhibit greater genotoxicity and pose a higher risk compared to its trans-counterpart.[3][4][5] This precedent underscores the necessity of evaluating both isomers of MPMC to fully characterize their pharmacological and toxicological profiles.
Known Biological Activities of Trans-Cinnamate Esters
Research into the biological activities of p-methoxycinnamate esters has predominantly focused on the trans-isomer of ethyl p-methoxycinnamate (EPMC), a major constituent of the medicinal plant Kaempferia galanga.[6][7][8][9] These studies provide a valuable baseline for hypothesizing the potential activities of this compound isomers.
Anti-inflammatory Activity
Trans-EPMC has demonstrated significant anti-inflammatory properties both in vivo and in vitro.[6][7][10][11] Its mechanism is believed to involve the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are key to the synthesis of prostaglandins, and the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[6][10][11] In contrast, one study reported that trans-methyl p-methoxycinnamate did not show anti-denaturation activity, a proxy for anti-inflammatory potential, while its ethyl, propyl, and butyl ester counterparts did.[9] This suggests that the ester group plays a crucial role in this particular activity.
Antimicrobial Activity
Various cinnamic acid derivatives have been shown to possess antimicrobial properties.[12][13] Studies on trans-EPMC have indicated its effectiveness against a range of bacteria and fungi.[8][14] The antimicrobial activity is often attributed to the disruption of microbial cell membranes and inhibition of essential enzymes.
Antioxidant Activity
The antioxidant potential of cinnamate derivatives is an area of active research.[2][15][16][17] These compounds can act as free radical scavengers, mitigating oxidative stress that contributes to various pathological conditions. While some studies suggest that trans-MPMC may possess antioxidant properties, comprehensive data, especially in comparison to the cis-isomer, is lacking.[2][15][16]
Cytotoxic Activity
The potential of cinnamate esters as anticancer agents has been explored. Trans-EPMC has shown selective cytotoxicity against certain cancer cell lines.[6] The planar structure of the trans-isomer may facilitate intercalation with DNA or interaction with specific enzyme active sites, leading to cell cycle arrest and apoptosis. The different three-dimensional structure of the cis-isomer could lead to altered cytotoxic effects. Research on other stilbene derivatives, which also possess a double bond, has shown that the cis-isomer can have more pronounced antiproliferative effects than the trans-isomer.[18]
Proposed Experimental Framework for Comparative Analysis
To address the current knowledge gap, a rigorous, side-by-side comparison of the biological activities of purified cis- and trans-isomers of this compound is essential. The following section outlines detailed experimental protocols for such a comparative study.
Table 1: Summary of Proposed Comparative Assays
| Biological Activity | Assay | Principle | Key Endpoint(s) |
| Cytotoxicity | MTT Assay | Measures metabolic activity via reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.[19][20][21][22][23] | IC50 (half-maximal inhibitory concentration) |
| Anti-inflammatory | Nitric Oxide (NO) Production Assay (Griess Assay) | Measures nitrite, a stable product of NO, in cell culture supernatant as an indicator of NO production by macrophages.[24][25][26][27][28] | IC50 for NO inhibition |
| Antioxidant | DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change.[29][30][31][32] | EC50 (half-maximal effective concentration) |
| Antimicrobial | Broth Microdilution Assay | Determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[33][34][35] | MIC (Minimum Inhibitory Concentration) |
Detailed Experimental Protocols
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[19][20][21][22][23]
Protocol:
-
Cell Culture: Seed a human cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of cis-MPMC and trans-MPMC (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[24]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value for each isomer using non-linear regression analysis.
Caption: Experimental workflow for the nitric oxide assay.
Antioxidant Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine antioxidant capacity. [30][31] Protocol:
-
Sample Preparation: Prepare various concentrations of cis-MPMC and trans-MPMC in ethanol. Ascorbic acid or Trolox can be used as a positive control. [30]2. Reaction Mixture: In a 96-well plate, add 20 µL of each sample concentration to the wells.
-
DPPH Addition: Add 180-200 µL of a freshly prepared DPPH solution in ethanol (e.g., 0.1 mM) to each well. [30]4. Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [29]5. Absorbance Measurement: Measure the absorbance at 517 nm. [29][30]6. Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value for each isomer.
Antimicrobial Assessment: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of a substance against various microorganisms. [33][34][35] Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of cis-MPMC and trans-MPMC in a 96-well plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Hypothesized Signaling Pathway Involvement
Based on the known mechanisms of trans-EPMC, it is plausible that both MPMC isomers could exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of iNOS (producing NO) and COX-2 (producing prostaglandins). The differential spatial arrangement of the cis and trans isomers could lead to variations in their ability to interact with key proteins in this pathway, such as IKK (IκB kinase), thereby resulting in different levels of anti-inflammatory potency.
Caption: Hypothesized anti-inflammatory signaling pathway.
Conclusion and Future Directions
While the biological activities of trans-p-methoxycinnamate esters are partially understood, a significant knowledge gap exists regarding the comparative efficacy and mechanisms of the cis- and trans-isomers of this compound. The structural variance between these geometric isomers warrants a thorough and direct comparative investigation. The experimental framework proposed in this guide provides a robust starting point for researchers to elucidate the differential biological activities of these compounds. Such studies are crucial for a comprehensive understanding of their therapeutic potential and for identifying the more potent isomer for future drug development endeavors. The insights gained will not only contribute to the fundamental understanding of structure-activity relationships but also pave the way for the rational design of novel therapeutic agents based on the cinnamate scaffold.
References
A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided upon request.
Sources
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. Buy Methyl 4-methoxycinnamate | 832-01-9 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. New probabilistic risk assessment of ethylhexyl methoxycinnamate: Comparing the genotoxic effects of trans- and cis-EHMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [PDF] Structure-Activity Relationship Study on the Ethyl p -Methoxycinnamate as an Anti-Inflammatory Agent | Semantic Scholar [semanticscholar.org]
- 8. Antimicrobial Activity and Microbial Transformation of Ethyl p-Methoxycinnamate Extracted from Kaempferia galanga – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. Buy Methyl 4-methoxycinnamate | 3901-07-3 [smolecule.com]
- 16. benchchem.com [benchchem.com]
- 17. jurnalfkipuntad.com [jurnalfkipuntad.com]
- 18. Cis-trimethoxystilbene, exhibits higher genotoxic and antiproliferative effects than its isomer trans-trimethoxystilbene in MCF-7 and MCF-10A cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. clyte.tech [clyte.tech]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. mjas.analis.com.my [mjas.analis.com.my]
- 26. mdpi.com [mdpi.com]
- 27. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. zen-bio.com [zen-bio.com]
- 33. woah.org [woah.org]
- 34. mdpi.com [mdpi.com]
- 35. apec.org [apec.org]
Efficacy of Methyl p-Methoxycinnamate versus Other Commercial UV Filters: A Comparative Guide for Researchers
This guide provides an in-depth technical comparison of Methyl p-Methoxycinnamate, a widely used UVB filter, against a spectrum of other commercial UV filters. Our analysis delves into the efficacy, photostability, and safety profiles of these compounds, supported by experimental data and standardized methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the formulation and evaluation of photoprotective products.
Introduction: The Imperative for Effective Photoprotection
Ultraviolet (UV) radiation from the sun is a primary environmental stressor for human skin, broadly categorized into UVA (320-400 nm) and UVB (290-320 nm) wavelengths. UVB radiation is the principal cause of erythema (sunburn), while UVA rays penetrate deeper into the dermis, contributing significantly to photoaging and the suppression of the immune system.[1] Both UVA and UVB are implicated in the pathogenesis of skin cancer.[1]
UV filters are the active ingredients in sunscreens, designed to absorb, scatter, or reflect UV radiation.[1] They are classified as either organic (chemical) compounds, which absorb UV energy and dissipate it as heat, or inorganic (physical) blockers like zinc oxide and titanium dioxide, which primarily scatter and reflect UV radiation. The efficacy of a sunscreen is determined by its Sun Protection Factor (SPF), a measure of its ability to protect against UVB-induced erythema, and its UVA Protection Factor (UVA-PF), which quantifies protection against UVA radiation.
This compound, also known as Octyl Methoxycinnamate (OMC) or Octinoxate, has been a cornerstone of the sunscreen industry for decades due to its excellent UVB absorption properties. However, the evolving landscape of photoprotection science necessitates a critical evaluation of its performance in comparison to both traditional and next-generation UV filters. This guide will explore the nuances of its efficacy, with a particular focus on the critical parameter of photostability.
A Technical Profile of this compound (OMC)
This compound is an organic ester that functions as a UVB filter. Its chemical structure, featuring a conjugated system of a phenyl ring and an acrylic acid ester, is responsible for its UV-absorbing capabilities.
-
UV Absorption Spectrum: OMC exhibits a strong absorbance in the UVB range, with its peak absorption (λmax) typically around 310 nm. Its molar extinction coefficient (ε), a measure of how strongly it absorbs light at a specific wavelength, is estimated to be in the range of 2.0-2.5 × 10⁴ M⁻¹ cm⁻¹.[2] This high absorptivity makes it an effective agent for preventing sunburn.
-
Mechanism of Action: Upon absorbing UVB radiation, the OMC molecule is promoted to an excited electronic state. It primarily dissipates this energy through a highly efficient trans-cis (or E/Z) photoisomerization around the carbon-carbon double bond.[3] This process allows the molecule to return to its ground state without significant chemical degradation, which is the basis of its function as a UV filter.
Comparative Efficacy and Photostability Analysis
The true measure of a UV filter's utility lies not only in its initial absorption capacity but also in its ability to maintain that capacity upon prolonged UV exposure—a property known as photostability.
While OMC is relatively stable when formulated on its own, its photostability is significantly compromised in the presence of other UV filters, particularly the broad-spectrum UVA absorber, Avobenzone (Butyl Methoxydibenzoylmethane).
-
Interaction with Avobenzone: When combined with Avobenzone, OMC has been shown to accelerate the photodegradation of Avobenzone.[4][5] Concurrently, the presence of Avobenzone can lead to the photolysis of OMC, moving beyond the typical reversible photoisomerization to irreversible degradation.[4][5][6] This interaction results in a rapid loss of both UVA and UVB protection. The photodegradation of Avobenzone proceeds through keto-enol tautomerization followed by cleavage, which can be exacerbated by OMC.[7]
-
Formation of Photoproducts and Reactive Oxygen Species (ROS): Upon degradation, OMC can form various photoproducts, including cyclodimers, which may have different toxicological profiles than the parent compound.[8] Furthermore, the irradiation of sunscreen formulations containing OMC and Avobenzone has been shown to generate persistent free radicals.[4][6] The generation of Reactive Oxygen Species (ROS) in the skin is a significant concern, as these highly reactive molecules can cause oxidative damage to cellular components, including DNA, proteins, and lipids.
The limitations of older UV filters like OMC and Avobenzone have driven the development of a new generation of highly photostable, broad-spectrum filters.
| UV Filter | Chemical Name | Primary UV Spectrum | Photostability Profile | Key Characteristics |
| This compound (OMC) | Ethylhexyl Methoxycinnamate | UVB | Moderate (Unstable with Avobenzone) | Excellent UVB absorber; widely used but has photostability and potential endocrine disruption concerns. |
| Avobenzone | Butyl Methoxydibenzoylmethane | UVA | Low (Inherently photounstable) | Gold standard for UVA absorption but requires stabilization with other filters like Octocrylene or Tinosorb S.[7][9][10] |
| Oxybenzone | Benzophenone-3 | UVB, UVA2 | High | Effective broad-spectrum absorber but faces significant controversy regarding coral reef safety and potential endocrine disruption. |
| Octocrylene | Octocrylene | UVB, UVA2 | High | Often used to photostabilize Avobenzone. However, it can also generate ROS upon UV exposure. |
| Tinosorb® S | Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | Broad Spectrum (UVB, UVA1, UVA2) | Very High | Oil-soluble, highly efficient, and an excellent photostabilizer for other filters like Avobenzone.[10][11][12] |
| Tinosorb® M | Methylene Bis-Benzotriazolyl Tetramethylbutylphenol | Broad Spectrum (UVB, UVA1, UVA2) | Very High | A unique hybrid filter that acts as both a chemical absorber and a physical blocker. Water-soluble and highly photostable.[13] |
| Mexoryl® SX | Terephthalylidene Dicamphor Sulfonic Acid | UVA | Very High | Water-soluble, photostable UVA filter developed by L'Oréal. Often used in combination with other filters for broad-spectrum coverage.[11][14] |
| Mexoryl® XL | Drometrizole Trisiloxane | UVB, UVA2 | Very High | Oil-soluble, photostable filter that works synergistically with Mexoryl® SX to provide comprehensive protection.[11][14] |
Key Insights from the Comparison:
-
Superiority of Modern Filters: Newer filters like Tinosorb S, Tinosorb M, and the Mexoryl series offer significant advantages over OMC. They provide broad-spectrum protection and are inherently photostable, eliminating the need for complex stabilization strategies.[12][14]
-
The Role of Tinosorb S as a Stabilizer: Tinosorb S has demonstrated a remarkable ability to prevent the photodegradation of both Avobenzone and OMC when used in combination, leading to sustained SPF and UVA protection.[10][15]
-
ROS Generation: While the focus is often on the photodegradation of the primary filter, it is crucial to consider the generation of ROS. Even stable filters like Octocrylene can contribute to oxidative stress. The newer generation filters are generally designed to minimize this effect.
Experimental Methodologies for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized in vitro protocols are essential.
This method provides a reliable estimate of a product's UVB protection without the need for human testing. The recently established ISO 23675:2024 standardizes this approach.[16]
Protocol Overview:
-
Substrate Preparation: Polymethylmethacrylate (PMMA) plates with a specified roughness are used to mimic the surface of the skin.[16]
-
Sample Application: A precise amount of the sunscreen product (e.g., 1.2-1.3 mg/cm²) is applied to the PMMA plates. To ensure reproducibility, automated robotic application is recommended.[16][17]
-
Drying/Equilibration: The applied film is allowed to dry and equilibrate for a defined period (e.g., 15-30 minutes) in the dark at a controlled temperature.[18][19]
-
Initial Transmittance Measurement: The initial UV transmittance of the sunscreen film is measured from 290 nm to 400 nm using a spectrophotometer equipped with an integrating sphere.[20]
-
UV Irradiation: The plates are exposed to a controlled dose of UV radiation from a solar simulator.
-
Final Transmittance Measurement: The UV transmittance is measured again post-irradiation.
-
SPF Calculation: The SPF is calculated from the transmittance data using the following equation, which incorporates the Erythema action spectrum (E(λ)) and the solar spectrum (I(λ)):
where T(λ) is the spectral transmittance of the product.
This method is the standard for assessing a product's UVA protection in vitro.[21][22]
Protocol Overview:
-
Initial Steps (1-4 from SPF protocol): The initial sample preparation and pre-irradiation transmittance measurements are similar to the in vitro SPF method.[23][24]
-
Data Adjustment: The initial absorbance spectrum is mathematically adjusted using a coefficient 'C' so that the calculated in vitro SPF matches the pre-determined in vivo SPF of the product. This step is crucial for standardizing the film thickness.[18]
-
UV Irradiation Dose Calculation: A specific UV dose is calculated based on the initial UVA-PF (UVAPF₀) of the adjusted spectrum.[18]
-
Sample Irradiation: The sample plate is irradiated with the calculated dose from a solar simulator.[23]
-
Post-Irradiation Measurement: The absorbance spectrum of the irradiated sample is measured.
-
UVA-PF Calculation: The final UVA-PF is calculated from the post-irradiation absorbance data using the Persistent Pigment Darkening (PPD) action spectrum (P(λ)) and the standard UVA source spectrum (I(λ)).[24]
A product's photostability is evaluated by comparing its UV absorbance profile before and after irradiation.
Protocol Overview:
-
Sample Preparation: A thin film of the product is prepared on a PMMA plate as described in the SPF and UVA-PF protocols.
-
Initial Absorbance Measurement: The initial absorbance spectrum (290-400 nm) is recorded.
-
Controlled Irradiation: The sample is exposed to a defined and controlled dose of UV radiation from a solar simulator.[19] The irradiation dose can be varied to assess the degradation kinetics.
-
Post-Irradiation Absorbance Measurement: The absorbance spectrum is recorded again after irradiation.
-
Data Analysis: The change in the absorbance spectrum is analyzed. Key metrics such as the percentage loss of absorbance at λmax, the decrease in the calculated SPF and UVA-PF values, and the change in the area under the curve (AUC) are used to quantify photostability.[19]
Visualization of Key Processes
Diagrams can help clarify complex experimental workflows and chemical mechanisms.
Conclusion and Future Perspectives
This compound (Octinoxate) remains an effective UVB absorber when evaluated in isolation. However, its pronounced photounstability, particularly when formulated with Avobenzone, and the potential for generating reactive oxygen species are significant drawbacks in the context of modern sunscreen formulation.
The advent of broad-spectrum, highly photostable UV filters such as Tinosorb S, Tinosorb M, and the Mexoryl series has set a new standard for photoprotection. These filters not only provide comprehensive coverage across the UVA and UVB spectrum but also enhance the stability of entire formulations. For researchers and formulators, the focus has shifted from merely achieving a high SPF value to ensuring the sustained, broad-spectrum efficacy of the product throughout the duration of sun exposure.
Future research should continue to focus on developing novel UV filters with even greater photostability, a lower potential for skin penetration and environmental impact, and the ability to quench ROS. As our understanding of the complex interactions between UV radiation and the skin deepens, so too must the sophistication of the protective technologies we develop.
References
- Sayre, R. M., Dowdy, J. C., & Cantrell, A. (2005). Unexpected photolysis of the sunscreen octinoxate in the presence of the sunscreen avobenzone. Photochemical & Photobiological Sciences, 4(11), 913-916.
- ALS Global. (2025, March 27). ISO 23675: The Evolution of SPF Testing with an In Vitro Approach.
- SpecialChem. (2020, April 28). Alternative In-Vitro SPF Sunscreen Test Method.
- Givaudan-Roure S.A. (1996). Proposed protocol for determination of photostability Part I: cosmetic UV filters. International Journal of Cosmetic Science, 18(4), 167-77.
- COLIPA. (2009, June). IN VITRO METHOD FOR THE DETERMINATION OF THE UVA PROTECTION FACTOR AND “CRITICAL WAVELENGTH” VALUES OF SUNSCREEN PRODUCTS.
- Eurofins. (n.d.). In vitro SPF Testing.
- Dermatest Pty Ltd. (n.d.). UVAPF In Vitro Broad Spectrum Test.
- Heliocare. (2015, October 27). Photostability Test for Additional Sunscreen Claims, Part I: Protocol Setup. Cosmetics & Toiletries.
- Damiani, E., et al. (2012). In Vitro Evaluation of Sunscreens: An Update for the Clinicians. Journal of Biomedicine and Biotechnology, 2012, 854139.
- Intertek Inform. (n.d.). Cosmetics - Determination of sunscreen UVA photoprotection in vitro (ISO 24443:2021, Corrected version 2022-02).
- Swedish Institute for Standards, SIS. (2021). SS-EN ISO 24443:2021 - Cosmetics - Determination of sunscreen UVA photoprotection in vitro (ISO 24443:2021).
- Solar Light Company. (2022, November 29). Guide to Performing ISO 24443:2021 In Vitro UVAPF Measurements.
- ISO. (2011). ISO/FDIS 24443:2011(E) - Cosmetics — Sun protection test method — Determination of sunscreen UVA photoprotection in vitro.
- ResearchGate. (n.d.). Unexpected Photolysis of the Sunscreen Octinoxate in the Presence of the Sunscreen Avobenzone¶.
- ResearchGate. (n.d.). Unexpected Photolysis of the Sunscreen Octinoxate In The Presence of the Sunscreen Avobenzone.
- ResearchGate. (n.d.). Mechanisms that could be triggered when avobenzone (11)
- Abich Inc. (n.d.). In Vitro Sunscreen Photostability Testing Insights.
- MFCI CO.,LTD. (2025, February 24). Scientific Advances in Avobenzone Photostability: Mechanisms and Efficacy.
- Smolecule. (n.d.).
- Eurofins. (n.d.). Photostability-Sunscreens.
- Reddit. (2021, May 30).
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Hanson, K. M., et al. (2017). Photolysis and cellular toxicities of the organic ultraviolet filter chemical octyl methoxycinnamate and its photoproducts. Toxicology and Applied Pharmacology, 325, 58-66.
- Benchchem. (n.d.).
- PhaMix. (2018, January 22). Anthelios Sunscreens: How Mexoryl XL, SX and Other Sun Filters Work Together.
- Wikipedia. (n.d.). Ultraviolet.
- Reddit. (2014, June 10). Can someone explain Meroxyl, Tinosorb and Mexoplex in layman terms?.
- ResearchGate. (2025, July 20). Calculation of Sun Protection Factor (SPF) Values for Selected Organic Filters Using a UV Spectrophotometer.
- My Women Stuff. (2008, June 17). Mexoryl and Tinosorb S Sunscreen.
- ResearchGate. (n.d.). Sunscreens containing the broad-spectrum UVA absorber, Mexoryl SX, prevent the cutaneous detrimental effects of UV exposure: a review of clinical study results.
- ResearchGate. (n.d.).
- Reddit. (2018, August 28).
- Federal Institute for Risk Assessment (BfR). (2003, August 6). UV-Filters in Sun Protection Products.
- NIST. (n.d.).
- Cheméo. (n.d.).
- ResearchGate. (n.d.). Summary of SPF, UVAPF, PPF, SPF/UVAPF ratio and PA values of 6 sunscreen products tested in Asian skin.
- Ministry of Health, Labour and Welfare, Japan. (n.d.). Standards for Cosmetic Products.
- Benchchem. (n.d.).
- Chatelain, E., & Gabard, B. (2001). Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. Photochemistry and Photobiology, 74(3), 401-406.
- PubChem. (n.d.). Methyl 4-methoxycinnamate.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Mechanisms of reactive oxygen species (ROS)
- CIRS Group. (2025, January 10).
- ResearchGate. (n.d.). Photostabilization of Butyl methoxydibenzoylmethane (Avobenzone) and Ethylhexyl methoxycinnamate by Bis‐ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a New UV Broadband Filter¶.
- ChemLinked. (2024, April 11). Global cosmetic regulation: a quarterly roundup of key developments.
- MDPI. (n.d.).
- C&K Testing. (2024, November 22).
- PubMed Central. (n.d.). Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy.
- CIRS Group. (2025, August 21). Regulatory Updates on Global Cosmetics-Europe & Americas Overview (First Half of 2025).
Sources
- 1. Ultraviolet - Wikipedia [en.wikipedia.org]
- 2. Buy Methyl 4-methoxycinnamate | 832-01-9 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unexpected photolysis of the sunscreen octinoxate in the presence of the sunscreen avobenzone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uvabsorbers.com [uvabsorbers.com]
- 8. Photolysis and cellular toxicities of the organic ultraviolet filter chemical octyl methoxycinnamate and its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anthelios Sunscreens with Mexoryl &Tinosorb S - PhaMix.com [phamix.com]
- 12. mywomenstuff.com [mywomenstuff.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. alsglobal.com [alsglobal.com]
- 17. specialchem.com [specialchem.com]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 21. intertekinform.com [intertekinform.com]
- 22. Standard - Cosmetics - Determination of sunscreen UVA photoprotection in vitro (ISO 24443:2021) SS-EN ISO 24443:2021 - Swedish Institute for Standards, SIS [sis.se]
- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 24. kcia.or.kr [kcia.or.kr]
A Comparative Analysis of the Cytotoxic Profiles of Methyl p-Methoxycinnamate and p-Coumaric Acid: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of the cytotoxic properties of methyl p-methoxycinnamate (MPMC) and its parent compound, p-coumaric acid (p-CA). As researchers and drug development professionals explore the therapeutic potential of phenolic compounds, understanding the structure-activity relationships that govern their cytotoxic effects is paramount. The esterification of p-coumaric acid to its methyl ester derivative, MPMC, introduces significant changes in physicochemical properties, most notably an increase in lipophilicity. This alteration is hypothesized to enhance cellular uptake and, consequently, modulate its biological activity. This guide will objectively compare their cytotoxic performance, delve into the underlying molecular mechanisms, and provide detailed experimental protocols to support further investigation.
Comparative Cytotoxicity: Enhanced Potency Through Esterification
Experimental evidence suggests that the esterification of p-coumaric acid can significantly enhance its cytotoxic effects against various cancer cell lines. While direct comparative studies on this compound are limited, research on its close structural analog, methyl p-coumarate, demonstrates a superior cytotoxic profile against melanoma cells when compared to p-coumaric acid.[1] This trend is further supported by studies on other ester derivatives, such as ethyl and butyl p-coumarate, which also exhibit more potent tumor cell death at lower concentrations than the parent acid.[2][3]
p-Coumaric acid itself has demonstrated cytotoxic activity against a range of cancer cell lines, including neuroblastoma, prostate, and colon cancer.[4][5][6] However, the concentrations required to elicit a significant cytotoxic response are often high.[1] For instance, the IC50 value for p-coumaric acid in HT-29 colon cancer cells was reported to be 150 μM.[6] In contrast, studies on ethyl p-methoxycinnamate (EPMC), another close analog of MPMC, have shown IC50 values in the lower micromolar range in various cancer cell lines, indicating a more potent cytotoxic effect.[7][8]
Table 1: Comparative Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 Value | Reference |
| p-Coumaric Acid | HT-29 (Colon Cancer) | MTT | 150 µM | [6] |
| p-Coumaric Acid | PC3 (Prostate Cancer) | Not Specified | 1.1 ± 0.2 mM | [5] |
| Ethyl p-methoxycinnamate (EPMC) | CL-6 (Cholangiocarcinoma) | MTT | 245.5 µg/ml | [7][8] |
| Ethyl p-methoxycinnamate (EPMC) | Caco-2 (Colon Cancer) | MTT | 347.0 µg/ml | [7][8] |
| Methyl p-coumarate | Melanoma Cells | Not Specified | More potent than p-CA | [1] |
Mechanistic Insights into Cytotoxicity: The Role of Oxidative Stress and Apoptosis
The cytotoxic effects of both p-coumaric acid and its esters appear to be mediated through the induction of oxidative stress and the subsequent activation of apoptotic pathways. The increased lipophilicity of the esterified forms likely facilitates their passage across the cell membrane, leading to higher intracellular concentrations and a more pronounced biological effect.
The Pro-oxidant Activity and ROS Generation
A common mechanism underlying the cytotoxicity of these compounds is the generation of reactive oxygen species (ROS).[4][5] Studies on p-coumaric acid have shown that its cytotoxic effect on neuroblastoma N2a cells is mediated by a significant increase in intracellular ROS levels.[4][9] This surge in ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA.
Caption: Comparative cellular uptake and proposed cytotoxic mechanism.
Induction of Apoptosis via Mitochondrial Dysfunction
The excessive production of ROS often triggers the intrinsic pathway of apoptosis through mitochondrial dysfunction.[4] This is characterized by a dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[4][9] Both p-coumaric acid and its esters have been shown to induce apoptosis in cancer cells.[4][6][7][8] For instance, ethyl p-methoxycinnamate was found to induce apoptosis in cholangiocarcinoma cells, as evidenced by the externalization of phosphatidylserine and the activation of caspases 3/7.[7]
Caption: Experimental workflow for mechanistic cytotoxicity studies.
Experimental Protocols for Cytotoxicity Assessment
To enable researchers to conduct their own comparative studies, detailed protocols for key cytotoxicity assays are provided below. These protocols are designed to be self-validating by including appropriate positive and negative controls.
Protocol 1: Assessment of Cell Viability using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
This compound and p-coumaric acid (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of MPMC and p-CA in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the prepared compound dilutions. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Protocol 2: Quantification of Apoptosis and Necrosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells treated with MPMC or p-CA
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Culture and treat cells with the test compounds for the desired duration.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Materials:
-
Cells treated with MPMC or p-CA
-
DCFH-DA solution (10 mM stock in DMSO)
-
Serum-free medium or PBS
-
Positive control (e.g., H2O2)
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Seed and treat cells with the test compounds as described in the MTT assay protocol.
-
After the treatment period, remove the medium and wash the cells with serum-free medium or PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or analyze the cells by flow cytometry.
-
Include a positive control group treated with a known ROS inducer to validate the assay.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound holds greater cytotoxic potential than its parent acid, p-coumaric acid. This enhanced activity is attributed to its increased lipophilicity, which likely improves its cellular uptake and allows for more effective induction of ROS-mediated apoptosis. For researchers in drug discovery and development, this highlights a promising strategy for optimizing the anticancer properties of phenolic acids through esterification.
Future studies should focus on direct, head-to-head comparisons of MPMC and p-CA across a panel of cancer cell lines to definitively quantify their relative potencies. Further elucidation of the specific molecular targets and signaling pathways affected by MPMC will also be crucial in advancing its potential as a therapeutic agent. The experimental protocols provided in this guide offer a robust framework for conducting such investigations with scientific rigor.
References
- Shailasree, S., et al. (2015). Cytotoxic effect of p-Coumaric acid on neuroblastoma, N2a cell via generation of reactive oxygen species leading to dysfunction of mitochondria inducing apoptosis and autophagy. Molecular Neurobiology, 51(1), 119-130.
- Hernández-Vázquez, L., et al. (2020). Cytotoxic Fractions from Hechtia glomerata Extracts and p-Coumaric Acid as MAPK Inhibitors. Molecules, 25(23), 5587.
- de Cássia da Silveira e Sá, R., et al. (2023). Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth. Biomedicines, 11(1), 196.
- Tritripmongkol, P., et al. (2020). Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. Asian Pacific Journal of Cancer Prevention, 21(4), 927-933.
- Fazel Nabavi, S., et al. (2021). Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy. Molecular Biology Reports, 48(1), 345-354.
- ResearchGate. (n.d.). p-Coumaric acid esterification improves the cytotoxicity against the B16-F10 melanoma cells.
- ResearchGate. (2014). Cytotoxic Effect of p-Coumaric Acid on Neuroblastoma, N2a Cell via Generation of Reactive Oxygen Species Leading to Dysfunction of Mitochondria Inducing Apoptosis and Autophagy.
- National Institutes of Health. (2023). Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth.
- ResearchGate. (2020). (PDF) Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic effect of p-Coumaric acid on neuroblastoma, N2a cell via generation of reactive oxygen species leading to dysfunction of mitochondria inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Validating a Stability-Indicating GC-MS Method for Methyl p-Methoxycinnamate Impurities
For researchers, scientists, and drug development professionals, ensuring the purity and stability of an active pharmaceutical ingredient (API) is paramount. Methyl p-methoxycinnamate, a widely used compound in various industries, is no exception. Its impurity profile can significantly impact efficacy and safety. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical tool, offering the high resolution and specificity needed for this task.[1]
This guide provides an in-depth, experience-driven approach to validating a GC-MS method for detecting and quantifying impurities in this compound. We will move beyond a simple checklist of validation parameters, focusing instead on the scientific rationale behind our choices and presenting a self-validating system that ensures robust and reliable results, in line with the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]
The Analytical Challenge: Why GC-MS?
This compound, like other cinnamic acid esters, is susceptible to specific degradation pathways, most notably trans-cis isomerization upon exposure to light.[3][4] Furthermore, residual starting materials, such as 4-methoxycinnamic acid, and byproducts from synthesis can be present.[5] A robust analytical method must not only quantify the main compound but also separate, identify, and quantify these potential impurities.
While HPLC is a common technique, GC-MS offers distinct advantages for this application:
-
High Chromatographic Resolution: Capillary GC columns provide excellent separation of structurally similar isomers, such as the trans- and cis-isomers of this compound.[3]
-
Definitive Identification: The mass spectrometer provides a unique "fingerprint" (mass spectrum) for each compound, allowing for positive identification, which is a cornerstone of a reliable stability-indicating method.[1]
-
Enhanced Sensitivity and Selectivity: By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, we can achieve very low limits of detection and quantification, which is crucial for trace-level impurities.[6]
The Validation Workflow: A Holistic Approach
Method validation is not a singular event but a systematic process of demonstrating that the method is fit for its intended purpose. Our workflow is designed to build confidence in the method's performance at each stage.
Caption: A structured workflow for GC-MS method validation.
Experimental Protocol: A Validated Method Example
This section details a hypothetical, yet scientifically plausible, GC-MS method for the analysis of this compound and its key impurities: the cis-isomer and 4-methoxycinnamic acid.
Sample and Standard Preparation
-
Solvent/Diluent: Dichloromethane (DCM) is a suitable volatile solvent for GC-MS analysis.[7]
-
Standard Stock Solutions: Prepare individual stock solutions of trans-methyl p-methoxycinnamate, cis-methyl p-methoxycinnamate, and 4-methoxycinnamic acid reference standards at 1000 µg/mL in DCM.
-
Working Standard Solutions: Prepare mixed standard solutions by diluting the stock solutions to the required concentration levels for linearity, accuracy, and precision studies.
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound API, dissolve in, and dilute to 25.0 mL with DCM to achieve a nominal concentration of 1000 µg/mL. Filter through a 0.22 µm filter if necessary.[7]
GC-MS Instrumentation and Conditions
The causality behind these parameters is crucial: the column choice provides the primary separation, the temperature program ensures elution of all analytes with good peak shape, and the MS parameters provide the necessary sensitivity and identification.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control necessary for repeatable retention times. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column offering excellent separation for a wide range of semi-volatile compounds, including cinnamate esters and their isomers.[8] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert gas standard for GC-MS, providing good efficiency. Constant flow ensures stable retention times. |
| Inlet | Split/Splitless, used in Split mode (50:1) at 250°C | Split injection prevents column overloading with the high-concentration API, ensuring better peak shape for trace impurities. |
| Injection Volume | 1 µL | Standard volume for GC analysis. |
| Oven Program | Initial 100°C, hold 2 min; ramp at 10°C/min to 280°C, hold 5 min | An initial hold allows for good focusing on the column head. The ramp rate is optimized to separate the isomers and the parent acid effectively.[2] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A robust and sensitive mass selective detector. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces repeatable fragmentation patterns, searchable against libraries like NIST.[9] |
| Source Temperature | 230°C | Optimal temperature to ensure ionization without thermal degradation of analytes.[2] |
| Transfer Line Temp | 280°C | Must be hot enough to prevent condensation of analytes as they transfer from the GC to the MS.[2] |
| Acquisition Mode | Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) | Full Scan for initial identification and specificity; SIM for enhanced sensitivity in quantification.[4] |
Comparative Guide to Validation Parameters
Here, we compare the performance of the GC-MS method under two acquisition modes: Full Scan (universal detection, good for identification) and Selected Ion Monitoring (SIM) (targeted detection, excellent for quantification).[10]
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[11] Forced degradation studies are the ultimate test of a method's stability-indicating power. The API is subjected to harsh conditions to intentionally generate degradation products.
Experimental Protocol: Prepare solutions of this compound (~1 mg/mL) and subject them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.[12]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.[12]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105°C for 48 hours.[12]
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
Expected Outcome: The photolytic stress sample should show a significant peak corresponding to the cis-isomer. The method is specific if the peaks for the parent compound, process impurities, and degradation products are well-resolved from each other. Mass spectral analysis confirms the identity of the degradants.
Linearity and Range
Linearity demonstrates a proportional relationship between analyte concentration and instrument response. The range is the interval over which this proportionality is acceptable.
Experimental Protocol: Analyze a series of five concentrations for each impurity, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range might be 0.05% to 0.15%).
| Parameter | Acceptance Criterion | Hypothetical Result (Full Scan) | Hypothetical Result (SIM) |
| Correlation Coeff. (r²) | ≥ 0.995 | 0.9981 | 0.9995 |
| y-intercept bias | Minimal | Acceptable | Acceptable |
Insight: The SIM mode typically yields a higher correlation coefficient due to reduced noise and fewer interferences, leading to a more reliable quantification model.[6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: Determined based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ.
| Parameter | Acceptance Criterion | Hypothetical Result (Full Scan) | Hypothetical Result (SIM) |
| LOD | S/N ≥ 3 | 5 ng/mL (0.0005%) | 0.5 ng/mL (0.00005%) |
| LOQ | S/N ≥ 10 | 15 ng/mL (0.0015%) | 1.5 ng/mL (0.00015%) |
Insight: This is where GC-MS in SIM mode demonstrates its profound advantage. By monitoring only specific ions for the target impurity, background noise is dramatically reduced, leading to a 10-fold or greater improvement in sensitivity compared to Full Scan mode.[4] This is critical for detecting potentially genotoxic impurities at very low levels.
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed via recovery studies.
Experimental Protocol: Spike the API sample with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze in triplicate at each level.
| Parameter | Acceptance Criterion | Hypothetical Result (Full Scan) | Hypothetical Result (SIM) |
| Mean % Recovery | 80.0 - 120.0% | 92.5% - 108.2% | 98.5% - 101.7% |
Insight: The superior signal-to-noise in SIM mode allows for more precise peak integration, especially at lower concentrations, which directly translates to more accurate recovery results.
Precision
Precision expresses the closeness of agreement between a series of measurements.[11] It's evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicates under the same conditions over a short interval.
-
Intermediate Precision: Analysis on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of the API spiked with impurities at 100% of the specification limit.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
| Parameter | Acceptance Criterion | Hypothetical Result (Full Scan) | Hypothetical Result (SIM) |
| Repeatability (%RSD) | ≤ 15.0% | 8.5% | 2.1% |
| Intermediate Precision (%RSD) | ≤ 20.0% | 11.2% | 3.5% |
Insight: Again, the cleaner chromatograms and more defined peaks from SIM analysis result in significantly lower relative standard deviation (%RSD), demonstrating superior precision.
Robustness
Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol: Vary key parameters one at a time and assess the impact on the results (e.g., peak resolution, retention time).
-
GC Flow Rate: ± 0.1 mL/min
-
Oven Temperature Ramp Rate: ± 1°C/min
-
Inlet Temperature: ± 5°C
Expected Outcome: The system suitability parameters (e.g., resolution between critical peaks) should remain within the pre-defined acceptance criteria, demonstrating the method's reliability for routine use.
Relationship of Validation Parameters
The validation parameters are not independent silos; they are interconnected and collectively establish the trustworthiness of the method. Accuracy and precision are the ultimate measures of a quantitative method's performance, but they are fundamentally dependent on achieving adequate specificity, linearity, and sensitivity.
Caption: Interdependence of analytical validation parameters.
Conclusion
Validating a GC-MS method for impurities in this compound requires a meticulous, science-driven approach. By understanding the potential impurities and degradation pathways, a highly specific and robust method can be developed. This guide demonstrates that while Full Scan GC-MS is essential for initial identification and specificity assessment during forced degradation, the use of Selected Ion Monitoring (SIM) is unequivocally superior for the routine quantification of trace impurities . Its enhanced sensitivity, accuracy, and precision provide a higher degree of confidence in the quality and stability of the API. This self-validating system, grounded in the principles of ICH Q2(R1), ensures that the analytical data generated is not only compliant but, more importantly, scientifically sound and trustworthy.
References
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Đorđević, T., et al. (2021). Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. Molecules, 26(9), 2475.
- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 641297, Methyl 4-methoxycinnamate. PubChem.
- PrepChem. (n.d.). Synthesis of methyl-p-methoxycinnamate. PrepChem.com.
- Navale, S. C., et al. (2015). Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research. Planta Medica, 81(12/13), 1038-1052.
- Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment.
- Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Environics, Inc.
- Roy, A., et al. (2023). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International.
- Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners.
- Rachdawong, S., et al. (2013). Analysis of octyl methoxycinnamate in sunscreen products by a validated UV-spectrophotometric method. African Journal of Pharmacy and Pharmacology, 7(22), 1466-1471.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare.
- St. John-Williams, L. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. Molecules, 27(24), 8829.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.
- Ravisankar, P., et al. (2015). Analytical method validation: A brief review. Journal of Pharmaceutical Research, 2(3), 118-125.
- Medistri SA. (2024). GC/MS Identification of Impurities. Medistri SA.
- LCGC International. (2018). Analytical Method Validation: Back to Basics, Part II. LCGC International.
- Dolan, J. W. (2016). Method Validation and Robustness. LCGC International.
- Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Impactfactor.org.
- ResearchGate. (2021). (PDF) Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. ResearchGate.
- Snow, N. H. (2021). Flying High with Sensitivity and Selectivity: GC–MS to GC–MS/MS. LCGC International.
- Jadhav, S. A., et al. (2015). Development and Validation of Stability-Indicating GC-FID Method for the Quantitation of Memantine Hydrochloride and Its Nonchromophoric Impurities in Bulk and Pharmaceutical Dosages. Scilit.
- University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS. University of Maryland.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.
- ResearchGate. (n.d.). Linear range and linearity for the GC-MS determination. ResearchGate.
- MDPI. (n.d.). Identification of Volatile Organic Compounds as Natural Antifungal Agents Against Botrytis cinerea in Grape-Based Systems. MDPI.
- ResearchGate. (n.d.). Results on the robustness of the developed GC-MS method. ResearchGate.
- Welch Materials. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Welch Materials.
- Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Wikipedia.
- Chromatography Forum. (2009). what is he difference between selectivity and specificity ?. Chromatography Forum.
- SCION Instruments. (n.d.). Sample preparation GC-MS. SCION Instruments.
- Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Science.gov.
- ResearchGate. (n.d.). Selectivity versus specificity in chromatographic analytical methods. ResearchGate.
- Organomation. (n.d.). GC-MS Sample Preparation. Organomation.
- Chromatography Forum. (2012). how to define Range and Linearity. Chromatography Forum.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. IJRRP.
- Medistri SA. (2024). GC/MS Identification of Impurities. Medistri SA.
- International Journal of Pharmaceutical Sciences and Research. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. IJPSR.
- Patsnap Eureka. (2025). How to Validate GC-MS Data for Trace-level Analysis. Patsnap.
- Hubert, P., et al. (2007). A new validation approach applied to the GC determination of impurities in organic solvents. Journal of Pharmaceutical and Biomedical Analysis, 45(1), 115-125.
- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
- Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. BBRA.
- Jain, D., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 15-22.
- Research Journal of Science and Technology. (n.d.). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. RJST.
- Canellas, E., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1385-1400.
- JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. JEOL.
Sources
- 1. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. This compound, cis [webbook.nist.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 12. Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Methyl p-Methoxycinnamate
Introduction
Methyl p-methoxycinnamate is a valuable organic compound with significant applications in the pharmaceutical, cosmetic, and flavor industries. It is a key intermediate in the synthesis of various bioactive molecules and is widely used as a UV-B filter in sunscreens. The efficiency and economic viability of its production are therefore of paramount importance to researchers and chemical manufacturers. This guide provides a comprehensive comparison of four distinct synthetic routes to this compound, with a focus on their cost-effectiveness, practicality, and overall sustainability. We will delve into the nuances of the Horner-Wadsworth-Emmons reaction, Fischer-Speier esterification, the Heck reaction, and a two-step approach involving the Perkin reaction followed by esterification. Through a detailed analysis of reagent costs, reaction yields, energy consumption, and safety considerations, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific needs.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several established organic transformations. In this guide, we will critically evaluate the following four routes:
-
Horner-Wadsworth-Emmons (HWE) Reaction: A widely used olefination reaction that employs a phosphonate carbanion to convert an aldehyde into an alkene with high stereoselectivity.
-
Fischer-Speier Esterification: A classic acid-catalyzed esterification of a carboxylic acid with an alcohol. This route presupposes the availability or synthesis of p-methoxycinnamic acid.
-
Heck Reaction: A palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl halide and an alkene.
-
Perkin Reaction followed by Esterification: A two-step sequence beginning with the synthesis of p-methoxycinnamic acid via the Perkin condensation, followed by its esterification.
Each of these routes presents a unique set of advantages and disadvantages in terms of cost, efficiency, and environmental impact. The following sections will provide a detailed, side-by-side comparison to illuminate these differences.
Comparative Analysis of Synthetic Routes
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a powerful tool for the stereoselective synthesis of alkenes. In the context of this compound synthesis, it offers a direct and efficient route from a commercially available aldehyde.
Reaction Scheme:
Mechanism and Rationale:
The HWE reaction begins with the deprotonation of trimethyl phosphonoacetate by a base, typically sodium methoxide, to form a stabilized phosphonate carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of p-anisaldehyde. The resulting intermediate subsequently eliminates dimethyl phosphate to yield the desired E-alkene, this compound. The strong electron-withdrawing nature of the phosphonate group enhances the acidity of the alpha-protons, allowing for the use of a moderately strong base like sodium methoxide. The primary driving force for this reaction is the formation of a very stable phosphorus-oxygen double bond in the phosphate byproduct.
Experimental Protocol:
-
In a round-bottom flask, dissolve trimethyl phosphonoacetate (1.1 eq) in anhydrous methanol under an inert atmosphere.
-
Add sodium methoxide (1.1 eq) portion-wise at 0 °C and stir the mixture for 30 minutes.
-
Slowly add a solution of p-anisaldehyde (1.0 eq) in anhydrous methanol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol or by column chromatography on silica gel.
Cost Analysis:
| Reagent | Molar Mass ( g/mol ) | Price (USD/kg) | Price (USD/mol) |
| p-Anisaldehyde | 136.15 | 130.00 | 17.70 |
| Trimethyl phosphonoacetate | 182.11 | 789.00 | 143.70 |
| Sodium Methoxide | 54.02 | 160.00 | 8.64 |
| Methanol | 32.04 | 0.66 | 0.02 |
Note: Prices are estimates and can vary based on supplier and purity.
Yield and Efficiency:
The HWE reaction is known for its high yields, often exceeding 85-90% for this particular transformation. The reaction is typically clean, with the main byproduct being water-soluble, which simplifies purification.
Purification:
Purification is generally straightforward. The crude product can often be purified by simple recrystallization from methanol, which is a cost-effective and scalable method. If necessary, column chromatography can be employed to achieve higher purity.
Safety and Environmental Impact:
-
p-Anisaldehyde: Harmful if swallowed.[1]
-
Trimethyl phosphonoacetate: Causes skin and serious eye irritation.[2]
-
Sodium Methoxide: Self-heating and may catch fire. Causes severe skin burns and eye damage. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.[3][4][5]
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.[6][7][8]
The reaction uses relatively benign solvents like methanol, but the handling of sodium methoxide requires caution due to its flammability and corrosivity. The phosphate byproduct is generally considered to have low environmental toxicity.
Fischer-Speier Esterification
This is a direct and atom-economical approach, provided that p-methoxycinnamic acid is readily available and affordable.
Reaction Scheme:
Mechanism and Rationale:
Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of p-methoxycinnamic acid, making the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is typically used, and/or the water byproduct is removed as it is formed.
Experimental Protocol:
-
Suspend p-methoxycinnamic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by recrystallization from methanol.
Cost Analysis:
| Reagent | Molar Mass ( g/mol ) | Price (USD/kg) | Price (USD/mol) |
| p-Methoxycinnamic acid | 178.18 | 150.00 | 26.73 |
| Methanol | 32.04 | 0.66 | 0.02 |
| Sulfuric Acid | 98.08 | 1.20 | 0.12 |
Note: Prices are estimates and can vary based on supplier and purity.
Yield and Efficiency:
Yields for Fischer-Speier esterification are typically high, often in the range of 90-95%, especially when a large excess of the alcohol is used to drive the equilibrium.
Purification:
Purification is relatively simple. A basic workup to remove the acid catalyst followed by recrystallization is usually sufficient to obtain a pure product.
Safety and Environmental Impact:
-
p-Methoxycinnamic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][11]
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.[6][7][8]
-
Sulfuric Acid: Causes severe skin burns and eye damage.
This method is considered relatively "green" due to its high atom economy and the use of a simple, recoverable solvent. The main hazard is the use of concentrated sulfuric acid, which is highly corrosive.
Heck Reaction
The Heck reaction is a powerful C-C bond-forming reaction, but its cost-effectiveness is heavily dependent on the price of the palladium catalyst.
Reaction Scheme:
p-Anisaldehyde + Acetic anhydride --(Sodium acetate)--> p-Methoxycinnamic acid
p-Methoxycinnamic acid + Methanol --(H+)--> this compound + H2O
Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.
Diagram 2: Fischer-Speier Esterification Workflow
Caption: Workflow for the Heck reaction.
Diagram 4: Perkin Reaction and Esterification Workflow
Caption: Workflow for the two-step Perkin reaction and esterification.
Conclusion
This comprehensive analysis reveals that for the cost-effective synthesis of this compound on a laboratory scale, Fischer-Speier esterification stands out as the most advantageous route, provided that p-methoxycinnamic acid is available at a reasonable cost. This method boasts high yields, low reagent costs, simple purification, and a favorable environmental profile.
The Horner-Wadsworth-Emmons reaction presents a strong alternative, offering high yields and a relatively straightforward procedure. However, the higher cost of trimethyl phosphonoacetate makes it a more expensive option compared to Fischer-Speier esterification.
The Perkin reaction followed by esterification is a viable, albeit more laborious, two-step process. The high energy input for the Perkin reaction and the moderate overall yield make it less cost-effective than the aforementioned routes.
The Heck reaction , while a powerful synthetic tool, is prohibitively expensive for the routine synthesis of this compound due to the high cost of the palladium catalyst. Furthermore, the need for more complex purification and the environmental concerns associated with palladium detract from its practicality for this specific application.
Ultimately, the choice of synthetic route will depend on the specific priorities of the researcher or organization, including budget constraints, available starting materials, desired purity, and scale of production. For large-scale industrial synthesis, the cost of starting materials and process efficiency would be the most critical factors, likely favoring the Fischer-Speier esterification route.
References
- PubChem. (n.d.). Methyl acrylate. National Center for Biotechnology Information.
- PubChem. (n.d.). Methanol. National Center for Biotechnology Information.
- Chemius. (n.d.). Methyl Acrylate (MA).
- Methanol Safety Data Sheet. (n.d.).
- Acetic anhydride Safety Data Sheet. (n.d.). AWS.
- Methanol Safety Data Sheet. (n.d.).
- Methanol Safety Data Sheet. (n.d.).
- Safety data sheet. (2023, December 5).
- Methanol - Smart Chemical Services. (n.d.).
- Gelest, Inc. (2015, June 2). aks760 - sodium methoxide, 95%.
- PubChem. (n.d.). Trimethyl phosphonoacetate. National Center for Biotechnology Information.
- Safety Data Sheet Product name: Sodium Methoxide 30%. (2022, October 26).
- Safety Data Sheet: Triethylamine. (n.d.). Carl ROTH.
- Safety Data Sheet: Acetic acid anhydride. (n.d.). Carl ROTH.
- Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
- Wikipedia. (n.d.). Triethylamine.
- Fisher Scientific. (2010, June 4). p-Anisaldehyde - SAFETY DATA SHEET.
- GESTIS Substance Database. (n.d.). Methyl acrylate. DGUV.
- Loba Chemie. (2019, February 11). SODIUM METHOXIDE 30% SOLUTION IN METHANOL MSDS CAS-No..
- Penta chemicals. (2024, February 27). Triethylamine - SAFETY DATA SHEET.
- Safety data sheet. (n.d.).
- MedChemExpress. (n.d.). Palladium (II) acetate-SDS.
- Sigma-Aldrich. (n.d.). 114820 - Sodium methoxide 25% in methanol - Safety Data Sheet.
- Sigma-Aldrich. (2024, August 7). Aldrich T61301 - SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.
- ChemicalBook. (2025, November 1). Methyl acrylate - Safety Data Sheet.
- MedChemExpress. (n.d.). Palladium (II) acetate-SDS.
- Sigma-Aldrich. (2025, May 1). SAFETY DATA SHEET.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Methanol.
- Synerzine. (n.d.). SAFETY DATA SHEET p-Anisaldehyde (Natural).
- Sdfine. (n.d.). Chemwatch MSDS 25143-2.
- MedChemExpress. (n.d.). Triethyl phosphonoacetate-SDS.
- Biosynth. (2023, August 2). FM67797 - Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Trimethyl Phosphonoacetate , 98%.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Methoxycinnamic acid, 99%, predominantly trans.
- ChemicalBook. (n.d.). 4-Methoxycinnamic acid - Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.
Sources
- 1. msds.nipissingu.ca [msds.nipissingu.ca]
- 2. Trimethyl phosphonoacetate | C5H11O5P | CID 80029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gelest.com [gelest.com]
- 4. go.lupinsys.com [go.lupinsys.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. imlive.s3.amazonaws.com [imlive.s3.amazonaws.com]
- 7. carlroth.com [carlroth.com]
- 8. methanex.com [methanex.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Methyl p-Methoxycinnamate (MPMC) Quantification
Abstract
Methyl p-methoxycinnamate (MPMC), a naturally occurring phenylpropanoid, is a compound of significant interest in the pharmaceutical and cosmetic industries for its potential biological activities and UV-filtering properties.[1][2][3] Accurate and reliable quantification of MPMC is paramount for quality control, formulation development, and clinical research. This guide provides a comprehensive framework for the cross-validation of two powerful, yet distinct, analytical techniques for MPMC quantification: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, this guide moves beyond mere protocol recitation, delving into the causal-driven choices behind method selection, the establishment of self-validating protocols, and the interpretation of comparative data. It is designed for researchers, analytical scientists, and drug development professionals seeking to establish robust, interchangeable, and scientifically sound analytical workflows.
The Imperative of Analytical Method Cross-Validation
Analytical method validation is the cornerstone of reliable scientific data, ensuring a method is fit for its intended purpose.[4][5] Key validation parameters—specificity, linearity, accuracy, precision, and range—are assessed to establish a method's performance characteristics.[6][7][8] However, in a globalized research and development landscape, data is often generated across different laboratories, using different instrumentation, or even entirely different analytical techniques. This is where cross-validation becomes critical.
Cross-validation is the formal process of comparing two or more analytical procedures to demonstrate that they provide equivalent, reliable results for the same intended purpose.[9][10] It is essential when:
-
Transferring a method from a development lab to a quality control (QC) lab.
-
Comparing a new or updated method to an established one.
-
Including data in a regulatory submission that was generated using different analytical techniques (e.g., HPLC vs. GC-MS).[11]
The ultimate goal is to ensure data continuity and comparability, irrespective of the method or location of analysis. This guide will focus on the cross-validation between two distinct, or "orthogonal," techniques, providing the highest level of confidence in the analytical results.
Primary Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale for Selection: HPLC-UV is the workhorse of pharmaceutical analysis for good reason. It is ideally suited for non-volatile or thermally labile compounds like MPMC. Its robustness, straightforward sample preparation, and excellent quantitative performance make it a common choice for routine quality control and high-throughput analysis.[12][13]
Detailed Experimental Protocol: HPLC-UV
Instrumentation & Reagents:
-
HPLC System: Equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[13]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[13][14]
-
Reagents: HPLC-grade acetonitrile and water, analytical grade formic or phosphoric acid.[13]
-
Reference Standard: this compound, ≥98% purity.[13]
Protocol Steps:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v).[14] A small amount of acid (e.g., 0.1% formic acid) can be added to the water to improve peak shape.[13] Degas the mobile phase for 15 minutes in an ultrasonic bath before use.[13]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of MPMC reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[12][13]
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a minimum of five calibration standards across the desired range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing MPMC. Dissolve and dilute it in the mobile phase to achieve a final concentration within the established linear range.
-
Chromatographic Conditions:
-
System Suitability Test (SST): Before analysis, perform five replicate injections of a mid-range standard (e.g., 10 µg/mL). This is a self-validating step. The acceptance criteria are typically:
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.[16]
-
%RSD of Retention Time: ≤ 2.0%.
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 2000.
-
-
Analysis & Quantification: Construct a calibration curve by plotting peak area against concentration. The concentration of MPMC in the samples is determined by interpolating their peak areas from this curve.[13] A correlation coefficient (r²) of ≥ 0.999 is desired.[12]
Workflow Visualization
Caption: HPLC-UV workflow from preparation to final quantification.
Secondary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale for Selection: GC-MS offers an orthogonal separation and detection mechanism compared to HPLC-UV. Separation is based on volatility and boiling point, while detection by mass spectrometry provides unparalleled specificity through mass fragmentation patterns. This makes GC-MS an excellent confirmatory technique. While MPMC is semi-volatile, it is amenable to GC analysis, often without derivatization. The high sensitivity of MS can also lead to lower detection limits.[17][18]
Detailed Experimental Protocol: GC-MS
Instrumentation & Reagents:
-
GC-MS System: Gas chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole) with an Electron Ionization (EI) source.[17]
-
Column: Capillary column with a non-polar or moderately polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[19]
-
Reagents: GC-grade solvents (e.g., Ethyl Acetate, Hexane).
-
Reference Standard: this compound, ≥98% purity.
-
Internal Standard (IS): A structurally similar compound not present in the samples (e.g., Methyl Cinnamate) is recommended for optimal precision.
Protocol Steps:
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, but use a volatile GC-compatible solvent like Ethyl Acetate.
-
Working Standard Solutions: Serially dilute the stock solution with Ethyl Acetate to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Spike each standard with the internal standard to a constant concentration.
-
Sample Preparation: Employ a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to transfer MPMC from its original matrix into a GC-compatible organic solvent.[19] Spike the final extract with the internal standard.
-
Chromatographic & MS Conditions:
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (for trace analysis).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Use a prominent, specific ion for MPMC (e.g., m/z 192 for the molecular ion, and m/z 161 for a fragment ion) and a specific ion for the IS.
-
-
System Suitability Test (SST): Before analysis, inject a mid-range standard five times. The %RSD for the ratio of the MPMC peak area to the IS peak area should be ≤ 5%.
-
Analysis & Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against concentration. Determine the concentration in samples from this curve.
The Cross-Validation Study: A Head-to-Head Comparison
The core of the cross-validation is the direct comparison of results from both validated methods using the same set of samples.[10]
Cross-Validation Workflow
Caption: Logical workflow for cross-validating two analytical techniques.
Data Presentation: Comparative Performance Summary
The following table summarizes the expected performance data from the validation of each method. This data is crucial for an objective comparison.
| Validation Parameter | HPLC-UV Method | GC-MS Method | Causality & Expert Insight |
| Specificity | Demonstrated by peak purity (PDA) and resolution from matrix peaks. | High, demonstrated by unique mass fragmentation and specific ion monitoring (SIM). | GC-MS is inherently more specific due to detection based on mass, reducing the risk of interference from co-eluting impurities that might share UV absorbance. |
| Linearity (r²) | ≥ 0.999[12] | ≥ 0.998 | Both techniques exhibit excellent linearity. The slightly lower r² in GC-MS can sometimes result from the wider dynamic range being tested. |
| Range (µg/mL) | 1.0 - 50.0[12] | 0.1 - 20.0 | HPLC-UV is well-suited for higher concentration assays (e.g., API in finished product). GC-MS excels at lower concentrations typical of impurity profiling or bioanalysis. |
| Accuracy (% Recovery) | 98.0% - 102.0%[12] | 95.0% - 105.0% | Both methods show excellent accuracy. The slightly wider acceptable range for GC-MS accounts for the more complex sample preparation (extraction steps). |
| Precision (%RSD) | Repeatability: < 1.5%Intermediate: < 2.0% | Repeatability: < 3.0%Intermediate: < 5.0% | The simpler sample handling and injection process in HPLC typically leads to superior precision compared to GC-MS, which involves more manual extraction steps. |
| LOD (µg/mL) | ~0.3 | ~0.03 | The sensitivity of the mass spectrometer detector is significantly higher than a UV detector, resulting in a much lower Limit of Detection (LOD). |
| LOQ (µg/mL) | ~1.0 | ~0.1 | Correspondingly, the Limit of Quantitation (LOQ) for GC-MS is an order of magnitude lower, making it the method of choice for trace-level quantification.[4] |
| Robustness | High | Moderate | HPLC methods are generally more robust against minor changes in parameters like mobile phase composition or flow rate. GC methods can be more sensitive to inlet liner contamination or column aging. |
Interpreting the Cross-Validation Results
After analyzing a set of at least five different sample lots with both validated methods, the results are compared statistically. A paired t-test can determine if there is a statistically significant difference between the means of the two datasets. A Bland-Altman plot is also highly effective for visualizing the agreement between the two methods across the concentration range.
The acceptance criterion is that the results should be comparable and that any observed bias is not scientifically significant for the intended purpose of the analysis. If the methods are deemed interchangeable, the cross-validation is successful.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. This guide demonstrates that they are not mutually exclusive but rather complementary tools in the analytical scientist's arsenal.
-
HPLC-UV stands out as the preferred method for routine quality control and release testing . Its robustness, superior precision, and simpler workflow make it highly efficient for analyzing a large number of samples where MPMC concentrations are relatively high.
-
GC-MS is the authoritative choice for confirmatory analysis, trace-level quantification, and research applications requiring unambiguous identification. Its exceptional specificity and sensitivity are indispensable when analyzing complex matrices or searching for MPMC at very low levels.
A successful cross-validation, as outlined in this guide, provides documented, scientific evidence that allows a laboratory to use these methods interchangeably, ensuring data integrity and consistency throughout the entire lifecycle of a product or research project.
References
- Analytical method validation: A brief review. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
- The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions.
- A Guide to Analytical Method Validation. (n.d.). SCION Instruments.
- Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review.
- What are the differences and key steps in Analytical Method Development, Qualification, and Validation. (2024, June 24). EirGenix.
- ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency.
- Cross and Partial Validation. (n.d.). European Bioanalysis Forum.
- Ohtsu, Y., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- Gornas, P., et al. (2020). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde in Etlingera pavieana rhizomes. PeerJ.
- Analytical Method Development and Validation by HPTLC. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
- Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. (2019, December 16). ResearchGate.
- Validation of High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ethyl p-Methoxycinnamate in Kaempferia galanga Extract. (2023, September 1). ResearchGate.
- HPTLC Method Development and Validation: An Overview. (n.d.). PharmaInfo.
- Sethi, P. D. (2013). HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis.
- Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. (2012, October 11). Agilent Technologies.
- HPTLC Method development and Validation. (2012, December 10). ResearchGate.
- Analytical Method Development and Validation of Hptlc. (n.d.). International Journal of Pharmaceutical Research and Applications.
- Canellas, E., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A.
- Novel GC-MS Ionization Technique to Identify Unknown Compounds. (n.d.). Shimadzu Corporation.
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
Sources
- 1. Buy Methyl 4-methoxycinnamate | 3901-07-3 [smolecule.com]
- 2. Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3 [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. wjarr.com [wjarr.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. resources.eirgenix.com [resources.eirgenix.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-b-f.eu [e-b-f.eu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. hpst.cz [hpst.cz]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. d-nb.info [d-nb.info]
comparative study of the antimicrobial spectrum of different cinnamate esters
In the global effort to combat the rise of antimicrobial resistance, the exploration of novel therapeutic agents is of paramount importance. Among the promising candidates are cinnamate esters, derivatives of the naturally occurring cinnamic acid.[1][2] These compounds have garnered significant attention for their broad-spectrum antimicrobial activities and favorable safety profiles.[3][4][5] This guide offers a comprehensive comparative analysis of the antimicrobial spectrum of various cinnamate esters, providing researchers, scientists, and drug development professionals with essential data and methodologies to inform their work.
The inherent antimicrobial properties of cinnamic acid can be significantly modulated through esterification.[1] The structure of the alcohol moiety introduced plays a critical role in defining the potency and spectrum of activity against a range of pathogenic bacteria and fungi.[3][6] This guide will delve into the nuanced differences between various cinnamate esters, presenting a scientifically grounded comparison to aid in the selection and development of future antimicrobial agents.
Understanding the Antimicrobial Potential: A Structural Perspective
Cinnamic acid and its derivatives exhibit a wide array of biological activities, including antimicrobial, antioxidant, and anticancer properties.[6] The esterification of cinnamic acid not only alters its physicochemical properties, such as lipophilicity, but also profoundly influences its interaction with microbial cells.[7] The general structure of a cinnamate ester consists of a phenyl ring attached to an acrylic acid ester. Variations in the alcohol group (R) and substitutions on the phenyl ring lead to a diverse library of compounds with distinct antimicrobial profiles.
It has been observed that the antibacterial activity of linear alkyl esters of cinnamic acid tends to increase with the elongation of the alkyl chain, although this effect may plateau or decrease after a certain length.[1] Conversely, steric hindrance near the ester group, as seen with tertiary alkyl groups, can also enhance activity.[1] Furthermore, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can also modulate the antimicrobial efficacy.[1][8]
Comparative Antimicrobial Spectra: A Data-Driven Analysis
The antimicrobial efficacy of different cinnamate esters is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value signifies greater antimicrobial potency.
The following table summarizes the MIC values for a selection of cinnamate esters against representative Gram-positive bacteria, Gram-negative bacteria, and fungi, compiled from various studies. This allows for a direct comparison of their antimicrobial spectrum.
| Cinnamate Ester | Microorganism | Gram Stain | Type | MIC (µM) | Reference |
| Methyl Cinnamate | Candida albicans | N/A | Fungus | 7.71 | [1] |
| Aspergillus niger | N/A | Fungus | >789.19 | [9] | |
| Staphylococcus aureus | Positive | Bacteria | >789.19 | [9] | |
| Escherichia coli | Negative | Bacteria | >789.19 | [9] | |
| Ethyl Cinnamate | Candida albicans | N/A | Fungus | 726.36 | [9] |
| Aspergillus niger | N/A | Fungus | 726.36 | [9] | |
| Staphylococcus aureus | Positive | Bacteria | 726.36 | [9] | |
| Escherichia coli | Negative | Bacteria | 726.36 | [9] | |
| Propyl Cinnamate | Candida albicans | N/A | Fungus | 672.83 | [9] |
| Staphylococcus aureus | Positive | Bacteria | 672.83 | [9] | |
| Butyl Cinnamate | Candida albicans | N/A | Fungus | 626.62 | [9][10] |
| Aspergillus niger | N/A | Fungus | 626.62 | [10] | |
| Staphylococcus aureus | Positive | Bacteria | 626.62 | [10] | |
| Isobutyl Cinnamate | Candida albicans | N/A | Fungus | 0.89 | [1] |
| Aspergillus niger | N/A | Fungus | 0.79 | [1] | |
| Decyl Cinnamate | Candida albicans | N/A | Fungus | 1101.92 | [7] |
| Staphylococcus aureus | Positive | Bacteria | 550.96 | [9] | |
| Pseudomonas aeruginosa | Negative | Bacteria | 550.96 | [9] | |
| Benzyl Cinnamate | Staphylococcus aureus | Positive | Bacteria | 537.81 | [9] |
| Staphylococcus epidermidis | Positive | Bacteria | 537.81 | [9] | |
| Pseudomonas aeruginosa | Negative | Bacteria | 1075.63 | [9] |
Key Observations:
-
Antifungal Activity: Isobutyl cinnamate demonstrates exceptionally potent activity against Candida albicans and Aspergillus niger.[1] Butyl cinnamate also shows a strong antifungal profile.[9][10]
-
Antibacterial Activity: The antibacterial potency appears to increase with the length of the alkyl chain from methyl to butyl cinnamate against the tested strains. Decyl cinnamate and benzyl cinnamate also exhibit notable antibacterial activity, particularly against Gram-positive bacteria.[9]
-
Broad Spectrum: Several esters, such as butyl cinnamate, show activity against both bacteria and fungi, indicating a broad antimicrobial spectrum.[9][10]
Deciphering the Mechanism of Action
The antimicrobial action of cinnamate esters is believed to be multifactorial, primarily targeting the cell envelope and cellular processes.[11][12][13] The lipophilic nature of these esters facilitates their interaction with and penetration of the microbial cell membrane.[7]
Potential mechanisms include:
-
Cell Membrane Disruption: Cinnamate esters can interfere with the structure and function of the cell membrane, leading to increased permeability and leakage of intracellular components.[11][12] In fungi, some derivatives have been shown to interact directly with ergosterol, a key component of the fungal cell membrane.[10][14]
-
Enzyme Inhibition: These compounds can inhibit essential enzymes involved in microbial metabolism and cell division.[3][11]
-
Inhibition of Biofilm Formation: Some cinnamate derivatives have been shown to interfere with biofilm formation, a critical virulence factor for many pathogenic microbes.[11][12]
The following diagram illustrates a generalized workflow for investigating the antimicrobial mechanism of action.
Caption: A generalized workflow for investigating the antimicrobial mechanism of action of cinnamate esters.
Experimental Protocols: A Guide for Reproducible Research
To ensure the generation of reliable and comparable data, standardized methodologies are crucial. The following section outlines a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of cinnamate esters using the broth microdilution method, a widely accepted technique.[9][10]
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a cinnamate ester that inhibits the visible growth of a specific microorganism.
Materials:
-
Cinnamate esters of interest
-
Appropriate solvent (e.g., dimethyl sulfoxide - DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Microbial cultures (standardized to 0.5 McFarland turbidity)
-
Positive control (growth medium with microbial inoculum)
-
Negative control (growth medium only)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Experimental Workflow Diagram:
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure and Antibacterial Activity of Cinnamic Acid Related Compounds [jstage.jst.go.jp]
- 9. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial mechanisms of cinnamon and its constituents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Assessing the Synergistic Antioxidant Effects of Methyl p-Methoxycinnamate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Individual Efficacy
Methyl p-methoxycinnamate (MMPC), a derivative of cinnamic acid found in various plants, is widely recognized for its role as a UV filter in cosmetic and dermatological formulations.[1][2] While it possesses inherent antioxidant properties, its primary mechanism of action is often considered to be UV absorption.[1][3] In the complex biological milieu where oxidative stress is a multifaceted challenge, the efficacy of a single antioxidant can be limited. This has spurred significant interest in the concept of antioxidant synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects.[4][5]
This guide provides a comprehensive framework for rigorously assessing the potential synergistic antioxidant effects of this compound when combined with other well-established antioxidants. We will move beyond simple screening assays to a holistic, multi-tiered approach that combines in vitro chemical methods with more biologically relevant cell-based models. The ultimate goal is to provide a robust, self-validating system for identifying and quantifying antioxidant synergy, grounded in established scientific principles.
Pillar 1: Strategic Experimental Design - The Rationale
The journey to validating synergy is a staged process. It is inefficient and scientifically unsound to proceed directly to complex cellular models without first establishing a baseline of interaction in simpler chemical systems. Our experimental design is therefore structured as a funnel, starting broad and becoming progressively more specific and biologically relevant.
The Overall Investigative Workflow
The diagram below outlines the logical progression of experiments, from initial screening to in-depth analysis and mechanistic interpretation. This workflow ensures that resources are directed toward the most promising combinations and that the resulting data is both comprehensive and reliable.
Caption: A multi-phase workflow for assessing antioxidant synergy.
Pillar 2: In Vitro Chemical Screening - Foundational Evidence
We begin with foundational chemical assays to measure direct radical scavenging activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are selected for their reproducibility and simplicity, making them ideal for initial high-throughput screening.[6]
The core principle here is to first determine the EC50 value (the concentration required to scavenge 50% of the radicals) for MMPC and each partner antioxidant individually.[7] Subsequently, mixtures of MMPC and the partner antioxidant are prepared at fixed ratios (e.g., 1:9, 3:7, 5:5, 7:3, 9:1) and their EC50 values are determined.[8] If the experimentally determined EC50 of the mixture is lower than the theoretically calculated additive EC50, it suggests a potential synergistic interaction.[9]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation :
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[10]
-
Prepare stock solutions of MMPC, Vitamin C (ascorbic acid), and Vitamin E (α-tocopherol) in a suitable solvent (e.g., methanol or DMSO).
-
-
Procedure :
-
In a 96-well microplate, add 20 µL of various concentrations of the individual antioxidant solutions or the fixed-ratio mixtures.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
Include a control well containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the concentration of the antioxidant/mixture.
-
Determine the EC50 value from the dose-response curve.
-
A similar protocol can be followed for the ABTS assay, where the decolorization of the pre-formed ABTS radical cation is measured at 734 nm.[11]
Pillar 3: Quantifying the Interaction - Isobolographic Analysis
Visual observation of a lower-than-expected EC50 is not sufficient proof of synergy. For authoritative and trustworthy results, we must employ a rigorous analytical method. Isobolographic analysis is considered the gold standard for evaluating pharmacological interactions.[12][13]
This method graphically represents the interaction between two substances.[12] The EC50 values of the individual compounds are plotted on the x and y axes. A straight line connecting these two points, the "line of additivity," represents all combinations of the two compounds that would produce an additive effect.[13] Experimental EC50 values for the mixtures are then plotted on the same graph.
-
Synergism : Data points fall significantly below the line of additivity.
-
Additivity : Data points fall on or close to the line of additivity.
-
Antagonism : Data points fall significantly above the line of additivity.
Caption: An isobologram illustrating synergistic and antagonistic effects.
Quantitative Data Presentation
The results from these assays should be tabulated for clear comparison.
| Compound/Mixture (MMPC:Vit C) | Experimental EC50 (µg/mL) | Theoretical Additive EC50 (µg/mL) | Interaction Type |
| MMPC (10:0) | 150.5 ± 8.2 | N/A | N/A |
| Vitamin C (0:10) | 25.2 ± 1.9 | N/A | N/A |
| Mixture (5:5) | 48.6 ± 3.5 | 87.85 | Synergism |
| Mixture (3:7) | 39.1 ± 2.8 | 62.79 | Synergism |
| Mixture (7:3) | 65.4 ± 4.1 | 112.91 | Synergism |
Note: This table presents hypothetical data for illustrative purposes.
Pillar 4: Biological Validation - The Cellular Antioxidant Activity (CAA) Assay
A positive result in a chemical assay is a prerequisite, but not the final word. Chemical assays do not account for crucial biological factors like cell membrane permeability, metabolism, and the intracellular location of the antioxidants.[14][15] The Cellular Antioxidant Activity (CAA) assay addresses this by measuring antioxidant capacity within a living cell, providing a more biologically relevant assessment.[16][17]
The assay utilizes a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable. Inside the cell, it is deacetylated to DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent dichlorofluorescein (DCF).[15] The ability of an antioxidant to inhibit the formation of DCF is a measure of its intracellular antioxidant activity.[14]
Experimental Protocol: CAA Assay
-
Cell Culture :
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate and culture until they reach 90-100% confluency.[16]
-
-
Pre-incubation :
-
Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).
-
Add 50 µL of DCFH-DA probe solution to all wells.
-
Add 50 µL of the MMPC/antioxidant mixtures (at the most synergistic ratios identified previously) or control media to the wells.
-
Incubate at 37°C for 60 minutes to allow for probe uptake and antioxidant absorption.[17]
-
-
ROS Generation and Measurement :
-
Remove the solution and wash the cells three times with PBS.
-
Add 100 µL of a free radical initiator solution (e.g., AAPH) to all wells.[15]
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (excitation ~480 nm, emission ~530 nm) every 5 minutes for a total of 60 minutes.[16]
-
-
Data Analysis :
-
Calculate the Area Under the Curve (AUC) for both control and treated wells.
-
The CAA value is calculated as: CAA Unit = 100 - [(AUC_sample / AUC_control) * 100]
-
Compare the CAA units of the mixture to the individual components to confirm synergy in a cellular context.
-
Conclusion: A Pathway to Substantiated Claims
Assessing antioxidant synergy is a complex task that demands more than a single-assay approach. By following this structured, multi-pillar guide, researchers can move from high-throughput chemical screening to rigorous quantitative analysis with isobolograms, and finally to validation in a biologically relevant cellular model. This methodical process ensures that any claims of synergy for this compound with other antioxidants are not just plausible, but are supported by a robust and scientifically defensible body of evidence. This E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) based framework provides the self-validating system necessary for confident drug development and scientific discovery.
References
- Jiang, H., Li, H., Yu, C., Yang, T., Hu, J., Liu, R., & Deng, Z. (2015). The Evaluation of Antioxidant Interactions among 4 Common Vegetables using Isobolographic Analysis. Journal of Food Science, 80(10), C2142-C2149. [Link]
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). [Link]
- Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. [Link]
- Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Wang, S., Zhu, F., & Wang, Y. (2018). Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis. Molecules, 23(11), 2993. [Link]
- Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]
- Jiang, H., Li, H., Yu, C., Yang, T., Hu, J., Liu, R., & Deng, Z. (2015). The isobolographic analysis diagram of the interaction between A and B.
- Petropoulos, S. A., Fernandes, Â., & Barros, L. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Molecules, 26(12), 3583. [Link]
- Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS. [Link]
- Jiang, H., Li, H., Yu, C., Yang, T., Hu, J., Liu, R., & Deng, Z. (2015). The Evaluation of Antioxidant Interactions among 4 Common Vegetables using Isobolographic Analysis.
- Özyürek, M., Güçlü, K., & Apak, R. (2022). DPPH Radical Scavenging Assay. Molecules, 27(19), 6202. [Link]
- Sharma, A., & Sharma, R. (2023). Screening for Antioxidant Activity: Diphenylpicrylhydrazine (DPPH) Assay.
- Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Enzyme Method). [Link]
- Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. PubMed. [Link]
- G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]
- University of California, Irvine. (n.d.). ABTS˙+ Antioxidant Assay. [Link]
- Sroka, Z., & Cisowski, W. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3828. [Link]
- CD Biosynsis. (n.d.). CD ABTS Antioxidant Assay Kit. [Link]
- Tang, J., et al. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology, 10, 1222. [Link]
- Gulluce, M. (2017). Synergistic Antioxidant Activity of Natural Products.
- Ramachandran, S., et al. (2017). Synergistic Antioxidant and Anti-Inflammatory Effects between Modified Citrus Pectin and Honokiol.
Sources
- 1. Buy Methyl 4-methoxycinnamate | 832-01-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3 [evitachem.com]
- 4. remedypublications.com [remedypublications.com]
- 5. Synergistic Antioxidant and Anti-Inflammatory Effects between Modified Citrus Pectin and Honokiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. louis.uah.edu [louis.uah.edu]
- 8. The Evaluation of Antioxidant Interactions among 4 Common Vegetables using Isobolographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.muohio.edu [chemistry.muohio.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
A Comparative Guide to the Validation of In Vitro Models for Assessing the Efficacy of Methyl p-Methoxycinnamate
Introduction
Methyl p-methoxycinnamate, a derivative of the naturally occurring cinnamic acid, is a compound of increasing interest within the pharmaceutical and cosmetic industries.[1] Structurally similar to well-known UV filters like octyl methoxycinnamate, its potential applications span from photoprotection to anti-inflammatory and antioxidant activities.[1][2] The robust evaluation of these potential efficacies hinges on the selection and validation of appropriate in vitro models.
The paradigm in toxicology and efficacy testing is shifting away from traditional animal models, driven by ethical considerations and the pursuit of more human-relevant data.[3][4][5][6] In vitro systems, ranging from cell-free enzymatic assays to complex three-dimensional (3D) tissue equivalents, offer a powerful alternative, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).[7]
A significant challenge in assessing this compound is the relative scarcity of direct experimental data in published literature. Consequently, a scientifically rigorous approach involves leveraging the extensive data available for its close structural analogs, such as ethyl p-methoxycinnamate (EPMC), to establish baseline performance and validate in vitro models.[2] This guide provides a framework for researchers and drug development professionals to design, execute, and validate a suite of in vitro assays to build a comprehensive efficacy profile for this compound.
Section 1: Evaluating UV Protection Efficacy
The primary and most established application for cinnamate derivatives is UV filtration. Validating this function requires models that can accurately predict performance on human skin.
Scientific Rationale & Model Selection
Cinnamate compounds possess a conjugated π-electron system that allows them to absorb ultraviolet radiation, particularly in the UVB (290-320 nm) and short-wave UVA spectrum.[1] To test the efficacy of a topical UV filter, the chosen in vitro model must mimic the surface and barrier properties of the skin.
-
Reconstructed Human Epidermis (RHE) Models: 3D models such as EpiSkin™, EpiDerm™, and SkinEthic™ consist of human-derived keratinocytes cultured to form a multilayered, differentiated epidermis.[4][8] These models provide a biologically relevant surface for topical application and are vastly superior to 2D cell monolayers for assessing cosmetic product efficacy and safety.[7]
-
Ex Vivo Human Skin: Skin explants obtained from cosmetic surgeries are considered a gold standard for non-regulatory efficacy testing as they retain the complete architecture and barrier function of native human skin.[8] However, availability and variability can be limiting factors.
-
PMMA Plates: For standardized Sun Protection Factor (SPF) measurements, poly(methyl methacrylate) plates with roughened surfaces that mimic skin topography are the industry standard for in vitro testing.[9][10]
Key Validation Parameters
-
Sun Protection Factor (SPF): A measure of protection against UVB-induced erythema.
-
UVA Protection Factor (UVA-PF): A measure of protection against UVA radiation.
-
Photostability: The ability of the filter to retain its protective capacity after exposure to UV radiation.[9]
Experimental Protocol: In Vitro SPF Determination
This protocol describes the standardized method for determining SPF using PMMA plates.
-
Substrate Preparation: Use sandblasted PMMA plates with a surface roughness that mimics skin.
-
Sample Application: Apply the formulation containing this compound to the plate at a concentration of 2.0 mg/cm². Spread the sample evenly across the surface using a gloved finger.[9]
-
Incubation: Allow the film to equilibrate and dry for 15-20 minutes in the dark at a controlled temperature.
-
Initial Absorbance Measurement: Measure the initial UV absorbance spectrum from 290 to 400 nm using a specialized spectrophotometer or an SPF analyzer.
-
UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator to assess photostability.
-
Final Absorbance Measurement: Immediately after irradiation, measure the final UV absorbance spectrum.
-
SPF Calculation: The SPF is calculated from the absorbance data using a standardized equation that integrates the erythemal effectiveness spectrum and the solar irradiance spectrum.
Data Presentation: Comparative Performance of UV Filters
| Feature | Octyl Methoxycinnamate (OMC) | This compound (Expected) |
| UV Absorption Max (λmax) | ~310 nm | ~290 nm[1] |
| In Vivo SPF | SPF ~7.0 to 11.5 in formulations | To be determined; likely lower than OMC due to λmax |
| Photostability | Known to degrade upon UV exposure[9] | Expected to exhibit some photodegradation[11] |
| Skin Permeation | Can penetrate the stratum corneum[12] | To be determined; lower molecular weight may affect permeation |
Visualization: In Vitro Sunscreen Efficacy Workflow
Caption: General workflow for in vitro sunscreen efficacy testing.
Section 2: Assessing Anti-Inflammatory Potential
Chronic inflammation is a key driver of skin aging and various dermatological conditions. Phenolic compounds, including cinnamic acid derivatives, are known to possess anti-inflammatory properties.[13]
Scientific Rationale & Model Selection
The inflammatory cascade is complex, involving enzymes like cyclooxygenases (COX-1 and COX-2) that produce prostaglandins, and signaling pathways like Nuclear Factor-kappa B (NF-κB) that control the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[13] Ethyl p-methoxycinnamate has been shown to inhibit COX enzymes and reduce pro-inflammatory cytokine production.[2][14][15]
-
Acellular Model (Enzymatic Assay): Commercially available COX-1 and COX-2 inhibitor screening kits provide a direct measure of the compound's ability to inhibit these key enzymes in a cell-free environment. This is an excellent first-pass screening method.
-
Cell-Based Model (Macrophage Activation): The RAW 264.7 murine macrophage cell line is a workhorse model for inflammation. Stimulation with lipopolysaccharide (LPS) induces a potent inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines. Measuring the reduction of these markers in the presence of the test compound provides a physiologically relevant assessment of anti-inflammatory activity.[16]
Experimental Protocols
1. COX-1/COX-2 Inhibition Assay (Cell-Free)
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme, and arachidonic acid substrate according to the manufacturer's instructions.
-
Compound Preparation: Prepare a dilution series of this compound and a positive control (e.g., indomethacin).
-
Reaction Initiation: In a 96-well plate, add the enzyme to wells containing either the test compound, positive control, or vehicle.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Measurement: Measure the endpoint (e.g., colorimetric or fluorometric output) after a specified incubation time using a plate reader.
-
Calculation: Calculate the percentage of COX inhibition relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of enzyme activity).
2. Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Cells
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of ~5x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (excluding the negative control).
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate for 15 minutes.
-
Absorbance Reading: Measure the absorbance at ~540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Data Presentation: Comparative Anti-Inflammatory Activity
The following table summarizes known data for the analog ethyl p-methoxycinnamate (EPMC), providing target values for model validation.
| Assay / Target | Ethyl p-methoxycinnamate (EPMC) | Reference |
| COX-1 Inhibition (IC50) | 1.12 µM | [2][14] |
| COX-2 Inhibition (IC50) | 0.83 µM | [2][14] |
| TNF-α & IL-1 Production | Dose-dependent reduction in vivo | [2][15] |
| Nitric Oxide (NO) Production | Significant reduction in RAW264.7 cells | [16] |
Visualization: NF-κB Inflammatory Signaling Pathway
Caption: NF-κB signaling pathway in inflammation.
Section 3: Determining Antioxidant Capacity
Oxidative stress from free radicals contributes to skin damage and aging. Phenolic compounds are well-known for their ability to neutralize these reactive species.[13]
Scientific Rationale & Model Selection
The antioxidant activity of phenolic compounds is primarily due to their ability to donate a hydrogen atom to stabilize free radicals. Validating this activity is typically done using robust and high-throughput chemical assays.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay uses a stable free radical (DPPH•) which has a deep violet color. When neutralized by an antioxidant, the solution turns yellow. The change in absorbance is directly proportional to the radical scavenging activity.[13][17]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves generating the ABTS radical cation (ABTS•+), a blue-green chromophore, which is then reduced by the antioxidant, causing a loss of color.[18] This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly made and kept in the dark.
-
Sample Preparation: Prepare a dilution series of this compound in methanol. A known antioxidant like Ascorbic Acid or Trolox should be used as a positive control.
-
Assay Procedure (96-well plate):
-
Add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the sample, positive control, or methanol (for the blank) to the corresponding wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at ~517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Data Presentation: Comparative Antioxidant Activity
Direct data for this compound is not available. This table presents data for structurally related compounds to provide context for expected activity.
| Compound | Assay | IC50 Value | Reference |
| Ethyl p-methoxycinnamate | DPPH | 15.64 ± 0.263 µg/mL | [2] |
| Ethyl p-methoxycinnamate | ABTS | 16.93 ± 0.228 µg/mL | [2] |
| Dihydroferulic acid | DPPH | 10.66 µg/mL | [17] |
| Ascorbic Acid (Standard) | DPPH | 5.83 µg/mL | [17] |
Visualization: Workflow for Radical Scavenging Assays
Caption: General workflow for in vitro radical scavenging assays.
Section 4: Evaluating Anti-Hyperpigmentation Efficacy
Hyperpigmentation disorders are often caused by the overproduction of melanin. Tyrosinase is the key enzyme in the melanin synthesis pathway, making it a prime target for skin-lightening agents.[19][20][21]
Scientific Rationale & Model Selection
Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, a precursor to melanin.[21] Inhibiting this enzyme can effectively reduce melanin production.
-
Acellular Model (Enzymatic Assay): The mushroom tyrosinase inhibition assay is a widely used, simple, and rapid colorimetric method for screening potential inhibitors.[22] While mushroom tyrosinase can differ from human tyrosinase, it is an accepted and validated primary screening tool.
-
Cell-Based Model (Melanoma Cells): B16 murine melanoma cells are commonly used to assess the effect of compounds on melanogenesis within a cellular context.[23] Following treatment, melanin content in the cells can be quantified.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
-
Reagent Preparation: Prepare phosphate buffer, mushroom tyrosinase solution, and L-DOPA substrate solution.
-
Sample Preparation: Prepare a dilution series of this compound. Use Kojic acid as a positive control.[22]
-
Assay Procedure (96-well plate):
-
Add phosphate buffer, tyrosinase enzyme, and the test sample/control to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA substrate.
-
-
Measurement: Immediately measure the absorbance at ~475-490 nm in kinetic mode for 20-30 minutes. The formation of dopachrome results in an increase in absorbance.[21]
-
Calculation: Determine the rate (slope) of the reaction for each concentration. Calculate the percentage of inhibition relative to the control and determine the IC50 value.
Data Presentation: Comparative Tyrosinase Inhibition
This table shows the inhibitory activity of a positive control and a highly active cinnamic acid derivative.
| Compound | Assay | IC50 Value | Reference |
| Kojic Acid (Standard) | Mushroom Tyrosinase | 14.15 ± 0.46 µM | [24] |
| Caffeic Acid Eugenol Ester | Mushroom Tyrosinase | 3.07 ± 0.28 µM | [24] |
| This compound | Mushroom Tyrosinase | To be determined |
Visualization: Mechanism of Melanin Synthesis
Caption: Workflow for the MTT cell viability assay.
Conclusion
The validation of in vitro models for testing the efficacy of this compound requires a multi-faceted and comparative approach. Due to the limited direct data on this specific compound, a robust strategy involves utilizing data from close structural analogs, such as ethyl p-methoxycinnamate, to establish benchmarks and confirm assay performance.
This guide outlines a logical progression of validated in vitro assays, starting with cytotoxicity to establish safe concentration ranges, followed by evaluations of its potential as a UV filter, an anti-inflammatory agent, an antioxidant, and a tyrosinase inhibitor. By employing a battery of tests—from simple, cell-free enzymatic assays to complex 3D tissue models—researchers can build a comprehensive and reliable efficacy profile. The protocols, data tables, and workflows provided herein serve as a foundational framework for these investigations. Ultimately, the generation of direct experimental data for this compound will be crucial to definitively validate these hypothesized activities and unlock its full potential in dermatological and cosmetic applications.
References
- A Comparative Analysis of the Biological Activities of Methyl p-methoxyhydrocinnamate and its Ethyl Ester. Benchchem.
- A Comparative Guide to the Antioxidant Activities of Methyl p-Methoxyhydrocinnamate and Ferulic Acid Methyl Ester. Benchchem.
- Potential Therapeutic Applications of Methyl p-Methoxyhydrocinnamate: A Technical Guide. Benchchem.
- In Vitro Skin Models as Non-Animal Methods for Dermal Drug Development and Safety Assessment. PubMed Central.
- A Comparative Guide to the Efficacy of Methyl p-methoxyhydrocinnamate and Related Phenolic Compounds. Benchchem.
- Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. PubMed Central.
- Ready-to-use ex vivo human skin models for cosmetic testing. Genoskin.
- Progress in the Application of 3D Skin Models for Cosmetic Assessment. Preprints.org.
- Bioengineered Skin Intended as In Vitro Model for Pharmacosmetics, Skin Disease Study and Environmental Skin Impact Analysis. National Institutes of Health.
- Structure-Activity Relationship Study on the Ethyl p -Methoxycinnamate as an Anti-Inflammatory Agent. Semantic Scholar.
- Cosmetic industry requirements regarding skin models for cosmetic testing. ResearchGate.
- Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions. Elsevier.
- (PDF) Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. ResearchGate.
- Cytotoxic activity of Ethyl-p-Methoxycinnamate from Kaempferia galanga in HSC-4 Oral Cancer Cells. YARSI Academic Journal.
- Determination of in vitro antioxidant activity and in vivo antineoplastic effects against Ehrlich ascites carcinoma of methanolic extract of Sphagneticola calendulacea (L.) Pruski. National Institutes of Health.
- UV-A-mediated activity of p-methoxymethylcinnamate. PubMed.
- Mesoporous Silica Encapsulation of Octyl Methoxycinnamate and Benzophenone-3: Structural Characterization, Enhanced UV Protection, and Reduced In Vitro Skin Penetration. MDPI.
- Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. PubMed.
- In vivo and in vitro evaluation of octyl methoxycinnamate liposomes. National Institutes of Health.
- Tyrosinase Inhibition Assay. Active Concepts.
- Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. MDPI.
- Photoreactions induced by isoamyl p-methoxycinnamate in test period I:... ResearchGate.
- Tyrosinase Inhibition Assay. Active Concepts.
- Evaluation of octyl p-methoxycinnamate included in liposomes and cyclodextrins in anti-solar preparations. National Institutes of Health.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- Intermolecular Interactions and In Vitro Performance of Methyl Anthranilate in Commercial Sunscreen Formulations. MDPI.
- Antimelanogenic Efficacy of Melasolv (3,4,5-Trimethoxycinnamate Thymol Ester) in Melanocytes and Three-Dimensional Human Skin Equivalent. ResearchGate.
- First In Vivo Insights on the Effects of Tempol-Methoxycinnamate, a New UV Filter, as Alternative to Octyl Methoxycinnamate, on Zebrafish Early Development. MDPI.
Sources
- 1. smolecule.com [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In Vitro Skin Models as Non-Animal Methods for Dermal Drug Development and Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Bioengineered Skin Intended as In Vitro Model for Pharmacosmetics, Skin Disease Study and Environmental Skin Impact Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ready-to-use ex vivo human skin models for cosmetic testing | Genoskin [genoskin.com]
- 9. mdpi.com [mdpi.com]
- 10. Intermolecular Interactions and In Vitro Performance of Methyl Anthranilate in Commercial Sunscreen Formulations | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. In vivo and in vitro evaluation of octyl methoxycinnamate liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions | Clinics [elsevier.es]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Determination of in vitro antioxidant activity and in vivo antineoplastic effects against Ehrlich ascites carcinoma of methanolic extract of Sphagneticola calendulacea (L.) Pruski - PMC [pmc.ncbi.nlm.nih.gov]
- 19. activeconceptsllc.com [activeconceptsllc.com]
- 20. activeconceptsllc.com [activeconceptsllc.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl p-Methoxycinnamate
Navigating the lifecycle of laboratory chemicals extends beyond their application in research and development. The final step, proper disposal, is a critical component of ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed protocol for the safe and compliant disposal of methyl p-methoxycinnamate, a common compound in various research applications. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, grounded in scientific principles and established safety standards.
The disposal of any chemical, including this compound, is not merely a matter of discarding unwanted material. It is a systematic process governed by a hierarchy of controls designed to mitigate risks to personnel and the environment. Understanding the inherent properties of the chemical is the first step in this process. This compound, while not acutely toxic, may cause an allergic skin reaction and is considered toxic to aquatic life. Therefore, its disposal requires a higher level of care than common laboratory reagents.
I. Hazard Assessment and Waste Classification
Before any disposal activities commence, a thorough hazard assessment is paramount. According to the Occupational Safety and Health Administration (OSHA), all employers must have a written health and safety plan that identifies potential hazards and outlines preventative measures.[1]
This compound is classified as a hazardous waste due to its potential to cause bodily or environmental harm.[1] Specifically, it is recognized for its potential to cause skin irritation and sensitization, as well as serious eye irritation and respiratory irritation. Furthermore, its environmental hazard profile necessitates that it be kept out of sewer systems and waterways.[2]
Key Hazard Information for this compound:
| Hazard Statement | Classification | Source |
| May cause an allergic skin reaction | Skin Sensitizer, Category 1 | |
| Toxic to aquatic life | Hazardous to the aquatic environment, acute hazard, Category 2 | |
| Causes skin irritation | Skin Irritation, Category 2 | |
| Causes serious eye irritation | Eye Irritation, Category 2 | |
| May cause respiratory irritation | Specific target organ toxicity, single exposure, Category 3 |
This information firmly places this compound waste within the purview of hazardous waste regulations. As such, it must be managed according to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and OSHA's standards for hazardous waste operations.[3][4]
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This workflow is designed to be a self-validating system, ensuring that each step is completed in a manner that prioritizes safety and compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, it is crucial to be outfitted with the appropriate PPE. This is a fundamental OSHA requirement to minimize exposure risks.[5]
-
Hand Protection: Wear compatible chemical-resistant gloves.[2]
-
Eye Protection: Use tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations.[2][6]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, wear fire/flame resistant and impervious clothing.[2][7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator is required.[7]
Step 2: Waste Segregation
Proper waste segregation at the point of generation is a cornerstone of safe laboratory practice.[8] Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the disposal process.
-
Dedicated Waste Container: this compound waste should be collected in a dedicated, clearly labeled container.[9]
-
Incompatible Materials: Store this waste away from incompatible materials, such as strong oxidizing agents.[6][10] Acids and bases should also be stored separately.[11]
Step 3: Waste Container Management
The integrity and proper labeling of the waste container are critical for safe storage and transport.
-
Container Specifications: The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[9] It should be made of a material that is compatible with this compound.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[9][11] Chemical formulas or abbreviations are not acceptable. The label should also indicate the associated hazards (e.g., "Skin Sensitizer," "Environmental Hazard").[11]
Step 4: Accumulation and Storage
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[11] This is a designated area at or near the point of generation where hazardous waste is collected before being moved to a central storage area.
-
SAA Requirements: The SAA must be under the control of the operator of the process generating the waste.
-
Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area.[2]
-
Container Closure: Keep the waste container closed at all times, except when adding waste.[9][11][12]
Step 5: Disposal Pathway
Disposal of this compound must be handled by a licensed hazardous waste disposal service.[13] Under no circumstances should it be disposed of down the drain or in the regular trash.[2][12]
-
Professional Disposal: The recommended disposal methods are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department to schedule a collection.[8]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
III. Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[2] Remove all sources of ignition.[2]
-
Ventilate: Ensure adequate ventilation in the area of the spill.[2]
-
Containment: Prevent further spillage or leakage if it is safe to do so.[2] Do not let the chemical enter drains.[2]
-
Absorb: For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, sweep up the material.[7][10] Use spark-proof tools and explosion-proof equipment.[2]
-
Collect and Dispose: Collect the spilled material and absorbent in a suitable, closed container for disposal as hazardous waste.[2] The container should be labeled appropriately.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's EHS department.
The following diagram outlines the key steps in responding to a this compound spill.
Caption: Emergency response workflow for a this compound spill.
IV. Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware: Glassware and other lab materials contaminated with this compound must be treated as hazardous waste.[9]
-
Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent.[9] The rinsate must be collected and disposed of as hazardous waste.[9][12] After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.[12]
By adhering to these protocols, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is a hallmark of a robust and ethical research enterprise.
References
- How to Safely Dispose of Laboratory Waste? | Stericycle UK. (2024, October 24).
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University.
- OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9).
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024, October 30).
- Material Safety Data Sheet - p-Methoxycinnamic acid, 99%, predominantly trans - Cole-Parmer.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22).
- Hazardous Waste - Overview | Occupational Safety and Health Administration - OSHA.
- Hazardous Waste - Standards | Occupational Safety and Health Administration - OSHA.
- Safety Data Sheet - METHYL CINNAMATE - directpcw. (2024, November 26).
- METHYL 4-METHOXYCINNAMATE | CAS#:832-01-9 | Chemsrc. (2025, August 25).
- Hazardous Waste Listings | EPA.
- 33/50 Program : Fact Sheets on the 17 Target Chemicals.
- Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
- Hazardous Waste Characteristics | US EPA. (2025, September 8).
- Hazardous Waste | US EPA.
Sources
- 1. cleanmanagement.com [cleanmanagement.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. epa.gov [epa.gov]
- 5. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. METHYL 4-METHOXYCINNAMATE | CAS#:832-01-9 | Chemsrc [chemsrc.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. vumc.org [vumc.org]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Navigating the Safe Handling of Methyl p-methoxycinnamate: A Comprehensive PPE and Disposal Guide
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling Methyl p-methoxycinnamate. It is designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build trust in our commitment to your safety beyond the product itself.
This compound is a valuable compound in various research and development applications. However, its potential hazards necessitate a thorough understanding and implementation of appropriate safety protocols. This guide provides a detailed, step-by-step approach to personal protective equipment (PPE) selection, use, and disposal when working with this chemical, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Understanding the specific risks associated with this compound is fundamental to selecting the correct PPE. This compound is classified with the following hazards:
-
Skin Irritation (H315) and Allergic Skin Reaction (H317): Direct contact can cause skin irritation and may lead to an allergic reaction in some individuals.[1][2]
-
Serious Eye Irritation (H319): The chemical can cause significant irritation if it comes into contact with the eyes.[2]
-
Respiratory Irritation (H335): Inhalation of dust or vapors may cause irritation to the respiratory tract.[2]
-
Harmful if Swallowed or Inhaled: Some sources indicate potential harm upon ingestion or inhalation.[3]
-
Toxic to Aquatic Life (H401): Release into the environment can be harmful to aquatic organisms.[1]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the potential for dust or aerosol generation, and the duration of the handling procedure.
Personal Protective Equipment (PPE): Your First Line of Defense
The following table summarizes the essential PPE for handling this compound, based on a comprehensive review of safety data sheets (SDSs).
| Hazard | Required PPE | Reasoning |
| Skin Irritation & Allergic Reaction | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent direct skin contact and subsequent irritation or sensitization.[1][4] |
| Laboratory coat or impervious clothing | To protect the skin on the arms and body from accidental splashes or spills.[4] | |
| Serious Eye Irritation | Safety glasses with side-shields or chemical safety goggles | To shield the eyes from airborne particles and splashes.[4][5] |
| Respiratory Irritation | NIOSH/MSHA or EN 149 approved respirator | To be used in situations with poor ventilation or when dust generation is likely, to prevent inhalation of the irritant.[6] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict protocol is crucial for minimizing exposure and ensuring safety.
3.1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[3]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order before starting any procedure.[4]
-
Gather Materials: Have all necessary equipment, including PPE, spill containment materials, and waste disposal containers, ready before you begin.
3.2. Donning PPE: The following diagram illustrates the correct sequence for putting on your PPE.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 4-METHOXYCINNAMATE | CAS#:832-01-9 | Chemsrc [chemsrc.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
